Product packaging for N-(3-methoxypropyl)urea(Cat. No.:CAS No. 1119-61-5)

N-(3-methoxypropyl)urea

Cat. No.: B072451
CAS No.: 1119-61-5
M. Wt: 132.16 g/mol
InChI Key: SJCBTGYXKOFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-methoxypropyl)urea is a synthetically valuable urea derivative designed for research and development, particularly in the fields of medicinal chemistry and chemical biology. Its structure incorporates a urea moiety, a key pharmacophore known for forming strong hydrogen bonds, linked to a flexible 3-methoxypropyl chain. This molecular architecture makes it an excellent building block for the synthesis of more complex molecules, such as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and HDAC inhibitors, where the urea group can act as a zinc-binding group or a key recognition element. The ether-containing side chain enhances solubility and modulates the compound's physicochemical properties, influencing bioavailability and pharmacokinetic profiles. Researchers utilize this compound as a versatile intermediate in organic synthesis, for the development of targeted covalent inhibitors, and as a linker in the construction of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. This product is provided as a high-purity compound to ensure reproducible results in your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B072451 N-(3-methoxypropyl)urea CAS No. 1119-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBTGYXKOFNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366405
Record name N-(3-methoxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-61-5
Record name N-(3-methoxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(3-methoxypropyl)urea" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-methoxypropyl)urea

For the modern researcher in drug development and materials science, N-substituted ureas represent a cornerstone of molecular design. Their utility as intermediates and as core functional groups in biologically active compounds is well-established. This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of a key exemplar, this compound. Moving beyond a simple recitation of steps, we delve into the causal reasoning behind the protocol, ensuring a robust and reproducible outcome for the practicing scientist.

The synthesis of N-alkyl-substituted ureas can be approached through several pathways, including the use of phosgene equivalents or isocyanates.[1][2][3] However, for reasons of operational simplicity, safety, and cost-effectiveness, the direct reaction of an alkylamine with urea is often preferred. This method avoids the handling of highly toxic reagents like phosgene and moisture-sensitive isocyanates.[3]

Reaction Principle and Mechanism

The chosen synthesis route involves the nucleophilic addition of 3-methoxypropylamine to urea, followed by the elimination of ammonia. The reaction is typically conducted at elevated temperatures in a high-boiling, inert solvent.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks one of the carbonyl carbons of urea.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of ammonia (NH₃) as a gas. The elimination of ammonia is a key driving force for the reaction, and its removal from the reaction vessel helps to shift the equilibrium towards the product.

This process is effectively a transamidation, where the amine substituent of urea is displaced by the more nucleophilic 3-methoxypropylamine. Conducting the reaction at a temperature above 110°C is critical to facilitate the decomposition of the intermediate and the evolution of ammonia gas.[4]

Experimental Protocol: Direct Amination

This protocol is adapted from established general procedures for the synthesis of N-alkylureas from primary amines and urea.[4]

Materials & Reagents:

  • Urea (CH₄N₂O)

  • 3-Methoxypropylamine (C₄H₁₁NO)

  • Xylene (C₈H₁₀), anhydrous

  • Deionized Water

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry.

  • Reactant Loading: Charge the flask with urea (1.0 mol equivalent) and suspend it in anhydrous xylene (approx. 4-5 mL per gram of urea).

  • Heating: Begin stirring and heat the suspension to an internal temperature of 125-135°C using a heating mantle. At this temperature, the urea will be partially dissolved or exist as a fine, reactive slurry.

  • Amine Addition: Slowly add 3-methoxypropylamine (1.1 mol equivalents) to the hot suspension via the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the rate of ammonia evolution and prevent excessive pressure buildup.

  • Reaction: After the addition is complete, maintain the reaction mixture at 125-135°C with vigorous stirring for an additional 3-4 hours, or until the evolution of ammonia gas ceases (can be monitored by testing the gas exiting the condenser with moist pH paper).

  • Cooling & Crystallization: Turn off the heating and allow the reaction mixture to cool slowly to room temperature. The product, this compound, will crystallize out of the xylene.

  • Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold xylene to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Urea Urea Flask Three-Neck Flask (Stirrer, Condenser) Urea->Flask Amine 3-Methoxypropylamine Addition Slowly Add Amine Amine->Addition Solvent Xylene Solvent->Flask Heating Heat to 125-135°C Flask->Heating Heating->Addition Reflux Reflux (3-4h) Ammonia Evolves Addition->Reflux Cooling Cool to RT Reflux->Cooling Crystallization Product Crystallizes Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Xylene Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Sources

Physicochemical properties of "N-(3-methoxypropyl)urea"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)urea

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 1119-61-5). Designed for professionals in chemical research and drug development, this document moves beyond a simple data summary. It synthesizes empirical data with the underlying scientific principles and provides detailed, field-proven experimental protocols for property determination. Key parameters including melting point, solubility, and lipophilicity (LogP) are discussed, contextualizing their impact on molecular behavior and potential applications. The guide emphasizes scientific integrity through validated methodologies and authoritative citations, serving as a practical and reliable resource for laboratory work.

Introduction to this compound

This compound is a substituted urea derivative characterized by a methoxypropyl group attached to one of the urea nitrogen atoms. As a bifunctional molecule, it possesses a hydrogen-bond-donating urea moiety and a hydrogen-bond-accepting ether linkage, making it an interesting building block in supramolecular chemistry and a potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the fundamental physicochemical properties of a compound like this compound is a non-negotiable prerequisite in drug discovery and development. These properties govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides the foundational data and experimental frameworks necessary for its effective utilization.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The key identifiers and structural details for this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1119-61-5[1][2][3]
Molecular Formula C₅H₁₂N₂O₂[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
SMILES COCCCNC(N)=O[2]
Synonyms 1-(3-Methoxypropyl)urea, (3-Methoxypropyl)urea[1][2]

The structure features a flexible three-carbon propyl chain separating a hydrophilic urea head from a methoxy tail. This combination of functional groups dictates its solubility, lipophilicity, and potential for intermolecular interactions.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from experimental and predicted sources.

PropertyValueTypeSource(s)
Physical State SolidExperimental[1][3]
Melting Point 76-78 °CExperimental[1][3]
Boiling Point 214.2 ± 32.0 °CPredicted[1][3]
Density 1.040 ± 0.06 g/cm³Predicted[1][3]
LogP -0.3088Predicted[2]
pKa 14.03 ± 0.46Predicted[1][3]
TPSA 64.35 ŲCalculated[2]
Hydrogen Bond Donors 2Calculated[2]
Hydrogen Bond Acceptors 2Calculated[2]
Rotatable Bonds 4Calculated[2]
Melting Point

The experimentally determined melting point of 76-78°C confirms that this compound is a solid at standard ambient temperature and pressure.[1][3] In a research context, a sharp, narrow melting range is a primary indicator of high sample purity.[4] The presence of impurities, such as residual solvents or synthetic byproducts, typically leads to a depression and broadening of the melting point range.[5][6]

Solubility Profile
Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.[7] It is expressed in its logarithmic form, LogP. LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)[7][8] The predicted LogP of -0.3088 indicates that this compound has a slight preference for the aqueous phase over the lipid phase, classifying it as a hydrophilic compound.[2] This is a critical parameter in drug development, as LogP values outside the optimal range (typically 0-5) can be associated with poor absorption or permeation.[9]

Acidity and Basicity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For this compound, two pKa values are relevant:

  • Protonated Urea (Conjugate Acid): The carbonyl oxygen can be protonated under acidic conditions. For the parent compound, urea, the pKa of its conjugate acid is approximately 0.18, indicating it is a very weak base.[10] this compound is expected to have a similar, very weak basic character.

  • Urea N-H Deprotonation (Acidity): The predicted pKa of 14.03 refers to the deprotonation of one of the urea's N-H protons under strongly basic conditions.[1][3] This value is similar to that of water, meaning it is an extremely weak acid and this deprotonation is not relevant under physiological conditions.

Predicted Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch is anticipated.[11] A broad band in the region of 3200-3600 cm⁻¹ due to N-H stretching vibrations and peaks around 1450 cm⁻¹ and 1150 cm⁻¹ corresponding to C-N vibrations are also expected.[11] The presence of the ether linkage should produce a C-O-C stretching band around 1100 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons, a triplet for the methylene (-CH₂-) adjacent to the ether oxygen, a triplet for the methylene adjacent to the urea nitrogen, and a multiplet for the central methylene group. The N-H protons of the urea would likely appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five unique carbon atoms: the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), and the three carbons of the propyl chain.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z of 132. Key fragmentation patterns would likely involve cleavage of the propyl chain and loss of ammonia or isocyanic acid from the urea moiety.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid.[12] It relies on heating a small sample in a capillary tube at a controlled rate.

Methodology:

  • Sample Preparation: Ensure the this compound sample is crystalline and completely dry. Grind a small amount into a fine powder.

  • Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. This saves time for the precise measurement.[4][5]

  • Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Scientist's Note: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result prep1 Dry & Grind Sample prep2 Load Capillary Tube (1-2mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heat to Approx. MP meas1->meas2 meas3 Slow Heat (1-2°C/min) near Approx. MP meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5 output1 Report Range (T1 - T2) meas5->output1

Workflow for Capillary Melting Point Determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert container (e.g., a glass vial).

    • Scientist's Note: "Excess" is key. Visual confirmation of undissolved solid at the end of the experiment is required to ensure saturation was achieved.[13]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The equilibration time is typically 24-48 hours.

  • Phase Separation: Allow the suspension to stand at the same controlled temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). It is critical not to disturb the solid phase. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature. Perform in triplicate.

SolubilityWorkflow prep Add Excess Solid to Solvent equil Agitate at Constant Temp (24-48h) prep->equil separate Separate Phases (Settle or Centrifuge) equil->separate sample Withdraw & Filter Supernatant separate->sample quant Quantify Concentration (e.g., HPLC) sample->quant report Report Solubility (mg/mL or M) quant->report

Workflow for Shake-Flask Solubility Determination.
Protocol for LogP Determination (Shake-Flask Method)

This protocol directly measures the partitioning of the compound between n-octanol and water.[7]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated biphasic system. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two layers.

  • Phase Separation: Centrifuge the mixture to ensure a clean and rapid separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the measured concentration in each phase.[8]

LogPWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol & Water exp1 Add Stock to Biphasic System prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Sample Aqueous Layer exp3->ana1 ana2 Sample Octanol Layer exp3->ana2 ana3 Quantify Concentration in Both Layers ana1->ana3 ana2->ana3 calc Calculate LogP = log(Coct / Caq) ana3->calc

Workflow for Shake-Flask LogP Determination.

Conclusion

This compound is a hydrophilic, crystalline solid with well-defined thermal properties. Its physicochemical profile, characterized by a melting point of 76-78°C and a predicted LogP of -0.3088, makes it a compound of interest for applications requiring aqueous solubility. The standardized protocols provided herein offer a robust framework for the experimental validation and characterization of this molecule and its derivatives. This guide serves as a foundational resource, enabling researchers to confidently integrate this compound into their synthetic and developmental workflows.

References

  • Wolthuis, E., et al. Determination of solubility: A laboratory experiment.
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Melting point determin
  • Melting point determin
  • Testing the Solubility of Common Liquid Solvents.
  • Measuring Solubility. Alloprof. [Link]
  • LogP—Making Sense of the Value. ACD/Labs. [Link]
  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
  • Experiment (1)
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Experiment 4 Solubility of a Salt. [Link]
  • N-acetoacetyl-N'-(3-methoxypropyl)urea. ChemSynthesis. [Link]
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • pKa D
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to N-(3-methoxypropyl)urea (CAS 1119-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-methoxypropyl)urea, a specialized chemical compound. Designed for the scientific community, this document synthesizes its chemical properties, synthesis protocols, potential applications, and safety considerations, grounded in available data.

Core Compound Identification and Properties

This compound is a distinct chemical entity identified by the CAS (Chemical Abstracts Service) number 1119-61-5.[1][2][3][4][5][6] It is a substituted urea compound, characterized by the presence of a methoxypropyl group attached to one of the urea's nitrogen atoms.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Synonyms: (3-Methoxypropyl)urea, 1-(3-Methoxypropyl)urea[1][3][5]

  • CAS Number: 1119-61-5[1][2][3][4][5][6]

  • Molecular Formula: C₅H₁₂N₂O₂[1][3][6]

  • Molecular Weight: 132.16 g/mol [1][3][6]

  • SMILES: COCCCNC(N)=O[1]

Physicochemical Data

The physical and chemical properties of this compound determine its behavior in various experimental settings. These parameters are crucial for designing synthesis, purification, and formulation strategies.

PropertyValueSource(s)
Melting Point 76-78°C[2][3]
Boiling Point (Predicted) 214.2 ± 32.0 °C[2][3]
Density (Predicted) 1.040 ± 0.06 g/cm³[2][3]
pKa (Predicted) 14.03 ± 0.46[3]
Topological Polar Surface Area (TPSA) 64.35 Ų[1]
LogP (Predicted) -0.3088[1]

These predicted values, derived from computational models, offer valuable initial estimates for experimental design, particularly for solubility and partitioning behavior in different solvent systems. The experimental melting point provides a key parameter for identification and purity assessment.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in readily available literature, its structure suggests a logical synthetic pathway based on fundamental organic chemistry principles. The most probable and industrially relevant method involves the reaction of 3-methoxypropylamine with a source of isocyanate.

Conceptual Synthesis Pathway

A common method for preparing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate. A practical and efficient approach would utilize potassium isocyanate in an aqueous medium.

Reaction: 3-methoxypropylamine + Potassium Isocyanate (KNCO) → this compound

This method is favored for its simplicity, use of water as a solvent, and good to excellent yields for a variety of substituted ureas.[7]

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for analogous compounds.[7] Researchers should perform their own optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxypropylamine (1.0 equivalent).

  • Solvent Addition: Add deionized water to dissolve the amine.

  • Reagent Addition: Slowly add a solution of potassium isocyanate (1.1 equivalents) in deionized water to the stirred amine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity (>95%).

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents 1. Reagents - 3-methoxypropylamine - Potassium Isocyanate - Water (Solvent) reaction 2. Reaction - Stirring at RT - Nucleophilic Addition reagents->reaction Combine monitoring 3. Monitoring - TLC / LC-MS reaction->monitoring Track Progress workup 4. Workup - Precipitation - Vacuum Filtration monitoring->workup Reaction Complete recrystallization 5. Recrystallization - Suitable Solvent System workup->recrystallization Isolate Crude Product drying 6. Drying & Characterization - Vacuum Oven - MP, NMR, MS recrystallization->drying Isolate Pure Product

Caption: A logical workflow for the synthesis and purification of this compound.

Applications and Potential Utility

The information available from commercial suppliers indicates that this compound is intended for research purposes only and is not for diagnostic or therapeutic use.[6] While specific, high-impact applications are not widely published, its chemical structure as a substituted urea suggests potential utility in several domains:

  • Chemical Synthesis: It can serve as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) or agrochemicals. The urea functional group is a key structural motif in many biologically active compounds.

  • Materials Science: Urea derivatives are fundamental components in the production of polymers and resins, such as urea-formaldehyde resins.[8] While this specific derivative's role is not defined, it could be investigated for creating polymers with tailored properties.

  • Drug Discovery: Substituted ureas are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors and receptor modulators. This compound could serve as a scaffold or fragment for the development of new therapeutic agents.

It is important to note that a closely related compound, N,N'-bis(3-dimethylaminopropyl)urea, is used as a foaming agent in the synthesis of polyurethane plastics and in alkaline galvanizing processes.[9] This suggests that this compound could be explored for similar industrial applications.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[10] However, as with any laboratory chemical, its chemical, physical, and toxicological properties have not been exhaustively investigated.[10] Therefore, standard laboratory precautions should be observed.

Handling and Personal Protective Equipment (PPE)
  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid the formation and inhalation of dust.

  • Eye Protection: Wear safety glasses with side-shields.

  • Skin Protection: Wear suitable protective gloves.

  • Respiratory Protection: If dust is generated, use a particulate respirator.

First Aid Measures
  • Inhalation: Move the person to fresh air.[10]

  • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[10]

  • Eye Contact: Rinse thoroughly with plenty of water and remove contact lenses if present.[10]

  • Ingestion: If swallowed, rinse mouth with water. If feeling unwell, consult a doctor.[10]

Storage

The compound should be stored in a dry, sealed container, typically at 2-8°C for long-term stability.[1]

Conclusion

This compound (CAS 1119-61-5) is a specialized chemical intermediate with well-defined physicochemical properties. While its specific applications are not yet widely documented in scientific literature, its structure as a substituted urea provides a strong rationale for its potential use in organic synthesis, materials science, and drug discovery. The probable synthetic route is straightforward, relying on established urea synthesis methodologies. Standard laboratory safety protocols are sufficient for its handling. This guide provides a foundational technical understanding for researchers and scientists looking to explore the utility of this compound in their work.

References

  • abcr Gute Chemie. (n.d.). AB158693 | CAS 1119-61-5.
  • Alfabeta. (n.d.). CAS 1119-61-5 MFCD03425804-N-(3-methoxypropyl)urea.
  • ChemSynthesis. (2025). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Petrobon. (2022). What are the applications for urea.
  • Google Patents. (2019). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • Bondalti. (2024). UREA SOLUTION 32,5%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.

Sources

Spectroscopic Profile of N-(3-methoxypropyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(3-methoxypropyl)urea

This compound is a small, functionalized organic molecule incorporating a urea moiety, a flexible alkyl chain, and a methoxy ether group. Such structures are of interest in medicinal chemistry and materials science due to their hydrogen bonding capabilities and potential as building blocks. Unambiguous structural confirmation and purity assessment are paramount in any research or development context. This guide provides a foundational understanding of its characteristic spectroscopic signatures, which are critical for confirming its identity and purity. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailing not just the data itself, but the rationale behind the expected signals and the experimental protocols for their acquisition.

Molecular Structure and Key Features

To interpret spectral data, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Molecular structure of this compound (C₅H₁₂N₂O₂).

The molecule possesses several key features that will give rise to distinct spectroscopic signals:

  • Urea Group (N²H₂-C¹(=O)-N¹H): Contains a carbonyl carbon (C¹) and two distinct nitrogen environments with associated protons. The C=O bond will have a strong IR absorption, and the N-H protons will be visible in ¹H NMR.

  • Propyl Chain (-N¹H-C²H₂-C³H₂-C⁴H₂-O-): Three methylene (CH₂) groups, each in a unique chemical environment due to their proximity to the nitrogen and oxygen atoms.

  • Methoxy Group (-O-C⁵H₃): A terminal methyl group attached to an oxygen atom, which typically yields a sharp, characteristic singlet in ¹H NMR.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound would clearly resolve each unique proton environment.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol ensures data reproducibility and accuracy.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data & Interpretation

The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will affect the chemical shifts of the exchangeable N-H protons. The data below is a general prediction.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H⁵~3.30Singlet (s)3H-OCH₃Protons on a carbon adjacent to an oxygen atom are deshielded. No adjacent protons result in a singlet.
H⁴~3.40Triplet (t)2H-CH₂-O-Deshielded by the adjacent oxygen. Coupled to the two protons on C³, resulting in a triplet.
~3.15Quartet (q) or Triplet of Triplets (tt)2H-NH-CH₂-Deshielded by the adjacent nitrogen. Coupled to both the N¹H proton and the C³H₂ protons.
~1.70Quintet (quin)2H-CH₂-CH₂-CH₂-Shielded alkyl proton environment. Coupled to the four adjacent protons on C² and C⁴, resulting in a quintet.
N¹H~5.8 - 6.2Triplet (t) or Broad (br)1H-C(=O)NH-Amide/urea protons are significantly deshielded. Coupled to the two protons on C². May appear broad due to exchange.
N²H₂~5.4 - 5.6Singlet (s) or Broad (br)2H-NH₂Deshielded urea protons. No adjacent non-equivalent protons result in a singlet. Often appears as a broad singlet.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR but requires more scans due to the low natural abundance of ¹³C.

  • Sample Preparation: Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a broadband probe on an NMR spectrometer (e.g., 100 MHz for a 400 MHz instrument). Set parameters for a proton-decoupled experiment (e.g., zgpg30). A longer relaxation delay (5-10s) and a higher number of scans (1024 or more) are typically required.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Apply Fourier Transform, phase, and baseline correction. Reference the spectrum to the solvent signal.[1]

Predicted ¹³C NMR Data & Interpretation
LabelPredicted δ (ppm)AssignmentRationale
~158 - 160C=OCarbonyl carbons in ureas are highly deshielded and appear significantly downfield.[2][3]
C⁴~69 - 71-CH₂-O-The carbon atom directly attached to the highly electronegative oxygen is deshielded.
C⁵~58 - 60-OCH₃The methoxy carbon is also deshielded due to its attachment to oxygen.
~38 - 40-NH-CH₂-The carbon atom adjacent to the nitrogen is moderately deshielded.
~28 - 30-CH₂-CH₂-CH₂-This alkyl carbon is the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid or liquid samples.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H StretchPrimary & Secondary Amine (-NH₂, -NH)A pair of peaks is expected for the asymmetric and symmetric stretching of the primary amine, and a separate peak for the secondary amine. These are characteristic of the urea moiety.[4][5]
2950 - 2850C-H StretchAlkyl (CH₃, CH₂)Stretching vibrations for the sp³ hybridized C-H bonds in the propyl and methyl groups.
~1660C=O Stretch (Amide I)Urea CarbonylThis is a very strong and characteristic absorption for the carbonyl group in a urea molecule.[6][7]
~1620N-H BendPrimary Amine (-NH₂)The scissoring vibration of the -NH₂ group is also a prominent feature.[8]
~1460C-N StretchAmide/AmineStretching vibration of the carbon-nitrogen bonds within the urea structure.
~1100C-O StretchEther (-CH₂-O-CH₃)A strong, characteristic peak for the C-O single bond stretch of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like urea derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key parameters like capillary voltage (~3-4 kV), source temperature, and cone voltage to achieve a stable signal and minimize in-source fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Predicted Mass Spectrum & Fragmentation Analysis
  • Molecular Formula: C₅H₁₂N₂O₂

  • Exact Mass: 132.0899 g/mol

  • Predicted [M+H]⁺ Ion: m/z 133.0977

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated molecule would be expected to fragment along predictable pathways. The C-N bonds of the urea are common cleavage points.[9][10]

fragmentation cluster_main Fragmentation Pathway cluster_structures Plausible Structures parent [M+H]⁺ m/z 133.0977 frag1 Fragment A m/z 74.0604 [C₂H₈NO]⁺ parent->frag1 - C₃H₅NO frag2 Fragment B m/z 89.0711 [C₄H₉O₂]⁺ parent->frag2 - CH₄N₂ struct_A H₂N-CH₂-CH₂-CH₂-OH₂⁺ struct_B ⁺CH₂-CH₂-CH₂-O-CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Fragmentation to m/z 89: Cleavage of the N¹-C¹ bond could lead to the loss of urea (CH₄N₂O) or a related fragment, but a more likely cleavage is at the C¹-N¹ bond, losing isocyanic acid and the terminal amine, or more simply, cleavage of the C²-N¹ bond to yield the methoxypropyl cation.

  • Fragmentation to m/z 74: Cleavage of the C³-C⁴ bond could produce the [H₂N-C(=O)NH-CH₂CH₂]⁺ fragment. A more plausible fragmentation involves cleavage of the C-N bond adjacent to the urea, which is a characteristic fragmentation pathway for ureas.[10] The loss of the methoxypropyl group via cleavage at the N¹-C² bond would lead to a fragment corresponding to protonated urea itself, which is less informative. A more likely fragmentation is the loss of isocyanic acid (HNCO) followed by other rearrangements.

A primary cleavage of the alkyl chain is also possible. The most diagnostic fragments would arise from the cleavage of the bonds flanking the central urea nitrogen (N¹), providing clear evidence of the substituent.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific electronic environments of each atom. The IR spectrum provides rapid confirmation of key functional groups, notably the urea C=O and N-H bonds, and the ether C-O bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this compound, crucial for any scientific application.

References

  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
  • The Royal Society of Chemistry. (2012). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea.
  • Macholl, S., et al. (2005). Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR. Zeitschrift für Naturforschung A, 60(11), 1473-1484.
  • Reddit. (2019). Urea FTIR and identifying bond stretch.
  • ResearchGate. (n.d.). Infrared spectra of urea (U) and its complexes.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • NIST. (n.d.). Urea - Infrared Spectrum.
  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
  • eScholarship, University of California. (n.d.). 1H NMR Relaxation in Urea.
  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea.
  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.
  • ResearchGate. (n.d.). Identification of the generated urea product.
  • NIST. (n.d.). Urea - Mass Spectrum.

Sources

Foreword: Navigating the Solvent Landscape for N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-(3-methoxypropyl)urea in Organic Solvents

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is a foundational pillar upon which successful formulation, purification, and application are built. This compound, a molecule featuring a combination of polar and non-polar functional groups, presents a nuanced solubility profile. This guide is designed for the laboratory scientist and drug development professional, moving beyond simple data points to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the physicochemical drivers of its behavior, explore robust theoretical models for solvent selection, and provide actionable, field-proven experimental protocols.

Physicochemical Profile: The Molecular Blueprint

The solubility behavior of this compound is intrinsically linked to its molecular structure. The presence of a urea group, an ether linkage, and a propyl chain creates distinct regions of varying polarity, hydrogen bonding capability, and dispersion forces.

The urea moiety provides strong hydrogen bond donor and acceptor sites, contributing to its affinity for polar and protic solvents. The ether group acts primarily as a hydrogen bond acceptor. In contrast, the propyl chain is non-polar and will interact favorably with non-polar solvents through dispersion forces. This duality is key to its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂N₂O₂[1]
Molecular Weight132.16 g/mol [1][2]
Melting Point76-78°C[2]
Predicted Boiling Point214.2 ± 32.0 °C[2]
Predicted Density1.040 ± 0.06 g/cm³[2]
Topological Polar Surface Area (TPSA)64.35 Ų[1]
Predicted LogP-0.3088[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors2[1]
Rotatable Bonds4[1]

The negative LogP value suggests a general preference for hydrophilic or polar environments, while the significant TPSA indicates strong potential for polar interactions.[1]

Theoretical Frameworks for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide an invaluable starting point, saving significant time and resources by narrowing the field of potential solvents. The fundamental principle governing this is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4][5]

Hansen Solubility Parameters (HSP)

A powerful evolution of the "like dissolves like" concept is the Hansen Solubility Parameters (HSP) system.[6][7] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δd: Energy from dispersion forces (non-polar interactions).

  • δp: Energy from dipolar intermolecular forces (polar interactions).

  • δh: Energy from hydrogen bonds.[6][7][8]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute (this compound) and a solvent in this space, the higher the likelihood of solubility.[6] This method is particularly useful for intelligently blending "bad" solvents to create a "good" solvent system whose combined HSP matches that of the solute.[8] While specific HSP values for this compound are not published, they can be predicted using software like HSPiP or through linear models based on COSMO-RS descriptors.[8][9]

COSMO-RS: A Quantum Chemical Approach

For a more fundamental and predictive approach, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an exceptionally powerful tool.[10][11] Unlike empirical models, COSMO-RS uses quantum chemical calculations to predict thermodynamic properties from the molecular structure alone.[11][12] It calculates a "σ-profile" for the molecule, which is a histogram of its surface polarity. By comparing the σ-profiles of the solute and solvent, it can predict properties like activity coefficients, vapor pressures, and, most importantly, solubility with remarkable accuracy.[10][11] This a priori predictive capability makes it ideal for screening large numbers of solvents in the early stages of development without needing any experimental data.[12][13]

A Practical Workflow for Solvent Selection

The following workflow provides a logical progression from theoretical prediction to practical solvent screening for this compound.

G A Define Solute Properties (this compound) - Structure, MW - H-bond donors/acceptors B Predict Hansen Solubility Parameters (HSP) (δd, δp, δh) A->B C Perform COSMO-RS Calculation (Generate σ-Profile) A->C D Create Shortlist of Solvents Based on HSP Distance (Ra) and COSMO-RS Prediction B->D Low Ra C->D High Predicted Solubility E Qualitative Solubility Test (Small Scale) - Polar Aprotic (e.g., Acetone, DMSO) - Polar Protic (e.g., Alcohols, Water) - Non-polar (e.g., Toluene, Hexane) D->E Guide Experimental Design F Quantitative Solubility Determination (Shake-Flask Method) For promising solvents E->F Promising Candidates G Data Analysis & Final Selection F->G

Caption: Logical workflow for solvent selection.

Experimental Protocols for Solubility Determination

Adherence to a standardized, reproducible protocol is paramount for generating trustworthy data. The following methods represent best practices for qualitative and quantitative solubility assessment.

Protocol: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify promising candidates for quantitative analysis.

Objective: To classify the solubility of this compound as 'soluble', 'partially soluble', or 'insoluble' in a range of solvents.

Materials:

  • This compound

  • Vials (e.g., 4 mL glass vials) with caps

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 10 mg of this compound directly into a clean, dry vial. Record the exact mass.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial.

  • Mixing: Cap the vial securely and vortex for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid appears unchanged, with no visible signs of dissolution.[14][15]

  • Documentation: Record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[16]

Objective: To determine the precise saturation solubility (e.g., in mg/mL) of this compound in a specific solvent at a controlled temperature.

G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed flask. B Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow suspension to settle. Filter supernatant through a 0.22 µm syringe filter. B->C D Step 4: Quantification Analyze the clear filtrate using a suitable analytical method (e.g., HPLC, gravimetric). C->D E Step 5: Calculation Determine concentration (e.g., mg/mL). D->E

Caption: Workflow for the Shake-Flask Method.

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" is critical to ensure a saturated solution is achieved.

  • Equilibration: Seal the flask and place it in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Remove the flask from the shaker and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, particle-free filtrate into a clean, pre-weighed vial. This step is crucial to prevent undissolved solid from affecting the final measurement.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Once all solvent is removed, reweigh the vial. The mass of the remaining solid is the amount dissolved in the initial volume of the filtrate.

    • Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtrate sample with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

While specific hazard data for this compound is limited, standard laboratory precautions for handling urea-based compounds should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the most closely related compounds, such as urea, for comprehensive handling and disposal information.[18]

Data Presentation

Consolidating results into a clear, standardized format is essential for comparison and decision-making.

Table 2: Example Solubility Data for this compound at 25°C

SolventSolvent ClassQualitative ResultQuantitative Solubility (mg/mL)
WaterPolar ProticSoluble[Insert Value]
MethanolPolar ProticSoluble[Insert Value]
AcetonePolar AproticPartially Soluble[Insert Value]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[Insert Value]
DichloromethaneChlorinatedPartially Soluble[Insert Value]
TolueneAromatic HydrocarbonInsoluble[Insert Value]
n-HexaneAliphatic HydrocarbonInsoluble[Insert Value]

Conclusion

The solubility of this compound is a product of its hybrid molecular structure. A systematic approach, combining theoretical prediction with rigorous experimental verification, is the most efficient path to identifying suitable solvent systems. By leveraging tools like Hansen Solubility Parameters and COSMO-RS, researchers can move beyond trial-and-error, making informed choices that accelerate research and development. The protocols and frameworks outlined in this guide provide a self-validating system for generating reliable and actionable solubility data.

References

  • Title: COSMO-RS: predict solubilities & fluid thermodynamics. Source: SCM. URL:[Link]
  • Title: Hansen solubility parameter. Source: Wikipedia. URL:[Link]
  • Title: Hansen Solubility Parameters (HSP). Source: Adscientis. URL:[Link]
  • Title: Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Source: AIChE. URL:[Link]
  • Title: Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Source: SciSpace. URL:[Link]
  • Title: Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Title: Hansen Solubility Parameters. Source: hansen-solubility.com. URL:[Link]
  • Title: A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Source: Process Safety and Environmental Protection. URL:[Link]
  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube. URL:[Link]
  • Title: Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Source: Royal Society of Chemistry. URL:[Link]
  • Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: University of Colorado Boulder. URL:[Link]
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: CUNY. URL:[Link]
  • Title: Solubility of organic compounds (video). Source: Khan Academy. URL:[Link]
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: University of North Georgia. URL:[Link]
  • Title: N-acetoacetyl-N'-(3-methoxypropyl)urea. Source: ChemSynthesis. URL:[Link]
  • Title: Solubility of Organic Compounds. Source: University of Calgary. URL:[Link]
  • Title: Solubility of Organic Compounds. Source: Chemistry Steps. URL:[Link]
  • Title: 3.2 Solubility – Introductory Organic Chemistry.
  • Title: Organic Solvent Solubility D
  • Title: 4.4 Solubility. Source: Chemistry LibreTexts. URL:[Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of N-(3-methoxypropyl)urea. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. This document synthesizes established principles of urea chemistry with predictive analysis to offer insights into the behavior of this compound under thermal stress.

Introduction to this compound

This compound is a substituted urea derivative with potential applications in various chemical and pharmaceutical contexts. Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and predicting its behavior in different formulations. While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, its behavior can be reliably predicted based on the well-documented chemistry of analogous N-substituted ureas.

Chemical Properties of this compound:

PropertyValueReference
CAS Number 1119-61-5[1][2][3]
Molecular Formula C5H12N2O2[2][3]
Molecular Weight 132.16 g/mol [2][3]
Melting Point 76-78°C[1][3]

Theoretical Framework for the Thermal Degradation of Substituted Ureas

The thermal decomposition of N-substituted ureas is not a random process but follows predictable chemical pathways. Theoretical studies on a range of alkyl- and phenylureas have established that the primary degradation mechanism involves a four-center pericyclic reaction.[4][5] This concerted process is energetically more favorable than homolytic bond fission.

For this compound, two primary degradation pathways are conceivable, both proceeding through a four-center transition state to yield an isocyanate and an amine.

Pathway A: Formation of 3-Methoxypropyl Isocyanate and Ammonia

In this pathway, a hydrogen atom from the unsubstituted amine group is transferred to the substituted nitrogen atom, leading to the cleavage of the C-N bond and the formation of 3-methoxypropyl isocyanate and ammonia.

Pathway B: Formation of Isocyanic Acid and 3-Methoxypropylamine

Conversely, a hydrogen atom from the 3-methoxypropylamino group can be transferred to the unsubstituted nitrogen, resulting in the formation of isocyanic acid and 3-methoxypropylamine.

The relative prevalence of these two pathways will be dictated by the activation energies of their respective transition states, which are influenced by the electronic and steric effects of the 3-methoxypropyl group.

Visualization of the Proposed Degradation Pathways

The following diagram illustrates the two competing pericyclic reaction pathways for the thermal decomposition of this compound.

Proposed Thermal Degradation Pathways of this compound cluster_0 This compound cluster_1 Pathway A cluster_2 Pathway B NMPU This compound IsocyanateA 3-Methoxypropyl Isocyanate NMPU->IsocyanateA Δ Ammonia Ammonia NMPU->Ammonia Δ IsocyanicAcid Isocyanic Acid NMPU->IsocyanicAcid Δ AmineB 3-Methoxypropylamine NMPU->AmineB Δ

Caption: Competing degradation pathways of this compound.

Anticipated Thermal Analysis Profile

Based on the behavior of similar N-alkylureas, a predictive thermal analysis profile for this compound can be constructed. This serves as a hypothesis to be validated by experimental data.

Thermogravimetric Analysis (TGA)

A typical TGA thermogram for an N-alkylurea shows a distinct mass loss step corresponding to its decomposition. For this compound, we anticipate a single, well-defined mass loss event beginning after its melting point of 76-78°C. The onset of significant decomposition is likely to be in the range of 150-250°C. The total mass loss should correspond to the complete volatilization of the compound or its decomposition products.

Differential Scanning Calorimetry (DSC)

The DSC curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting at 76-78°C. Following the melting endotherm, a broader endotherm or exotherm associated with the decomposition process would be observed. The nature of this second thermal event (endothermic vs. exothermic) would depend on the overall enthalpy change of the decomposition reactions.

Table 2: Predicted Thermal Events for this compound

Thermal EventTechniqueExpected Temperature Range (°C)Description
MeltingDSC76 - 78Sharp endothermic peak
DecompositionTGA/DSC150 - 250 (onset)Significant mass loss, broad endotherm/exotherm

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability and degradation profile of this compound, a combination of analytical techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the material's behavior.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

  • Place the pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min.

  • Record the mass loss and temperature data throughout the experiment.

  • Analyze the resulting thermogram to determine the onset of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the enthalpy of fusion, as well as to observe any thermal events associated with decomposition.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve to identify the melting endotherm and any subsequent thermal events.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Couple the outlet of the TGA instrument to the inlet of a mass spectrometer.

  • Perform a TGA experiment as described in section 4.1.

  • As the sample is heated and decomposes, the evolved gases are transferred to the mass spectrometer for analysis.

  • Monitor the mass-to-charge ratios (m/z) of the evolved gases as a function of temperature.

  • Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram to identify the decomposition products. Expected key m/z values to monitor would include those for ammonia (m/z 17), isocyanic acid (m/z 43), 3-methoxypropylamine (m/z 89), and 3-methoxypropyl isocyanate (m/z 115).

Experimental Workflow Visualization

The following diagram outlines the integrated experimental approach for characterizing the thermal stability of this compound.

Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation Sample This compound TGA TGA (10°C/min to 400°C) Sample->TGA DSC DSC (10°C/min to 250°C) Sample->DSC MS Mass Spectrometry TGA->MS Evolved Gases Analysis Correlate TGA, DSC, and MS Data TGA->Analysis DSC->Analysis MS->Analysis Conclusion Determine Degradation Pathway and Stability Profile Analysis->Conclusion

Caption: Integrated workflow for thermal stability assessment.

Influence of the 3-Methoxypropyl Substituent

The presence of the 3-methoxypropyl group on the urea nitrogen is expected to influence the thermal stability of the molecule in several ways:

  • Steric Hindrance: The bulky alkyl group may sterically hinder intermolecular interactions, potentially lowering the melting point compared to unsubstituted urea.

  • Inductive Effect: The electron-donating nature of the alkyl group can affect the electron density of the urea core, which may influence the activation energy of the decomposition pathways.

  • Hydrogen Bonding: The ether oxygen in the methoxypropyl group could participate in intramolecular or intermolecular hydrogen bonding, which could alter the crystal packing and, consequently, the thermal stability.

Further research, including computational modeling and experimental studies on a series of N-alkoxyalkylureas, would be beneficial to fully elucidate the structure-stability relationships.

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its thermal stability and degradation can be achieved by applying established principles of substituted urea chemistry. The primary degradation mechanism is predicted to be a pericyclic reaction yielding an isocyanate and an amine. The precise decomposition pathway and thermal profile can be definitively determined through a systematic experimental approach employing TGA, DSC, and EGA-MS. The insights gained from such studies are critical for the safe and effective application of this compound in research and development.

References

  • Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479–6492. [Link]
  • Honorien, J., Fournet, R., & Sirjean, B. (2022).

Sources

A Guide to N-(3-methoxypropyl)urea in Synthetic Chemistry: A Synthon with Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(3-methoxypropyl)urea is a bifunctional organic compound whose potential in modern organic synthesis is just beginning to be explored. While direct literature on this specific molecule is nascent, its structure—combining a reactive urea moiety with a flexible, polar methoxypropyl chain—positions it as a valuable building block for a variety of applications, particularly in medicinal chemistry and materials science. This guide provides a technical overview of this compound, grounded in the established reactivity of N-alkyl ureas, and outlines its potential applications as a key synthon. We will delve into its synthesis, explore its prospective role in the construction of complex heterocyclic scaffolds, and provide detailed, mechanistically-sound protocols to illustrate its utility for researchers, chemists, and professionals in drug development.

Introduction: Unveiling a Versatile Building Block

This compound, with CAS Number 64996-82-3, belongs to the broad class of N-substituted ureas. These compounds are defined by the presence of a urea functional group where one or more hydrogen atoms on the nitrogen are replaced by alkyl or aryl substituents.[1] The unique value of this compound lies in the specific combination of its functional groups:

  • The Urea Moiety (-NH-C(=O)-NH-): This group is a cornerstone of many biologically active molecules and polymers. Its two N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This allows it to form predictable, strong intermolecular interactions, which is crucial for molecular recognition in biological systems.[2]

  • The Methoxypropyl Chain (-CH₂CH₂CH₂OCH₃): This group imparts distinct physical properties. The ether linkage introduces polarity and potential for hydrogen bonding, which can enhance aqueous solubility—a critical parameter in drug design. The three-carbon chain provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets or other molecular structures.

This combination makes this compound an intriguing candidate for applications requiring fine-tuning of solubility, polarity, and intermolecular interactions.

Core Physicochemical Properties
PropertyValue
CAS Number 64996-82-3
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Appearance Typically a white to off-white solid
Key Features Contains H-bond donors (N-H) & acceptors (C=O, O-CH₃)

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of N-substituted ureas is a well-established field in organic chemistry. These methods are generally robust and can be adapted for the large-scale production of this compound.

Method 1: From Isocyanates (Phosgene-Free)

The most common and practical laboratory-scale method involves the reaction of an amine with an isocyanate. For this compound, this would typically involve reacting 3-methoxypropylamine with a source of isocyanic acid (HNCO), often generated in situ. A highly effective and environmentally benign approach utilizes the nucleophilic addition of the amine to potassium isocyanate in water, often with mild acid catalysis.[3]

Diagram 2: General Synthesis Workflow

G Amine 3-Methoxypropylamine Reaction Nucleophilic Addition Amine->Reaction KOCN Potassium Isocyanate (KOCN) KOCN->Reaction Solvent Aqueous Solvent (e.g., H₂O, mild HCl) Solvent->Reaction Workup Filtration / Extraction Reaction->Workup Product This compound Workup->Product

Caption: A streamlined, phosgene-free synthesis workflow.

Representative Experimental Protocol

Objective: To synthesize this compound via nucleophilic addition.

Materials:

  • 3-Methoxypropylamine (1.0 equiv)

  • Potassium isocyanate (KOCN) (1.1 equiv)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxypropylamine.

  • Add deionized water to dissolve the amine, followed by the slow addition of 1 M HCl until the pH is approximately 6-7.

  • In a separate beaker, dissolve potassium isocyanate in a minimum amount of deionized water.

  • Add the KOCN solution dropwise to the stirring amine solution at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash with cold water and dry under vacuum.

  • If no precipitate forms, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography as needed.

Causality: The use of water as a solvent makes this process green and cost-effective.[3] Mild acidic conditions can protonate a small fraction of the amine, but primarily serve to facilitate the dissolution and stability of the isocyanate species. The reaction's success relies on the high nucleophilicity of the primary amine attacking the electrophilic carbon of the isocyanate.

Potential Applications in Organic Synthesis

The true potential of this compound lies in its use as a versatile building block. Below, we explore its most promising applications, drawing parallels from the known reactivity of related N-alkyl ureas.

Application 1: Heterocyclic Synthesis via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. The classical reaction involves urea, an aldehyde, and a β-ketoester.[4] By substituting urea with an N-substituted urea like this compound, chemists can readily synthesize N1-functionalized DHPMs.

This modification is significant because it installs the methoxypropyl group at a specific position on the heterocyclic core, providing a handle for tuning the molecule's properties. The resulting DHPMs, bearing the polar sidechain, could exhibit enhanced solubility and unique biological profiles.

Diagram 3: Proposed Biginelli Reaction Mechanism

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde R-CHO Aldehyde Imine Acyliminium Ion [R-CH=N⁺H-CO-NHR'] Aldehyde->Imine + Urea, [H⁺] Urea R'-NH-CO-NH₂ This compound Urea->Imine Intermediate Open-Chain Intermediate Imine->Intermediate + Ketoester Ketoester β-Ketoester Enol Ketoester->Intermediate Product N1-Substituted DHPM Intermediate->Product Intramolecular Condensation

Caption: Key steps in the Biginelli condensation using this compound.

Significance: This approach allows for the direct incorporation of a functional sidechain into a pharmacologically relevant scaffold. The methoxypropyl group can act as a vector for improving pharmacokinetic properties. Research has demonstrated that using N-substituted ureas in this reaction, often promoted by catalysts like chlorotrimethylsilane, is highly efficient.[4]

Application 2: As a Building Block in Medicinal Chemistry

Many modern drugs contain urea or N-substituted urea functionalities due to their ability to mimic peptide bonds and participate in hydrogen bonding with protein targets. For example, several kinase inhibitors utilize a urea hinge-binding motif.

This compound can serve as a key intermediate for synthesizing more complex drug candidates. The terminal primary amine of the urea can be further functionalized, while the N-H on the substituted side can be involved in intramolecular hydrogen bonding or act as a directing group.

Potential Synthetic Routes:

  • Acylation: The primary -NH₂ group can be selectively acylated to form more complex ureas.

  • Alkylation: The N-H proton adjacent to the methoxypropyl group can be deprotonated and alkylated to create trisubstituted ureas.

  • Condensation Reactions: It can be condensed with other bifunctional molecules to create novel heterocyclic systems beyond DHPMs.[5]

Application 3: Precursor for Functional Polymers and Materials

Urea derivatives are fundamental components of resins and polymers (e.g., urea-formaldehyde resins).[2] this compound could be used as a specialty monomer. The methoxypropyl group would introduce flexibility and polarity into the polymer backbone, potentially creating materials with unique properties such as:

  • Improved adhesion.

  • Enhanced water absorption or retention.

  • Modified thermal properties.

Future Outlook

The applications discussed here are based on established principles of organic chemistry and represent the logical next steps for the utilization of this compound. Future research should focus on:

  • Systematic Exploration: A thorough investigation of its reactivity in a wider range of multicomponent reactions.

  • Medicinal Chemistry Screening: Synthesizing a library of derivatives based on this scaffold for screening against various biological targets.

  • Polymerization Studies: Investigating its behavior as a co-monomer in condensation polymerization to develop novel functional materials.

Conclusion

This compound is more than just another chemical reagent; it is a synthon with significant, largely untapped potential. Its bifunctional nature allows it to serve as a versatile building block for constructing complex molecules with tailored properties. By leveraging its unique combination of a reactive urea core and a polar, flexible sidechain, researchers in organic synthesis, medicinal chemistry, and materials science have a powerful new tool at their disposal for innovation and discovery.

References

  • ChemSynthesis. (2023). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Wikipedia. (2023). Ureas.
  • LookChem. (2023). Alkylurea and derivatives.
  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Synthesis, 2007(03), 417-427.
  • Ivashkevich, O. A., et al. (2019). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molecules, 24(19), 3548.
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2944-2949.
  • Google Patents. (2017). Agent for treating and/or preventing sleep disorder. EP1921077B1.

Sources

The Strategic Incorporation of N-(3-methoxypropyl)urea in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - The Functional Value of N-(3-methoxypropyl)urea

In the landscape of contemporary drug discovery, the selection of building blocks is a critical determinant of a program's success. While complex and novel scaffolds often capture the imagination, the astute medicinal chemist recognizes the profound impact of seemingly simple, functional moieties. This compound is one such building block—a compact, yet highly influential fragment that can bestow a range of desirable physicochemical and pharmacokinetic properties upon a lead molecule. This guide provides an in-depth technical exploration of this compound, moving beyond a superficial overview to dissect its strategic value in the design and development of next-generation therapeutics. We will examine its synthesis, its role in molecular interactions, and its potential to address common challenges in medicinal chemistry, from solubility to metabolic stability.

Physicochemical Profile and Strategic Advantages

The this compound unit combines several key features that make it an attractive component for drug design. Its inherent properties can be leveraged to fine-tune a molecule's characteristics for optimal performance.

PropertyValue/CharacteristicImplication in Drug Design
Molecular Weight 132.16 g/mol [1]Small size allows for incorporation without significant increase in molecular weight, aiding in compliance with Lipinski's Rule of Five.
Melting Point 76-78°C[2]Moderate melting point suggests a crystalline solid with manageable handling properties.
Boiling Point (Predicted) 214.2 ± 32.0 °C[2]Indicates relatively low volatility.
Density (Predicted) 1.040 ± 0.06 g/cm³[2]Standard density for a small organic molecule.
Hydrogen Bond Donors 2 (from the urea NH groups)The urea moiety is a powerful hydrogen bond donor, capable of forming strong and directional interactions with protein targets.[3]
Hydrogen Bond Acceptors 2 (one from the urea carbonyl and one from the methoxy ether oxygen)Provides additional points for interaction with biological targets and can influence solubility.
Flexibility The propyl chain allows for conformational flexibility.Can enable the molecule to adopt an optimal binding conformation within a receptor pocket.
Lipophilicity The methoxypropyl group adds a degree of lipophilicity.This can be balanced by the hydrophilic urea group to achieve a desired overall logP for optimal absorption and distribution.

The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4]

The N-(3-methoxypropyl) Moiety in a Marketed Drug: A Case Study of Prucalopride

While a direct blockbuster drug featuring the this compound moiety remains to be highlighted, the value of the N-(3-methoxypropyl) fragment is exemplified in the selective, high-affinity 5-HT₄ receptor agonist, Prucalopride (sold as Resolor® and Motegrity®).[2] Prucalopride is used for the treatment of chronic idiopathic constipation.[5][6]

Chemically, Prucalopride is 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide.[5][7] Although it contains a carboxamide instead of a urea, the N-(3-methoxypropyl)piperidine fragment is a crucial component of the molecule, and its successful application provides valuable insights into the benefits of the 3-methoxypropyl group.

The synthesis of Prucalopride relies on the key intermediate 1-(3-methoxypropyl)-4-piperidinamine.[8][9] The presence of the 3-methoxypropyl group is critical for the drug's overall profile, likely contributing to its high affinity and selectivity for the 5-HT₄ receptor, which distinguishes it from earlier, less selective agonists that were associated with cardiovascular side effects.[2][10] The metabolism of Prucalopride primarily involves demethylation and oxidation of the methoxypropyl moiety.[11]

Synthetic Strategies and Methodologies

The synthesis of this compound and its incorporation into more complex molecules can be achieved through several reliable methods. The choice of strategy often depends on the nature of the desired final product (e.g., symmetrical vs. unsymmetrical ureas).

Synthesis of the this compound Building Block

A straightforward approach to synthesizing this compound involves the reaction of 3-methoxypropylamine with an isocyanate precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-methoxypropylamine

  • Potassium cyanate or sodium cyanate

  • Hydrochloric acid (HCl)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Salt Formation: Dissolve 3-methoxypropylamine in water and cool the solution in an ice bath. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the 3-methoxypropylammonium chloride salt.

  • Reaction with Cyanate: To the cooled solution of the ammonium salt, add a solution of potassium cyanate (or sodium cyanate) in water dropwise, while maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Synthesis of Unsymmetrical Ureas Incorporating the N-(3-methoxypropyl) Moiety

In drug discovery, unsymmetrical ureas are often more desirable. A common and efficient method for their synthesis is the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of N-Aryl-N'-(3-methoxypropyl)urea

Materials:

  • Aryl amine (e.g., aniline or a substituted aniline)

  • Triphosgene or a phosgene equivalent (e.g., carbonyldiimidazole - CDI)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 3-methoxypropylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Isocyanate Formation (In Situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine and triethylamine in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous DCM to the cooled amine solution. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the formation of the isocyanate intermediate by TLC.

  • Urea Formation: To the in situ generated aryl isocyanate, add 3-methoxypropylamine dropwise at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N'-(3-methoxypropyl)urea.

Synthesis_of_Unsymmetrical_Urea

Structure-Activity Relationship (SAR) Considerations

The incorporation of the this compound moiety can significantly influence the SAR of a compound series.

  • Hydrogen Bonding: The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.[3] The methoxy group's ether oxygen can also act as a hydrogen bond acceptor. These interactions are crucial for binding to many biological targets, particularly kinases.

  • Lipophilicity and Solubility: The methoxypropyl tail provides a degree of lipophilicity that can enhance membrane permeability. However, the polar urea group helps to maintain aqueous solubility. This balance is critical for achieving good oral bioavailability. The use of urea as a hydrotropic agent to solubilize lipophilic drugs is a well-established concept.[12][13]

  • Conformational Flexibility: The three-carbon linker of the propyl group allows for a degree of rotational freedom. This flexibility can be advantageous, allowing the urea moiety to orient itself optimally within a binding pocket to form key hydrogen bonds.

SAR_Considerations

Potential Therapeutic Applications

Given the prevalence of the urea scaffold in medicinal chemistry, the this compound building block has potential applications across a wide range of therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors utilize a urea moiety to form crucial hydrogen bonds with the hinge region of the kinase domain. The N-(3-methoxypropyl) group could be used to probe pockets adjacent to the hinge region and to modulate solubility and pharmacokinetic properties.[14]

  • Anticancer Agents: The urea scaffold is present in several approved anticancer drugs.[7][15] The this compound moiety could be incorporated into novel anticancer agents to optimize their drug-like properties.

  • Antiviral and Antibacterial Agents: The ability of the urea group to form strong hydrogen bonds makes it a valuable pharmacophore in the design of inhibitors of viral and bacterial enzymes.

Conclusion and Future Perspectives

This compound represents a versatile and valuable building block for medicinal chemists. Its combination of a potent hydrogen-bonding urea group with a flexible, moderately lipophilic methoxypropyl tail allows for the fine-tuning of a lead compound's properties to enhance target affinity, selectivity, and pharmacokinetic parameters. The successful incorporation of the N-(3-methoxypropyl) fragment in the marketed drug Prucalopride underscores the potential of this moiety in drug design. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic use of well-characterized and functional building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2021 Jun 8;26(12):3496. doi: 10.3390/molecules26123496.
  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Pharmaceuticals (Basel). 2021 Dec; 14(12): 1286.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Med Chem. 2021 May 26;12(6):858-886. doi: 10.1039/d1md00058f. eCollection 2021 Jun 16.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. ResearchGate.
  • Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies. Gut. 2013 Aug; 62(8): 1133–1140.
  • CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
  • CN108976216B - Preparation method of prucalopride. Google Patents.
  • Chemical structure of Prucalopride succinate. ResearchGate.
  • Medicinal Chemistry of 5-HT4 Receptor Ligands. OUCI.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2021 Jun 8;26(12):3496. doi: 10.3390/molecules26123496.
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. ResearchGate.
  • Prucalopride. PubChem.
  • Prucalopride. ResearchGate.
  • Prucalopride: safety, efficacy and potential applications. Therap Adv Gastroenterol. 2012 Jan; 5(1): 23–30.
  • Francesca Cardona, and Gianluca Soldaini. Organic Syntheses Procedure.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • An update on prucalopride in the treatment of chronic constipation. Therap Adv Gastroenterol. 2015 Nov; 8(6): 349–365.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2020 Mar 26;63(6):2751-2788. doi: 10.1021/acs.jmedchem.9b01541. Epub 2019 Dec 2.
  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. Eur J Med Chem. 2019 Feb 1:163:10-27. doi: 10.1016/j.ejmech.2018.11.057. Epub 2018 Nov 23.
  • Urea hydrogen-bond donor strengths: bigger is not always better. Phys Chem Chem Phys. 2024 Jan 10;26(2):1011-1020. doi: 10.1039/d3cp04539a.
  • Protein kinase inhibitors from the urea class. ResearchGate.
  • Correlation of hydrotropic solubilization by urea with logD of drug molecules and utilization of this effect for topical formulations. Int J Pharm. 2013 Aug 30;453(1):159-65. doi: 10.1016/j.ijpharm.2013.05.039. Epub 2013 May 22.
  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules. 2020 Dec; 25(24): 6014.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2020 Mar 26;63(6):2751-2788. doi: 10.1021/acs.jmedchem.9b01541.
  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Front Pharmacol. 2016; 7: 371.
  • Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. US EPA.
  • Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. Biopharm Drug Dispos. 1983 Jul-Sep;4(3):225-31. doi: 10.1002/bdd.2510040304.
  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Front Pharmacol. 2016; 7: 371.
  • 5-HT4 receptor agonists: similar but not the same. Neurogastroenterol Motil. 2008 Feb;20(2):99-112. doi: 10.1111/j.1365-2982.2007.01078.x.
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Center for Biotechnology Information.
  • Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. Gastroenterology. 2021 Feb; 160(3): 835–848.e7.
  • Actual Therapeutic Indication of an Old Drug: Urea for Treatment of Severely Symptomatic and Mild Chronic Hyponatremia Related to SIADH. J Clin Med. 2019 Jan; 8(1): 97.
  • The role of the methoxy group in approved drugs. Eur J Med Chem. 2024 Jul 5:273:116364. doi: 10.1016/j.ejmech.2024.116364. Epub 2024 Apr 4.
  • Serotonin 5-HT4 Receptor Agonists. LiverTox.
  • US4310692A - Process for the preparation of alkyl-ureas. Google Patents.
  • (PDF) The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate.
  • The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate.
  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. ResearchGate.

Sources

An In-depth Technical Guide to N-(3-methoxypropyl)urea: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-methoxypropyl)urea, a molecule of interest in various chemical and pharmaceutical applications. From its foundational synthesis to its analytical characterization, this document serves as a crucial resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS Registry Number 1119-61-5, is a mono-substituted urea derivative characterized by a methoxypropyl group attached to one of the nitrogen atoms of the urea moiety. Its chemical formula is C₅H₁₂N₂O₂, and it has a molecular weight of 132.16 g/mol . While not as widely recognized as its parent compound, urea, this compound and its derivatives have appeared in scientific literature and patents, primarily as chemical intermediates in the synthesis of more complex molecules, including pharmaceuticals and merocyanine dyes. This guide will delve into the known synthesis methodologies, structural characteristics, and the historical context of this compound, providing a foundational understanding for its application in research and development.

Historical Context: The Legacy of Urea Synthesis

The story of this compound is intrinsically linked to the broader history of urea and its derivatives. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a pivotal moment in the history of chemistry, challenging the theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic starting materials.[1][2][3][4][5] This groundbreaking discovery opened the door for the synthesis of a vast array of organic molecules, including substituted ureas like this compound.

While the specific discovery and first synthesis of this compound are not well-documented in easily accessible historical records, its existence is a direct consequence of the development of synthetic methodologies for N-substituted ureas throughout the 19th and 20th centuries. Early methods for preparing mono- and di-substituted ureas often involved the reaction of primary amine hydrochlorides with potassium cyanate, a method that laid the groundwork for the synthesis of a wide variety of urea derivatives.[6]

Chemical Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established methods for the formation of N-substituted ureas. The choice of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two primary and mechanistically distinct pathways are presented here.

Synthesis from 3-Methoxypropylamine and a Cyanate Salt

This is a classical and straightforward approach to monosubstituted ureas. The reaction proceeds via the in-situ formation of isocyanic acid from a cyanate salt, typically sodium or potassium cyanate, in the presence of an acid. The isocyanic acid is then attacked by the nucleophilic amine, 3-methoxypropylamine, to form the desired urea.

Reaction Scheme:

G cluster_0 Nucleophilic Attack NaOCN NaOCN HNCO HNCO NaOCN->HNCO Acid HPlus H+ Urea CH3O(CH2)3NHCONH2 HNCO->Urea Amine CH3O(CH2)3NH2 Amine->Urea

Figure 1: Synthesis of this compound from a cyanate salt.

Experimental Protocol: A General Procedure

Based on established methods for the synthesis of aryl ureas, the following protocol can be adapted for this compound:[7]

  • Dissolution of the Amine: Dissolve 3-methoxypropylamine in a suitable solvent system, such as a mixture of glacial acetic acid and water. The acid serves to protonate a portion of the amine, creating a buffered system, and to generate isocyanic acid from the cyanate salt.

  • Preparation of Cyanate Solution: Prepare a solution of sodium cyanate or potassium cyanate in water.

  • Reaction Initiation: Slowly add the cyanate solution to the stirred amine solution. The reaction is typically exothermic.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring for a period to ensure complete reaction. The product, this compound, may precipitate from the reaction mixture upon cooling or dilution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol.

The causality behind this experimental design lies in the controlled generation of the reactive isocyanic acid in the presence of the amine. The acidic medium is crucial for the formation of HNCO, but the concentration must be managed to avoid excessive protonation of the amine, which would render it non-nucleophilic.

Synthesis from 3-Methoxypropyl Isocyanate and Ammonia

An alternative and often high-yielding method involves the reaction of an isocyanate with an amine. In the case of this compound, this would involve the reaction of 3-methoxypropyl isocyanate with ammonia.

Reaction Scheme:

G cluster_0 Nucleophilic Addition Isocyanate CH3O(CH2)3NCO Urea CH3O(CH2)3NHCONH2 Isocyanate->Urea Ammonia NH3 Ammonia->Urea

Figure 2: Synthesis via the isocyanate route.

Experimental Protocol: A General Procedure

Drawing from general procedures for the synthesis of ureas from isocyanates:[8]

  • Preparation of Isocyanate: 3-Methoxypropyl isocyanate can be prepared from 3-methoxypropylamine by reaction with phosgene or a phosgene equivalent like triphosgene. This step should be performed with extreme caution due to the toxicity of phosgene.

  • Reaction with Ammonia: The prepared or commercially obtained 3-methoxypropyl isocyanate is dissolved in an inert solvent (e.g., THF, diethyl ether).

  • Addition of Ammonia: A solution of ammonia in a suitable solvent or gaseous ammonia is then introduced into the isocyanate solution. The reaction is typically rapid and exothermic.

  • Isolation and Purification: The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

This method's rationale is the high electrophilicity of the isocyanate carbonyl carbon, which readily undergoes nucleophilic attack by ammonia. The primary challenge and a critical safety consideration is the handling of the isocyanate precursor.

Structural Characterization and Data

The definitive identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the expected spectral characteristics can be inferred from the known properties of similar N-alkyl ureas.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1119-61-5
Molecular FormulaC₅H₁₂N₂O₂[9]
Molecular Weight132.16 g/mol [9]
Melting Point76-78 °C

Spectroscopic Data (Predicted and Inferred)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The methoxy group (CH₃O-) would appear as a singlet. The three methylene groups (-CH₂-) of the propyl chain would exhibit complex splitting patterns (likely triplets or multiplets) due to coupling with adjacent protons. The protons on the nitrogen atoms (-NH- and -NH₂), if observable, would appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in unique chemical environments: the methoxy carbon, the three carbons of the propyl chain, and the carbonyl carbon of the urea group. The carbonyl carbon would be the most downfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Strong N-H stretching vibrations would be observed in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the urea carbonyl group would be present around 1630-1680 cm⁻¹. C-N stretching and N-H bending vibrations would also be present in the fingerprint region.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would likely involve cleavage of the propyl chain and the urea moiety, providing further structural confirmation.

Applications and Future Directions

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a urea and a methoxy group, allows for further chemical modifications. For instance, it has been cited in patents as a precursor for the synthesis of merocyanine dyes, which have applications as UV absorbers.[6] It has also been mentioned in the context of creating libraries of heteroaryl-substituted ureas, a class of compounds often investigated for their potential biological activities.[10]

Future research may explore the biological properties of this compound itself or its simple derivatives. The urea functional group is a common motif in many biologically active molecules due to its ability to form hydrogen bonds. Therefore, investigations into its potential as a lead compound in drug discovery programs could be a fruitful area of research. Furthermore, its use as a modifying agent for polymers or materials could be explored, leveraging the properties of the methoxypropyl group.

Conclusion

This compound, while not a widely known compound in its own right, represents a valuable chemical entity with established synthetic routes and potential for broader applications. Its history is rooted in the fundamental discoveries of urea synthesis, and its utility lies in its role as a versatile intermediate. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working with this and related molecules. Further exploration of its properties and applications is warranted and could lead to new discoveries in materials science and medicinal chemistry.

References

  • This reference is not available in the provided search results.
  • MEROCYANINE DERIVATIVES - European Patent Office - EP 2734499 B1. (2020-06-24).
  • WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents. (n.d.).
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Urea - Wikipedia. (n.d.).
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Urea formation via reaction of an isocyanate with an amine. - ResearchGate. (n.d.).
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Wöhler synthesis - Grokipedia. (n.d.).
  • arylureas i. cyanate method - Organic Syntheses Procedure. (n.d.).
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Wohler Synthesis of Urea. (n.d.).
  • This reference is not available in the provided search results.
  • Wöhler's synthesis - Oxford Reference. (n.d.).
  • Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed. (1999).
  • This reference is not available in the provided search results.
  • The discovery of urea and the end of vitalism - Hektoen International. (2024-04-15).

Sources

A Technical Guide to the Safe Handling of N-(3-methoxypropyl)urea for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safety and handling precautions for N-(3-methoxypropyl)urea (CAS No. 1119-61-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety protocols and chemical data to ensure a robust and self-validating system of safety.

Section 1: Compound Profile and Hazard Identification

This compound is an organic compound whose toxicological properties have not been exhaustively investigated.[1] Therefore, in a research and development context, it must be handled with a high degree of caution, assuming potential hazards based on its chemical structure and available data for related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1119-61-5[2][3]
Molecular Formula C₅H₁₂N₂O₂[2]
Molecular Weight 132.16 g/mol [2]
Melting Point 76-78°C[4]
Boiling Point 214.2 ± 32.0 °C (Predicted)[4]
Density 1.040 ± 0.06 g/cm³ (Predicted)[4]

1.1 Hazard Classification

While comprehensive hazard data for this compound is limited, some suppliers indicate a GHS07 "Warning" pictogram.[2] This classification typically implies one or more of the following potential hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Acute Toxicity (Harmful)

  • Respiratory Tract Irritation

Given this information, a conservative approach is mandated. The compound should be treated as a potential irritant to the skin, eyes, and respiratory system. The causality for this is rooted in the urea functional group, which can interact with biological macromolecules, and the alkyl ether chain, which imparts specific solubility and reactivity characteristics.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management transcends mere reliance on personal protective equipment (PPE). It is founded on a systematic approach known as the Hierarchy of Controls, which prioritizes the most effective and reliable control measures. This framework is crucial for designing safe experimental workflows involving this compound.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective) p1->p2 p2->p3 p3->p4 p4->p5

Figure 1: The Hierarchy of Controls for mitigating exposure to this compound.

  • Elimination/Substitution: The most effective control is to consider if the use of this compound can be eliminated or if a less hazardous, well-characterized compound could be substituted.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is the most critical control point.

  • Administrative Controls: These are procedural changes, such as safe work practices and training.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other controls.

Section 3: Engineering Controls & Laboratory Environment

The primary engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood.[5] The rationale is to contain any dusts or potential vapors at the source, preventing inhalation and systemic exposure.

Key Laboratory Requirements:

  • Ventilation: All weighing and handling of the solid compound, and any reactions involving it, should be performed inside a fume hood or other ventilated enclosure to keep airborne levels below recommended exposure limits.[6][7]

  • Safety Equipment: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[8]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is mandatory and serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Table 2: PPE Requirements for this compound

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety goggles with side shieldsMust be worn at all times. For procedures with a high splash risk (e.g., large-scale reactions, quenching), a full face shield should be worn over the goggles.[5]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6][8] Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination. Wash hands thoroughly after removing gloves.[5]
Body Laboratory coatA fully-buttoned, long-sleeved lab coat is required to protect skin and clothing.[5][6] For larger quantities, chemical-resistant overalls may be necessary.[5]
Respiratory Not typically required with proper engineering controlsA NIOSH-approved respirator with an organic vapor/particulate filter may be required for handling large quantities, cleaning up large spills, or if engineering controls are inadequate.[5][7]

Section 5: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

5.1 Protocol: Safe Weighing and Handling of Solid this compound

  • Preparation: Confirm the chemical fume hood is operational. Clear the work area of unnecessary equipment and materials. Don all required PPE as specified in Table 2.

  • Weighing: Conduct all weighing operations on a balance placed inside the fume hood or within a ventilated balance enclosure. This prevents the powdered chemical from becoming airborne.[5]

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound to a tared, sealed container. Avoid generating dust.

  • Post-Transfer: Tightly cap the stock container and the receiving container. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Disposal: Dispose of any contaminated wipes or weighing paper in the designated solid chemical waste container.

5.2 Storage Requirements

  • Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][9]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][9] Urea and its derivatives can react with certain compounds, such as hypochlorites, to form unstable products.[10]

Section 6: Emergency Response Protocols

A clear and rehearsed emergency plan is a hallmark of a trustworthy safety system.

6.1 Spill Management Immediate and correct response to a spill is critical to prevent exposure and further contamination. The following workflow should guide the response.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess SmallSpill Small Spill (<10g, contained) Assess->SmallSpill Small LargeSpill Large Spill (>10g or uncontained) Assess->LargeSpill Large Trained Are You Trained & Equipped for Cleanup? Evacuate Alert Others & Evacuate Area. Contact Safety Officer. Trained->Evacuate No DonPPE Restrict Area. Don Additional PPE (e.g., respirator if needed). Trained->DonPPE Yes SmallSpill->Trained LargeSpill->Evacuate Contain Gently cover with damp paper towels or absorbent pads to prevent dust. DonPPE->Contain Collect Carefully scoop material into a labeled hazardous waste container. Contain->Collect Decon Decontaminate spill area with soap and water. Collect->Decon End Dispose of all waste properly. Report Incident. Decon->End

Figure 2: Decision workflow for responding to an this compound spill.

6.2 First Aid Measures In the event of an exposure, immediate action is required.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water. If irritation persists after washing, get medical attention.[9][11]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[11][12]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water to dilute. Seek immediate medical attention.[1][9]

Section 7: Waste Disposal

Improper disposal of chemical waste is a serious regulatory and safety violation.

Protocol: Waste Collection and Disposal

  • Segregation: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Container: Use a designated, sealable, and chemically compatible waste container.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program in accordance with all local, regional, and national regulations.[9]

Section 8: Conclusion

The safe handling of this compound in a research and development environment is predicated on a comprehensive understanding of its potential hazards and the consistent application of a multi-layered safety strategy. By prioritizing engineering controls, mandating correct PPE, adhering to established protocols, and being prepared for emergencies, researchers can mitigate risks effectively. This proactive approach to safety is fundamental to responsible scientific practice.

Section 9: References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

  • Safety data sheet - Urea Assay Standard. (2013, June 7). British Pharmacopoeia. [Link]

  • Standard Operating Procedure: Urea. (n.d.). Washington State University. [Link]

  • First Aid Treatment Steps for Chemical Safety. (2024, August 8). TRADESAFE. [Link]

  • SAFETY DATA SHEET UREA. (2024, June 5). Chimcomplex. [Link]

  • Ultra Pure Urea Solution, 40%, Formaldehyde Free. (2015, May 8). Prime Lube, Inc. [Link]

Sources

Reactivity of the urea moiety in "N-(3-methoxypropyl)urea"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Urea Moiety in N-(3-methoxypropyl)urea

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities and versatile reactivity.[1][2] In this compound, this moiety is appended with an alkyl ether chain, creating a molecule with specific physicochemical properties relevant to various applications. This guide provides a detailed exploration of the core reactivity of the urea group within this specific molecular context. We will dissect its electronic structure, delve into key reaction classes including hydrolysis, thermal decomposition, and condensations, and provide field-proven experimental protocols. The narrative is grounded in established chemical principles, offering causality behind experimental choices to ensure both scientific integrity and practical utility for professionals in drug development and chemical synthesis.

Structural and Electronic Landscape of the Urea Moiety

The reactivity of the urea group—a carbonyl flanked by two amino groups—is governed by a delicate interplay of resonance, induction, and stereoelectronics.

1.1. Resonance Stabilization and Basicity The lone pairs on the nitrogen atoms are delocalized into the carbonyl π-system, creating a resonance hybrid. This delocalization imparts partial double-bond character to the C-N bonds, resulting in a planar geometry, and increases the electron density on the oxygen atom.[1] Consequently, the urea moiety is a very weak base (pKb of urea is 13.9), with protonation occurring preferentially at the carbonyl oxygen rather than the nitrogen atoms to form a resonance-stabilized uronium salt.[3]

1.2. Nucleophilic and Electrophilic Centers Despite the delocalization that reduces the nucleophilicity of the nitrogen atoms compared to amines, they remain the primary sites for nucleophilic attack in reactions like alkylation and acylation. Conversely, the carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles, a key step in hydrolysis and condensation reactions. The 3-methoxypropyl substituent, being an electron-donating alkyl group, subtly increases the electron density on its attached nitrogen, though this effect is generally modest.

Key Reaction Pathways

The this compound molecule can undergo several characteristic reactions centered on the urea functionality. Understanding these pathways is critical for predicting its stability, metabolic fate, and potential for derivatization.

Diagram: Core Reactivity of this compound

cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_thermal Thermal Decomposition cluster_alkylation N-Alkylation (Base, R-X) cluster_condensation Condensation (RCHO, H+) Urea This compound Prod_H 3-Methoxypropylamine + Ammonia + CO2 Urea->Prod_H H2O Prod_T 3-Methoxypropylamine + Isocyanic Acid (HNCO) Urea->Prod_T Heat (Δ) Prod_A N-Alkyl-N'-(3-methoxypropyl)urea Urea->Prod_A R-X Prod_C Condensation Adducts (e.g., with Formaldehyde) Urea->Prod_C RCHO

Caption: Key reaction pathways originating from the urea moiety of this compound.

2.1. Hydrolysis: Stability under Physiological Conditions The hydrolysis of urea is a fundamentally important reaction, particularly in biological systems where it is catalyzed by the enzyme urease.[4] In the absence of a catalyst, the reaction is notoriously slow but can be promoted by acidic or basic conditions.

  • Mechanism : The reaction involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbonyl carbon.[5] This forms a tetrahedral intermediate which then collapses, leading to the eventual release of ammonia, carbon dioxide, and the corresponding amine, 3-methoxypropylamine.

  • Influencing Factors : The rate is highly dependent on pH and temperature. While stable at neutral pH and ambient temperature, the rate increases significantly under strong acidic or basic conditions and with heating. Computational studies show that in aqueous solution, uncatalyzed hydrolysis is exceedingly slow, with elimination pathways often being more favorable in the gas phase.[5][6]

2.2. Thermal Decomposition: Formation of Reactive Intermediates When heated, ureas undergo thermal decomposition. For N-substituted ureas, this typically proceeds via an elimination reaction.[7][8][9]

  • Mechanism : At temperatures above its melting point (76-78°C for this compound), the molecule can decompose to form 3-methoxypropylamine and the highly reactive intermediate, isocyanic acid (HNCO).[10] This process is often complex, and the isocyanic acid can further react with unreacted urea to form biuret-like structures or undergo trimerization to cyanuric acid.[9][11][12]

  • Significance : This pathway is critical in applications like selective catalytic reduction (SCR) systems for NOx removal, where urea is the source of ammonia.[9] Understanding the decomposition of substituted ureas is essential for controlling the generation of reactive intermediates.

2.3. N-Alkylation and N-Acylation: Synthetic Derivatization While historically challenging due to the competing O-alkylation that forms isoureas, modern synthetic methods allow for reliable N-alkylation.[13][14]

  • Mechanism : N-alkylation requires the deprotonation of a urea nitrogen using a strong base (e.g., sodium hydride) to form a ureate anion. This potent nucleophile then displaces a leaving group from an alkylating agent (e.g., an alkyl halide). Phase-transfer catalysis has also emerged as an effective strategy.[13][15] Acylation follows a similar principle, reacting the ureate with an acylating agent like an acyl chloride.

  • Application : This reactivity is foundational for building libraries of urea derivatives in drug discovery, allowing for systematic modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic properties.[2]

2.4. Condensation with Aldehydes and Ketones Ureas readily react with aldehydes and ketones, particularly under acidic catalysis, to form a variety of adducts.[16][17]

  • Mechanism : The reaction begins with the acid-catalyzed activation of the carbonyl group of the aldehyde/ketone, followed by nucleophilic attack from a urea nitrogen. The resulting α-hydroxyalkylurea can be stable or can react further.[16] With difunctional reagents like formaldehyde or glyoxal, this can lead to the formation of cross-linked polymers, the basis for urea-formaldehyde resins.

  • Reactivity Factors : The reactivity is influenced by the electrophilicity of the carbonyl compound. Aromatic glyoxaldehydes, for instance, have been shown to be highly reactive towards urea under physiological conditions.[18][19]

Quantitative Reactivity Data

The following table summarizes the typical conditions and outcomes for the principal reactions of the this compound moiety.

Reaction TypeReagents & ConditionsPrimary ProductsMechanistic Insight
Acidic Hydrolysis Dilute HCl or H₂SO₄, Heat (e.g., 80-100°C)3-Methoxypropylamine, NH₄⁺, CO₂Protonation of carbonyl oxygen activates the carbon for nucleophilic attack by water.[5]
Alkaline Hydrolysis NaOH or KOH solution, Heat3-Methoxypropylamine, NH₃, CO₃²⁻Direct nucleophilic attack by OH⁻ on the carbonyl carbon is the rate-determining step.[5]
Thermal Decomposition Inert atmosphere, >160°C3-Methoxypropylamine, Isocyanic Acid (HNCO)Pericyclic elimination reaction is the dominant pathway for substituted ureas.[8]
N-Alkylation 1. Strong Base (e.g., NaH) in aprotic solvent (THF, DMF) 2. Alkyl Halide (e.g., CH₃I)N-Alkyl-N'-(3-methoxypropyl)ureaSN2 reaction involving a ureate anion intermediate. O-alkylation is a competing side reaction.[13][14]
Condensation Aldehyde (e.g., HCHO), Acid catalyst (e.g., H₃PO₄)α-Hydroxyalkylureas, Methylene-bridged oligomers/polymersAcid-catalyzed nucleophilic addition to the carbonyl group.[16][18]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, where the rationale behind each step ensures the integrity of the experimental outcome.

4.1. Protocol 1: Monitored Acid-Catalyzed Hydrolysis

  • Objective : To controllably hydrolyze this compound and monitor the formation of 3-methoxypropylamine.

  • Causality : Using a controlled temperature and acid concentration allows for a measurable reaction rate, avoiding the rapid, uncontrolled decomposition that can occur under harsh conditions. Monitoring by Thin Layer Chromatography (TLC) provides a semi-quantitative, real-time assessment of reaction progress.

Methodology:

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.32 g, 10 mmol) in 20 mL of 2 M hydrochloric acid.

  • Heating : Place the flask in a preheated oil bath at 90°C.

  • Monitoring : At 30-minute intervals (t=0, 30, 60, 90, 120 min), withdraw a small aliquot (~50 µL) of the reaction mixture. Neutralize the aliquot with a saturated NaHCO₃ solution. Spot the neutralized sample on a silica gel TLC plate, alongside standards of the starting material and 3-methoxypropylamine. Elute with a mobile phase of Dichloromethane:Methanol (9:1) with 1% triethylamine. Visualize spots using a potassium permanganate stain.

  • Work-up : After 2-3 hours (or once TLC indicates complete consumption of starting material), cool the reaction mixture to room temperature. Basify the solution to pH > 12 by carefully adding 6 M NaOH solution in an ice bath.

  • Extraction : Transfer the aqueous solution to a separatory funnel and extract the product (3-methoxypropylamine) with diethyl ether (3 x 25 mL).

  • Isolation & Analysis : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Confirm the identity and purity of the product using ¹H NMR and GC-MS.

Diagram: Workflow for Monitored Hydrolysis

cluster_prep cluster_reaction cluster_monitor cluster_workup A Dissolve Urea in 2M HCl B Heat to 90°C with Stirring A->B C Withdraw Aliquots (t = 0, 30, 60... min) B->C D Neutralize & Spot on TLC Plate C->D E Monitor Disappearance of Starting Material D->E F Cool, Basify with NaOH E->F G Extract with Diethyl Ether F->G H Dry & Concentrate G->H I Analyze via NMR & GC-MS H->I

Sources

An In-depth Technical Guide to N-(3-methoxypropyl)urea Derivatives and Analogues: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-methoxypropyl)urea derivatives and their analogues, a class of small molecules with significant potential in drug discovery. We will delve into the synthetic rationale, detailed experimental protocols, biological significance with a focus on kinase inhibition, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Urea Scaffold as a Privileged Motif in Drug Design

The urea functional group is a cornerstone in medicinal chemistry, celebrated for its role as a rigid hydrogen-bond donor-acceptor unit.[1] This unique characteristic allows urea derivatives to form stable, bidentate hydrogen bonds with the hinge region of various protein kinases, making them potent and often selective inhibitors.[2] The N-(3-methoxypropyl) moiety, while seemingly simple, offers a combination of moderate lipophilicity and hydrogen bonding potential from the ether oxygen, which can be exploited to fine-tune pharmacokinetic properties and target engagement. This guide will explore the chemical space around this core structure, providing insights into the rational design of novel therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of unsymmetrical ureas, such as those based on the N-(3-methoxypropyl) scaffold, is most commonly and efficiently achieved through the reaction of an amine with an isocyanate.[2] This approach is highly versatile, allowing for the introduction of a wide array of substituents on the aryl or alkyl portion of the molecule.

General Synthetic Workflow

The overall synthetic strategy is a straightforward two-step process that can be performed as a one-pot reaction. The first step involves the formation of an isocyanate from a corresponding primary amine, which is then reacted in situ with 3-methoxypropylamine to yield the final urea derivative.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Aryl/Heteroaryl Amine Aryl/Heteroaryl Amine Isocyanate Intermediate Isocyanate Intermediate Aryl/Heteroaryl Amine->Isocyanate Intermediate Reaction with Phosgene Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent->Isocyanate Intermediate Target Urea Derivative N-Aryl-N'-(3-methoxypropyl)urea Isocyanate Intermediate->Target Urea Derivative Reaction with 3-Methoxypropylamine 3-Methoxypropylamine 3-Methoxypropylamine->Target Urea Derivative

Caption: General synthetic workflow for N-Aryl-N'-(3-methoxypropyl)urea derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(3-methoxypropyl)urea

This protocol describes the synthesis of a model compound, 1-(4-chlorophenyl)-3-(3-methoxypropyl)urea, adapted from general procedures for diaryl urea synthesis.[3]

Materials:

  • 4-chloroaniline

  • Triphosgene (BTC)

  • Triethylamine (Et3N)

  • 3-methoxypropylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Isocyanate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the stirred solution of 4-chloroaniline over 30 minutes.

    • After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC).

  • Urea Formation:

    • Cool the reaction mixture containing the in-situ generated 4-chlorophenyl isocyanate back to 0 °C.

    • Add 3-methoxypropylamine (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, or until TLC analysis indicates the complete consumption of the isocyanate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(4-chlorophenyl)-3-(3-methoxypropyl)urea.

Biological Activity and Mechanism of Action: Targeting VEGFR-2

Many urea derivatives exhibit potent anticancer activity through the inhibition of protein kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in endothelial cell proliferation, migration, and survival.[4][5]

The VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This initiates a cascade of downstream signaling events that ultimately promote angiogenesis. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which stimulates cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[4][5][6]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration via other pathways PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

This compound derivatives, particularly those with an aryl or heteroaryl substituent, can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The urea moiety forms crucial hydrogen bonds with the hinge region of the kinase, while the substituted aryl group occupies a hydrophobic pocket. The 3-methoxypropyl tail can be positioned to interact with other regions of the ATP-binding site, influencing both potency and selectivity.

Biological Evaluation: Assessing Antiproliferative Activity

A fundamental method for evaluating the anticancer potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step MTT Assay Protocol

This protocol is a generalized procedure for assessing the cytotoxicity of a test compound against a cancer cell line (e.g., A549, human lung carcinoma).[7]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is greater than 90%.[8]

    • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and vehicle (DMSO) as negative controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the aryl ring. The following table summarizes SAR data for a series of diaryl urea analogues, which provides valuable insights applicable to the this compound scaffold. The data is presented for cytotoxicity against the MDA-MB-231 human breast cancer cell line and inhibitory activity against the FGFR1 kinase, another important target in oncology.[10]

Compound IDR (Substitution on 'Head' Phenyl)IC50 (µM) vs. MDA-MB-231 CellsIC50 (µM) vs. FGFR1 Kinase
1a4-H11.44 ± 0.40> 10
1b4-F3.50 ± 0.080.55 ± 0.04
1c4-Cl2.57 ± 0.070.21 ± 0.02
1d4-Br3.15 ± 0.110.33 ± 0.03
1e4-CH311.71 ± 0.38> 10
1f4-OCH3> 20> 10
1g3-Cl3.66 ± 0.120.48 ± 0.05
1h2-Cl5.65 ± 0.431.25 ± 0.11

Data adapted from a study on (3-Hydroxy-p-tolyl)urea analogues.[10]

Key SAR Insights:

  • Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring (compounds 1b, 1c, 1d) significantly enhances both cellular and enzymatic activity compared to the unsubstituted analogue (1a).[10] This suggests that an electron-withdrawing group in this position is favorable for binding.

  • Positional Isomers: The position of the halogen substituent is critical. The para-chloro analogue (1c) is the most potent, while the meta (1g) and ortho (1h) isomers show reduced activity.[10] This highlights the specific topology of the hydrophobic pocket in the kinase active site.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (1e) or methoxy (1f), at the para-position leads to a significant decrease or complete loss of activity.[10]

These findings underscore the importance of electronic and steric factors in the design of potent urea-based kinase inhibitors. The principles derived from this diaryl urea series can be directly applied to the optimization of this compound derivatives for enhanced therapeutic potential.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of these compounds, coupled with the well-defined structure-activity relationships of the broader urea class, provides a clear roadmap for optimization. Future work should focus on exploring a wider range of aryl and heteroaryl substituents to improve potency and selectivity against specific kinase targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be crucial in translating the in vitro potential of these derivatives into viable clinical candidates.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.). ResearchGate.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Wang, W., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1572. [Link]
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). RSC Medicinal Chemistry.
  • File:The VEGFR2 signaling pathways in endothelial cells.png. (2021, May 4). Wikimedia Commons.
  • Wang, W., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. PubMed.
  • VEGFA-VEGFR2 signaling. (n.d.). PubChem.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (n.d.). MDPI.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI.
  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). RSC Advances, 10(32), 19051–19064. [Link]
  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Urea derivatives in Drug Discovery. (2021, December 18). Chemspace.

Sources

A Theoretical and Experimental Guide to N-(3-methoxypropyl)urea for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the theoretical and practical aspects of N-(3-methoxypropyl)urea. This document provides a robust framework for understanding, synthesizing, and characterizing this molecule, paving the way for its potential applications.

Introduction

This compound is a member of the N-substituted urea family, a class of compounds with significant utility in medicinal chemistry and materials science.[1][2] The urea functional group is a key structural motif in numerous bioactive compounds and approved therapeutics, primarily due to its ability to form stable hydrogen-bonding networks with biological targets.[1][3] The presence of the methoxypropyl chain in this compound introduces additional flexibility and potential for specific interactions, making it an intriguing candidate for further investigation. This guide will provide a detailed exploration of its chemical properties, a proposed synthesis protocol, in-depth characterization methodologies including spectroscopic and computational approaches, and a discussion of its potential applications.

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in any research endeavor. The following table summarizes its key known and predicted characteristics.

PropertyValueSource
CAS Number 1119-61-5[4]
Molecular Formula C₅H₁₂N₂O₂[4]
Molecular Weight 132.16 g/mol [4]
Melting Point 76-78 °C[4]
Boiling Point (Predicted) 214.2 ± 32.0 °C[4]
Topological Polar Surface Area (TPSA) 64.35 ŲChemScene
logP (Predicted) -0.3088ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 4ChemScene

Theoretical and Computational Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.[5][6]

Proposed Computational Workflow

A typical computational study on this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of its properties.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

  • Electronic Property Calculation: Key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions are calculated to understand its reactivity and intermolecular interactions.

  • NMR Chemical Shift Prediction: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated and compared with experimental data to confirm the structure.

Below is a conceptual workflow for a computational study of this compound.

G cluster_workflow Computational Workflow for this compound start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt Input Structure freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) freq_anal->elec_prop Verified Minimum nmr_pred NMR Chemical Shift Prediction freq_anal->nmr_pred Verified Minimum end Theoretical Characterization Complete elec_prop->end nmr_pred->end

Caption: A flowchart illustrating the key steps in a computational study of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a reliable protocol can be adapted from general methods for the synthesis of N-substituted ureas.[7][8] The most common and straightforward approach involves the reaction of an amine with an isocyanate.

Proposed Synthesis Protocol

Reaction: 3-methoxypropan-1-amine + Potassium Isocyanate → this compound

Materials:

  • 3-methoxypropan-1-amine

  • Potassium isocyanate

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Isocyanic Acid (in situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium isocyanate in water. Cool the solution in an ice bath.

  • Reaction with Amine: Slowly add a solution of 3-methoxypropan-1-amine to the cold isocyanate solution while stirring vigorously.

  • Acidification: After the addition is complete, continue stirring in the ice bath for 1-2 hours. Slowly add hydrochloric acid to the reaction mixture until it is acidic (pH ~2-3). This step protonates any unreacted amine and facilitates the precipitation of the urea product.

  • Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate multiple times.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to obtain pure this compound.

G cluster_synthesis Synthesis Workflow reagents 3-methoxypropan-1-amine + Potassium Isocyanate reaction Reaction in Aqueous Solution (Ice Bath) reagents->reaction acidification Acidification with HCl reaction->acidification extraction Extraction with Organic Solvent acidification->extraction purification Drying, Evaporation & Purification extraction->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Unequivocal structure determination of the synthesized this compound is essential. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the methoxy group (CH₃O-), the methylene groups (-CH₂-), and the amine protons (-NH-).[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound include:[10]

  • N-H stretching: Around 3300-3500 cm⁻¹

  • C=O stretching (Amide I): Around 1630-1680 cm⁻¹

  • N-H bending (Amide II): Around 1510-1570 cm⁻¹

  • C-O stretching (ether): Around 1070-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M+) would be expected at m/z = 132.16.[11]

Potential Applications in Drug Discovery and Beyond

While specific biological activities of this compound are not yet extensively documented, the broader class of N-substituted ureas has shown a wide range of applications, suggesting potential avenues for investigation.

  • Medicinal Chemistry: Urea derivatives are known to exhibit diverse biological activities, including as enzyme inhibitors and receptor modulators.[1][3] The structural features of this compound make it a candidate for screening in various therapeutic areas. For instance, the urea moiety can act as a hydrogen bond donor and acceptor, crucial for binding to protein targets.[12]

  • Agrochemicals: Many commercial herbicides and pesticides contain a urea functional group.

  • Materials Science: The ability of ureas to form strong hydrogen-bonded networks makes them useful in the design of supramolecular assemblies and functional polymers.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for researchers interested in this compound. By following the outlined computational and experimental protocols, scientists can confidently synthesize, characterize, and explore the potential of this molecule. The information presented here is intended to serve as a foundational resource to stimulate further research and unlock the full potential of this compound in various scientific disciplines.

References

  • Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem.
  • Communications Chemistry. Minimum conditions for accurate modeling of urea production via co-electrolysis. Nature.
  • ResearchGate. Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • ResearchGate. Large scale preparation of N-substituted urea.
  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed.
  • Google Patents. Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF.
  • Applied Surface Science. Efficient urea electrosynthesis via dual-atom catalysts enabled by strong p-d orbital coupling. Elsevier.
  • University of Calgary. Ch22: RNH2 Spectroscopic Analysis.
  • Chemspace. Urea derivatives in Drug Discovery.
  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • National Center for Biotechnology Information. Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. PubMed.
  • U.S. Environmental Protection Agency. Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details.
  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.
  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • MDPI. Density Functional Theory Study of Nitrogen Reduction to Ammonia on Bilayer Borophene.
  • Applied Surface Science. Efficient urea electrosynthesis via dual-atom catalysts enabled by strong p-d orbital coupling. Elsevier.
  • MDPI. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications.
  • ChemRxiv. Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea.
  • ResearchGate. (PDF) Efficient urea electrosynthesis via dual-atom catalysts enabled by strong p-d orbital coupling.
  • ResearchGate. Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility.
  • ResearchGate. Theoretical study of reaction of urea with methylamine: nucleophilic addition pathway.
  • ResearchGate. Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations | Request PDF.
  • ResearchGate. Molecular structure of the urea derivatives used in this study.
  • National Center for Biotechnology Information. Trimethylamine-N-oxide depletes urea in a peptide solvation shell. PubMed Central.
  • ResearchGate. Advances in the synthesis of heterocycles with endocyclic urea moiety.
  • PubChem. 1-(3-Hydroxyphenyl)-3-(3-methoxypropyl)urea.

Sources

"N-(3-methoxypropyl)urea" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-methoxypropyl)urea

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple data sheet to offer insights into the synthesis, properties, and potential applications of this molecule, grounded in established chemical principles.

Logical Framework of the Guide

The structure of this document is designed to logically guide the reader from fundamental concepts to practical applications.

cluster_core Core Technical Data cluster_practical Practical Implementation A Introduction & Core Identification (CAS, Formula, Structure) B Physicochemical & Computational Data (Quantitative Properties) A->B Characterization C Synthesis & Mechanistic Insight (Protocols & Rationale) B->C Foundation for Synthesis D Potential Applications & Research Context (Inferred from Structural Analogs) C->D Enabling Research F Conclusion D->F E Safety & Handling E->C Required for Practice

Caption: Logical flow of the technical guide.

Core Compound Identification

This compound is a simple substituted urea derivative. The core structure consists of a urea functional group where one of the amine groups is substituted with a 3-methoxypropyl chain. This structure imparts both hydrogen bonding capabilities (from the urea moiety) and a degree of lipophilicity (from the alkyl ether chain).

  • Chemical Name: this compound

  • Synonyms: 1-(3-Methoxypropyl)urea, Urea, N-(3-methoxypropyl)-[1]

  • CAS Number: 1119-61-5[1][2][3]

  • Molecular Formula: C₅H₁₂N₂O₂[1][2]

Physicochemical & Computational Properties

A summary of the key physical and computed chemical properties of this compound is essential for its application in experimental settings. The data presented below has been aggregated from various chemical suppliers and computational databases.

PropertyValueSource
Molecular Weight 132.16 g/mol [1][2]
Melting Point 76-78 °C[1]
Boiling Point (Predicted) 214.2 ± 32.0 °C[1]
Density (Predicted) 1.040 ± 0.06 g/cm³[1]
pKa (Predicted) 14.03 ± 0.46[1]
LogP (Computed) -0.3088[2]
Topological Polar Surface Area (TPSA) 64.35 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 4[2]

Synthesis Methodologies and Experimental Protocol

The synthesis of unsymmetrical ureas like this compound is a fundamental process in organic chemistry. The most direct and common approach involves the nucleophilic addition of a primary amine to an isocyanate.

Conceptual Synthesis Pathway

The reaction proceeds by the attack of the nucleophilic amine (3-methoxypropylamine) on the electrophilic carbonyl carbon of an isocyanate source. While various methods exist for generating isocyanates, a common laboratory approach for synthesizing ureas involves the reaction of an amine with a stable isocyanate or an in situ generated equivalent.[4][5] A highly efficient and modern approach involves a one-pot, two-step process starting from an alkyl halide.[4]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product Amine 3-Methoxypropylamine (Nucleophile) Reaction Nucleophilic Addition (in aqueous HCl) Amine->Reaction Isocyanate Potassium Isocyanate (Electrophile Source) Isocyanate->Reaction Product This compound Reaction->Product Formation of Urea Linkage

Caption: Synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is adapted from established, general procedures for the synthesis of ureas from primary amines and isocyanates.[5] The use of aqueous conditions at low temperatures is an environmentally benign approach that can provide excellent yields for simple ureas.[5]

Objective: To synthesize this compound from 3-methoxypropylamine and potassium isocyanate.

Materials:

  • 3-Methoxypropylamine (1.0 eq)

  • Potassium isocyanate (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ice bath

Procedure:

  • Preparation of Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropylamine (1.0 eq) in deionized water. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Acidification: Slowly add concentrated HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This converts the amine to its more stable hydrochloride salt.

  • Preparation of Isocyanate Solution: In a separate beaker, dissolve potassium isocyanate (1.1 eq) in deionized water.

  • Reaction: Slowly add the aqueous solution of potassium isocyanate to the stirred, cooled amine hydrochloride solution. The isocyanate ion (NCO⁻) in solution will react with the protonated amine.

  • Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, extract the aqueous mixture three times with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality and Self-Validation:

  • Why start with an amine salt? Converting the volatile and strongly nucleophilic amine to its hydrochloride salt makes it less volatile and easier to handle. The reaction proceeds via the small equilibrium concentration of the free amine, allowing for a more controlled reaction.

  • Why low temperature? The reaction is exothermic. Starting at a low temperature helps control the reaction rate and prevents potential side reactions, such as the hydrolysis of the isocyanate.[5]

  • Validation: The purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting point should align with the literature value of 76-78 °C to validate the identity and purity of the compound.[1]

Potential Applications & Research Context

While specific, large-scale industrial applications for this compound are not widely documented, its structure is relevant to several key research areas. Its utility is often as a building block or a structural motif in more complex molecules.

  • Pharmaceutical and Medicinal Chemistry: Urea derivatives are a cornerstone of medicinal chemistry. The urea linkage is a key structural feature in many approved drugs, such as the kinase inhibitor Sorafenib.[6] The N-H groups of the urea can act as effective hydrogen bond donors, interacting with biological targets like enzymes and receptors. The methoxypropyl group provides a flexible, moderately polar side chain that can be used to tune solubility and explore binding pockets. Therefore, this compound is a valuable starting material or fragment for the synthesis of new bioactive compounds.[7]

  • Agrochemicals: Substituted ureas have a long history of use as herbicides and plant growth regulators.[7] The mechanism often involves the inhibition of key enzymes in plant metabolic pathways. The specific combination of the urea functional group and the methoxypropyl side chain could be explored for novel herbicidal or regulatory activities.

  • Corrosion Inhibition: The precursor amine, 3-methoxypropylamine (MPA), has been investigated as a corrosion inhibitor and pH buffering agent in the secondary systems of pressurized water reactors (PWRs).[8][9] While this compound itself is not used for this, its synthesis and properties are relevant to understanding the chemistry of MPA and its potential derivatives in such environments.

  • Materials Science: Urea derivatives can be used in the development of polymers and resins. Silyl-propyl urea derivatives, for example, are used as bifunctional organosilanes that can act as adhesion promoters and surface modifiers, chemically binding inorganic materials to organic polymers.[10][11]

Safety and Handling

Based on available data, this compound is classified as an irritant.[1] Its precursor, 3-methoxypropylamine, is a corrosive substance that can cause skin burns and sensitization.[12] Therefore, standard laboratory precautions should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

References

  • N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
  • Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. J-STAGE. [Link]
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]
  • CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • Urea, n-(3-(dimethylamino)propyl)-n'-(3,4,5-trimethoxyphenyl). PubChem. [Link]
  • Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details. US EPA. [Link]
  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam.
  • 3-Methoxypropylamine. PubChem. [Link]
  • Additives incorporated into urea to reduce nitrogen losses after application to the soil.
  • Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Ureas Utilizing N-(3-methoxypropyl)urea and its Precursors for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted ureas are a cornerstone of modern medicinal chemistry, with their unique hydrogen bonding capabilities making them integral to the pharmacophores of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted ureas, with a specific focus on methodologies relevant to N-(3-methoxypropyl)urea. We present two robust protocols: the synthesis of this compound itself via a scalable, aqueous-based method, and a general procedure for creating more complex, unsymmetrical disubstituted ureas by reacting its precursor, 3-methoxypropylamine, with isocyanates. These protocols are designed to be practical, efficient, and adaptable for a wide range of research and development applications.

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

The urea functional group is a privileged scaffold in drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This dual nature allows for strong and specific interactions with biological targets such as enzymes and receptors.[2] Consequently, urea derivatives are found in a wide array of clinically approved drugs, including anticancer agents like Sorafenib and Regorafenib, and antidiabetic medications such as Glibenclamide.[3][4] The synthesis of ureas, therefore, is a critical skill for any medicinal chemist. The most common and reliable methods for forming the urea bond involve the reaction of an amine with an isocyanate or a cyanate salt.[5][6] This application note will provide detailed, field-proven protocols for these transformations, centered around the versatile building block, 3-methoxypropylamine, and its corresponding urea.

Synthesis of this compound: A Monosubstituted Urea

The synthesis of monosubstituted ureas from primary amines is a fundamental transformation. A particularly efficient and environmentally friendly method involves the reaction of an amine with potassium isocyanate in an aqueous medium.[7][8][9] This approach avoids the use of hazardous reagents like phosgene and is highly scalable.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of the primary amine, 3-methoxypropylamine, to isocyanic acid, which is generated in situ from potassium isocyanate in the presence of an acid. The resulting carbamate rapidly rearranges to the stable urea product.

Diagram 1: General Scheme for the Synthesis of N-monosubstituted Ureas

G cluster_reactants Reactants cluster_products Products amine R-NH₂ (Primary Amine) urea R-NH-C(O)-NH₂ (N-monosubstituted Urea) amine->urea kocn KOCN (Potassium Isocyanate) isocyanate [HN=C=O] (Isocyanic Acid) kocn->isocyanate H⁺ hcl HCl (aq) isocyanate->urea Nucleophilic Attack kcl KCl

Caption: Synthesis of N-monosubstituted ureas from primary amines.

Detailed Experimental Protocol

Materials:

  • 3-Methoxypropylamine (CAS: 5332-73-0)

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (1.0 eq.) in deionized water.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1 M hydrochloric acid (1.1 eq.) to the stirred solution.

  • Addition of Isocyanate: To the cooled solution, add potassium isocyanate (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to yield this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and assess purity.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: The melting point of this compound is reported to be 76-78 °C.[10]

Synthesis of Disubstituted Ureas Using 3-Methoxypropylamine

While this compound can be synthesized as described above, in drug discovery, it is more common to use the parent amine, 3-methoxypropylamine, to create more complex, unsymmetrical disubstituted ureas. This is typically achieved by reacting the amine with a suitable isocyanate.

Reaction Principle

This reaction is a straightforward and highly efficient nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group. The reaction is often exothermic and proceeds rapidly under mild conditions.

Diagram 2: General Workflow for Disubstituted Urea Synthesis

G start Start Materials (Amine & Isocyanate) dissolve Dissolve Amine in Solvent start->dissolve add_isocyanate Add Isocyanate Solution dissolve->add_isocyanate react Stir at Room Temp. add_isocyanate->react monitor Monitor by TLC react->monitor workup Workup (e.g., Precipitation/Extraction) monitor->workup Reaction Complete purify Purification (e.g., Filtration/Crystallization) workup->purify product Final Product (Disubstituted Urea) purify->product

Caption: Workflow for synthesizing disubstituted ureas.

Detailed Experimental Protocol

Materials:

  • 3-Methoxypropylamine (1.0 eq.)

  • Aryl or alkyl isocyanate (e.g., Phenyl isocyanate, 1.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxypropylamine (1.0 eq.) in anhydrous DCM.

  • Isocyanate Addition: In a separate flask, prepare a solution of the chosen isocyanate (1.0 eq.) in anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred amine solution at room temperature. For highly reactive isocyanates, an ice bath may be used to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting amine is consumed. These reactions are often complete within 1-4 hours.

  • Isolation and Purification:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold DCM, and dried under vacuum.

    • If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or flash column chromatography.

Data Presentation: Representative Examples

The following table summarizes typical reaction outcomes for the synthesis of various disubstituted ureas from primary amines and isocyanates, demonstrating the broad applicability of this protocol.

Amine SubstrateIsocyanate SubstrateSolventReaction Time (h)Typical Yield (%)
3-MethoxypropylaminePhenyl isocyanateDCM2>95
AnilineIsopropyl isocyanateTHF295
Benzylamine4-Chlorophenyl isocyanateDCM3>90
CyclohexylamineEthyl isocyanateTHF1.596

Safety and Handling

  • 3-Methoxypropylamine: This compound is a flammable liquid and can cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Isocyanates: Isocyanates are potent respiratory sensitizers and are toxic. All manipulations involving isocyanates must be performed in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of substituted ureas is a vital process in drug discovery and development. This application note provides two robust and practical protocols for the synthesis of both mono- and disubstituted ureas using this compound and its amine precursor. The aqueous-based synthesis of this compound is a green and scalable method, while the reaction of 3-methoxypropylamine with isocyanates offers a versatile route to a wide array of more complex, drug-like molecules. By following these detailed procedures, researchers can confidently and efficiently synthesize substituted ureas for their research programs.

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv
  • Large scale prepar
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Scalable Synthesis of Substituted Ureas with Isopropyl Isocyanate: Applic
  • Ureas - Wikipedia.
  • 3-METHOXYPROPYLAMINE -
  • Urea derivative synthesis by amin
  • A Straightforward Synthesis of N-Substituted Ureas
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyan
  • US4310692A - Process for the preparation of alkyl-ureas - Google P
  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv
  • 3-METHOXYPROPYLAMINE |
  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - N
  • A practically simple, catalyst free and scalable synthesis of N -substituted ureas in w
  • N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes.
  • METHOXYPROPYLAMINE (MOPA)
  • This compound | 1119-61-5 - ChemicalBook.
  • This compound CAS#: 1119-61-5 - ChemicalBook.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed - NIH.
  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
  • Ureas: Applic
  • Urea, n-(3-(dimethylamino)propyl)-n'-(3,4,5-trimethoxyphenyl) - PubChemLite.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI.

Sources

Application Note: N-(3-methoxypropyl)urea as a Novel Reagent for Trapping and Derivatization of Isocyanates for Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isocyanates are a class of highly reactive compounds widely used in the production of polyurethanes, foams, coatings, and adhesives.[1] Their high reactivity, however, also makes them potent respiratory and dermal sensitizers, necessitating stringent monitoring of workplace exposure.[1] This application note outlines a proposed methodology for the use of N-(3-methoxypropyl)urea as a novel trapping and derivatizing agent for the quantification of airborne isocyanates. The core principle relies on the nucleophilic reaction between the N-H groups of the urea reagent and the electrophilic isocyanate group (-N=C=O) to form a stable, non-volatile biuret derivative.[2] This derivative can then be readily analyzed using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). This document provides the theoretical basis, proposed experimental protocols, and a framework for method validation.

Introduction: The Challenge of Isocyanate Monitoring

The isocyanate functional group (R–N=C=O) is exceptionally electrophilic and reacts readily with a wide range of nucleophiles, including water, alcohols, and amines.[2] This reactivity is the basis for their industrial utility but also their primary health hazard. Airborne isocyanate monomers, oligomers, and prepolymers can cause severe asthma, contact dermatitis, and other hypersensitivity reactions. Consequently, regulatory bodies have established strict occupational exposure limits (OELs).

Accurate quantification of isocyanates in air samples is challenging due to their reactivity and low OELs. The most common and reliable methods involve pulling a known volume of air through a sampling medium (an impinger or a coated filter) containing a derivatizing agent.[3][4] This agent, typically a primary or secondary amine, reacts instantly with the isocyanate to "trap" it as a stable urea derivative. This process stabilizes the analyte for transport, storage, and subsequent analysis. While reagents like 1-(2-methoxyphenyl)piperazine (1-2MP) and 1-(9-anthracenylmethyl)piperazine (MAP) are well-established, the exploration of new reagents is driven by the need for improved solubility, stability, and chromatographic properties.[4][5]

This compound is proposed here as a candidate for this application. Its urea functional group possesses available N-H protons that are expected to react with isocyanates, and the methoxypropyl tail may confer favorable solubility in common analytical solvents.

Principle and Mechanism of Derivatization

The trapping chemistry is based on the nucleophilic addition of an amine group to the central carbon of the isocyanate group. In the case of this compound, one of the nitrogen atoms of the urea moiety acts as the nucleophile. The reaction with a generic monoisocyanate (R-NCO) is expected to proceed as follows, forming a stable biuret derivative. The formation of this new, stable covalent bond is critical for quenching the reactivity of the isocyanate.

Caption: Proposed reaction of an isocyanate with this compound.

Comparative Properties of Derivatizing Agents

While performance data for this compound as a trapping agent is not yet established, a comparison of its physical properties with standard reagents can provide initial insights.

PropertyThis compound1-(2-Methoxyphenyl)piperazine (1-2MP)1-(9-Anthracenylmethyl)piperazine (MAP)
CAS Number 1119-61-5[6]35386-24-476249-51-7
Molecular Weight 132.16 g/mol [7]192.26 g/mol 288.39 g/mol
Structure Aliphatic UreaAromatic PiperazineAromatic Piperazine with Fluorophore
Melting Point 76-78 °C[8]~40 °C (as monohydrate)125-128 °C
Detection Principle UV AbsorbanceUV/Electrochemical[4]UV/Fluorescence[5]

Experimental Protocols

The following protocols are proposed based on established methodologies for other amine-based derivatizing agents, such as NIOSH Method 5522 and 5525.[5] All work involving isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Preparation of Reagents and Sampling Media

Causality: The derivatizing agent must be dissolved in a solvent that will not react with the target isocyanate and is suitable for the chosen sampling method (impinger or filter). The concentration is chosen to ensure a sufficient molar excess of the trapping agent relative to the maximum expected isocyanate concentration.

  • Preparation of Trapping Solution (for Impingers):

    • Accurately weigh 132 mg of this compound (1 mmol).

    • Dissolve in 100 mL of HPLC-grade acetonitrile in a volumetric flask. This creates a 10 mM solution.

    • Store the solution in a tightly sealed amber glass bottle at 4°C.

  • Preparation of Coated Filters:

    • Place glass fiber filters (25 mm) on a clean glass plate.

    • Using a micropipette, apply 200 µL of the 10 mM trapping solution evenly onto each filter.

    • Allow the filters to dry completely in a clean, controlled environment (e.g., a desiccator or under a gentle stream of nitrogen).

    • Store the coated filters in sealed petri dishes or cassettes at 4°C until use.

Protocol 2: Air Sampling Workflow

Causality: A calibrated personal sampling pump is essential to draw a precise and known volume of air through the sampling medium. This air volume is a critical variable for calculating the final airborne concentration of the analyte.

  • Pump Calibration: Calibrate a personal sampling pump with a representative sampling medium (impinger or filter cassette) in-line to a flow rate between 1.0 and 2.0 L/min.

  • Impinger Sampling:

    • Add 15 mL of the trapping solution to a glass midget impinger.

    • Connect the impinger to the calibrated pump using flexible, non-reactive tubing.

    • Place the sampling train in the desired sampling area (e.g., a worker's breathing zone).

    • Sample for a predetermined time (e.g., 15 to 240 minutes), recording the start and end times.

  • Filter Sampling:

    • Load a coated filter into a 25-mm filter cassette (e.g., IOM-style).

    • Connect the cassette to the calibrated pump.

    • Sample for a predetermined time, recording the start and end times.

  • Post-Sampling:

    • After sampling, cap the impinger or seal the filter cassette.

    • Record the total sampling time and the pump flow rate. Calculate the total air volume sampled (Flow Rate × Time).

    • Submit the samples, along with field blanks (unexposed media handled in the same manner), to the analytical laboratory.

Protocol 3: Sample Preparation and HPLC Analysis

Causality: The analytical method must be able to separate the biuret derivative from the unreacted trapping reagent and any other interferences. HPLC with UV detection is a standard and robust technique for quantifying urea and biuret-type compounds. A C18 column is used for reversed-phase separation of moderately polar organic molecules.

  • Sample Extraction (Filters):

    • Carefully transfer the filter from the cassette to a 20 mL glass scintillation vial.

    • Add 5.0 mL of acetonitrile to the vial.

    • Cap the vial and agitate on a shaker or in an ultrasonic bath for 30 minutes to extract the derivative.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC autosampler vial.

  • Sample Preparation (Impingers):

    • Transfer the impinger solution to a graduated cylinder and adjust the volume to 15 mL with fresh trapping solution to account for any evaporation.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC autosampler vial.

  • HPLC-UV Analysis:

    • Instrument: HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: Scan for the absorbance maximum of the synthesized derivative (likely ~210-240 nm).

    • Quantification: Use an external standard calibration curve prepared by reacting known amounts of a pure isocyanate standard with the trapping reagent.

Workflow and Validation

A robust analytical method requires a clear workflow and a thorough validation process to ensure trustworthiness and accuracy.

Caption: General workflow for isocyanate trapping and analysis.

System Validation: To validate this proposed method, the following steps are essential:

  • Synthesis of Standard: A pure standard of the biuret derivative should be synthesized on a small scale by reacting a known isocyanate (e.g., phenyl isocyanate) with this compound and purifying the product. This allows for confirmation of retention time and optimization of the UV detection wavelength.

  • Calibration: A multi-point calibration curve (typically 5-7 points) must be generated to demonstrate linearity over the expected concentration range.

  • Recovery Studies: The sampling and extraction efficiency should be determined by spiking known amounts of an isocyanate standard onto the sampling media and analyzing the recovery.

  • Limit of Detection (LOD) and Quantification (LOQ): The sensitivity of the method must be established to ensure it is adequate for measuring concentrations relevant to occupational exposure limits.[4]

Safety and Handling

  • Isocyanates: Are potent sensitizers and irritants.[1] All handling of pure isocyanates or materials containing them must be done in a certified chemical fume hood with appropriate PPE, including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • This compound: Based on data for similar simple ureas, this compound may cause skin, eye, and respiratory irritation.[9] Avoid breathing dust and ensure adequate ventilation. Consult the Safety Data Sheet (SDS) for specific handling information.

  • Solvents: Acetonitrile is flammable and toxic. Handle with care in a well-ventilated area, away from ignition sources.

Conclusion

This compound presents a chemically plausible and novel candidate as a derivatizing agent for trapping airborne isocyanates. Its simple structure and potential for good solubility are promising attributes for developing a robust analytical method. The protocols detailed in this note provide a comprehensive framework for researchers to begin the systematic evaluation and validation of this reagent. Successful validation would add a new and valuable tool to the field of industrial hygiene and occupational safety for the protection of workers from the harmful effects of isocyanate exposure.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Toluene Diisocyanate and... NCBI.
  • Streicher, R. P., & Arnold, J. E. (1995). Method of detecting isocyanates. U.S. Patent No. 5,354,689. Washington, DC: U.S. Patent and Trademark Office.
  • Health and Safety Executive. (2000). MDHS25/3 Organic isocyanates in air. Cambridge Safety.
  • Vargas, H., Streicher, R. P., & Key-Schwartz, R. (2001). Field comparison of impingers and treated filters for sampling of total aliphatic isocyanates with the MAP reagent. Journal of Environmental Monitoring, 3(1), 69–75.
  • Johnson Fine Chemical. (n.d.). Dehydrating Agent.
  • Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Selvakumar, S., & Alagarsamy, P. (2016). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. RSC Advances, 6(81), 77855-77868.
  • British Pharmacopoeia. (2013). Safety data sheet - Urea Assay Standard.
  • Tri-iso. (n.d.). Moisture Scavengers | Polyurethane Elastomers.
  • Tri-iso. (n.d.). Moisture Scavengers | Polyurethane and Polyureas.
  • Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(45), 8727-8730.
  • Katritzky, A. R., et al. (2007). Trapping of Isocyanates with Benzotriazole in situ - Preparation of Carbamoyl Benzotriazoles as an Isocyanate Alternative via Curtius Rearrangement. Journal of Organic Chemistry, 72(2), 524-529.
  • Ernst, G., et al. (2012). Comparison of Solvent/Derivatization Agent Systems for Determination of Extractable Toluene Diisocyanate from Flexible Polyurethane Foam. Journal of the American Chemical Society, 134(4), 2080-2083.
  • Wikipedia. (n.d.). Isocyanate.
  • SciSpace. (2009). (Open Access) Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
  • La-Gala, A., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2530.
  • Chen, C. H., & Ho, T. H. (2008). Kinetic study of the urethane and urea reactions of isophorone diisocyanate. Journal of Applied Polymer Science, 107(4), 2265-2271.
  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
  • U.S. EPA. (n.d.). Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details.
  • Cai, K., et al. (2015). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition, 54(26), 7755-7759.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(34), 19045-19053.
  • Cini, E., et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 1084-1090.
  • Lee, J. C., et al. (2020). Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. Polymer Chemistry, 11(22), 3749-3756.
  • ResearchGate. (n.d.). Isocyanate- and Solvent-Free Route to Thermoplastic Poly(amide-urea) Derived from Renewable Resources.

Sources

Synthesis of N-(3-methoxypropyl)urea: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-methoxypropyl)urea is a chemical intermediate of growing interest in the fields of drug development and polymer chemistry. Its structure, featuring a flexible methoxypropyl chain and a urea functional group, imparts unique properties that make it a versatile precursor for more complex molecules. The urea moiety is a common pharmacophore, capable of forming multiple hydrogen bonds, which is a key interaction in many biological systems. This guide details a straightforward, efficient, and scalable synthesis of this compound from commercially available starting materials.

Synthetic Strategy: Nucleophilic Addition of 3-Methoxypropylamine to an Isocyanate Precursor

The chosen synthetic route is the nucleophilic addition of 3-methoxypropylamine to an in situ generated isocyanate. This method is favored for its high efficiency, mild reaction conditions, and operational simplicity. Specifically, we will utilize the reaction of 3-methoxypropylamine with potassium isocyanate in an aqueous medium. This approach is not only environmentally friendly but also avoids the use of hazardous reagents like phosgene.[1][2]

The reaction proceeds via the protonation of the isocyanate anion by an acid, forming isocyanic acid (HNCO). The primary amine, 3-methoxypropylamine, then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the desired N-substituted urea.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Methoxypropylamine 3-Methoxypropylamine Reaction_Vessel Aqueous Solution (Water) Room Temperature 3-Methoxypropylamine->Reaction_Vessel Potassium_Isocyanate Potassium_Isocyanate Potassium_Isocyanate->Reaction_Vessel HCl Hydrochloric Acid HCl->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Washing Washing Filtration->Washing Wash with Water Drying Drying Washing->Drying Drying under vacuum This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methoxypropylamine≥99%Sigma-Aldrich5332-73-0Corrosive, handle with care.
Potassium Isocyanate≥96%Sigma-Aldrich590-28-3Moisture sensitive.
Hydrochloric Acid1 MFisher Scientific7647-01-0
Deionized Water--7732-18-5
Diethyl EtherACS GradeVWR60-29-7For washing.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • NMR spectrometer (for characterization)

  • Melting point apparatus

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (8.91 g, 0.1 mol) in 100 mL of deionized water.

  • Addition of Potassium Isocyanate: To the stirring solution, add potassium isocyanate (8.11 g, 0.1 mol).

  • Acidification: Cool the mixture in an ice bath to 0-5 °C. Slowly add 1 M hydrochloric acid (100 mL, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with two portions of cold deionized water (2 x 50 mL) followed by one portion of cold diethyl ether (50 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

  • Characterization: Determine the melting point and characterize the product by ¹H and ¹³C NMR spectroscopy.

Expected Results and Characterization

The expected yield of this compound is typically in the range of 85-95%. The product should be a white crystalline solid.

PropertyExpected Value
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Appearance White crystalline solid
Melting Point 76-78 °C
¹H and ¹³C NMR Spectroscopy

To confirm the structure and purity of the synthesized this compound, ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 5.95 (t, J=5.6 Hz, 1H, -NH-CO-): This triplet corresponds to the proton on the nitrogen atom adjacent to the carbonyl group, coupled to the two protons of the adjacent methylene group.

  • 5.38 (s, 2H, -NH₂): This broad singlet represents the two protons of the terminal amino group.

  • 3.29 (t, J=6.4 Hz, 2H, -O-CH₂-): This triplet is assigned to the methylene group directly attached to the oxygen atom.

  • 3.18 (s, 3H, -O-CH₃): This sharp singlet corresponds to the three protons of the methoxy group.

  • 2.98 (q, J=6.4 Hz, 2H, -CH₂-NH-): This quartet (or more complex multiplet due to coupling with the NH proton) is assigned to the methylene group attached to the substituted nitrogen of the urea.

  • 1.63 (p, J=6.4 Hz, 2H, -CH₂-CH₂-CH₂-): This quintet represents the central methylene group of the propyl chain.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 158.9 (-C=O): The carbonyl carbon of the urea group.

  • 70.8 (-O-CH₂-): The carbon of the methylene group attached to the oxygen atom.

  • 57.8 (-O-CH₃): The carbon of the methoxy group.

  • 37.4 (-CH₂-NH-): The carbon of the methylene group attached to the substituted nitrogen.

  • 29.5 (-CH₂-CH₂-CH₂-): The central carbon of the propyl chain.

Safety and Handling

  • 3-Methoxypropylamine: is a corrosive liquid.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Potassium Isocyanate: is harmful if swallowed or inhaled. Avoid creating dust.

  • Hydrochloric Acid: is corrosive and can cause severe burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Low or no precipitate formation Incomplete reaction or product is soluble in the reaction mixture.Ensure all reagents were added in the correct stoichiometry. Try cooling the reaction mixture for a longer period to encourage precipitation.
Oily product instead of solid Presence of impurities or unreacted starting material.Ensure thorough washing of the product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
Broad or unexpected peaks in NMR Presence of water or impurities.Ensure the product is thoroughly dried. If impurities are suspected, repurify by recrystallization.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By following the outlined procedure and utilizing the provided characterization data for validation, researchers can confidently produce this valuable chemical intermediate for their scientific endeavors. The use of an aqueous, catalyst-free system makes this a green and efficient synthetic method.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23275–23281. [Link]
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • PubChem. (n.d.). 3-Methoxypropylamine.
  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE.
  • North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5%.

Sources

Application Notes & Protocols: N-(3-methoxypropyl)urea in the Preparation of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of N-(3-methoxypropyl)urea as a key building block in the synthesis of bioactive compounds. We will delve into the rationale for its use, detailed synthetic protocols, and the underlying chemical principles that make it a valuable reagent in medicinal chemistry.

Introduction: The Significance of the Urea Moiety and the Role of the 3-Methoxypropyl Group

The urea functional group is a cornerstone in drug design, primarily due to its exceptional ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This interaction is critical for achieving desired pharmacological activity. The unique hydrogen-bonding capabilities of ureas make them an important functional group for modulating the selectivity, stability, and pharmacokinetic profile of lead molecules.[2]

The incorporation of an N-(3-methoxypropyl) substituent introduces specific physicochemical properties that can be advantageous in drug development. The methoxy group can influence a molecule's lipophilicity and metabolic stability, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The flexible propyl chain can also allow for optimal positioning of the urea moiety within a binding pocket.

Core Application: Synthesis of a Bioactive Thiazole Derivative

A notable application of an this compound derivative is in the preparation of N-substituted thiazolyl ureas, which have shown potential as agents for treating sleep disorders. A key example is the synthesis of N-(3-methoxypropyl)-N'-[4-(2-thienyl)thiazol-2-yl]urea , a compound identified in patent literature for its potential therapeutic properties.[1]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule can be approached through a convergent strategy, wherein the urea linkage is formed by the reaction of an amine with an isocyanate. This retrosynthetic approach is outlined below.

G Target N-(3-methoxypropyl)-N'-[4-(2-thienyl)thiazol-2-yl]urea Intermediates 2-Amino-4-(2-thienyl)thiazole + 3-Methoxypropyl isocyanate Target->Intermediates Urea formation Precursors1 3-Methoxypropylamine + Phosgene equivalent Intermediates->Precursors1 Isocyanate synthesis Precursors2 Thiourea + 2-Bromo-1-(2-thienyl)ethanone Intermediates->Precursors2 Hantzsch thiazole synthesis StartingMaterials1 3-Methoxypropanol or 3-Methoxypropionitrile Precursors1->StartingMaterials1 Amine synthesis StartingMaterials2 Thiophene + Bromoacetyl bromide Precursors2->StartingMaterials2 Thienyl ethanone synthesis

Caption: Retrosynthetic analysis of the target thiazole derivative.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the necessary precursors and the final bioactive compound. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine is a key precursor that can be synthesized from readily available starting materials such as 3-methoxypropanol or 3-methoxypropionitrile.[4][5][6][7][8]

Method A: From 3-Methoxypropanol

This method involves the catalytic amination of 3-methoxypropanol.

  • Reaction Scheme: CH₃O(CH₂)₃OH + NH₃ --(Catalyst, H₂, Heat, Pressure)--> CH₃O(CH₂)₃NH₂ + H₂O

  • Reagents and Equipment:

    • 3-Methoxypropanol

    • Ammonia (anhydrous)

    • Hydrogen gas

    • Cu-Co/Al₂O₃-diatomite catalyst[4][5]

    • High-pressure fixed-bed reactor

    • Preheater, condenser, gas-liquid separator, and distillation apparatus

  • Procedure:

    • Pack the fixed-bed reactor with the Cu-Co/Al₂O₃-diatomite catalyst.

    • Introduce a continuous flow of 3-methoxypropanol, ammonia, and hydrogen into the preheater to vaporize and mix the reactants.

    • Pass the gaseous mixture through the heated fixed-bed reactor.

    • Cool the reaction mixture in a condenser to separate the liquid and gaseous phases.

    • Recycle the unreacted ammonia and hydrogen.

    • Purify the liquid phase by fractional distillation to isolate 3-methoxypropylamine.

Method B: From 3-Methoxypropionitrile

This method involves the reduction of the nitrile to the primary amine.

  • Reaction Scheme: CH₃O(CH₂)₂CN + 2H₂ --(Catalyst, Solvent)--> CH₃O(CH₂)₃NH₂

  • Reagents and Equipment:

    • 3-Methoxypropionitrile

    • Hydrogen gas

    • Modified carrier nickel catalyst[8]

    • Ethanol (solvent)

    • High-pressure autoclave

    • Filtration and distillation apparatus

  • Procedure:

    • Charge the autoclave with 3-methoxypropionitrile, ethanol, and the nickel catalyst.

    • Pressurize the autoclave with hydrogen gas.

    • Heat the mixture with stirring for the required reaction time.

    • After the reaction is complete, cool the autoclave to room temperature and vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the filtrate by distillation to obtain 3-methoxypropylamine.

ParameterMethod A (Catalytic Amination)Method B (Nitrile Reduction)
Starting Material 3-Methoxypropanol3-Methoxypropionitrile
Key Reagents Ammonia, HydrogenHydrogen
Catalyst Cu-Co/Al₂O₃-diatomiteModified Nickel
Typical Yield High (continuous process)>90%[8]
Advantages Continuous process, uses a readily available alcoholHigh yield, can be performed in a batch process
Protocol 2: Synthesis of this compound

This compound can be prepared by the reaction of 3-methoxypropylamine with an isocyanate precursor. A common and practical method involves the use of potassium isocyanate in an aqueous acidic medium.

  • Reaction Scheme: CH₃O(CH₂)₃NH₂ + KOCN + H₂O + HCl --> CH₃O(CH₂)₃NHCONH₂ + KCl

  • Reagents and Equipment:

    • 3-Methoxypropylamine

    • Potassium isocyanate (KOCN)

    • Hydrochloric acid (1 M)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 3-methoxypropylamine in 1 M hydrochloric acid in a round-bottom flask.

    • To the stirred solution, add a solution of potassium isocyanate in water portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of N-(3-methoxypropyl)-N'-[4-(2-thienyl)thiazol-2-yl]urea

This protocol details the final step in synthesizing the target bioactive compound, based on the general procedures outlined in the patent literature.[1]

  • Reaction Scheme: (4-(2-thienyl)thiazol-2-yl)isocyanate + CH₃O(CH₂)₃NH₂ --> N-(3-methoxypropyl)-N'-[4-(2-thienyl)thiazol-2-yl]urea

  • Reagents and Equipment:

    • 2-Amino-4-(2-thienyl)thiazole

    • Triphosgene or other phosgene equivalent

    • Triethylamine or other non-nucleophilic base

    • 3-Methoxypropylamine

    • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

    • Standard glassware for inert atmosphere reactions

    • Magnetic stirrer, dropping funnel

    • Purification equipment (column chromatography)

  • Procedure:

    Step 1: In situ generation of 2-Isocyanato-4-(2-thienyl)thiazole

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(2-thienyl)thiazole and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a phosgene equivalent (e.g., triphosgene) in the same anhydrous solvent via a dropping funnel.

    • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the formation of the isocyanate is complete (can be monitored by IR spectroscopy - appearance of a strong absorption around 2250-2275 cm⁻¹).

    Step 2: Urea formation 5. To the solution containing the in situ generated isocyanate, add 3-methoxypropylamine dropwise at room temperature. 6. Stir the reaction mixture at room temperature until the isocyanate is fully consumed (monitor by TLC or IR spectroscopy). 7. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. 8. Extract the product with an organic solvent. 9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel to yield the final compound.

G cluster_0 Protocol 1: Synthesis of 3-Methoxypropylamine cluster_1 Protocol 2: Synthesis of this compound cluster_2 Protocol 3: Synthesis of Target Bioactive Compound Start1 3-Methoxypropanol Product1 3-Methoxypropylamine Start1->Product1 Catalytic Amination Product1_ref 3-Methoxypropylamine Product2 This compound Product1_ref->Product2 Reaction with KOCN Start3 2-Amino-4-(2-thienyl)thiazole Intermediate3 2-Isocyanato-4-(2-thienyl)thiazole Start3->Intermediate3 Reaction with Phosgene Equivalent Product3 N-(3-methoxypropyl)-N'-[4-(2-thienyl)thiazol-2-yl]urea Intermediate3->Product3 Product1_ref2 3-Methoxypropylamine Product1_ref2->Product3 Urea Formation

Caption: Experimental workflow for the synthesis of the target molecule.

Scientific Rationale and Causality

  • Choice of Urea Linkage: The urea moiety is a bioisostere of the amide bond but with different electronic and conformational properties. Its two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, allowing for strong and specific interactions with biological targets.[1]

  • Role of the 3-Methoxypropyl Group:

    • Lipophilicity and Solubility: The methoxy group and the alkyl chain contribute to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and its solubility in biological fluids. This balance is crucial for oral bioavailability.[3]

    • Metabolic Stability: The ether linkage in the 3-methoxypropyl group is generally more resistant to metabolic cleavage than, for example, an ester group, potentially leading to a longer half-life in the body.

    • Conformational Flexibility: The three-carbon chain provides rotational flexibility, allowing the urea moiety to adopt an optimal conformation for binding to its target protein.

Safety and Handling

  • Phosgene Equivalents: Reagents like triphosgene are toxic and must be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Solvents: Anhydrous solvents are required for the isocyanate formation step to prevent premature hydrolysis.

  • Amines: Amines can be corrosive and have strong odors. Handle them in a fume hood.

References

  • CN101328129A - Preparation of 3-methoxy propanamine - Google P
  • CN101328129B - Preparation of 3-methoxy propanamine - Google P
  • 3-Methoxypropylamine synthesis - ChemicalBook. URL
  • CN114276254A - Synthetic method of 3-methoxypropylamine - Google P
  • N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. URL
  • Synthesis process of methoxypropylamine - Eureka | P
  • Ureas: Applic
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • Large scale preparation of N-substituted urea | Download Table - ResearchG
  • This compound | 1119-61-5 - ChemicalBook. URL
  • EP1921077B1 - Agent for treating and/or preventing sleep disorder - Google P
  • The role of the methoxy group in approved drugs | Request PDF - ResearchG

Sources

Application Notes and Protocols: N-(3-methoxypropyl)urea in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and potential applications of N-(3-methoxypropyl)urea within the realm of polymer chemistry. While not a ubiquitously common monomer, the unique structural attributes of this compound present intriguing possibilities for the fine-tuning of polymer properties, particularly in the development of smart and functional materials. This document will elucidate the synthesis of this urea-functionalized compound and explore its application as a modifying agent in polyurea and polyurethane systems, with a focus on leveraging its hydrogen-bonding capabilities and the influence of its flexible ether linkage.

Introduction: The Significance of Urea Moieties in Polymer Science

The urea functional group is a cornerstone in supramolecular chemistry and the design of advanced polymers. Its capacity to form strong, directional, and reversible hydrogen bonds is pivotal in dictating the morphology and bulk properties of polymeric materials.[1][2] These non-covalent interactions act as physical crosslinks, significantly enhancing mechanical strength, elevating melting temperatures, and influencing the thermoresponsive behavior of polymers.[2][3] Polyureas, a class of polymers defined by the presence of urea linkages, are renowned for their exceptional durability, chemical resistance, and rapid curing times, finding applications as high-performance coatings, elastomers, and adhesives.[4][5][6] The introduction of specific N-substituents to the urea group allows for precise control over the hydrogen bonding network and, consequently, the macroscopic properties of the final polymer.

This compound introduces a flexible methoxypropyl side chain. This feature is hypothesized to modulate the hydrogen bonding strength within the polymer matrix, potentially leading to materials with tailored thermal transitions and solubility profiles. The ether linkage can also enhance compatibility with polar polymers and solvents.

Synthesis of this compound: A Key Intermediate

The synthesis of this compound can be readily achieved through the reaction of 3-methoxypropylamine with an isocyanate source. A common and efficient laboratory-scale method involves the use of potassium isocyanate in an aqueous medium.[7] This approach is advantageous due to its simplicity, use of water as a solvent, and high yields.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-methoxypropylamine and potassium isocyanate.

Materials:

  • 3-Methoxypropylamine (MOPA)[8][9]

  • Potassium isocyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-methoxypropylamine in 100 mL of deionized water. Cool the solution in an ice bath with continuous stirring.

  • Addition of Potassium Isocyanate: In a separate beaker, prepare a solution of 10.0 g of potassium isocyanate in 50 mL of deionized water. Slowly add the potassium isocyanate solution to the cooled 3-methoxypropylamine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir in the ice bath for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 4 hours.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This step protonates any unreacted amine.

  • Extraction of Byproducts: Transfer the acidified solution to a separatory funnel and wash with 50 mL of ethyl acetate to remove any non-polar impurities. Discard the organic layer.

  • Neutralization and Product Extraction: Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until the pH is approximately 8. Extract the product from the neutralized aqueous layer with three 75 mL portions of ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield this compound as a solid or viscous oil.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Application in Polymer Chemistry: A Modifier for Polyureas and Polyurethanes

This compound is not typically used as a primary monomer for high molecular weight homopolymers. Instead, its value lies in its role as a chain extender or a modifying comonomer in the synthesis of polyureas and polyurethanes. The incorporation of this molecule can strategically disrupt or alter the hard segment domains that are characteristic of these polymers.[5]

Rationale for Use as a Modifier

The strong hydrogen bonds between urea groups in polyureas lead to the formation of well-defined hard segments, which are responsible for the material's high strength and thermal stability.[5] By introducing this compound, the methoxypropyl side chain can sterically hinder the close packing of urea groups, leading to:

  • Reduced Crystallinity: A less ordered hard segment domain, resulting in a more flexible and potentially tougher material.

  • Lowered Glass Transition Temperature (Tg): The flexible ether linkage can increase the mobility of the polymer chains, lowering the Tg of the hard segment.[10]

  • Modified Thermoresponsivity: The balance of hydrogen bonding and chain flexibility can be tuned to create materials with specific upper or lower critical solution temperature (UCST or LCST) behavior in certain solvents.[3]

  • Enhanced Solubility: The polar ether group can improve the solubility of the polymer in a wider range of solvents.

Diagram: Conceptual Workflow for Polymer Modification

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymer Synthesis cluster_properties Material Properties MOPA 3-Methoxypropylamine NMPU This compound MOPA->NMPU KOCN Potassium Isocyanate KOCN->NMPU Polymer Modified Polyurea/ Polyurethane NMPU->Polymer Chain Extender/ Modifier Diisocyanate Diisocyanate (e.g., MDI, HDI) Diisocyanate->Polymer Polyol Polyol / Polyamine Polyol->Polymer Properties Tunable Mechanical & Thermal Properties Polymer->Properties

Caption: Workflow for synthesizing this compound and its use as a modifier in polymer synthesis.

Protocol 2: Synthesis of a Modified Polyurea Elastomer

This protocol describes the synthesis of a polyurea elastomer using a standard diisocyanate and a polyetheramine, with this compound incorporated as a chain extender.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Amine-terminated polyether (e.g., Jeffamine® D-2000)

  • This compound (synthesized in Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction kettle with mechanical stirrer, nitrogen inlet, and thermometer

  • Casting mold (e.g., Teflon®)

  • Vacuum oven

Procedure:

  • Preparation of Prepolymer: In the reaction kettle under a nitrogen atmosphere, charge the desired amount of MDI. Heat to 60°C and slowly add the amine-terminated polyether with vigorous stirring. The ratio of NCO to NH₂ groups should be greater than 1 (typically 2:1) to create an isocyanate-terminated prepolymer. Maintain the temperature at 80°C for 2 hours.

  • Chain Extension: In a separate flask, dissolve a calculated amount of this compound in anhydrous DMF. The amount should be calculated to react with the excess isocyanate groups from the prepolymer step.

  • Polymerization: Cool the prepolymer to 40°C. Add the this compound solution to the prepolymer with rapid stirring. The viscosity will increase significantly.

  • Casting: Pour the viscous polymer solution into the casting mold.

  • Curing: Place the mold in a vacuum oven and cure at 80°C for 12 hours to remove the solvent and complete the reaction.

  • Characterization: The resulting elastomer can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC for Tg, TGA for thermal stability), and morphology (AFM or SEM).

Table 1: Representative Formulation for Modified Polyurea
ComponentMolar RatioPurpose
4,4'-Methylene diphenyl diisocyanate (MDI)2.0Hard Segment
Amine-terminated polyether (D-2000)1.0Soft Segment
This compound0.9Chain Extender/Modifier
N,N-Dimethylformamide (DMF)-Solvent

Note: The stoichiometry should be carefully controlled to achieve the desired molecular weight and properties. The remaining 0.1 molar ratio of isocyanate can be left for further crosslinking or end-capping.

Mechanistic Insight: The Role of Hydrogen Bonding

The properties of the modified polyurea are dictated by the interplay of hydrogen bonding within the hard segments.

Diagram: Hydrogen Bonding in Modified Polyurea

H_Bonding cluster_urea Standard Polyurea Hard Segment cluster_modified_urea Modified Polyurea Hard Segment U1 ---N(H)-C(=O)-N(H)--- U2 ---N(H)-C(=O)-N(H)--- U1->U2 Strong H-Bonding MU1 ---N(H)-C(=O)-N(CH₂CH₂CH₂OCH₃)--- MU2 ---N(H)-C(=O)-N(H)--- MU1->MU2 Disrupted H-Bonding

Caption: Disruption of hydrogen bonding in polyurea by this compound.

The N-substitution with the methoxypropyl group reduces the number of available N-H protons for hydrogen bonding and introduces steric bulk, leading to a less ordered and more dynamic hard segment domain. This molecular-level change translates to the observed modifications in the macroscopic properties of the polymer.

Conclusion and Future Outlook

This compound serves as a valuable, yet under-explored, tool for the rational design of functional polymers. Its synthesis is straightforward, and its incorporation into polyurea and polyurethane backbones offers a facile method for tuning their mechanical and thermal properties. For researchers in drug development and materials science, this approach opens avenues for creating novel biomaterials with tailored degradation rates, drug-eluting coatings with controlled release kinetics, and smart materials that respond to environmental stimuli. Further investigation into the structure-property relationships of polymers containing this compound is warranted and promises to yield exciting advancements in polymer chemistry.

References

  • Ziaee, M. A., et al. (2018). Urea-Functionalized Imidazolium-Based Ionic Polymer for Chemical Conversion of CO2 into Organic Carbonates. ACS Sustainable Chemistry & Engineering.
  • Urea and Thiourea-Functionalized, Pyridinium-Based Ionic Polymers Convert CO2 to Cyclic Carbonate under Mild Conditions. (2022). ACS Applied Polymer Materials.
  • Amemori, S., et al. (2017). Thermoresponsivity of polymer solution derived from a self-attractive urea unit and a self-repulsive lipophilic ion unit. Polymer Chemistry.
  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2021). MDPI.
  • Phenylglyoxaldehyde-Functionalized Polymeric Sorbents for Urea Removal from Aqueous Solutions. (2019). ACS Applied Polymer Materials.
  • Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. (2016). Wiley Online Library.
  • Functionalization of Polyurethane/Urea Copolymers with Amide Groups by Polymer Treatment with Ammonia Plasma. (n.d.). Semantic Scholar.
  • 3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya.
  • Polyureas Versatile Polymers for New Academic and Technological Applications. (2021). MDPI.
  • Thermoresponsive On-Demand Adhesion and Detachment of a Polyurethane-Urea Bioadhesive. (2024). PubMed.
  • Polyureas Versatile Polymers for New Academic and Technological Applications. (2021). ResearchGate.
  • State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. (2024). PMC - NIH.
  • Tunable Light-Responsive Polyurethane-urea Elastomer Driven by Photochemical and Photothermal Coupling Mechanism. (2024). ACS Applied Materials & Interfaces.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). PMC - NIH.
  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. (n.d.). NIH.
  • Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques. (n.d.). VersaFlex.
  • Large scale preparation of N-substituted urea. (n.d.). ResearchGate.
  • BASF 3-Methoxypropylamine (MOPA) datasheet. (n.d.). Look Polymers.
  • METHOXYPROPYLAMINE (MOPA). (n.d.). Ataman Kimya.
  • 3-Methoxypropylamine. (n.d.). Univar Solutions.

Sources

Application Notes and Protocols for N-(3-methoxypropyl)urea as a Non-Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Linker Chemistry in Bioconjugate Design

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the biological macromolecule to the payload. The linker is not merely a spacer but a critical component that dictates the stability, pharmacokinetics, and mechanism of action of the entire construct.[1][2] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and applications.[3] Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are known for their high stability in circulation, minimizing off-target toxicity.[4][5]

This guide introduces N-(3-methoxypropyl)urea as a novel, non-cleavable linker scaffold for bioconjugation. The urea functionality provides a highly stable connection, while the 3-methoxypropyl group imparts favorable physicochemical properties, such as increased hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads.[6][7] We will provide a comprehensive overview of the synthesis of a heterobifunctional linker based on this scaffold, its conjugation to a model payload, and a detailed protocol for its site-specific conjugation to an antibody.

Rationale for a Urea-Based Non-Cleavable Linker

The choice of a non-cleavable linker is predicated on the desire for maximum stability in systemic circulation.[3] Premature release of a potent cytotoxic payload can lead to severe off-target toxicities, a significant hurdle in ADC development. The urea bond is exceptionally stable under physiological conditions (pH 7.4), making it an ideal core for a non-cleavable linker.[8]

The N-(3-methoxypropyl) group offers several potential advantages:

  • Enhanced Hydrophilicity: The ether and propyl groups introduce a degree of hydrophilicity, which can help to counterbalance the hydrophobicity of many cytotoxic payloads, potentially improving the solubility and pharmacokinetic profile of the resulting ADC.[6][]

  • Biocompatibility: The methoxypropyl moiety is not expected to be immunogenic.

  • Synthetic Tractability: The synthesis of the linker is straightforward, starting from commercially available reagents.

Synthesis of a Heterobifunctional this compound Linker

To utilize the this compound scaffold in a site-specific bioconjugation strategy, we will design a heterobifunctional linker containing a maleimide group for thiol-reactive conjugation and an N-hydroxysuccinimide (NHS) ester for potential amine reactivity, though our primary protocol will focus on the maleimide functionality. For our ADC construction, we will synthesize a maleimide-functionalized linker.

Synthesis of Maleimide-PEG4-N-(3-methoxypropyl)urea-Propionic Acid

This synthetic scheme outlines the preparation of a key intermediate, which can then be activated to an NHS ester if needed, or used as is for other applications. The primary goal here is to create a linker with a maleimide group for conjugation to antibody thiols.

Synthesis_Scheme_1 cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling 3-methoxypropylamine 3-Methoxypropylamine Isocyanate 3-Methoxypropyl isocyanate 3-methoxypropylamine->Isocyanate Triphosgene, Et3N, Toluene, 0 °C to RT Triphosgene Triphosgene Urea_ester Ethyl 3-(3-(3-methoxypropyl)ureido)propanoate Isocyanate->Urea_ester β-Alanine ethyl ester, DCM, RT Amino_acid β-Alanine ethyl ester Urea_acid 3-(3-(3-methoxypropyl)ureido)propanoic acid Urea_ester->Urea_acid LiOH, THF/H2O, RT Final_linker Maleimide-C2-NH-CO-C2-Urea-(3-methoxypropyl) Urea_acid->Final_linker N-(2-aminoethyl)maleimide, EDC, NHS, DMF, RT Maleimide_amine N-(2-aminoethyl)maleimide

Diagram 1: Synthesis of the Maleimide-Functionalized Linker.

Synthesis of the Linker-Payload Conjugate: Mal-Urea-MMAE

For this application note, we will use the highly potent cytotoxic agent monomethyl auristatin E (MMAE) as our model payload. MMAE will be coupled to our synthesized linker.

Synthesis_Scheme_2 Final_linker Maleimide-C2-NH-CO-C2-Urea-(3-methoxypropyl) Linker_Payload Mal-Urea-MMAE Conjugate Final_linker->Linker_Payload MMAE, HATU, DIPEA, DMF, RT MMAE MMAE

Diagram 2: Synthesis of the Linker-Payload Conjugate.

Detailed Protocol: Antibody-Drug Conjugation

This protocol describes the site-specific conjugation of the Mal-Urea-MMAE linker-payload to a monoclonal antibody (e.g., Trastuzumab) via reduction of interchain disulfide bonds.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Mal-Urea-MMAE linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Step-by-Step Conjugation Protocol
  • Antibody Preparation:

    • Start with a solution of the antibody at a concentration of 5-10 mg/mL in PBS.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

  • Antibody Reduction:

    • Prepare a fresh 10 mM solution of TCEP in water.

    • Add a calculated amount of the TCEP solution to the antibody solution to achieve a final molar ratio of TCEP to mAb of 2.5:1. This stoichiometry is a starting point and may require optimization to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification of Reduced Antibody:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS. This step is crucial to prevent the reduction of the maleimide group in the subsequent step.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the Mal-Urea-MMAE linker-payload in DMSO.

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column equilibrated with PBS. The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

Workflow Start Start: mAb in PBS Reduction Antibody Reduction (TCEP, 37°C, 1-2h) Start->Reduction Purification1 Purification (Desalting Column) Reduction->Purification1 Conjugation Conjugation (Mal-Urea-MMAE, RT, 1h) Purification1->Conjugation Quenching Quenching (N-acetylcysteine, RT, 20min) Conjugation->Quenching Purification2 Final Purification (Desalting Column) Quenching->Purification2 End End: Purified ADC Purification2->End

Diagram 3: Experimental Workflow for ADC Synthesis.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has a significant absorbance (e.g., 248 nm for MMAE).[10][11][12]

Equations for DAR Calculation:

  • Concentration of Antibody (C_mAb): C_mAb = (A_280 - A_λ_drug * CF) / ε_mAb_280 where:

    • A_280 is the absorbance of the ADC at 280 nm.

    • A_λ_drug is the absorbance of the ADC at the payload's maximum wavelength.

    • CF is the correction factor (ε_drug_280 / ε_drug_λ).

    • ε_mAb_280 is the molar extinction coefficient of the antibody at 280 nm.

  • Concentration of Drug (C_drug): C_drug = A_λ_drug / ε_drug_λ where:

    • ε_drug_λ is the molar extinction coefficient of the drug at its maximum wavelength.

  • DAR: DAR = C_drug / C_mAb

Table 1: Representative Extinction Coefficients

Moleculeε at 280 nm (M⁻¹cm⁻¹)ε at λ_max (M⁻¹cm⁻¹)λ_max (nm)
Trastuzumab225,000-280
Mal-Urea-MMAE15,00013,500248
Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for assessing the heterogeneity of an ADC preparation.[1][13][14] It separates species based on their hydrophobicity, allowing for the resolution of antibody species with different numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8).

Table 2: Typical HIC Gradient for ADC Analysis

Time (min)% Mobile Phase B
00
50
25100
30100
310
350
  • Mobile Phase A: 2 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

Stability of the this compound Linkage

As a non-cleavable linker, the this compound conjugate is expected to be highly stable in circulation.[4][5] The primary mechanism of payload release is through the complete degradation of the antibody backbone within the lysosome of the target cell. In vitro stability can be assessed by incubating the ADC in human plasma at 37°C and analyzing the DAR over time using HIC-HPLC. A stable conjugate will show no significant decrease in the average DAR or the emergence of lower DAR species over several days.

Table 3: Hypothetical Plasma Stability Data for a Trastuzumab-Mal-Urea-MMAE ADC

Incubation Time (days)Average DAR
03.8
13.8
33.7
73.6

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of stable, non-cleavable linkers for bioconjugation. The synthetic route is adaptable, and the resulting linker imparts favorable physicochemical properties to the final bioconjugate. The detailed protocols provided herein offer a robust starting point for researchers to explore the potential of this linker in their own ADC development programs. Future work could involve the synthesis of a broader range of heterobifunctional linkers based on this scaffold, as well as in vivo studies to fully characterize the pharmacokinetic and efficacy profile of ADCs constructed with this technology.

References

  • BroadPharm. (2022, January 18). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker.
  • AxisPharm. (2024, September 24).
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • ChemPep. Overview of PEG Linkers.
  • PubMed. (n.d.).
  • PubMed. (2013).
  • BenchChem.
  • Creative Proteomics.
  • CellMosaic.
  • Precise PEG.
  • BOC Sciences.
  • Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Interchim.
  • Springer Nature Experiments.
  • Springer Nature Experiments. Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
  • Thermo Fisher Scientific.
  • BroadPharm. (2022, January 18). ADC Conjugation by DTT Reduction with Maleimide Drug Linker.
  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions.
  • ResearchGate. Stability studies of site-specific non-cleavable ADCs.
  • Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
  • ResearchGate. Non-cleavable linker. The chemical stability of the....
  • National Institutes of Health.
  • BenchChem. A Head-to-Head Battle: Evaluating the Therapeutic Index of ADCs with Cleavable vs. Non-Cleavable Linkers.
  • Royal Society of Chemistry. www.rsc.org/advances.
  • ResearchGate.
  • CTech. Validation of ADC Platform for Protein Concentration and the Drug-Antibody Ratio (DAR)
  • National Institutes of Health. Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs.
  • ResearchGate. (2025, August 6).
  • ResearchGate.
  • BOC Sciences.
  • BenchChem.
  • N-Hydroxysuccinimide active ester.
  • National Institutes of Health.
  • CellMosaic.
  • ChemSynthesis. (2025, May 20). N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis.
  • Google Patents.
  • PubMed. (2020, March 21). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety.
  • PubMed. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.
  • Instructions for the use of Mal-(PEG)n-NHS Ester.
  • ResearchGate.
  • BenchChem.
  • Cross-Linking Reagents.
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BenchChem. An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers.
  • ResearchGate. Large scale preparation of N-substituted urea | Download Table.
  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.

Sources

Application Note & Protocol: A Guide to the N-Acylation of N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental procedure for the N-acylation of N-(3-methoxypropyl)urea. N-acylureas are a significant class of compounds in medicinal chemistry and drug development, recognized for their diverse biological activities, including anticancer, antidiabetic, and anticonvulsant properties.[1][2][3] The protocol herein outlines a robust and widely applicable method using acyl chlorides as the acylating agent, a common and effective strategy due to their high reactivity.[1] This guide is designed to provide both a step-by-step methodology and the underlying scientific rationale to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Acylureas

N-acylurea derivatives are characterized by an acyl group attached to a nitrogen atom of the urea moiety.[1] This structural motif confers a unique combination of hydrogen bonding capabilities and lipophilicity, making it a valuable scaffold in the design of novel therapeutic agents.[1] The synthesis of N-acylureas is a critical step in the exploration of new chemical entities with potential pharmacological value.

The choice of synthetic methodology for N-acylation is often dictated by factors such as the stability of the starting materials, the desired purity of the final product, and the scalability of the reaction.[1] While several methods exist, including coupling with carboxylic acids using agents like N,N'-dicyclohexylcarbodiimide (DCC)[1][4], the use of acyl chlorides remains a primary choice for its efficiency and broad applicability.[1]

Mechanistic Rationale: The Acylation of a Substituted Urea

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the urea acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the N-acylurea product along with hydrochloric acid as a byproduct.

The presence of a base, typically a non-nucleophilic amine such as triethylamine (Et3N) or pyridine, is crucial.[1][5] The base serves two primary purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid, which can protonate the starting urea, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

  • Enhancement of Nucleophilicity: In some cases, the base can deprotonate the urea, increasing its nucleophilicity and thereby accelerating the rate of reaction.[5]

The choice of an aprotic solvent is also critical to prevent the hydrolysis of the highly reactive acyl chloride.[5] Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly employed.[5]

Experimental Protocol: N-Acylation of this compound

This protocol provides a general procedure for the N-acylation of this compound with a representative acyl chloride.

Materials and Equipment
Reagent/Material Grade Supplier Notes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Acyl Chloride (e.g., Acetyl Chloride)≥98%Commercially AvailableHandle in a fume hood due to its corrosive and moisture-sensitive nature.[6][7]
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially AvailableStore under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse anhydrous solvent to prevent hydrolysis of the acyl chloride.[5]
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
Brine (Saturated NaCl Solution)Prepared in-houseFor work-up.
Anhydrous Magnesium SulfateCommercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).[1][8]

  • Stir the solution at room temperature to ensure complete dissolution.

Addition of Acyl Chloride: 3. Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed. 4. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

Reaction Work-up: 5. Once the reaction is complete (as indicated by TLC, showing consumption of the starting urea), cool the mixture to room temperature. 6. Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated. 7. Concentrate the filtrate under reduced pressure using a rotary evaporator.[1] 8. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. 9. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine. 10. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-N'-(3-methoxypropyl)urea.

Purification: 11. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylurea product.[1]

Quantitative Data Summary
Reactant/Reagent Molar Equiv. Purpose
This compound1.0Substrate
Acyl Chloride1.05 - 1.2Acylating Agent
Triethylamine1.1 - 1.5Base
Anhydrous THF-Solvent

Note: A slight excess of the acylating agent is often used to ensure complete consumption of the starting urea. The amount of base may be adjusted depending on the specific acyl chloride used.

Troubleshooting and Optimization

Issue Potential Cause Solution
Low or No Reaction Insufficiently reactive acylating agent.Consider using a more reactive acyl chloride or adding a catalyst like 4-dimethylaminopyridine (DMAP).[5]
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.[5]
Formation of Side Products Di-acylation of the urea.Use a stoichiometric amount or a slight excess of the acylating agent and add it dropwise.[5]
Hydrolysis of the acyl chloride.Ensure anhydrous conditions.[5]
Difficult Purification Unreacted starting material.Ensure the reaction has gone to completion by monitoring with TLC.
Byproducts from side reactions.Optimize reaction conditions to minimize side product formation.

Safety Precautions

  • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water.[6][7] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Triethylamine: Is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • General: Always follow standard laboratory safety procedures.

Visualizing the Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound and Triethylamine in Anhydrous THF B 2. Add Acyl Chloride Dropwise A->B C 3. Reaction Monitoring by TLC B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction and Washing E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the N-acylation of this compound.

References

  • ResearchGate. (n.d.). The approaches for the synthesis of N‐acylureas.
  • Royal Society of Chemistry. (2023). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides.
  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
  • ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12.
  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
  • Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • ResearchGate. (n.d.). N-Acylation of ureas from thiourea using Pb(NO 3 ) 2 various acids.
  • ResearchGate. (n.d.). One-pot synthesis of N-acylated ureas using phenyliodine (III) diacetate (PIDA) as N-acylation agent.
  • Zenodo. (n.d.). METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION.
  • Royal Society of Chemistry. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • PubMed. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
  • Google Patents. (n.d.). US2090593A - Process for the preparation of urea derivatives.
  • ResearchGate. (n.d.). Classical synthesis of acyl ureas from benzamides.
  • Google Patents. (n.d.). US2090594A - Acyl ureas and process for the preparation thereof.
  • PubMed. (1980). Amino acid acylation: a mechanism of nitrogen excretion in inborn errors of urea synthesis.
  • ACS Publications. (n.d.). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
  • Health and Safety Authority. (n.d.). Isocyanates.
  • Wikipedia. (n.d.). Acylurea.
  • PubMed. (n.d.). Solid-phase synthesis of disubstituted N-acylureas from resin-bound ureas and acyl chlorides.
  • ACS Publications. (n.d.). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.
  • Royal Society of Chemistry. (n.d.). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
  • National Institutes of Health. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands.
  • ResearchGate. (n.d.). Optimisation of the urea acylation reaction.
  • University of Texas at Dallas. (n.d.). Amino Acid Catabolism: Urea Cycle.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.

Sources

Application Note: Quantitative Analysis of N-(3-methoxypropyl)urea by High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the quantitative determination of N-(3-methoxypropyl)urea. This compound is a small, polar molecule whose accurate quantification is essential in various research and quality control settings. Due to its physicochemical properties, unique challenges arise in chromatographic analysis. This guide presents two robust and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for direct analysis in aqueous matrices and a Gas Chromatography with Flame Ionization Detection (GC-FID) method that employs a necessary derivatization step to ensure volatility and thermal stability. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind methodological choices, adherence to validation standards, and practical implementation.

Introduction to this compound Analysis

This compound (MW: 132.16 g/mol , M.P.: 76-78°C) is a urea derivative characterized by high polarity.[1] This property makes it highly soluble in aqueous solutions but challenging to analyze using standard chromatographic techniques. Specifically, in reversed-phase HPLC, polar compounds often exhibit poor retention on nonpolar stationary phases, eluting at or near the solvent front.[2][3][4] In gas chromatography, the low volatility and thermal lability of urea compounds prevent their direct analysis, as they tend to decompose at the high temperatures of the GC inlet and column.[5][6]

Therefore, specialized strategies are required. For HPLC, this involves using stationary phases designed for polar analytes or employing highly aqueous mobile phases. For GC, a chemical modification step—derivatization—is mandatory to convert the analyte into a volatile and thermally stable derivative.[5][7][8] This guide provides comprehensive protocols for both approaches, grounded in established analytical principles and validated according to international guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for analyzing this compound in samples where it can be readily dissolved in an aqueous or polar organic solvent. The principle relies on hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using a polar-modified column to achieve sufficient retention.

Causality and Method Rationale
  • Stationary Phase Selection: A standard C18 column is often unsuitable for highly polar analytes due to poor retention.[2] To overcome this, we select a polar-embedded stationary phase (e.g., an amide or carbamate phase). These columns provide an alternative selectivity and enhanced retention for polar compounds through mechanisms like hydrogen bonding, alongside hydrophobic interactions. This allows for the use of standard reversed-phase mobile phases while ensuring the analyte is sufficiently retained for robust quantification.

  • Mobile Phase Selection: A simple isocratic mobile phase of water and acetonitrile is chosen for its simplicity and low UV cutoff. A buffer is generally not required unless the sample matrix contains ionizable components that could affect peak shape. The purpose of a buffer is to control pH and ensure consistent analyte ionization state.

  • Detection: this compound lacks a strong chromophore for UV detection at higher wavelengths. The urea functional group exhibits some absorbance at low UV wavelengths. Therefore, detection is set at 205 nm to maximize sensitivity. This requires the use of high-purity, HPLC-grade solvents to minimize baseline noise.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Polar-embedded C18 Column (e.g., Ascentis RP-Amide, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm), this compound reference standard (>99% purity).

  • Labware: Volumetric flasks, autosampler vials, 0.22 µm syringe filters.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Water:Acetonitrile (95:5, v/v). Degas the solution for 15 minutes using sonication or an online degasser before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

2.2.3. Sample Preparation

  • Accurately weigh the sample material expected to contain this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2.2.4. Chromatographic Conditions & System Suitability

ParameterConditionRationale
Stationary Phase Polar-embedded C18, 150 x 4.6 mm, 3.5 µmEnhances retention of polar analytes.
Mobile Phase Water:Acetonitrile (95:5, v/v)Highly aqueous mobile phase for retaining polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume to avoid peak distortion.
Detection Wavelength 205 nmMaximizes sensitivity for the urea functional group.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for complex matrices or when higher sensitivity is required. It necessitates a derivatization step to make the non-volatile this compound amenable to GC analysis.

Causality and Method Rationale
  • Necessity of Derivatization: Direct GC analysis of urea compounds is not feasible due to their high polarity, low volatility, and tendency to thermally decompose.[6] Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability.[5]

  • Derivatization Reagent Selection: Silylation is a common and effective derivatization technique for compounds containing active hydrogens (e.g., in N-H groups).[5] We select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA replaces the active hydrogens on the urea nitrogens with trimethylsilyl (TMS) groups, creating a less polar, more volatile, and thermally stable derivative suitable for GC. The TMCS acts as a catalyst.[9]

  • Column Selection: A low-to-mid polarity column, such as a DB-5 (5% Phenyl Polysiloxane), is chosen. This type of column provides good separation for a wide range of derivatized compounds based on their boiling points and is a robust, general-purpose GC column.

  • Detection: A Flame Ionization Detector (FID) is used. FID is a universal detector for organic compounds and provides a robust, linear response over a wide concentration range. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) could be used as an alternative.[6]

Experimental Protocol: GC-FID

3.2.1. Instrumentation and Materials

  • GC System: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Pyridine (Anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS), this compound reference standard (>99% purity), Hexane (GC grade).

  • Labware: Reaction vials (2 mL) with PTFE-lined caps, heating block or oven.

3.2.2. Derivatization and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound in anhydrous pyridine (e.g., 1000 µg/mL).

    • In separate reaction vials, add aliquots of the stock solution to create calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL final concentration). Evaporate the pyridine under a gentle stream of nitrogen if a different solvent is used for the final injection.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound into a reaction vial.

    • Dissolve in a known volume of anhydrous pyridine to achieve a theoretical concentration within the calibration range.

  • Derivatization Reaction (for both standards and samples):

    • To each vial containing the standard or sample solution in pyridine, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly.

    • Heat the vials at 70°C for 30 minutes in a heating block or oven to complete the reaction.[9]

    • Allow the vials to cool to room temperature before injection.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 minSeparates the derivative from solvent and by-products.
Detector FIDUniversal and robust detector for organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.

Analytical Method Validation Protocol

To ensure that the analytical procedures are suitable for their intended purpose, they must be validated. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure: Analyze a blank sample (matrix without analyte) and a placebo. Analyze the reference standard and a spiked sample.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of this compound.

Linearity and Range
  • Procedure: Analyze the prepared calibration standards (at least five concentrations) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
10 15,250
25 38,100
50 76,500
100 151,900
250 380,100

| Result | R² = 0.9998 |

Accuracy
  • Procedure: Analyze samples of a known concentration (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Perform each analysis in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 79.5 99.4%
100% 100 101.2 101.2%

| 120% | 120 | 119.1 | 99.3% |

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Example Precision Data

Parameter Replicate 1-6 Areas Mean Area %RSD
Repeatability 151800, 152300, 150900, 153100, 151500, 152800 152,067 0.6%

| Intermediate Precision | 154100, 152900, 155500, 153300, 154800, 153900 | 154,083 | 0.6% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

Workflow Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting sample 1. Weigh Sample dissolve 2. Dissolve in Mobile Phase sample->dissolve filter 3. Filter (0.22 µm) dissolve->filter hplc 4. HPLC-UV System (Isocratic) filter->hplc standard 1. Weigh Standard dissolve_std 2. Create Stock & Working Standards standard->dissolve_std dissolve_std->hplc data 5. Data Acquisition (Peak Area) hplc->data calc 6. Concentration Calculation data->calc report 7. Final Report calc->report

Caption: General experimental workflow for the HPLC-UV analysis.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting sample 1. Weigh Sample & Dissolve in Pyridine derivatize 2. Add BSTFA Heat at 70°C sample->derivatize standard 1. Prepare Standards in Pyridine standard->derivatize gc 3. GC-FID System (Temp Program) derivatize->gc data 4. Data Acquisition (Peak Area) gc->data calc 5. Concentration Calculation data->calc report 6. Final Report calc->report

Caption: General experimental workflow for the GC-FID analysis.

Conclusion

This application note details two distinct, robust, and validated methods for the quantification of this compound. The HPLC-UV method offers a direct and straightforward approach for simpler sample matrices, leveraging a polar-modified stationary phase to achieve adequate retention. The GC-FID method, while requiring a chemical derivatization step, provides an excellent alternative for complex matrices or when higher sensitivity is needed. The choice between methods should be guided by the specific sample matrix, required sensitivity, and available instrumentation. Both protocols are designed to be validated according to ICH guidelines to ensure data integrity and reliability for research, development, and quality control applications.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11][14]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][12][13]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][11][12]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][15]
  • LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Tapp, E., et al. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 123, 2529-2532. [Link][6]
  • Saunders, D. G., & Vanatta, L. E. (1974). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry, 46(9), 1319-1321. [Link][7]
  • Blaghen, M., & Ismail, I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link][8]

Sources

The Strategic Utility of N-(3-methoxypropyl)urea in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Versatile Precursor in Modern Drug Discovery

In the vast landscape of heterocyclic chemistry, the thoughtful selection of starting materials is paramount to achieving efficient and novel molecular architectures. N-(3-methoxypropyl)urea, a deceptively simple molecule, emerges as a strategic precursor for the synthesis of N-1 substituted dihydropyrimidinones (DHPMs) and related heterocyclic systems. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of biologically active compounds, including calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors.[1][2][3]

The presence of the 3-methoxypropyl group at the N-1 position offers a valuable handle for modulating the physicochemical properties of the final heterocyclic compound. This substituent can influence solubility, lipophilicity, and metabolic stability, and provides a vector for further chemical modification. This guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a focus on the well-established Biginelli reaction pathway. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: Synthesis of 1-(3-methoxypropyl)-3,4-dihydropyrimidin-2(1H)-ones via a Modified Biginelli Condensation

The classic Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea, typically under acidic catalysis, to produce DHPMs.[1][2][4] When employing an N-substituted urea like this compound, the reaction yields a correspondingly N-1 substituted DHPM. While a direct one-pot reaction is feasible, a more controlled and often higher-yielding approach involves a two-step sequence. This modified pathway first involves the synthesis of a key intermediate, N-acetoacetyl-N'-(3-methoxypropyl)urea , followed by its cyclocondensation with an aldehyde.

This two-step approach offers greater control over the reaction and can circumvent issues of regioselectivity and side-product formation that can sometimes occur in the one-pot, three-component variant with substituted ureas.

Mechanistic Rationale: The Logic of the Biginelli Cyclocondensation

The generally accepted mechanism for the Biginelli reaction provides a clear rationale for the sequence of bond-forming events.[1][5] The initial and often rate-determining step is the acid-catalyzed condensation between the urea and the aldehyde to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-dicarbonyl component. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, affords the stable dihydropyrimidine ring.

Diagram 1: Biginelli Reaction Mechanism

A DOT script visualizing the key steps of the reaction mechanism.

Biginelli_Mechanism Urea This compound Step1 Acid-Catalyzed Condensation Urea->Step1 Aldehyde Ar-CHO Aldehyde->Step1 Iminium N-Acyliminium Ion Intermediate Step1->Iminium Step2 Nucleophilic Attack Iminium->Step2 Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Step2 Adduct Open-Chain Adduct Step2->Adduct Step3 Intramolecular Cyclization & Dehydration Adduct->Step3 DHPM 1-(3-methoxypropyl)-DHPM Step3->DHPM

Caption: Key mechanistic steps in the Biginelli cyclocondensation reaction.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: N-acetoacetyl-N'-(3-methoxypropyl)urea

Reaction Scheme:

This compound + Diketene → N-acetoacetyl-N'-(3-methoxypropyl)urea

Materials:

  • This compound (1.0 eq)

  • Diketene (1.1 eq), freshly distilled

  • Toluene, anhydrous

  • Triethylamine (catalytic amount, ~0.05 eq)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (e.g., 13.2 g, 0.1 mol) and anhydrous toluene (150 mL).

  • Initiation: Begin stirring to form a suspension. Add a catalytic amount of triethylamine (e.g., 0.7 mL, 0.005 mol).

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add freshly distilled diketene (e.g., 7.6 mL, 0.11 mol) dropwise over 20-30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting urea is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether or hexane to remove any unreacted diketene, and dry under vacuum. The resulting N-acetoacetyl-N'-(3-methoxypropyl)urea is often of sufficient purity for the next step.[6] If necessary, recrystallization from a suitable solvent like ethyl acetate/hexane can be performed.

Trustworthiness Check: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The disappearance of the more polar this compound spot and the appearance of a new, less polar product spot indicates a successful reaction. The identity of the product can be confirmed by ¹H NMR spectroscopy, which should show characteristic signals for the acetoacetyl methyl group (~2.2 ppm) and methylene protons adjacent to the carbonyl group (~3.5 ppm).

Part 2: Synthesis of 1-(3-methoxypropyl)-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details the acid-catalyzed cyclocondensation of the pre-formed N-acetoacetyl-N'-(3-methoxypropyl)urea with an aromatic aldehyde.

Reaction Scheme:

N-acetoacetyl-N'-(3-methoxypropyl)urea + Ar-CHO → 1-(3-methoxypropyl)-DHPM

Diagram 2: Experimental Workflow for DHPM Synthesis

A DOT script outlining the laboratory procedure.

Workflow Start Combine Reactants: - N-acetoacetyl-N'-(3-methoxypropyl)urea - Aromatic Aldehyde - Ethanol Add_Catalyst Add Acid Catalyst (e.g., conc. HCl) Start->Add_Catalyst Reflux Heat to Reflux (2-4 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature & Induce Precipitation Reflux->Cool Isolate Filter Precipitate Cool->Isolate Purify Wash with Cold Ethanol & Recrystallize Isolate->Purify Product Pure DHPM Product Purify->Product

Caption: Step-by-step workflow for the synthesis of dihydropyrimidinones.

Materials:

  • N-acetoacetyl-N'-(3-methoxypropyl)urea (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Reaction Setup: In a round-bottom flask, combine N-acetoacetyl-N'-(3-methoxypropyl)urea (e.g., 2.16 g, 0.01 mol), the chosen aromatic aldehyde (e.g., 1.06 g of benzaldehyde, 0.01 mol), and ethanol (20 mL).

  • Catalyst Addition: Add a few drops (e.g., 0.2 mL) of concentrated hydrochloric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress should be monitored by TLC.[2][7]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will crystallize out of the solution. If necessary, place the flask in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity can be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields

The efficiency of this cyclocondensation can vary based on the electronic nature of the aldehyde's substituents.

AldehydeCatalystSolventTime (h)Typical Yield (%)
BenzaldehydeHClEthanol385-92
4-ChlorobenzaldehydeHClEthanol2.590-95
4-MethoxybenzaldehydeHClEthanol480-88
4-NitrobenzaldehydeHClEthanol292-97

Note: These are representative yields based on analogous Biginelli reactions and may vary.

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile precursor for the synthesis of N-1 functionalized dihydropyrimidinones. The two-step protocol, involving the synthesis of an N-acetoacetyl intermediate followed by an acid-catalyzed cyclocondensation, provides a robust and controllable route to these valuable heterocyclic scaffolds. The 3-methoxypropyl substituent offers a key advantage for medicinal chemists, providing a site for tuning the pharmacological profile of the target molecules. This guide provides a solid foundation for researchers to explore the rich chemistry of this precursor in the development of novel therapeutics and other advanced materials.

References

  • Biginelli reaction. (n.d.). In Wikipedia.
  • N-acetoacetyl-N'-(3-methoxypropyl)urea. (2025). In ChemSynthesis.
  • Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondensation Sequence. (2021). Synthesis, 53(12).
  • Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondens
  • Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. (2023).
  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2023). RSC Advances.
  • Lee, S. H., Yoshida, K., Matsushita, H., Clapham, B., Koch, G., Zimmermann, J., & Janda, K. D. (2004). N-H insertion reactions of primary ureas: the synthesis of highly substituted imidazolones and imidazoles from diazocarbonyls. The Journal of organic chemistry, 69(25), 8829–8835.
  • Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. (2022). International Journal of Current Science (IJCSPUB).
  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
  • Synthesis and characterization of novel N-acyl cyclic urea deriv
  • The multicomponent synthesis of urea substituted 2-arylfurans. (n.d.).
  • Substituted Ureas. Methods of Synthesis and Applications. (2023).
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2018). Bioorganic & medicinal chemistry.
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. (2020).
  • Large scale preparation of N-substituted urea. (n.d.).
  • Synthesis of 3,4-dihydropyrimidin-2-(1H)
  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2016). Pest management science, 72(12), 2297–2304.
  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR.
  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2019). Archiv der Pharmazie, 352(1-2), e1800236.

Sources

Scale-up synthesis of "N-(3-methoxypropyl)urea"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust and Scalable Synthesis of N-(3-methoxypropyl)urea

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable intermediate in various chemical and pharmaceutical research areas. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic route, offering insights into process control, optimization, and safety considerations essential for drug development and scale-up operations. The protocol detailed herein is designed to be self-validating, ensuring high yield and purity through robust work-up and purification procedures. All key claims and safety protocols are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

This compound (CAS No. 1119-61-5) is a monosubstituted urea derivative.[1][2] Its utility stems from the bifunctional nature of the urea moiety, which is a common pharmacophore and a versatile building block in organic synthesis. The presence of a methoxypropyl chain imparts specific solubility and lipophilicity characteristics to the molecule.[1] While numerous methods exist for the formation of N-substituted ureas, for large-scale production, the ideal synthetic route must balance atom economy, cost of starting materials, operational simplicity, and environmental impact.

The most direct and industrially viable approach involves the reaction of a primary amine with a readily available and inexpensive urea source. This application note details a robust method for the synthesis of this compound from 3-methoxypropylamine and urea. This method proceeds through the in-situ generation of isocyanic acid from the thermal decomposition of urea, which is subsequently trapped by the nucleophilic amine. This one-pot procedure avoids the handling of toxic and moisture-sensitive reagents like isocyanates or phosgene derivatives, making it highly suitable for industrial-scale synthesis.[3][4]

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, in-situ mechanism. The causality behind the choice of elevated temperature is critical to understanding the process.

  • Thermal Decomposition of Urea: At temperatures exceeding its melting point (133-135 °C), urea undergoes a slow decomposition to form isocyanic acid (HNCO) and ammonia (NH₃).[3][5] This equilibrium is the rate-determining step of the overall process.

  • Nucleophilic Addition: The primary amine, 3-methoxypropylamine, acts as a potent nucleophile. It attacks the electrophilic carbon atom of the in-situ generated isocyanic acid. This addition reaction is rapid and irreversible, forming the desired this compound product.

The continuous removal of the ammonia byproduct helps to drive the initial equilibrium towards the formation of isocyanic acid, thereby increasing the reaction rate.

G cluster_0 Step 1: In-situ Isocyanic Acid Generation cluster_1 Step 2: Nucleophilic Attack Urea Urea (H₂N-CO-NH₂) HNCO Isocyanic Acid (HN=C=O) Urea->HNCO Heat ( > 135°C) NH3 Ammonia (NH₃) Urea->NH3 Intermediate HNCO->Intermediate Amine 3-Methoxypropylamine (CH₃O-C₃H₆-NH₂) Amine->Intermediate Product This compound Intermediate->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with the overhead stirrer, condenser, and temperature probe. Ensure the gas outlet from the condenser is securely connected to the gas scrubber.

  • Reagent Charging: To the reactor at ambient temperature, add urea (90.09 g, 1.5 mol). Begin slow stirring (approx. 100 RPM) and add 3-methoxypropylamine (89.14 g, 1.0 mol). A slight excess of urea is used to ensure complete consumption of the limiting amine reagent.

  • Reaction Execution: Increase the stirrer speed to 200-250 RPM. Set the circulator to heat the reactor jacket, aiming for an internal reaction temperature of 135-140 °C. The mixture will become a molten slurry.

  • Reaction Monitoring: Maintain the internal temperature for 8-12 hours. The evolution of ammonia gas will be noticeable in the scrubber. The reaction can be monitored by taking small aliquots (carefully) and analyzing them by TLC or HPLC to track the disappearance of the starting amine.

  • Crude Product Isolation: Once the reaction is deemed complete, turn off the heating and allow the reactor to cool to approximately 80 °C. The mixture will be a thick, viscous oil or semi-solid.

  • Work-up: Cautiously add hot toluene (~250 mL, pre-heated to 80 °C) to the reaction mixture with vigorous stirring to dissolve the product and any unreacted starting materials.

  • Crystallization: Slowly cool the resulting solution to room temperature, and then further cool in an ice bath to 0-5 °C for at least 2 hours to induce crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene (2 x 50 mL) to remove soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean beaker. Add a minimal amount of hot isopropanol to dissolve the solid completely. If any insoluble material remains, perform a hot filtration. Slowly add toluene until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then to 0-5 °C to effect recrystallization. Filter the purified crystals and wash with a cold IPA/toluene mixture.

  • Drying: Dry the pure white crystalline solid in a vacuum oven at 50 °C until a constant weight is achieved.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • Appearance: White crystalline solid.

    • Melting Point: 76-78 °C. [6] * Expected Yield: 105.7 g - 118.9 g (80-90%).

Process Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion/Yield 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Inefficient ammonia removal.1. Ensure internal temperature is consistently 135-140 °C. 2. Extend reaction time and monitor by HPLC/TLC. 3. Ensure a gentle flow of an inert gas (e.g., N₂) through the headspace to help carry ammonia away.
Product is Oily/Difficult to Crystallize Presence of impurities, possibly from side reactions (e.g., formation of di-substituted urea).1. Ensure stoichiometry is correct. 2. Attempt trituration with a non-polar solvent like hexanes before recrystallization. 3. Use seeding crystals if available.
Product Purity is Low Incomplete reaction or inefficient purification.1. Ensure reaction goes to completion. 2. Perform a second recrystallization, potentially with charcoal treatment to remove colored impurities.

Conclusion

The protocol described in this application note presents a reliable, high-yielding, and scalable method for the synthesis of this compound. By utilizing inexpensive and readily available starting materials and avoiding hazardous reagents, this process is well-suited for both academic research and industrial production environments. The detailed explanation of the reaction rationale and troubleshooting guide provides researchers with the necessary tools to successfully implement and adapt this synthesis for their specific needs.

References

  • Maybridge. (n.d.). Material Safety Data Sheet: n-(2-Methoxyphenethyl)urea, 97%. Retrieved from a publicly available MSDS for a similar urea compound.
  • British Pharmacopoeia. (2013, June 7). Safety data sheet: Urea Assay Standard.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from a table within a research article on urea synthesis.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

Sources

Unlocking the Potential of N-(3-methoxypropyl)urea in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

While N-(3-methoxypropyl)urea is not currently a prominent active ingredient in commercial agrochemicals based on publicly available data, its structural class—urea derivatives—is a cornerstone of modern agricultural science. This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed application notes and protocols to systematically evaluate the potential of novel compounds like this compound. We will delve into the established roles of urea-based molecules in agriculture and present a robust framework for their synthesis, screening, and characterization.

Part 1: The Versatile Role of Urea Derivatives in Agrochemicals

Urea and its analogues are integral to crop production, extending far beyond their primary use as nitrogen fertilizers.[1][2][3] The adaptability of the urea scaffold has enabled its development into a variety of bioactive molecules crucial for crop protection and enhancement.

Herbicidal Action of Substituted Ureas

Many commercial herbicides are substituted ureas. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). These molecules bind to the D1 protein within the PSII complex, obstructing the electron transport chain. This blockage leads to the formation of reactive oxygen species, which inflict rapid and lethal damage to plant cells.

Fungicidal Properties of Urea Compounds

Select urea derivatives exhibit potent fungicidal activity. For instance, urea itself is known to suppress the formation of ascospores in Venturia inaequalis, the causal agent of apple scab, by altering the leaf litter environment.[4] This demonstrates that even simple urea molecules can play a role in disease management.

Urea Derivatives as Plant Growth Regulators

The influence of urea derivatives extends to the modulation of plant growth. Certain compounds have been identified as adjuvants that promote adventitious root formation, often by enhancing the plant's sensitivity to auxin, a critical hormone for root development.[5] Furthermore, research has shown that urea can act as a signaling molecule to mitigate the inhibitory effects of ammonium on root growth.[6]

Application of Urea as an Adjuvant and Safener

In herbicide formulations, urea can be included as an adjuvant to boost performance by improving the penetration of the active ingredient through the plant's waxy cuticle.[7] More complex urea derivatives are also being explored as herbicide safeners—compounds designed to protect crops from herbicide damage without compromising weed control.

Part 2: A Framework for Evaluating this compound: Application Notes and Protocols

This section provides a hypothetical yet rigorous framework for assessing the agrochemical potential of a novel compound such as this compound.

Synthesis of this compound

Objective: To synthesize this compound of high purity for biological screening. A standard and efficient method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate.

Protocol for the Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-methoxypropylamine in an appropriate anhydrous solvent such as dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add one molar equivalent of a suitable isocyanate source (e.g., potassium isocyanate with an acid catalyst, or trimethylsilyl isocyanate).

  • Reaction Monitoring: Allow the mixture to gradually warm to room temperature while stirring. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Perform a liquid-liquid extraction using an organic solvent. The combined organic phases should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Characterization: The resulting crude product should be purified, for example by flash column chromatography. The final structure and purity of this compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_purification Purification & Characterization A Dissolve 3-methoxypropylamine in anhydrous solvent B Add isocyanate source at 0°C A->B C Stir and monitor by TLC B->C D Quench reaction and extract product C->D Reaction complete E Dry and concentrate organic phase D->E F Purify by chromatography or recrystallization E->F G Confirm structure by NMR and Mass Spec F->G

Caption: A streamlined workflow for the synthesis and structural confirmation of this compound.

Protocols for Primary Bioactivity Screening

Objective: To conduct initial high-throughput screening to identify any potential herbicidal, fungicidal, or plant growth-regulating effects of this compound.

Protocol 2.2.1: Herbicidal Activity Assay

  • Preparation of Test Solutions: Create a concentrated stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). From this stock, prepare a range of dilutions in deionized water to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). A solvent-only and a commercial herbicide should be included as negative and positive controls, respectively.

  • Assay Setup: Line petri dishes with filter paper and evenly moisten with the test solutions.

  • Seed Plating: A predetermined number of seeds from both a monocot (e.g., Lolium multiflorum - ryegrass) and a dicot (e.g., Arabidopsis thaliana) species should be placed on the moistened filter paper.[8][9]

  • Incubation: Seal the dishes and place them in a controlled environment growth chamber.

  • Data Collection: After 7 to 10 days, measure key endpoints such as germination rate, root length, and shoot length. Calculate the percentage of inhibition relative to the negative control.

Protocol 2.2.2: Fungicidal Activity Assay

  • Media Preparation: Prepare a standard fungal growth medium like Potato Dextrose Agar (PDA) and sterilize it by autoclaving.

  • Incorporation of Test Compound: As the medium cools but before it solidifies, add this compound to create a range of concentrations. Pour the amended PDA into petri dishes.

  • Inoculation: Place a mycelial plug from a culture of a relevant plant pathogenic fungus (e.g., Fusarium oxysporum or Botrytis cinerea) onto the center of each plate.[10]

  • Incubation: Incubate the plates at a temperature optimal for the growth of the test fungus.

  • Data Collection: Measure the diameter of the fungal colony in each plate after the colony in the control plate has reached a substantial size. Calculate the percentage of growth inhibition.

Presenting Screening Data: A Hypothetical Example

CompoundConcentration (µM)Ryegrass Root Inhibition (%)Fusarium Growth Inhibition (%)
This compound135
101210
1005530
10009275
Commercial Herbicide1099N/A
Commercial Fungicide10N/A98
Solvent Control000

A Logical Flow for Bioactivity Assessment

Start Synthesized this compound Prep Prepare stock solutions and dilutions Start->Prep HerbicideAssay Herbicidal Screen: Seed Germination Assay Prep->HerbicideAssay FungicideAssay Fungicidal Screen: Fungal Growth Assay Prep->FungicideAssay PGR_Assay PGR Screen: Rooting Assay Prep->PGR_Assay DataCollection Measure endpoints: Inhibition, Growth Promotion HerbicideAssay->DataCollection FungicideAssay->DataCollection PGR_Assay->DataCollection Analysis Analyze data and determine hit potential DataCollection->Analysis Decision Proceed to secondary screens? Analysis->Decision Stop End Evaluation Decision->Stop No Proceed Further Development Decision->Proceed Yes

Caption: A decision-making workflow for the initial bioactivity screening of a novel chemical entity.

Part 3: A Senior Application Scientist's Perspective

The journey from a novel molecule to a registered agrochemical product is a meticulous process of discovery and validation. While this compound may not yet be a recognized player, the protocols outlined here provide a clear and scientifically rigorous path for its evaluation. The essence of this process lies in a tiered screening approach. Broad, cost-effective primary assays are employed to cast a wide net for any sign of biological activity. Promising "hits" from these initial screens then advance to more detailed secondary evaluations, which include dose-response studies to establish IC₅₀ values, assessments against a broader spectrum of target and non-target organisms, and eventually, formulation development and greenhouse trials. This systematic methodology ensures that research efforts are concentrated on compounds with the greatest potential for success, thereby optimizing the discovery pipeline for the next generation of agrochemicals.

References

  • Selected urea compounds with bioactivity. (n.d.). ResearchGate.
  • (N.d.).
  • Kolosov, M., Kulyk, O. G., Al-Ogaili, M. J. K., & Orlov, V. D. (2015). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. ResearchGate.
  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry.
  • Ricci, A., Rolli, E., & Tisi, A. (2020). Some Urea Derivatives Positively Affect Adventitious Root Formation: Old Concepts and the State of the Art. PMC.
  • (N.d.).
  • (N.d.).
  • (N.d.).
  • nitrosomethylurea. (n.d.). Organic Syntheses Procedure.
  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers.
  • Sensitivity of Fungi to Urea, Ammonium Nitrate and their Equimolar Solution UAN. (n.d.). Plant Protection Science.
  • The Effects of the Co-Application of MCPA Herbicide and Urea on Grass Rhizosphere Microcosms. (n.d.). MDPI.
  • Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. (2025). ResearchGate.
  • Evidence that exogenous urea acts as a potent cue to alleviate ammonium-inhibition of root system growth of cotton plant (Gossypium hirsutum). (2021). PubMed.
  • AUTUMN-APPLIED UREA AND OTHER COMPOUNDS TO SUPPRESS VENTURIA INAEQUALIS ASCOSPORE PRODUCTION R.M. BERESFORD1, I.J. HORNER2 and P. (n.d.). ResearchGate.
  • The Effect of Urea as Adjuvant on Herbicide Effectiveness, Yield and Weeds of Maize with Full and Reduced Doses. (n.d.). PJLSS.
  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). NIH.
  • Knowledge Center. (n.d.). Koch Agronomic Services.
  • Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. (2024).
  • Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE). (n.d.). MDPI.

Sources

High-throughput screening of "N-(3-methoxypropyl)urea" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: A Strategic Guide to High-Throughput Screening of Novel N-(3-methoxypropyl)urea (NMPU) Derivative Libraries

Abstract

The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The exploration of novel derivatives, such as those based on this compound (NMPU), represents a promising avenue for identifying new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for a library of NMPU derivatives. Acknowledging that a specific biological target for this novel series may not be predetermined, we present a dual-strategy approach. We detail a robust, target-agnostic phenotypic screen based on cell viability and provide a detailed framework for a target-based biochemical screen using Fluorescence Polarization, a versatile platform for various target classes like enzymes and protein-protein interactions.[1][2] This guide emphasizes the causality behind experimental choices, self-validating protocols through rigorous quality control, and authoritative grounding in established HTS principles to ensure the generation of high-quality, actionable data.

Strategic Considerations: Choosing the Right Screening Approach

The first critical decision in any HTS campaign is the selection of the primary assay. This choice is fundamentally driven by the existing knowledge of the compound library's biological target.[3] For a novel library of NMPU derivatives, two primary paths can be considered: a phenotypic screen or a target-based screen.

  • Phenotypic Screening: This approach is employed when a specific molecular target is unknown or when the goal is to identify compounds that modulate a complex cellular process (e.g., cell death, proliferation, differentiation).[4] Compounds are screened for their ability to produce a desired change in a cellular model. This method offers the advantage of identifying hits with immediate biological relevance within a cellular context but requires subsequent, often complex, target deconvolution studies.[2][5]

  • Target-Based (Biochemical) Screening: This is the classical approach used when a specific, validated biological target (e.g., a purified enzyme or receptor) is known to be involved in a disease pathway.[6][7] These assays are generally simpler, more direct, and less prone to certain artifacts than cell-based assays. However, they do not guarantee that a hit will have activity in a more complex cellular environment.[3]

The following decision-making framework can guide the selection process:

G start Start: Screen NMPU Library decision Is a specific, validated biological target known? start->decision phenotypic_path Phenotypic Screening (e.g., Cell Viability Assay) decision->phenotypic_path  No biochemical_path Target-Based Screening (e.g., FP, AlphaScreen, FRET) decision->biochemical_path  Yes pheno_adv Advantage: Identifies compounds with activity in a cellular context. phenotypic_path->pheno_adv pheno_disadv Challenge: Requires subsequent target deconvolution. phenotypic_path->pheno_disadv bio_adv Advantage: Direct, mechanistic readout; lower false positive rate. biochemical_path->bio_adv bio_disadv Challenge: Hit may not be active or permeable in cells. biochemical_path->bio_disadv

Figure 1: Decision framework for selecting a primary screening strategy.

Protocol I: Phenotypic Screening via Cell Viability Assay

This protocol describes a primary HTS campaign to identify NMPU derivatives that inhibit the proliferation of a cancer cell line. We will use the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[8][9]

Principle of the Assay

The CellTiter-Glo® reagent lyses cells to release ATP. In the presence of ATP, a proprietary, thermostable luciferase enzyme catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the culture.[10] A decrease in signal in compound-treated wells relative to controls indicates cytotoxicity or cytostatic activity.

Assay Development and Validation

Causality: Before screening a full library, the assay must be optimized and validated to ensure it is robust and reproducible. The key statistical parameter for this is the Z'-factor, which quantifies the separation between the positive and negative controls.[11] An excellent assay has a Z'-factor between 0.5 and 1.0.[12][13]

Protocol for Assay Development:

  • Cell Line & Seeding Density Optimization:

    • Select a relevant cell line (e.g., A549 human lung carcinoma).

    • In a 384-well white, solid-bottom plate, perform a cell titration curve. Seed cells in volumes of 25 µL/well, ranging from 100 to 10,000 cells/well.

    • Incubate for the desired compound treatment duration (e.g., 48 hours) at 37°C, 5% CO₂.

    • Add 25 µL of CellTiter-Glo® reagent, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes to stabilize the signal.[9]

    • Measure luminescence on a plate reader.

    • Rationale: Select a seeding density on the linear portion of the signal curve to maximize the dynamic range of the assay.

  • DMSO Tolerance Test:

    • Seed cells at the optimized density.

    • Add a vehicle control (DMSO) at concentrations ranging from 0.1% to 2.0% (final concentration).

    • Incubate and measure as above.

    • Rationale: HTS compounds are typically dissolved in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly affect cell viability, typically ≤0.5%.

  • Z'-Factor Determination:

    • Prepare a 384-well plate. Dedicate half the wells to the negative control and half to the positive control.

    • Negative Control: Seed cells with media containing the determined final DMSO concentration (e.g., 0.5%). This represents 100% viability.

    • Positive Control: Seed cells with media containing a known cytotoxic agent (e.g., 10 µM Staurosporine). This represents 0% viability.

    • Incubate for 48 hours and perform the CellTiter-Glo® assay.

    • Calculate the Z'-factor using the formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ][14]

    • Rationale: A Z'-factor ≥ 0.5 confirms the assay is robust enough for HTS.[11]

Z'-Factor ValueAssay Quality Interpretation
1.0An ideal assay (theoretically unattainable)[12]
0.5 to 1.0An excellent assay, suitable for HTS[13]
0 to 0.5A marginal assay; may require further optimization[11]
< 0The assay is not suitable for screening[12]
Table 1: Interpretation of the Z'-Factor for assay quality assessment.[11][12][13]
Primary HTS Workflow and Protocol

This workflow outlines the automated screening of the NMPU derivative library at a single concentration (e.g., 10 µM).

G cluster_0 Plate Preparation cluster_1 Compound Addition cluster_2 Incubation & Readout cluster_3 Data Analysis prep1 Seed cells into 384-well plates prep2 Incubate 24h for cell adherence prep1->prep2 add1 Acoustic transfer of NMPU derivatives (e.g., 10 µM final) prep2->add1 add2 Add Positive/Negative Controls to designated wells add1->add2 inc1 Incubate plates for 48h at 37°C, 5% CO₂ add2->inc1 read1 Equilibrate plates to RT inc1->read1 read2 Add CellTiter-Glo® Reagent read1->read2 read3 Incubate 10 min, RT read2->read3 read4 Read Luminescence read3->read4 data1 Calculate % Inhibition read4->data1 data2 Identify Primary Hits (e.g., >50% inhibition) data1->data2

Figure 2: High-throughput screening workflow for the cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 25 µL of cell suspension (at the pre-determined optimal density) into 384-well assay plates. Leave columns 23 and 24 empty for controls.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the NMPU library compounds from source plates to the assay plates to achieve a final concentration of 10 µM.

  • Control Addition: Add compounds and vehicle to the control columns:

    • Column 23 (Negative Control): Add DMSO vehicle (0.5% final concentration).

    • Column 24 (Positive Control): Add Staurosporine (10 µM final concentration).

  • Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to all wells.

    • Place plates on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader (e.g., BMG PHERAstar).[15]

Protocol II: Target-Based Screening via Fluorescence Polarization (FP)

This protocol provides a framework for a competitive binding assay using Fluorescence Polarization (FP), should a specific protein target for the NMPU series be identified. FP is a homogeneous technique ideal for HTS that measures changes in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[16][17]

Principle of the FP Assay

When a small, fluorescently labeled tracer is excited with polarized light, it tumbles rapidly in solution, emitting depolarized light. When this tracer binds to a larger protein target, its tumbling slows dramatically, and the emitted light remains highly polarized.[18] In a competitive assay format, library compounds that bind to the target protein will displace the fluorescent tracer, causing a decrease in polarization.[17]

Assay Development and Protocol

Causality: The key to a successful FP assay is the development of a high-affinity fluorescent tracer and the optimization of protein and tracer concentrations to create a stable assay window.

Step-by-Step Protocol:

  • Tracer and Protein Titration:

    • Synthesize a fluorescent tracer by conjugating a fluorophore (e.g., FITC) to a known ligand of the target or to a derivative from the NMPU library itself.

    • In a 384-well black plate, fix the tracer concentration (e.g., 5 nM) and titrate the target protein across a range of concentrations.

    • Rationale: This determines the protein concentration required to bind a significant portion of the tracer, establishing the upper limit of the assay window (high polarization). This is often the EC50 or EC80 concentration.

  • Assay Validation (Z'-Factor):

    • Negative Control (High Polarization): Target protein (at EC80) + Fluorescent Tracer + DMSO.

    • Positive Control (Low Polarization): Fluorescent Tracer + A known unlabeled inhibitor/ligand + DMSO.

    • Calculate the Z'-factor. An excellent FP assay will have a Z' ≥ 0.5.[12]

  • Primary HTS Protocol:

    • Using an automated liquid handler, add the following to each well of a 384-well black plate:

      • Buffer: Assay buffer to volume.

      • NMPU Compound: Add library compounds (e.g., 10 µM final concentration).

      • Target Protein: Add the target protein (at the pre-determined EC80 concentration).

      • Incubate: Allow the compound and protein to interact (e.g., 15 minutes at RT).

      • Tracer: Add the fluorescent tracer (at its fixed, low nM concentration).

      • Incubate: Incubate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at RT, protected from light).

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument will calculate the millipolarization (mP) values.

Data Analysis, Hit Confirmation, and Triage

Primary Data Analysis

For each plate, raw data from the reader is normalized using the plate controls:

  • Percent Inhibition (%) = 100 * [ (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) ]

A hit is defined as any compound that meets a predefined activity threshold. For example, in the cell viability screen, a hit could be a compound causing >50% inhibition.

Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity and eliminate false positives.

  • Re-order/Re-synthesize: Obtain fresh, powdered samples of the primary hit compounds.

  • Confirmation: Re-test the compounds in the primary assay at the same single concentration.

  • Dose-Response (IC₅₀ Determination): Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

Compound ID% Inhibition (10 µM)Confirmed?IC₅₀ (µM)
NMPU-00175.2%Yes1.2
NMPU-00212.5%No> 50
NMPU-00368.9%Yes3.5
NMPU-00455.1%Yes8.9
Table 2: Example data table for hit confirmation and potency determination.
Secondary and Orthogonal Assays

Confirmed hits should be evaluated in a secondary, mechanistically different assay to further validate their activity and rule out technology-specific artifacts. For example, if the primary screen was CellTiter-Glo (ATP-based), a secondary assay could measure cytotoxicity via membrane integrity (e.g., LDH release) or caspase activation (apoptosis).[19] For a biochemical hit from an FP assay, an orthogonal technology like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) could be used to confirm the interaction.[20][21] This step is crucial for building confidence in the hit series before committing to resource-intensive lead optimization studies.

Conclusion

The high-throughput screening of a novel this compound derivative library is a critical step in the journey of drug discovery. By carefully selecting a screening strategy—either phenotypic or target-based—and rigorously developing and validating the chosen assay, researchers can generate high-quality data. The protocols outlined in this note for both a cell-based viability screen and a target-based fluorescence polarization screen provide robust, self-validating frameworks for identifying and confirming active compounds. Adherence to these principles of meticulous assay design, quality control, and orthogonal hit confirmation will maximize the probability of discovering promising lead candidates for further development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • On HTS. (2023, December 12). Z-factor.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Referenced in GraphPad and On HTS articles)
  • Wikipedia. (n.d.). Z-factor.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Promega Corporation. (n.d.). High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay.
  • Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • BMG LABTECH. (2019). High-throughput screening (HTS).

Sources

The Methoxypropyl Advantage: N-(3-methoxypropyl)urea as a Novel Derivatization Agent for the Ultrasensitive Analysis of Carboxylic Acids by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analytical chemistry, particularly within metabolomics and drug development, the sensitive and accurate quantification of carboxylic acids, including fatty acids, is of paramount importance. Direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is often hindered by their low volatility and propensity for thermal degradation. Derivatization is a cornerstone technique employed to overcome these limitations by chemically modifying the analyte to enhance its volatility, thermal stability, and chromatographic performance.[1] This application note introduces N-(3-methoxypropyl)urea as a versatile and effective derivatization agent for the analysis of carboxylic acids. The incorporation of the methoxypropyl group offers favorable chromatographic properties, while the urea functionality provides a reactive handle for covalent linkage to the carboxyl group of the analyte.

This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expected outcomes for the derivatization of carboxylic acids using this compound, tailored for researchers, scientists, and professionals in drug development.

The Principle of this compound Derivatization

The derivatization of carboxylic acids with this compound proceeds via the formation of a stable N-acylurea derivative. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by one of the nitrogen atoms of the urea. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly employed as activating agents. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then readily displaced by the this compound to form the final N-acylurea derivative and a urea byproduct.

The resulting N-(3-methoxypropyl)-N'-acylurea is significantly more volatile and thermally stable than the parent carboxylic acid, making it amenable to GC-MS analysis. The methoxypropyl group contributes to improved chromatographic peak shape and reduced tailing.

G cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization Reaction cluster_analysis Analysis RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea NMPU This compound N_Acylurea N-Acylurea Derivative O_acylisourea->N_Acylurea Urea_byproduct Urea Byproduct O_acylisourea->Urea_byproduct NMPU->N_Acylurea Nucleophilic Attack GC_MS GC-MS Analysis N_Acylurea->GC_MS

Figure 1: Conceptual workflow of carboxylic acid derivatization with this compound.

Synthesis of this compound

While this compound may be commercially available, its synthesis in the laboratory is a straightforward process. A common method involves the reaction of 3-methoxypropylamine with an isocyanate source, such as potassium isocyanate, in an aqueous or mixed solvent system.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropylamine (1.0 equivalent) in a mixture of water and a suitable organic co-solvent like tetrahydrofuran (THF).

  • Addition of Isocyanate: Slowly add a solution of potassium isocyanate (1.1 equivalents) in water to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Application: Derivatization of Fatty Acids for GC-MS Analysis

This section provides a detailed protocol for the derivatization of a standard mixture of fatty acids using this compound.

Protocol 3.1: Derivatization of Fatty Acids

  • Sample Preparation: Prepare a standard solution of fatty acids (e.g., palmitic acid, stearic acid, oleic acid) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) at a concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Prepare a 20 mg/mL solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in acetonitrile.

    • Prepare a 5 mg/mL solution of a catalyst, such as 4-dimethylaminopyridine (DMAP), in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the fatty acid standard solution.

    • Add 200 µL of the this compound solution.

    • Add 100 µL of the EDC solution.

    • Add 20 µL of the DMAP solution.

    • Cap the vial tightly and vortex briefly to mix the reagents.

    • Heat the reaction mixture at 60°C for 60 minutes in a heating block or oven.

  • Sample Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • Add 500 µL of water and 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the derivatized fatty acids into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.

G start Start: Fatty Acid Sample reagents Add this compound, EDC, and DMAP in Acetonitrile start->reagents heat Heat at 60°C for 60 min reagents->heat workup Add Water and Hexane heat->workup extract Vortex and Centrifuge workup->extract transfer Transfer Hexane Layer for GC-MS Analysis extract->transfer

Figure 2: Step-by-step workflow for the derivatization of fatty acids.

GC-MS Analysis and Expected Results

The derivatized fatty acids can be analyzed using a standard GC-MS system equipped with a non-polar or medium-polarity capillary column.

Table 1: Suggested GC-MS Parameters

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Table 2: Hypothetical Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)
Palmitic Acid Derivative15.2384 (M+), 283, 101
Stearic Acid Derivative17.5412 (M+), 311, 101
Oleic Acid Derivative17.3410 (M+), 309, 101

The mass spectra of the N-(3-methoxypropyl)-N'-acylurea derivatives are expected to show a characteristic fragmentation pattern, including the molecular ion (M+) and fragments corresponding to the loss of the methoxypropyl group and other characteristic cleavages.

Trustworthiness and Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Complete Reaction: The use of an activating agent (EDC) and a catalyst (DMAP) drives the derivatization reaction to completion, ensuring accurate quantification.

  • Internal Standard: For quantitative analysis, the inclusion of a suitable internal standard (e.g., a deuterated fatty acid) is highly recommended to account for variations in derivatization efficiency and injection volume.

  • Clean-up Step: The liquid-liquid extraction step effectively removes excess reagents and byproducts, minimizing interference and protecting the GC-MS system.

Conclusion

This compound presents a promising avenue for the derivatization of carboxylic acids for GC-MS analysis. The proposed methodology, grounded in established principles of chemical derivatization, offers a straightforward and effective means to enhance the analytical performance for this important class of compounds. The methoxypropyl group imparts favorable chromatographic characteristics, leading to improved peak shape and sensitivity. This application note provides a solid foundation for researchers to explore the utility of this compound in their analytical workflows.

References

  • ACS Publications. (2021). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. [Link]
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. [Link]

Sources

Application Notes & Protocols: Formulation of N-(3-methoxypropyl)urea for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation of N-(3-methoxypropyl)urea (MPU), a small molecule urea derivative, for experimental use in preclinical research settings. The urea scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved therapies.[1] Proper formulation is a critical, yet often overlooked, step that ensures the reproducibility and accuracy of experimental outcomes. This guide moves beyond simple step-by-step instructions to explain the causal reasoning behind formulation choices, grounded in the physicochemical properties of MPU and the broader class of urea-containing compounds. Protocols for stock solution preparation, formulation for in vitro and in vivo applications, and essential quality control measures are detailed to provide researchers, scientists, and drug development professionals with a self-validating system for their studies.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of a rational formulation strategy. These parameters dictate choices regarding solvents, storage conditions, and potential liabilities such as stability and solubility.

PropertyValueSource / Comment
CAS Number 1119-61-5[2][3]
Molecular Formula C₅H₁₂N₂O₂[2][3]
Molecular Weight 132.16 g/mol [2][3]
Appearance White to off-white crystalline solidInferred from related urea compounds[4][5]
Melting Point 76-78 °C[2]
Predicted LogP -0.3088[3] (Indicates good hydrophilicity)
Predicted pKa 14.03 ± 0.46[2] (Suggests it is a very weak acid)
Storage Sealed in dry, 2-8°C[3]
Safety IRRITANT[2]

Foundational Principles for Formulating Urea Derivatives

The urea functional group, with its capacity for hydrogen bonding, imparts specific characteristics that must be considered during formulation.[6]

Solubility & Vehicle Selection

The predicted LogP of -0.3088 suggests that this compound is a hydrophilic compound.[3] However, the crystalline solid nature may require an initial energy input to break the crystal lattice, making initial solubilization in aqueous buffers challenging. Therefore, a common strategy is to first dissolve the compound in a water-miscible organic solvent before performing serial dilutions in the final aqueous vehicle.

  • Expert Insight: Dimethyl sulfoxide (DMSO) is the most common initial solvent due to its high solubilizing power for a wide range of organic molecules. However, it is crucial to be aware of its potential biological effects and to keep the final concentration in in vitro and in vivo experiments as low as possible (typically ≤0.5% v/v).

Stability Considerations

Urea and its derivatives can be susceptible to degradation, primarily through hydrolysis. The stability of urea in solution is highly dependent on pH and temperature.

  • pH-Dependence: Urea is most stable in the pH range of 4 to 8.[7][8] In highly acidic or alkaline conditions, the rate of hydrolysis to ammonia and carbon dioxide increases. This is a critical consideration when formulating for cell culture (typically pH 7.2-7.4) or for in vivo administration where the vehicle's pH should be near physiological levels.

  • Temperature-Dependence: The rate of urea degradation increases with temperature across all pH values.[7][8] This underscores the importance of storing stock solutions at low temperatures (e.g., -20°C or -80°C) and preparing working solutions fresh for each experiment.

Safety & Handling Precautions

This compound is classified as an irritant.[2] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[9]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid creating dust.

  • Exposure: In case of eye or skin contact, flush immediately with copious amounts of water. If irritation persists, seek medical attention.[10]

  • Disposal: Dispose of waste materials in accordance with federal, state, and local regulations.[9]

Protocol: High-Concentration Stock Solution Preparation

The preparation of a validated, high-concentration stock solution is the most critical step for ensuring dose-to-dose consistency in subsequent experiments. A 100 mM stock is a common starting point for most preclinical research.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage calc 1. Calculate Mass (e.g., 13.22 mg for 1 mL of 100 mM) weigh 2. Weigh Compound Accurately weigh MPU solid. calc->weigh add_solv 3. Add Solvent Add calculated volume of DMSO. weigh->add_solv vortex 4. Vortex Thoroughly Mix at room temperature. add_solv->vortex sonic 5. Sonicate (if needed) Use water bath sonicator for 5-10 min. vortex->sonic inspect 6. Visual Inspection Ensure solution is clear and free of particulates. sonic->inspect aliquot 7. Aliquot Dispense into single-use volumes. inspect->aliquot store 8. Store Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing a concentrated stock solution of this compound.

Step-by-Step Protocol
  • Calculate Required Mass: Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol).

    • Example: For 1 mL of a 100 mM (0.1 M) stock: 0.1 mol/L × 0.001 L × 132.16 g/mol = 0.01322 g or 13.22 mg.

  • Weigh Compound: Accurately weigh the calculated mass of this compound solid and place it into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Vortex: Cap the vial securely and vortex at room temperature for 1-2 minutes until the solid is fully dissolved.

  • Sonicate (Optional): If the compound does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Hold the vial against a light source to confirm that the solution is clear, colorless, and free of any visible particulates. This is a critical quality control step.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in appropriate microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.

Protocols: Working Solution Preparation

Protocol for In Vitro Aqueous-Based Assays

This protocol is suitable for preparing working solutions for cell culture experiments, enzyme assays, or other aqueous-based systems.

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay medium (e.g., cell culture medium, PBS).

    • Example: To make 1 mL of a 100 µM working solution from a 100 mM stock, you need a 1:1000 dilution. Add 1 µL of the stock to 999 µL of the assay medium.

  • Perform Serial Dilutions: For creating a dose-response curve, it is best practice to perform serial dilutions rather than adding minuscule volumes of stock directly to the final assay volume.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the aqueous medium, vortex or pipette mix vigorously to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the assay does not exceed a level toxic to your system (typically <0.5%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiment.

Protocol for In Vivo Administration (Rodent Models)

Formulation for in vivo use requires careful consideration of solubility, stability, and tolerability in the animal. The goal is to create a clear, stable solution or a uniform suspension that is non-toxic at the required volume.

Vehicle Selection Decision Tree

G start Start: Required Dose (mg/kg) & Dosing Volume (e.g., 10 mL/kg) calc_conc Calculate Required Concentration (mg/mL) start->calc_conc test_saline Test Solubility in Saline / PBS calc_conc->test_saline use_saline Use Saline / PBS (Simplest Vehicle) test_saline->use_saline Soluble test_cosolvent Add Co-solvent (e.g., 5-10% DMSO) test_saline->test_cosolvent Not Soluble use_cosolvent Use Saline + Co-solvent (e.g., 10% DMSO in Saline) test_cosolvent->use_cosolvent Soluble test_surfactant Add Surfactant (e.g., 5% Tween 80) test_cosolvent->test_surfactant Not Soluble use_surfactant Use Saline + Co-solvent + Surfactant (e.g., 10% DMSO, 5% Tween 80 in Saline) test_surfactant->use_surfactant Soluble suspension Consider Suspension (e.g., 0.5% Methylcellulose) test_surfactant->suspension Not Soluble

Caption: Decision tree for selecting an appropriate in vivo formulation vehicle.

Example In Vivo Formulation Vehicles

The following are common, well-tolerated vehicles. The percentages are volume/volume (v/v). Always prepare vehicles under sterile conditions for parenteral administration.

Vehicle ComponentPurposeExample Composition
Saline or PBS Isotonic aqueous base100% Saline
DMSO / PEG400 Co-solvents10% DMSO, 40% PEG400, 50% Saline
Tween 80 / Cremophor EL Surfactants / Emulsifiers5% Tween 80 in Saline
Methylcellulose / CMC Suspending agents0.5% Methylcellulose, 0.2% Tween 80 in Water
Step-by-Step Protocol (Co-solvent/Surfactant Method)
  • Calculate Required Mass: Determine the total mass of MPU needed for the entire study group, including a small excess (~10-20%) to account for transfer losses.

  • Prepare Vehicle Components: In a sterile tube, add the organic components first. For a vehicle of 10% DMSO and 5% Tween 80 in saline, add the DMSO first, then the Tween 80.

  • Dissolve Compound: Add the weighed MPU to the organic solvent/surfactant mixture. Vortex and sonicate until fully dissolved. This step is critical to prevent precipitation when the aqueous component is added.

  • Add Aqueous Component: Slowly add the saline or PBS to the mixture while vortexing to maintain solubility. Add the aqueous phase dropwise initially.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Check the pH to ensure it is near physiological (pH 6.5-7.5). Adjust with dilute HCl or NaOH if necessary.

  • Administration: Use the formulation immediately after preparation. If it must be stored for a short period, keep it at 2-8°C and visually inspect for precipitation before dosing.

Quality Control & Validation

To ensure the integrity of your experimental data, routine quality control on the formulated compound is essential.

Protocol: Verifying Concentration and Purity via HPLC

A simple High-Performance Liquid Chromatography (HPLC) method can verify the concentration of your stock solution and check for degradation.

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v) with 0.1% formic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: UV detector at a wavelength where the compound has absorbance (e.g., 210 nm, requires preliminary UV scan).

  • Procedure:

    • Prepare a standard curve using accurately weighed MPU solid dissolved in the mobile phase.

    • Dilute an aliquot of your DMSO stock solution in the mobile phase.

    • Inject both standards and the sample.

    • Compare the peak area of the sample to the standard curve to determine concentration. A single, sharp peak indicates high purity. The appearance of new peaks may suggest degradation.[11]

Visual Inspection for Solubility

This is a simple but powerful QC step. Before every use, visually inspect both stock and working solutions for any signs of precipitation or cloudiness. If observed, the solution should not be used.

Conclusion

The successful application of this compound in experimental systems is critically dependent on a rational and well-documented formulation strategy. By understanding its physicochemical properties and applying the principles of solubility and stability, researchers can prepare consistent and reliable formulations. The protocols detailed herein provide a robust framework for handling, preparing, and validating MPU solutions, thereby enhancing the integrity and reproducibility of preclinical research.

References

  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Clyzo. (n.d.). Pharmaceutical Urea Crystalline (USP, BP, Ph. Eur.) Pharma Grade Excipient.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet N-(2-methoxyphenethyl)urea.
  • BioSpectra, Inc. (n.d.). Urea Excipient LBLE GMP USP EP.
  • PharmaCompass.com. (n.d.). Urea | Pharma Excipients.
  • Generic Drugs. (n.d.). Medicines containing IMIDAZOLIDINYL UREA.
  • Wikipedia. (n.d.). Urea.
  • British Pharmacopoeia. (2013). Safety data sheet.
  • White, K. L., et al. (2015). Synthesis and antimalarial evaluation of amide and urea derivatives based on the thiaplakortone A natural product scaffold. Organic & Biomolecular Chemistry, 13(2), 465-474.
  • Popiołek, R., & Biernasiuk, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(1), 1-47.
  • Li, R., et al. (2012). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 3(1), 127-130.
  • Costantino, L., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(1), 1-2.
  • Hisaeda, Y., & Onoue, S. (2021). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry–A European Journal, 27(18).
  • Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.
  • Gallati, H., & Stamm, O. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
  • Ben Othman, A., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13(1), 1-15.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
  • Google Patents. (2019). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • ResearchGate. (n.d.). Tropical dairy pasture yield and nitrogen cycling: effect of urea application rate and a nitrification inhibitor, DMPP.
  • Cheméo. (n.d.). Chemical Properties of Urea, methoxy- (CAS 3272-27-3).
  • App-Chrom. (n.d.). Analysis of Urea.
  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations.
  • ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends.
  • Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations.
  • Quadrini, L., et al. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. Trends in Analytical Chemistry, 168, 117345.
  • Hewitt, S. M., et al. (2007). Quantitative determination of urea concentrations in cell culture medium. BMC Clinical Pathology, 7, 8.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-(3-methoxypropyl)urea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide practical, in-depth solutions to common challenges encountered during the purification process, grounded in established scientific principles.

Introduction to this compound and Its Purification

This compound is a chemical intermediate that can be synthesized through various methods, most commonly by the reaction of 3-methoxypropylamine with an isocyanate or a urea equivalent. The crude product from these syntheses often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a high-purity final product. The purification strategy for this compound typically involves recrystallization or column chromatography, chosen based on the impurity profile and the desired final purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the likely impurities in my crude this compound, and how do they influence my purification strategy?

A1: Understanding the potential impurities in your crude product is the first step toward a successful purification. The most common impurities are derived from the starting materials and potential side reactions.

Common Impurities:

  • Unreacted 3-methoxypropylamine: This is a common impurity if the reaction has not gone to completion. It is a basic and relatively volatile liquid.

  • N,N'-bis(3-methoxypropyl)urea: This symmetrically disubstituted urea can form if the reaction conditions are not carefully controlled, particularly when using reagents like phosgene or carbonyldiimidazole[1].

  • Unreacted Urea or Isocyanate Precursors: Depending on the synthetic route, residual starting materials other than the amine may be present.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.

  • Biuret: While more common in the production of urea itself, biuret can sometimes be a minor impurity in related syntheses[2].

Influence on Purification Strategy:

The nature of these impurities will guide your choice of purification method. For instance, the presence of highly polar impurities like unreacted urea might favor a purification method that effectively separates compounds based on polarity, such as column chromatography. If the primary impurity is the symmetrically disubstituted urea, which may have similar polarity to the desired product, a carefully optimized recrystallization may be more effective.

Q2: I am trying to purify this compound by recrystallization, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a common issue when purifying polar compounds and is often related to the choice of solvent and the cooling rate.

Causality:

  • High Solute Concentration: If the solution is supersaturated to a large extent, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered liquid.

  • Inappropriate Solvent System: The solvent may be too good a solvent for the impurities, leading to a depression of the melting point of the mixture. Conversely, if the solvent is too poor, the compound may crash out of solution too quickly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal structure.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth.

  • Solvent System Modification: If the issue persists, consider a multi-solvent system[3]. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. For a polar compound like this compound, a good starting point would be a mixture of ethanol and water or ethyl acetate and hexanes.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Table 1: Common Recrystallization Solvents for Substituted Ureas

Solvent/SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Good general-purpose solvent for ureas.[4]
MethanolPolar Protic65Higher solubility than ethanol, may require a co-solvent.
WaterHighly Polar Protic100Solubility may be high; often used in combination with an alcohol.[5][6][7]
Ethyl Acetate/HexaneMedium Polarity/Nonpolar77 / 69A good two-solvent system for tuning polarity.
IsopropanolPolar Protic82Another good alcohol choice.
Q3: My compound is streaking badly on the silica gel column and the separation from impurities is poor. What can I do to improve my column chromatography?

A3: Streaking on a silica gel column is a common problem when purifying polar compounds, especially those with amine or urea functionalities. This is often due to strong, non-ideal interactions with the acidic silica surface.

Causality:

  • Strong Adsorption: The lone pairs on the nitrogen atoms in the urea can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor elution.

  • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will remain strongly adsorbed to the silica. If it is too polar, both the compound and impurities will elute too quickly with no separation.

Troubleshooting Workflow:

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Start with a relatively nonpolar system like 100% ethyl acetate and gradually increase the polarity by adding methanol. A common starting point for polar compounds is a mixture of dichloromethane and methanol or ethyl acetate and methanol.

  • Column Packing: Pack the column using the "wet slurry" method to ensure a homogenous packing, which is crucial for good separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent. For highly polar compounds that are difficult to dissolve, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column[8].

  • Elution: Start with the solvent system determined by TLC. If separation is still difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be very effective. For example, start with 1% methanol in dichloromethane and gradually increase to 5% methanol.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

Recommended Analytical Methods:

  • Melting Point: A sharp melting point range close to the literature value (76-78°C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of the molecule and can be used to detect proton-containing impurities. The expected signals for this compound would include peaks for the methoxy group, the two methylene groups of the propyl chain, and the NH and NH₂ protons of the urea moiety.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule and can help identify carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. A single, sharp peak indicates high purity.

Table 2: Example HPLC Conditions for Analysis of a Urea Compound

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Note: These are starting conditions and may require optimization for this compound.

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance. However, it is always good laboratory practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

References

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Benzotriazole-1-carboxamide is a new efficient reagent for the preparation of mono- and N,N-disubstituted ureas. Arkivoc, 2003(13), 68-76.
  • Wikipedia contributors. (2024). Urea. In Wikipedia, The Free Encyclopedia.
  • Silva, A. P., de Carvalho, N. L. D., Franco Jr, M. R., & Malagoni, R. A. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 123-131.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • SciELO Colombia. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K.
  • Redalyc. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 123-131.
  • Jingjiang Synutra Amino Acid Co., Ltd. (n.d.). Urea Solubility in Ethanol: A Complete Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • European Patent Office. (1993). Process for the purification of technical-grade n-alkyl urea (EP0552626B1).
  • Google Patents. (1982). Process for the preparation of alkyl-ureas (US4310692A).
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • Google Patents. (2011). Method for removing impurities from a urea solution (US7914682B2).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(3-methoxypropyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxypropyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.

Introduction: The Chemistry of this compound Synthesis

This compound is a monosubstituted urea derivative. The most common and straightforward laboratory synthesis involves the reaction of 3-methoxypropylamine with an isocyanate source. A particularly effective and scalable method, which avoids the direct handling of volatile and toxic isocyanates, is the in-situ generation of isocyanic acid from a salt, such as potassium isocyanate, in an acidic aqueous medium. The amine then acts as a nucleophile, attacking the isocyanic acid to form the desired urea product.

This guide will focus on the optimization of this robust method, addressing potential challenges and providing clear, actionable solutions.

Visualizing the Reaction Pathway

To understand the core transformation, let's visualize the reaction mechanism and the overall experimental workflow.

Reaction Mechanism ```dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

KOCN [label="Potassium Isocyanate (KOCN)"]; H_plus [label="H+ (from HCl)"]; HNCO [label="Isocyanic Acid (HNCO)"]; Amine [label="3-Methoxypropylamine"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

KOCN -> HNCO [label="Protonation"]; H_plus -> HNCO; Amine -> Product [label="Nucleophilic Attack"]; HNCO -> Product; }

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in this reaction?

A1: The acid, typically hydrochloric acid, serves a crucial purpose. It protonates the cyanate anion from potassium isocyanate to generate isocyanic acid (HNCO) in situ. Isocyanic acid is the reactive electrophile that is then attacked by the nucleophilic amine.

Q2: Can I use a different acid instead of hydrochloric acid?

A2: While other mineral acids can be used, hydrochloric acid is commonly employed and well-documented for this transformation. The key is to have a strong acid to efficiently generate isocyanic acid. If you choose to use a different acid, you may need to re-optimize the reaction conditions.

Q3: Is it necessary to use an inert atmosphere for this reaction?

A3: No, one of the advantages of this method is that it is typically performed in an open atmosphere. The reaction is not sensitive to air.

Q4: What is the expected melting point of this compound?

A4: The reported melting point for this compound is in the range of 76-78°C. [1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: The generation of isocyanic acid is pH-dependent. If the solution is not sufficiently acidic, the reaction will not proceed efficiently. 2. Impure Reactants: The purity of 3-methoxypropylamine and potassium isocyanate is critical. Impurities can interfere with the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Verify pH: Ensure the amine solution is acidic (pH 1-2) after the addition of HCl and before the addition of potassium isocyanate. 2. Check Reactant Purity: Use high-purity starting materials. If necessary, purify the amine by distillation. 3. Optimize Stoichiometry: A slight excess of potassium isocyanate (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the amine.
Formation of a Symmetric Diarylurea Byproduct This is less common in this specific reaction but can occur if the isocyanate intermediate reacts with the already formed urea product.This is more prevalent in reactions using pre-formed isocyanates. The aqueous, acidic conditions of this protocol generally minimize this side reaction. If observed, consider adding the amine solution to the isocyanate solution to maintain an excess of the amine.
Product is an Oil or Does Not Precipitate 1. Insufficient Product Concentration: The product may be soluble in the reaction mixture if the concentration is too low. 2. Presence of Impurities: Impurities can sometimes inhibit crystallization.1. Concentrate the Solution: If the reaction was performed in a large volume, carefully concentrate the solution under reduced pressure to induce precipitation. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. Seeding with a small crystal of the product can also be effective. 3. Purification: If the product oils out, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for further purification by recrystallization or chromatography.
Product is Difficult to Filter The precipitate may be very fine or gelatinous.Allow the precipitate to age in the reaction mixture, sometimes with gentle stirring, to encourage the formation of larger, more easily filterable crystals. Cooling the mixture in an ice bath can also help.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials and Reagents:

  • 3-Methoxypropylamine (ensure high purity)

  • Potassium isocyanate (KOCN)

  • 1N Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction, if necessary)

  • Hexane (for chromatography, if necessary)

  • Silica gel (for chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Melting point apparatus

  • TLC plates and chamber

  • NMR spectrometer

  • HPLC system

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (1.0 equivalent) in 1N hydrochloric acid. Use enough acid to create a stirrable solution.

  • Reaction with Potassium Isocyanate:

    • In a separate beaker, dissolve potassium isocyanate (1.1 equivalents) in a minimal amount of deionized water.

    • Slowly add the potassium isocyanate solution to the stirred amine salt solution at room temperature.

    • A white precipitate should begin to form.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane. The product should have a different Rf value than the starting amine.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum or in a desiccator to a constant weight.

  • Purification (Optional but Recommended):

    • The crude product can be purified by recrystallization. [2]A common solvent for recrystallizing ureas is ethanol or a mixture of ethanol and water. [3] * Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Optimization of Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions to improve yield and purity.

Parameter Standard Condition Variation for Optimization Expected Outcome
Stoichiometry (KOCN:Amine) 1.1 : 11.05:1 to 1.5:1Increasing the excess of KOCN may drive the reaction to completion but can also lead to more inorganic byproducts to be removed.
Temperature Room Temperature0°C to 40°CThe reaction is typically exothermic. Cooling may be necessary for large-scale reactions to control the reaction rate. Gentle heating may increase the reaction rate but could also promote side reactions.
Concentration ~1 M0.5 M to 2 MHigher concentrations may lead to faster precipitation and higher throughput, but could also trap impurities.
Reaction Time 2-4 hours1-8 hoursMonitor by TLC to determine the optimal reaction time for complete conversion.

Product Characterization

It is essential to characterize the final product to confirm its identity and purity.

  • Melting Point: Compare the experimental melting point to the literature value (76-78°C). [1]A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy:

    • ¹H NMR should show characteristic peaks for the methoxy group, the propyl chain, and the NH and NH₂ protons of the urea functionality.

    • ¹³C NMR will show a characteristic peak for the carbonyl carbon of the urea group, typically in the range of 155-160 ppm.

  • HPLC Analysis: A reversed-phase HPLC method can be developed to assess the purity of the final product. A typical mobile phase would be a mixture of acetonitrile and water. [4]

Safety Information

  • 3-Methoxypropylamine: This substance is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. [5]Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium Isocyanate: This compound is harmful if swallowed and causes serious eye irritation. [6]Avoid creating dust and handle with appropriate PPE.

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Technique Series: Recrystallization (urea as an example). (2016). YouTube.
  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem - The Royal Society of Chemistry. (n.d.).
  • Recrystallization. --->. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016).
  • Material Safety Data Sheet - Potassium cyanate - Cole-Parmer. (n.d.).
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. - ResearchGate. (n.d.).
  • Large scale preparation of N-substituted urea | Download Table - ResearchGate. (n.d.).
  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea | Request PDF - ResearchGate. (2025).
  • CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents. (n.d.).
  • SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS - SciELO. (n.d.).
  • Review: Synthesis of Urea in Several Methods - UreaKnowHow. (2021).

Sources

Common impurities in "N-(3-methoxypropyl)urea" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(3-methoxypropyl)urea. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to product purity. This guide provides in-depth, experience-driven advice to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities in this compound.

Q1: What are the most common impurities I might encounter in my sample of this compound?

Based on its synthesis pathway and the inherent chemistry of substituted ureas, impurities typically fall into three categories: unreacted starting materials, side-reaction products, and degradation products.

Table 1: Summary of Potential Impurities in this compound

Impurity NameChemical StructureLikely OriginKey Characteristics
3-MethoxypropylamineCH₃O(CH₂)₃NH₂Unreacted starting materialBasic, highly polar, water-soluble.
1,3-bis(3-methoxypropyl)urea(CH₃O(CH₂)₃NH)₂COSide-reaction productLess polar than the target compound, highly crystalline.
Biuret/Triuret AnalogsN/AHigh-temperature side-reactionMore polar than the target compound. Similar to impurities found in industrial urea production.[1][2]
Isocyanic Acid / AmmoniaHNCO / NH₃Degradation/hydrolysis productUrea is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[3][4][5]

Q2: Why do these impurities form? Understanding the Causality.

The formation of these impurities is a direct consequence of the reaction mechanism. This compound is typically synthesized by reacting 3-methoxypropylamine with an isocyanate source.

  • Unreacted 3-Methoxypropylamine: Incomplete reaction due to improper stoichiometry, insufficient reaction time, or poor mixing will leave residual starting amine.

  • 1,3-bis(3-methoxypropyl)urea: This symmetrical urea is a classic side-product. It forms when two molecules of 3-methoxypropylamine react with one carbonyl source, or when the initially formed this compound reacts with another amine molecule under harsh conditions. This is often favored if the amine is used in significant excess.

  • Degradation: Urea stability is highly dependent on pH and temperature. In solution, an equilibrium exists where urea can decompose back into its constituent amine and isocyanic acid.[3][4] This process is accelerated by strong acids or bases and by heating.

The following diagram illustrates the primary synthesis pathway and the origin of key side-products.

G Fig 1. Synthesis and side-product formation pathways. cluster_reactants Reactants cluster_products Reaction Products Amine 3-Methoxypropylamine Target This compound (Desired Product) Amine->Target 1 eq. SideProduct 1,3-bis(3-methoxypropyl)urea (Side Product) Amine->SideProduct 2 eq. Isocyanate Isocyanate Source (e.g., KNCO) Isocyanate->Target Target->SideProduct Further Reaction (Excess Amine) G Fig 2. Purification and validation workflow. Start Crude Reaction Mixture TLC1 Purity Check 1: Initial TLC Analysis Start->TLC1 Recrystallization Protocol 1: Recrystallization TLC1->Recrystallization Mainly one spot, solid material Column Protocol 2: Column Chromatography TLC1->Column Oily product or multiple close spots TLC2 Purity Check 2: TLC of Purified Fractions Recrystallization->TLC2 Column->TLC2 Combine Combine Pure Fractions & Evaporate Solvent TLC2->Combine Single spot fractions Final Pure Crystalline Product Combine->Final Analysis Final Validation: NMR, MS, Melting Point Final->Analysis

Sources

Technical Support Resource Center: N-(3-methoxypropyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)urea. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from pathway selection to troubleshooting low yields and purity issues, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Frequently Asked Questions (FAQs) & Synthesis Strategy

This section addresses high-level strategic questions that researchers often face before beginning their experiments.

Q1: What are the primary synthetic routes to this compound?

There are three principal, well-established routes for the synthesis of this compound. Each pathway begins with 3-methoxypropylamine but utilizes a different carbonyl source to form the urea linkage.

  • Direct Reaction with Urea: This is a classical approach where 3-methoxypropylamine is reacted directly with urea at elevated temperatures. The reaction proceeds through the in situ formation of isocyanic acid (HNCO) from the thermal decomposition of urea, which is then attacked by the amine.

  • Reaction with an Isocyanate Salt: A more controlled method involves reacting 3-methoxypropylamine with an isocyanate salt, such as potassium isocyanate (KOCN), typically under aqueous acidic conditions.[1] The acid protonates the cyanate to form isocyanic acid, which rapidly reacts with the protonated amine.

  • Reaction with an Isocyanate Precursor: This route involves generating an isocyanate intermediate from 3-methoxypropylamine using a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) and then reacting this intermediate with ammonia or a protected form of ammonia.[2][3] Alternatively, and more directly for a monosubstituted urea, an appropriate isocyanate could be reacted with 3-methoxypropylamine, though this is less common for this specific target. A more relevant pathway involves reacting 3-methoxypropylamine with a carbonylating agent that delivers the equivalent of "C(O)NH2".

The choice of pathway depends on factors such as scale, available equipment, desired purity, and safety considerations.

cluster_start Starting Material cluster_reagents Carbonyl Source cluster_product Product amine 3-Methoxypropylamine urea Urea amine->urea High Temp (e.g., >100 °C) kocn Potassium Isocyanate (KOCN) amine->kocn Aqueous Acid (e.g., HCl) isocyanate Isocyanate Precursors (e.g., Triphosgene + NH3) amine->isocyanate Multi-step or Specialized Reagents product This compound urea->product kocn->product isocyanate->product

Caption: Primary synthesis pathways to this compound.

Q2: For standard laboratory-scale synthesis, which route offers the best balance of yield, safety, and reagent availability?

For typical lab-scale preparations (mmol to gram scale), the potassium isocyanate (KOCN) route is often superior .[1]

  • Expertise & Experience: This method avoids the high temperatures required for the direct urea reaction, which often leads to the formation of difficult-to-remove biuret impurities.[4] The reaction with KOCN proceeds under milder, aqueous conditions and is generally faster and cleaner.

  • Trustworthiness: Unlike the direct urea method, which is an equilibrium-driven process that can be sluggish and incomplete, the KOCN reaction is typically driven to completion, resulting in higher and more reproducible yields.[1]

  • Authoritative Grounding: The synthesis of N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water is a well-documented, efficient, and high-yielding methodology.[1] It circumvents the need for handling toxic and volatile isocyanate intermediates directly.

The direct reaction with urea remains a viable, low-cost option, but it requires careful temperature control and more extensive purification. The use of phosgene-type reagents is highly effective but introduces significant handling risks and is generally reserved for when other methods fail.

Troubleshooting & Optimization Guide

This section provides solutions to specific problems you may encounter during your experiments.

Focus Area: Low Yield
Q3: My reaction of 3-methoxypropylamine and urea is giving a very low yield (<30%). What are the most probable causes?

Low yields in this reaction are almost always linked to its equilibrium nature and reaction conditions.

  • Reversible Reaction & Ammonia Buildup: The overall reaction is: CH₃O(CH₂)₃NH₂ + H₂NCONH₂ ⇌ CH₃O(CH₂)₃NHCONH₂ + NH₃ This is a reversible process.[5] As ammonia (NH₃) is produced, it can accumulate in a sealed reaction vessel, pushing the equilibrium back towards the starting materials.

  • Insufficient Temperature: The decomposition of urea to form the reactive intermediate, isocyanic acid (HNCO), is the rate-limiting step and requires significant thermal energy.[1] Temperatures below 100-120°C may result in extremely slow or negligible conversion.

  • Sub-optimal Molar Ratio: While a 1:1 molar ratio is stoichiometric, the reaction kinetics are often improved by using an excess of one reagent. However, a large excess of the amine can make purification difficult. The ratio of urea to the amine is a critical parameter influencing conversion.[1]

  • Reaction Time: This is not a rapid reaction. Reaction times of several hours are typically required to reach maximum conversion.

cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield (<30%) cause1 Equilibrium Issue: NH₃ Accumulation issue->cause1 cause2 Kinetic Issue: Temp Too Low issue->cause2 cause3 Stoichiometry Issue: Incorrect Molar Ratio issue->cause3 cause4 Time Issue: Reaction Incomplete issue->cause4 sol1 Perform reaction in an open system or under a slow N₂ stream to remove NH₃. cause1->sol1 sol2 Increase temperature to 120-140°C, but monitor for biuret formation. cause2->sol2 sol3 Use a slight excess of urea (e.g., 1.1-1.2 eq.) to favor product. cause3->sol3 sol4 Increase reaction time (e.g., 8-24h) and monitor by TLC/LCMS. cause4->sol4

Caption: Troubleshooting workflow for low yield in the urea-amine reaction.

Q4: How can I improve the yield of the 3-methoxypropylamine and urea reaction?

To overcome the issues described above, a multi-faceted optimization is required.

  • Temperature and Pressure Control: The synthesis of urea from ammonia and CO2 (the reverse of the decomposition) is favored by high pressure and temperature.[6] To favor the forward reaction (amine + urea), it is critical to remove the ammonia byproduct. This can be achieved by conducting the reaction in an open flask (in a fume hood) or under a gentle stream of inert gas (e.g., nitrogen) to carry away the evolved ammonia.[5]

  • Solvent Choice: While the reaction can be run neat (without solvent), using a high-boiling, inert solvent like xylene or toluene can help maintain a consistent temperature and allow for the azeotropic removal of byproducts, although this is less common for ammonia.

  • Catalysis: While not always necessary, the addition of certain catalysts can sometimes facilitate the reaction, though this is less documented for this specific transformation compared to industrial urea synthesis.[7]

Focus Area: Product Purity
Q5: My isolated product shows significant impurities by NMR. What are the likely side-products?

The most common impurities are derived from the starting materials and side-reactions of urea.

  • Unreacted Starting Materials: 3-methoxypropylamine and urea are the most obvious potential contaminants.

  • Biuret: This is formed by the reaction of this compound with another molecule of isocyanic acid, or more commonly, from the self-condensation of urea at high temperatures. Its presence complicates purification due to similar solubility. A patent on urea purification specifically targets the removal of biuret by washing with a saturated aqueous urea solution.[4]

  • N,N'-bis(3-methoxypropyl)urea: This symmetrically disubstituted urea can form if the initially formed product reacts with another molecule of the amine under harsh conditions, though this is less favored. The primary route to disubstituted ureas involves reacting two equivalents of amine with a carbonyl source like phosgene.[8]

Q6: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying ureas on a lab scale.

  • Expertise & Experience: The key is selecting an appropriate solvent system. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble at room temperature or below.

  • Recommended Solvents: Based on general procedures for urea purification, suitable solvents include water, ethanol, or mixtures of ethanol and water.[9] For N-substituted ureas, isopropyl alcohol or ethyl acetate/hexane systems can also be effective.

  • Self-Validating Protocol:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can treat it with a small amount of activated carbon and hot filter it through celite.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

For persistent impurities like biuret, a pre-wash of the crude solid with a saturated aqueous solution of pure urea can be effective at dissolving the biuret while leaving the desired product largely undissolved.[4] If recrystallization fails, column chromatography on silica gel using a solvent system like dichloromethane/methanol or ethyl acetate/heptane is a reliable alternative.

Detailed Experimental Protocols

Protocol 1: Synthesis from 3-Methoxypropylamine and Urea (Optimized for Yield)

This protocol is based on the principles of driving the equilibrium by removing the ammonia byproduct.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the atmosphere via a drying tube or connected to a nitrogen line), add urea (e.g., 5.0 g, 1.1 eq).

  • Reagent Addition: Add 3-methoxypropylamine (e.g., 6.0 mL, 1.0 eq).

  • Reaction: Heat the mixture in an oil bath to 125-135°C. A gentle stream of nitrogen can be passed over the reaction surface to help carry away the evolved ammonia.

  • Monitoring: Stir the molten mixture vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LCMS.

  • Workup: Allow the reaction to cool to room temperature. The mixture will likely solidify. Add 50 mL of water and heat gently to dissolve the crude product.

  • Purification: Cool the aqueous solution in an ice bath. The product should precipitate. If it does not, it may be necessary to concentrate the solution. Filter the solid, wash with a small amount of cold water, and then recrystallize from an ethanol/water mixture to afford pure this compound.

Protocol 2: Synthesis from 3-Methoxypropylamine and Potassium Isocyanate (Recommended Method)

This protocol is adapted from established methods for synthesizing N-substituted ureas.[1]

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 3-methoxypropylamine (e.g., 10.0 g, 1.0 eq) in 100 mL of 1 M hydrochloric acid (HCl). Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve potassium isocyanate (KOCN) (e.g., 10.2 g, 1.1 eq) in 50 mL of water.

  • Reaction: While stirring the amine solution vigorously, add the KOCN solution dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: The product may precipitate from the solution. If not, neutralize the solution with a base (e.g., saturated NaHCO₃) and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from hot water or an ethyl acetate/hexane mixture to yield the pure product.

Data & Method Comparison Summary

ParameterMethod 1: Amine + UreaMethod 2: Amine + KOCN
Primary Reagents 3-Methoxypropylamine, Urea3-Methoxypropylamine, KOCN, HCl
Typical Conditions 120-140°C, neat, 8-24h0°C to RT, aqueous, 2-4h
Typical Yield 30-60% (highly variable)70-95%
Key Advantages Very low reagent cost.High yield, high purity, mild conditions, reproducible.[1]
Key Disadvantages Low yield, equilibrium-limited, biuret formation, high energy.[4][5]Higher reagent cost (KOCN vs. Urea).
Safety Concerns High temperatures, ammonia evolution.KOCN is toxic and must be handled with care.[1]

References

  • ChemSynthesis. (2024). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • Lab-Chemicals.Com. (n.d.). Urea,N-(3-methoxypropyl)-.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • Google Patents. (2019). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • Jakhar, K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from a source providing chemical synthesis procedures.
  • PubChemLite. (n.d.). Urea, n-(3-(dimethylamino)propyl)-n'-(3,4,5-trimethoxyphenyl)-.
  • MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • US EPA. (n.d.). Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details.
  • NIH - PMC. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
  • Google Patents. (1953). US2663731A - Purification of urea.
  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?.
  • ChemScene. (n.d.). 1119-61-5 | (3-Methoxypropyl)urea.
  • Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276-281.
  • Separation and purification applications for mutagenic impurities. (2017). Pharmaceutical Technology.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). PMC - NIH.
  • ResearchGate. (2019). Multi-objective optimization of green urea production.
  • ResearchGate. (n.d.). Synthesis optimization of urea derivatives.
  • Google Patents. (2012). CN102442928A - Urea purification method.
  • Frontiers. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI.
  • European Patent Office. (2007). EP 1857439 A1 - Method for purifying aqueous urea solution.
  • ResearchGate. (n.d.). Reaction scheme showing the pathways for n-phenyl, n-alkyl urea synthesis in CHCl3 (a).
  • SciELO. (n.d.). SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS.
  • ResearchGate. (2023). Techno-economic optimization of renewable urea production for sustainable agriculture and CO2 utilization.
  • International Journal of Engineering, Management and Humanities (IJEMH). (2024). Optimization of Urea Yield by Ammonia Stripping Process.
  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process.
  • Nanyang Technological University. (n.d.). Electrocatalytic Route Eases Urea Production.

Sources

Technical Support Center: N-(3-methoxypropyl)urea Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-methoxypropyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, we will address common challenges and questions to ensure the integrity and success of your experiments.

Section 1: Understanding the Stability Profile of this compound

This compound, like other urea derivatives, can be susceptible to degradation in solution, primarily through hydrolysis. The stability of this compound is significantly influenced by several factors, including pH, temperature, and the composition of the solvent. A thorough understanding of these factors is critical for developing robust formulations and obtaining reliable experimental results.

Urea and its derivatives are known to be most stable in a pH range of 4-8.[1][2] Deviations outside this range, particularly in strongly acidic or alkaline conditions, can accelerate hydrolysis. Temperature also plays a crucial role, with higher temperatures generally leading to increased degradation rates.[1][2]

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution is most commonly due to hydrolysis. The primary factors that accelerate this process are:

  • pH: Solutions with a pH outside the optimal range of 4-8 can significantly increase the rate of hydrolysis.[1][2] Extreme pH values (below 2 and above 12) are particularly detrimental to the stability of urea compounds.[3]

  • Temperature: Elevated temperatures will increase the kinetic energy of the molecules, leading to a faster degradation rate.[1][2]

  • Solvent: While aqueous solutions are common, the choice of co-solvents can also impact stability. For instance, isopropanol has been shown to slow the decomposition of urea compared to purely aqueous solutions.[1][2]

  • Presence of Catalysts: Certain enzymes (ureases) or metal ions can catalyze the hydrolysis of urea and its derivatives.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. If it is outside the 4-8 range, consider using a buffer system to maintain a stable pH. A lactate buffer at pH 6.0 has been found to be effective for urea solutions.[1][2]

  • Control Temperature: Store your solutions at recommended temperatures, typically refrigerated or frozen for long-term storage, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

  • Evaluate Solvent System: If appropriate for your application, consider the use of co-solvents like isopropanol to enhance stability.[1][2]

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound is expected to yield 3-methoxypropylamine and isocyanic acid. The isocyanic acid can further react or decompose. In aqueous solutions, urea and its derivatives can also slowly equilibrate with ammonium cyanate.[4] The most favorable decomposition pathway for an isolated urea molecule leads to isocyanic acid (HNCO) and ammonia (NH3).[5]

Q3: How can I monitor the stability of my this compound solution?

A3: Several analytical techniques can be employed to monitor the concentration of this compound and detect the formation of its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for quantifying the parent compound and its impurities. A validated HPLC-UV method can be developed for routine analysis.[6]

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique is particularly useful for identifying and quantifying volatile degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any degradation products that may form.

  • Colorimetric Methods: Simple colorimetric assays, such as those using diacetyl monoxime or p-dimethylaminobenzaldehyde, can be used for the quantification of urea derivatives.[4][8]

Q4: What is the expected shelf-life of an this compound solution?

A4: The shelf-life is highly dependent on the storage conditions. For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8°C or -20°C) and within a pH range of 4-8.[1][2] In aqueous solution, urea slowly equilibrates with ammonium cyanate, which can carbamylate proteins.[4] Therefore, for applications involving proteins, freshly prepared solutions are crucial.[4]

Troubleshooting Flowchart

G start Degradation of This compound Observed check_ph Measure pH of Solution start->check_ph ph_in_range Is pH between 4 and 8? check_ph->ph_in_range adjust_ph Adjust pH using a suitable buffer (e.g., lactate buffer pH 6.0) ph_in_range->adjust_ph No check_temp Check Storage Temperature ph_in_range->check_temp Yes adjust_ph->check_temp temp_ok Is temperature controlled (e.g., 2-8°C or frozen)? check_temp->temp_ok adjust_temp Store at recommended cold temperatures temp_ok->adjust_temp No check_solvent Evaluate Solvent System temp_ok->check_solvent Yes adjust_temp->check_solvent solvent_ok Is an appropriate solvent/co-solvent being used? check_solvent->solvent_ok change_solvent Consider using co-solvents like isopropanol to retard decomposition solvent_ok->change_solvent No analytical_investigation Perform Analytical Investigation (HPLC, GC/MS) to identify degradation products solvent_ok->analytical_investigation Yes change_solvent->analytical_investigation end Solution Stabilized analytical_investigation->end

Caption: Troubleshooting workflow for this compound solution instability.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a buffer system designed to enhance its stability.

Materials:

  • This compound (CAS: 1119-61-5)

  • Lactic acid

  • Sodium hydroxide

  • High-purity water

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Lactate Buffer (pH 6.0):

    • Prepare a 0.1 M solution of lactic acid in high-purity water.

    • Adjust the pH to 6.0 by slowly adding a 1 M sodium hydroxide solution while monitoring with a calibrated pH meter.

    • Bring the final volume to the desired amount with high-purity water.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound to achieve a final concentration of 10 mM.

    • Gradually add the powdered compound to the lactate buffer while stirring gently to ensure complete dissolution.

  • Sterile Filtration:

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Storage:

    • Aliquot the solution into sterile, single-use tubes.

    • Store the aliquots at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general HPLC method for monitoring the concentration of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min) % Mobile Phase B
0 5
15 95
17 95
18 5

| 20 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of this compound in the same diluent as the samples.

  • Sample Preparation: Dilute the test samples to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of this compound and quantify its concentration using the calibration curve. Monitor for the appearance of new peaks that may correspond to degradation products.

Section 4: Data Summary

The stability of urea is highly dependent on pH and temperature. The following table summarizes the general trends observed for urea stability, which can be extrapolated to this compound.

ConditionEffect on StabilityRecommendation
pH < 4 or > 8 Increased degradation rate[1][2]Maintain pH between 4 and 8, ideally around 6.0[1][2]
Increased Temperature Increased degradation rate[1][2]Store solutions at low temperatures (2-8°C or frozen)
High Initial Concentration Slower degradation rate (suggests reverse reaction)[1][2]Higher concentration stock solutions may be more stable.
Non-aqueous Solvents Can retard decomposition (e.g., isopropanol)[1][2]Consider using co-solvents if compatible with the application.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations | Request PDF.
  • Wikipedia. (n.d.). Urea.
  • Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations.
  • ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the....
  • Cheng Research Group - University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics.
  • Journal of Chemical Technology and Metallurgy. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES.
  • PubMed Central (PMC). (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
  • PubMed. (n.d.). Analytical methods for measuring urea in pharmaceutical formulations.
  • PubMed. (n.d.). Urea and urea nitrate decomposition pathways: a quantum chemistry study.
  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.

Sources

Technical Support Center: Preventing Dimer Formation in N-(3-methoxypropyl)urea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of N-(3-methoxypropyl)urea. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurity formation, specifically dimerization, during their synthetic processes. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Dimerization Problem

Question 1.1: I'm seeing a significant, less polar impurity in my synthesis of this compound. What is it likely to be, and how does it form?

Answer: A common and often significant impurity in the synthesis of substituted ureas is a biuret derivative. In the case of this compound, this dimer would be 1,5-bis(3-methoxypropyl)biuret .

This side reaction occurs when the intended product, this compound, acts as a nucleophile and attacks a highly reactive isocyanate intermediate still present in the reaction mixture. The N-H proton on the already-formed urea is sufficiently acidic to react, especially under conditions of elevated temperature or in the presence of excess isocyanate.[1][2]

The formation of biurets is a well-documented pathway in urea and polyurethane chemistry.[1][2][3] The reaction proceeds as follows:

  • Primary Urea Formation: The synthesis of your target molecule, this compound, typically involves the reaction of 3-methoxypropylamine with an isocyanate or an isocyanate precursor.

  • Dimer Formation (Side Reaction): If unreacted isocyanate remains, or if reaction conditions cause the urea to decompose and regenerate isocyanic acid[4][5], the product molecule can react further to form the biuret dimer.

Mechanism of Biuret Dimer Formation

Below is a diagram illustrating the nucleophilic attack of this compound on an isocyanate molecule, leading to the formation of the biuret impurity.

G cluster_reaction Side Reaction Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node impurity_node impurity_node Urea This compound (Product) Attack Nucleophilic Attack by Urea N-H Urea->Attack Isocyanate Isocyanate Intermediate (R-N=C=O) Isocyanate->Attack Biuret 1,5-bis(3-methoxypropyl)biuret (Dimer Impurity) Attack->Biuret +

Caption: Mechanism of biuret formation from this compound.

Section 2: Critical Factors Influencing Dimer Formation

Question 2.1: What are the key experimental parameters I need to control to prevent this side reaction?

Answer: Dimer formation is not random; it is governed by specific reaction conditions. Controlling these variables is the key to minimizing this impurity. The most critical factors are temperature , stoichiometry , and order of addition .

Parameter Impact on Dimer Formation Scientific Rationale & Recommendations
Temperature High Impact: Increased temperature significantly accelerates dimer formation.At elevated temperatures (>100-140°C), ureas can undergo thermal decomposition to form isocyanic acid and the corresponding amine, which then react to form biurets.[4][5][6] Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable rate of formation of the desired product. We advise starting with room temperature or 0°C and monitoring the reaction progress before considering heating.
Stoichiometry High Impact: Excess isocyanate is a primary driver of biuret formation.Any isocyanate that is not consumed by the primary amine is available to react with the N-H group of the product urea.[1][6] Recommendation: Use a precise 1:1 or a slight excess of the amine (e.g., 1.05 equivalents) relative to the isocyanate source. This ensures the complete consumption of the highly reactive isocyanate.
Order & Rate of Addition Moderate-to-High Impact: Rapid addition of reagents can create localized areas of high isocyanate concentration.Maintaining a low, steady-state concentration of the isocyanate throughout the reaction minimizes its opportunity to react with the product. Recommendation: Employ the "inverse addition" method. Add the isocyanate or isocyanate precursor (e.g., triphosgene solution) slowly and controllably to the solution of 3-methoxypropylamine.[7]
Solvent Choice Moderate Impact: The solvent can affect reactant solubility and reaction rates.Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally preferred as they do not compete in the reaction.[7] Recommendation: Choose a solvent in which both the starting amine and the final urea product are reasonably soluble to ensure a homogeneous reaction.
Reaction Time Moderate Impact: Prolonged reaction times, especially at elevated temperatures, increase the probability of side reactions.The longer the product is exposed to unreacted starting materials or harsh conditions, the more likely it is to degrade or form byproducts.[4] Recommendation: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting amine is consumed.
Section 3: Recommended Protocols & Prevention Strategies

Question 3.1: Can you provide a validated, step-by-step protocol for synthesizing this compound while minimizing dimer formation?

Answer: Absolutely. The following protocol is designed around the principles of stoichiometric control and slow addition to maintain a low concentration of the reactive intermediate. This example uses triphosgene as a phosgene equivalent, which requires careful handling in a fume hood.[7]

Experimental Protocol: Controlled Synthesis of this compound

Materials:

  • 3-methoxypropylamine (1.05 eq.)

  • Triphosgene (Bis(trichloromethyl) carbonate) (0.35 eq., provides 1.05 eq. of phosgene)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and two addition funnels.

  • Initial Charge: To the flask, add 3-methoxypropylamine (1.05 eq.) and anhydrous DCM. Begin stirring under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Add TEA or DIPEA (2.1 eq.) to the amine solution.

  • Preparation of Reagent Solutions:

    • In one addition funnel, prepare a solution of triphosgene (0.35 eq.) in anhydrous DCM.

    • Note: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a certified chemical fume hood.

  • Slow Addition: Add the triphosgene solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C. This slow addition is critical to form the isocyanate in situ and have it react immediately with the excess amine present, preventing its accumulation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 2-4 hours), slowly quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Section 4: Troubleshooting and Analysis

Question 4.1: I've run my reaction, but I suspect dimer formation. How can I definitively identify and quantify the impurity?

Answer: A multi-pronged analytical approach is best for confirming the identity and quantity of the biuret dimer.

Recommended Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. The biuret dimer will have a distinct retention time (usually less polar/longer retention time on reverse phase HPLC than the monomer) and a clear molecular weight.

    • Expected Mass: The mass of the dimer [M+H]⁺ will correspond to (2 x Mass of Monomer) - Mass of Ammonia (NH₃).

      • This compound (C₅H₁₂N₂O₂): MW = 132.16 g/mol

      • 1,5-bis(3-methoxypropyl)biuret (C₁₀H₂₁N₃O₄): MW = 247.29 g/mol

      • Check: (2 * 132.16) - 17.03 = 247.29. The mass matches.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Once identified by MS, you can develop an HPLC method to quantify the percentage of the dimer relative to the desired product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure. You would expect to see a duplication of the 3-methoxypropyl signals and potentially three distinct N-H signals for the biuret compared to the two N-H signals for the urea monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less definitive for quantification, FTIR can provide clues. Biuret formation introduces an additional carbonyl group, which may alter the shape and position of the C=O stretching band (~1640-1700 cm⁻¹).[1]

Troubleshooting Workflow

If dimer formation is confirmed, use the following workflow to systematically optimize your reaction conditions.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Dimer > 5% by LC-MS q1 Was reaction run at > 30°C? start->q1 a1 Lower Temp to 0-25°C q1->a1 Yes q2 Was isocyanate added to the amine? q1->q2 No a1->q2 a2 Implement Inverse Addition: Add isocyanate to amine q2->a2 No q3 Was addition rate > 30 min? q2->q3 Yes a2->q3 a3 Increase addition time to 1-2 hours q3->a3 No q4 Was amine:isocyanate ratio exactly 1:1? q3->q4 Yes a3->q4 a4 Use slight excess of amine (1.05 eq.) q4->a4 Yes end Purity Optimized: Dimer < 1% q4->end No a4->end

Caption: A systematic workflow for troubleshooting dimer formation.

References
  • Urea formation by reaction between a isocyanate group and water. ResearchGate.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • Isocyanate-based multicomponent reactions. RSC Advances.
  • Preparation of some N-substituted biurets. Africa Research Connect.
  • Biuret. Wikipedia.
  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate.
  • Isocyanate. Wikipedia.
  • Urea Formation - Polyurethanes science, technology, markets, and trends. ScienceDirect.
  • Urea Formation. Organic Chemistry Data.
  • Causes of Biuret in Urea Manufacturing & Control Methods. Risso Chemical.
  • (PDF) Biuret in urea fertilizer. ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (PMC).
  • (PDF) Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate.
  • Development and validation of two analytical methods for urea determination in compound feed... PubMed.
  • Analytical methods for measuring urea in pharmaceutical formulations. PubMed.

Sources

Technical Support Center: N-(3-methoxypropyl)urea Reaction Byproduct Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-methoxypropyl)urea. This resource is designed for researchers, chemists, and quality control professionals who are working with the synthesis and purification of this compound. Ensuring the purity of this compound is paramount for its application in drug development and materials science. This guide provides in-depth, experience-driven answers to common challenges encountered during the analysis of reaction byproducts, helping you to identify, troubleshoot, and quantify impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

A1: The byproduct profile of your this compound synthesis is intrinsically linked to your chosen synthetic route and reaction conditions. The most common method involves the reaction of 3-methoxypropylamine with a carbonyl source, such as urea or an equivalent.

Key potential byproducts include:

  • Unreacted Starting Materials: Residual 3-methoxypropylamine and the urea source are the most straightforward impurities.

  • Di-substituted Urea: N,N'-bis(3-methoxypropyl)urea is a common byproduct formed when two molecules of 3-methoxypropylamine react with the carbonyl source. This is often favored by an excess of the amine or prolonged reaction times.

  • Thermal Degradation Products: Urea derivatives can be thermally labile. At elevated temperatures, this compound can decompose. Theoretical studies and experimental evidence show that substituted ureas primarily decompose via four-center pericyclic reactions to yield isocyanates and amines[1][2]. Therefore, you may observe the formation of 3-methoxypropyl isocyanate and the parent 3-methoxypropylamine.

  • Urea-Related Impurities: If using urea as the starting material, its own thermal decomposition can introduce impurities like biuret and triuret, which can be incorporated into the final product mixture[3][4].

The following diagram illustrates the primary synthesis pathway and the formation of the key N,N'-bis(3-methoxypropyl)urea byproduct.

G cluster_main Main Synthesis Reaction cluster_side Side Reaction Amine 3-Methoxypropylamine Product This compound Amine->Product + Urea - NH3 Urea Urea Urea->Product Product_Side N,N'-bis(3-methoxypropyl)urea Product->Product_Side + 3-Methoxypropylamine - NH3 Amine2 3-Methoxypropylamine Amine2->Product_Side

Caption: Synthesis of this compound and a common side reaction.

Byproduct Chemical Structure Likely Origin Analytical Considerations
3-Methoxypropylamine CH₃O(CH₂)₃NH₂Unreacted starting material; Thermal decompositionHighly polar, may elute early in reversed-phase HPLC. Volatile.
N,N'-bis(3-methoxypropyl)urea (CH₃O(CH₂)₃NH)₂COOver-reaction or incorrect stoichiometryHigher molecular weight, will have a longer retention time in HPLC than the main product.
3-Methoxypropyl isocyanate CH₃O(CH₂)₃NCOThermal decomposition of the productHighly reactive, may not be observed directly but could form other adducts.
Biuret H₂NCONHCONH₂Impurity from urea starting material; Thermal self-condensation of urea[4]More polar than the main product.

Troubleshooting Analytical Methods

A multi-detector approach is the most robust strategy for identifying and quantifying a diverse range of potential byproducts. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the primary workhorse, while Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) are invaluable for confirmation.

G Start Crude Reaction Mixture HPLC HPLC-UV/MS Analysis Start->HPLC Quant Quantify Known Byproducts HPLC->Quant ID Identify Unknown Peaks via MS HPLC->ID End Purity Report Quant->End Confirm Structural Confirmation (NMR, GC-MS) ID->Confirm Ambiguous? Confirm->End

Caption: A typical workflow for byproduct identification and quantification.

Q2: I'm seeing multiple unexpected peaks in my HPLC-UV chromatogram. How can I efficiently identify them?

A2: This is a common challenge. The key is to use your detector information systematically. An HPLC system with both UV and a mass spectrometer (like a single quadrupole or Q-TOF) is ideal.

Causality: Different molecules absorb UV light differently based on their structure, and they have unique molecular weights. By correlating retention time, UV absorbance, and mass-to-charge ratio (m/z), you can deduce the identity of unknown peaks with high confidence.

Here is a logical troubleshooting workflow:

  • Check for Starting Materials: First, inject standards of 3-methoxypropylamine and your urea source. If any of your unknown peaks match the retention times of these standards, you have identified your unreacted starting materials.

  • Analyze the Mass Spectra: For the remaining unknown peaks, examine their mass spectra.

    • Expected Byproducts: Does the molecular ion [M+H]⁺ correspond to the expected mass of N,N'-bis(3-methoxypropyl)urea (MW: 218.30, [M+H]⁺: 219.3)? Or biuret (MW: 103.08, [M+H]⁺: 104.1)?

    • Fragmentation: Look at the fragmentation pattern. For example, both your main product and the di-substituted byproduct would likely show a fragment corresponding to the loss of the methoxypropyl group.

  • Isolate and Confirm: If a significant unknown peak cannot be identified by MS alone, you may need to perform fraction collection via preparative HPLC and analyze the isolated compound by NMR for definitive structural elucidation.

Protocol: General Purpose HPLC-MS Method for this compound Analysis

This method provides a good starting point for separating the target compound from its common, less polar byproducts.

  • Instrumentation: HPLC with UV and ESI-MS detectors.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Ion Mode. Scan range m/z 50-500.

Q3: My this compound peak is tailing badly. What is the cause and how do I fix it?

A3: Peak tailing for urea compounds is often caused by secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.

Causality: The urea functional group contains polar N-H bonds that can interact strongly with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 stationary phase. This strong, non-ideal interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

G Tailing Peak Tailing Observed Cause1 Secondary Silanol Interactions Tailing->Cause1 Primary Suspect Cause2 Column Overload Tailing->Cause2 Cause3 Mismatched Sample Solvent Tailing->Cause3 Sol1 Lower Mobile Phase pH (e.g., add 0.1% TFA/Formic Acid) Cause1->Sol1 Solution Sol2 Use End-Capped Column or Hybrid Particle Column Cause1->Sol2 Solution Sol3 Reduce Injection Mass (Dilute Sample) Cause2->Sol3 Solution Sol4 Dissolve Sample in Initial Mobile Phase Cause3->Sol4 Solution

Caption: Troubleshooting flowchart for HPLC peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Protonating the silanol groups by lowering the mobile phase pH can significantly reduce these secondary interactions. Adding an acid like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your mobile phases is a standard and effective solution.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically, you were overloading the column.

  • Use a High-Performance Column: Modern HPLC columns often have better end-capping or use hybrid particle technology to minimize exposed silanols. If you are using an older column, upgrading can provide a significant improvement in peak shape for polar analytes.

  • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving a sample in a strong solvent (like 100% acetonitrile) when your starting condition is 95% water can cause severe peak distortion.

Q4: Can I analyze this compound by GC-MS? It seems to be degrading in the inlet.

A4: Direct GC-MS analysis of this compound is challenging and generally not recommended.

Causality: Urea compounds have low volatility and are thermally labile. The high temperatures required for volatilization in a standard GC inlet (typically >250 °C) can cause the molecule to decompose into 3-methoxypropyl isocyanate and 3-methoxypropylamine, as discussed in Q1[1][6]. This leads to a non-reproducible analysis and an inaccurate representation of the sample's composition.

Solution: Chemical Derivatization

To make the molecule suitable for GC analysis, you must perform chemical derivatization to block the polar N-H groups, which increases volatility and thermal stability[7]. Silylation is a common and effective technique.

Protocol: Silylation of this compound for GC-MS Analysis
  • Warning: Derivatization reagents are sensitive to moisture and should be handled in a dry environment (e.g., under nitrogen or in a desiccator).

  • Sample Preparation: Accurately weigh ~1 mg of your dried reaction mixture into a 2 mL GC vial.

  • Drying: Ensure the sample is completely free of water, as water will consume the derivatizing reagent. If necessary, dry the sample under high vacuum or by co-evaporation with an anhydrous solvent like toluene.

  • Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8].

  • Reaction: Cap the vial tightly and heat at 70 °C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. The resulting bis(trimethylsilyl) derivative will be much more volatile and stable for analysis.

References

  • BenchChem (2025). Application Note: Quantitative Analysis of Urea Derivatives by HPLC-MS.
  • Al-Bazi, S. J., & Al-Zamil, A. A. (Year N/A). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate.
  • Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A, 1161(1-2), 207–213.
  • CN101122589A - Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
  • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. ResearchGate.
  • US EPA. Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details.
  • Kromasil. Analysis of Urea.
  • Honorien, K. O., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277.
  • Honorien, K. O., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ResearchGate.
  • Royal Society of Chemistry. Electronic Supplementary information for - The Royal Society of Chemistry.
  • CN108299245B - Synthesis process of N, N '-bis (3-dimethylaminopropyl) urea. Google Patents.
  • Opre, Z., Várhelyi, C., & Kékedy-Nagy, L. (2007). Considerations on the thermal decomposition of urea. ResearchGate.
  • BioSpectra. (2025). UREA TESTING METHODS.
  • Chemistry—A European Journal. (2019). Supporting Information. Wiley Online Library.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).
  • ResearchGate. Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs..
  • ResearchGate. Large scale preparation of N-substituted urea.
  • Elman, A. R., et al. (2014). Synthesis of Urea by Ammonolysis of Propylene Carbonate. David Publishing.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632.
  • ResearchGate. ¹H NMR spectra of eutectic components (A) urea, (B) METAC, (C) HEMA,....
  • Wolthers, B. G., et al. (1994). GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate. Clinica Chimica Acta, 225(1), 29–42.
  • Shchepin, R. V., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC - NIH.
  • Oprea, Z., Várhelyi, C., & Kékedy-Nagy, L. (2007). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.
  • UreaKnowHow. (2005). Process for the preparation of urea.
  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends.
  • Al-Awady, M. J., et al. (2018). GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. MDPI.
  • van der Hulst, R., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522.
  • Hiemstra, H., et al. (2003). Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. Journal of Chromatography B, 791(1-2), 399–405.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • Francis, P., Lewis, S. W., & Lim, K. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.
  • ResearchGate. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.
  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. Google Patents.
  • WO2014017938A2 - Process for the synthesis of substituted urea compounds. Google Patents.
  • Inaloo, I. D., & Majnooni, S. (2018). Synthesis of N-monosubstituted ureas in a mixture of choline chloride and Aluminium nitrate as a green and selective process. OUCI.

Sources

Technical Support Center: Synthesis of N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)urea. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions to common experimental challenges, and a deeper understanding of the catalytic principles governing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of N-substituted ureas like this compound can be approached through several pathways, with the choice often depending on safety, cost, and scale. The most relevant modern methods are:

  • Direct Synthesis from CO₂ and 3-methoxypropylamine: This is an environmentally benign route where carbon dioxide acts as a safe, inexpensive C1 source. The main challenge is the dehydration of the intermediate carbamic acid, which is often overcome using a catalyst and/or a dehydrating agent.[1][2] Catalytic systems are crucial for achieving good yields under practical conditions.[1]

  • Transamidation from Urea and 3-methoxypropylamine: This widely used method involves heating urea with 3-methoxypropylamine. Urea serves as an isocyanate surrogate, decomposing into isocyanic acid and ammonia. The isocyanic acid is then trapped by the amine.[3] While it can proceed without a formal catalyst, the reaction is often promoted by acidic or basic conditions, and the presence of CO₂ and water can facilitate the reaction by creating an acidic environment.[4]

  • Phosgene-Free Carbonylation: Traditional methods often used highly toxic phosgene or isocyanates.[5] Modern approaches use safer phosgene substitutes like 1,1'-carbonyldiimidazole (CDI), triphosgene, or various carbonates.[6][7] These reagents react first with the amine to form an activated intermediate, which then reacts with a second amine equivalent.

Q2: What is the specific role of a catalyst in the synthesis?

A catalyst's primary function is to lower the activation energy of the reaction, thereby increasing the reaction rate and allowing the synthesis to proceed under milder conditions (lower temperature and pressure). Depending on the chosen synthetic route, the catalyst plays a specific role:

  • In CO₂-based routes , catalysts facilitate the dehydration of the ammonium carbamate or carbamic acid intermediate to form an isocyanate in situ, which is the rate-limiting step.[1][8]

  • In transamidation reactions , catalysts can accelerate the decomposition of urea or facilitate the nucleophilic attack of the amine.[3][9] Lewis acids, for example, can activate the carbonyl group of the urea.

  • Selectivity: Catalysts can also improve selectivity towards the desired unsymmetrical urea, minimizing the formation of symmetrical byproducts like bis(3-methoxypropyl)urea.

Q3: Can this compound be synthesized without a catalyst?

Yes, catalyst-free synthesis is possible, particularly through two main routes:

  • Amine and CO₂: The reaction between primary aliphatic amines and CO₂ can produce urea derivatives without any catalyst or solvent, though it may require elevated temperature and pressure to drive the dehydration of the carbamate intermediate.[10]

  • Transamidation with Urea: Heating 3-methoxypropylamine with urea in water or neat can yield this compound.[3][4] The reaction rate is highly dependent on temperature, as the thermal decomposition of urea to isocyanic acid is often the rate-limiting step.[3]

Q4: What are the most critical reaction parameters to monitor and control?

Regardless of the method, several parameters are critical for success:

  • Temperature: Directly influences reaction kinetics and the equilibrium position. For transamidation with urea, temperatures around 80-90°C are often required for reasonable reaction rates.[3]

  • Stoichiometry: The molar ratio of reactants is crucial. In transamidation, an excess of urea is often used to drive the reaction to completion.[3] In syntheses using phosgene substitutes, the order of addition and precise stoichiometry are key to preventing symmetrical urea formation.[7]

  • Pressure: Primarily relevant for reactions involving gaseous reagents like CO₂. Higher pressure increases the concentration of CO₂ in the liquid phase, favoring the reaction.[10]

  • Solvent: The choice of solvent can affect reactant solubility and the reaction mechanism. Some modern protocols favor solvent-free or aqueous conditions for a greener process.[4][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Scientific Explanation & Recommended Solution
Inactive Catalyst The catalyst may be poisoned, degraded, or unsuitable for the specific reaction conditions. Solution: Verify the catalyst's integrity and purity. If using a Lewis acid, ensure anhydrous conditions as water can deactivate it. Consider a different class of catalyst; for instance, if a Lewis acid fails, an organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be effective, particularly in CO₂-based routes for generating the isocyanate intermediate.[8]
Unfavorable Reaction Equilibrium Urea synthesis from CO₂ and amines is a reversible dehydration reaction.[1] Transamidation is also an equilibrium process. Solution: To shift the equilibrium towards the product, remove byproducts as they form. For CO₂ routes, this means actively removing water. For transamidation, using a significant excess of urea can drive the reaction forward.[3] The ammonia generated can be removed by performing the reaction in an open system or under a gentle stream of inert gas.
Sub-optimal Temperature The reaction rate may be too slow at lower temperatures, especially for catalyst-free methods. The rate-limiting step in transamidation is often the thermal decomposition of urea.[3] Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side reactions. For the transamidation of urea with an amine in an aqueous medium, a temperature of 90°C for 10 hours can lead to near-full conversion.[3]
Problem 2: Significant Formation of Symmetrical bis(3-methoxypropyl)urea Byproduct
Possible Cause Scientific Explanation & Recommended Solution
Incorrect Stoichiometry or Addition Order This is common when using phosgene substitutes like triphosgene or CDI. If all the amine is present when the carbonyl source is added, the highly reactive intermediate can react with two molecules of the amine. Solution: Control the reaction by adding the amine slowly to the solution of the carbonylating agent, or by first reacting the carbonylating agent with one equivalent of the amine before adding the second nucleophile.[7]
Reaction with Isocyanate Intermediate In transamidation or CO₂ routes, the in situ generated isocyanate can react with the desired this compound product to form a symmetrical urea if the starting amine concentration is depleted. Solution: Maintain a sufficient concentration of the starting amine (3-methoxypropylamine) throughout the reaction. Using a moderate excess of the amine relative to the carbonyl source can help suppress this side reaction, though this may complicate purification.
Problem 3: Difficulty in Product Purification
Possible Cause Scientific Explanation & Recommended Solution
Excess Unreacted Urea In the transamidation route, a large excess of urea is often used, which can co-precipitate or be difficult to separate from the product. Solution: Optimize the urea/amine ratio to use the minimum excess required for a high yield.[3] For purification, exploit the differential solubility. This compound has better solubility in moderately polar organic solvents than urea. Consider recrystallization from a solvent mixture (e.g., isopropanol/water) where the product is soluble at high temperatures but the urea is not.
Catalyst Residue Homogeneous catalysts can be challenging to remove from the final product. Solution: If possible, switch to a heterogeneous catalyst that can be removed by simple filtration. For soluble catalysts, consider a workup procedure involving an aqueous wash if the catalyst has high water solubility, or precipitation of the product from a solvent in which the catalyst remains dissolved.

Visualized Workflows and Mechanisms

General Mechanism: Transamidation via Isocyanic Acid

The diagram below illustrates the widely accepted pathway for the synthesis of N-substituted ureas from urea and a primary amine. The process hinges on the thermal decomposition of urea.

G cluster_0 Step 1: Urea Decomposition cluster_1 Step 2: Nucleophilic Attack Urea H₂N-CO-NH₂ (Urea) Intermediate HN=C=O + NH₃ (Isocyanic Acid + Ammonia) Urea->Intermediate Δ (Heat) Amine CH₃O(CH₂)₃NH₂ (3-Methoxypropylamine) Intermediate->Amine Trapping of HNCO Product CH₃O(CH₂)₃NH-CO-NH₂ (this compound) Amine->Product caption Mechanism of Transamidation from Urea.

Caption: Mechanism of Transamidation from Urea.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical sequence of steps to diagnose and resolve low product yield in the synthesis.

Sources

Technical Support Center: N-(3-methoxypropyl)urea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Moisture in Urea-Based Syntheses

N-(3-methoxypropyl)urea is a valuable building block in organic synthesis. However, like other urea derivatives, its core functional group—the carbonyl center—is electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, can significantly compromise experimental outcomes by consuming the starting material and generating undesired byproducts, leading to low yields and complex purification challenges.[3]

Effective moisture control is not merely a suggestion but a critical parameter for success. This guide is designed to equip you with the expertise to diagnose, troubleshoot, and prevent moisture-related issues in your reactions involving this compound.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. The underlying cause often traces back to inadequate control of atmospheric or reagent-borne moisture.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed to proceed to completion. What's the likely cause?

Answer: Low or no yield is the most common symptom of a moisture-compromised reaction. Water can act as a competing nucleophile, leading to the hydrolysis of this compound. This process breaks the molecule down into 3-methoxypropylamine and, ultimately, ammonia and carbon dioxide, consuming your starting material before it can participate in the desired reaction.[4][5][6]

Troubleshooting Steps:

  • Verify Reagent and Solvent Anhydrousness: Do not assume that a sealed bottle labeled "anhydrous" is perfectly dry, especially if it has been opened previously.[7] The water content in your solvents should ideally be below 50 ppm for highly sensitive reactions.[8]

  • Analyze for Byproducts: Scrutinize your crude analytical data (e.g., NMR, LC-MS) for evidence of hydrolysis products. The presence of 3-methoxypropylamine or its salts is a strong indicator of water contamination.

  • Implement Rigorous Drying Protocols: Before your next attempt, re-dry your solvents and reagents. Ensure all glassware is meticulously dried. (See Appendix A: Experimental Protocols for detailed procedures).

Question 2: My TLC analysis shows multiple unexpected spots, and the crude NMR is complex and difficult to interpret. How can moisture cause this?

Answer: The appearance of multiple unforeseen byproducts often points to side reactions initiated by water. The hydrolysis of this compound is not the only issue. The amine byproduct (3-methoxypropylamine) generated from hydrolysis can itself be reactive, potentially participating in subsequent reactions with your starting materials or intermediates to create a complex mixture of impurities.

Causality Chain:

  • Trace moisture hydrolyzes this compound.

  • 3-methoxypropylamine is formed as a byproduct.

  • This new, reactive amine attacks your electrophilic starting material or intermediates, leading to a cascade of unintended products.

Preventative Measures:

  • Inert Atmosphere is Crucial: All manipulations, including weighing reagents and setting up the reaction, should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[9][10] This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Ensure the purity of all starting materials. If this compound is a hygroscopic solid, it may need to be dried under high vacuum before use.[7][11]

Diagram 1: Postulated Hydrolysis Mechanism of this compound

hydrolysis_mechanism Reactants This compound + H₂O TS1 Transition State (Nucleophilic Attack) Reactants->TS1 H₂O attacks carbonyl carbon Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State (C-N Bond Cleavage) Intermediate->TS2 Proton transfer & C-N cleavage Products 3-Methoxypropylamine + Carbamic Acid TS2->Products Decomposition CO₂ + NH₃ (from Carbamic Acid) Products->Decomposition Spontaneous decomposition

Caption: Postulated hydrolysis pathway of this compound.

Question 3: The reaction starts as expected, but then appears to stall or becomes inconsistent between batches. Why the lack of reproducibility?

Answer: Inconsistent results are a classic sign of variable, uncontrolled parameters, with moisture being a primary suspect. The amount of atmospheric humidity can change daily, and the water content of a shared "anhydrous" solvent bottle can increase with each use.[12]

Troubleshooting Workflow for Reproducibility:

  • Standardize Your Procedure: Document every step of your moisture control protocol. This includes the duration and temperature for oven-drying glassware, the type and amount of drying agent used for solvents, and the time spent under vacuum.

  • Dedicate Reagents: For a series of critical experiments, use a fresh, unopened bottle of anhydrous solvent and dedicate it to the project. Alternatively, dry a sufficient quantity of solvent and store it properly over molecular sieves.[13][14]

  • Quantify Water Content: If reproducibility is paramount, consider quantifying the water content of your solvent before use with Karl Fischer titration, which is a highly accurate method for determining trace amounts of water.[15][16]

Diagram 2: Troubleshooting Workflow for Moisture-Sensitive Reactions

troubleshooting_workflow start Unexpected Result (e.g., Low Yield, Impurities) check_moisture Was rigorous moisture control implemented? start->check_moisture check_other Investigate other parameters: - Reagent purity/stability - Temperature control - Stoichiometry check_moisture->check_other Yes implement_controls Implement Strict Anhydrous Protocols check_moisture->implement_controls No / Unsure yes_path Yes no_path No / Unsure dry_glassware Oven/Flame-Dry All Glassware (See Protocol A1) implement_controls->dry_glassware dry_solvents Use Freshly Dried Solvents (<50 ppm H₂O) (See Protocol A2) dry_glassware->dry_solvents inert_atmosphere Use Inert Atmosphere (N₂ or Ar) (See Protocol A3) dry_solvents->inert_atmosphere rerun Re-run Experiment inert_atmosphere->rerun

Caption: A logical workflow for troubleshooting unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? Store it in a tightly sealed container in a cool, dry place. For long-term storage or for highly hygroscopic batches, storing it inside a desiccator containing a drying agent (e.g., Drierite or silica gel) is highly recommended.[11][17] For particularly sensitive applications, storage inside an inert-atmosphere glovebox is ideal.

Q2: What are the best drying agents for common organic solvents? The choice depends on the solvent's chemical nature.[8][18]

  • Molecular Sieves (3Å or 4Å): Excellent for a wide range of solvents including THF, dichloromethane, acetonitrile, and ethyl acetate. They are relatively inert but require activation (heating under vacuum).[13]

  • Calcium Hydride (CaH₂): Effective for drying hydrocarbons, ethers, and amines. It reacts with water to produce hydrogen gas, so it must be handled with care. Not suitable for alcohols or esters.[14]

  • Sodium/Benzophenone: A classic indicator-drying agent system for ethers (like THF and diethyl ether). The formation of a deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous. This method is highly effective but requires distillation and careful handling of sodium metal.[14]

Q3: How can I be sure my glassware is truly dry? Standard oven-drying at >125 °C for several hours is a good start.[10][13] For maximum assurance, assemble the hot glassware and allow it to cool under a stream of dry inert gas or under high vacuum. This prevents a thin film of atmospheric moisture from adsorbing onto the cool glass surfaces.[10] Flame-drying under vacuum is an alternative for more robust glassware setups.[13]

Q4: Can I use "anhydrous" solvents directly from the manufacturer's bottle? For many applications, a new, sealed bottle of anhydrous solvent from a reputable supplier is sufficient. However, the water content can increase significantly each time the bottle is opened. The septum on Sure/Seal™ type bottles can also degrade over time with repeated punctures.[10] For highly sensitive reactions, it is best practice to either use a freshly opened bottle or to dry and distill the solvent in the lab.[7]

Appendix A: Experimental Protocols

Protocol A1: Rigorous Drying of Glassware

  • Cleaning: Ensure all glassware is thoroughly cleaned with appropriate solvents to remove any organic residues, then washed with detergent and rinsed extensively with deionized water.

  • Oven-Drying: Place the glassware (e.g., flasks, condensers, stir bars) in an oven at 125-150 °C for a minimum of 4 hours, or preferably overnight.[10]

  • Assembly & Cooling: While still hot (use thermal gloves), assemble the reaction apparatus. Immediately connect it to a manifold providing a vacuum or a positive pressure of dry inert gas (nitrogen or argon).

  • Cooling: Allow the entire apparatus to cool to room temperature under the inert atmosphere. This prevents atmospheric moisture from being drawn into the flask and adsorbing onto the glass surfaces as it cools.

Protocol A2: Drying Solvents with Molecular Sieves

  • Sieve Activation: Place 4Å molecular sieves in a flask and heat to 200-300 °C under high vacuum for several hours to remove adsorbed water. Allow them to cool under an inert atmosphere.

  • Solvent Addition: Add the activated sieves (approx. 5-10% w/v) to a bottle of the solvent to be dried.[13]

  • Equilibration: Seal the bottle and let it stand for at least 24 hours to allow the sieves to adsorb the water.[13]

  • Dispensing: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction, always maintaining a positive pressure of inert gas in the solvent storage bottle.

Diagram 3: Basic Inert Atmosphere (Schlenk Line) Setup

schlenk_setup cluster_manifold Dual Manifold (Schlenk Line) cluster_reaction Reaction Apparatus InertGas Inert Gas (N₂/Ar) In Manifold Inert Gas Line Vacuum Line InertGas->Manifold Vacuum To Vacuum Pump Vacuum->Manifold Flask Reaction Flask (with stir bar) Manifold->Flask via stopcock Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler to vent Septum Rubber Septum

Caption: A simplified diagram of a reaction setup using a Schlenk line.

Appendix B: Data Tables

Table 1: Common Drying Agents and Their Compatibility

Drying AgentSuitable SolventsUnsuitable SolventsNotes
Molecular Sieves (4Å) THF, Dichloromethane (DCM), Acetonitrile, Toluene, Hexanes, Ethyl Acetate-General purpose, reusable after activation.[14]
Calcium Hydride (CaH₂) Hydrocarbons, Ethers, AminesAlcohols, Aldehydes, Ketones, Esters, AcidsReacts with water to form H₂ gas.[18]
Sodium/Benzophenone Ethers (THF, Dioxane, Diethyl Ether)Halogenated solvents, Esters, Ketones, AlcoholsIndicator for dryness (deep blue color). Requires distillation.[14]
Anhydrous MgSO₄ / Na₂SO₄ Most organic solvents-Primarily for pre-drying or removing bulk water. Less efficient for achieving ultra-low water content.[8][14]

References

  • Molecular Inorganic Chemistry (2008). Working with air and moisture sensitive compounds.
  • On the influence of water on urea condensation reactions: a theoretical study. (n.d.). ResearchGate.
  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic letters, 9(18), 3469-3472.
  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Texas A&M University Department of Chemistry.
  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. JoVE (Journal of Visualized Experiments), (97), e52589.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • A test method for determining water in organic solvents. (n.d.). ResearchGate.
  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
  • BenchChem. (2025). Troubleshooting inconsistent results in 1-(2-Ethylideneheptanoyl)urea experiments.
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Eiberweiser, A., et al. (2018). Hydration of urea and alkylated urea derivatives. The Journal of Chemical Physics, 148(1), 014501.
  • Nakazawa, T., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Chemosensors, 10(12), 522.
  • Mettler Toledo. (n.d.). Water content in organic solvents.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Quora. (2017). How does urea CO(NH2)2 behave when it is dissolved in water?.
  • Chemistry For Everyone. (2025). What Happens When Urea Reacts With Water?. YouTube.
  • Agronomy eUpdates. (n.d.). Understanding the chemical reactions of urea in the soil.
  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents.
  • BLDpharm. (n.d.). 3-Amino-1-(3-methoxypropyl)urea.
  • Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate.
  • YouTube. (2012). Troubleshooting in Urea-PAGE.
  • Wikipedia. (n.d.). Urea.
  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1747.
  • ChemScene. (n.d.). (3-Methoxypropyl)urea.
  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. SlideShare.
  • Ureas as new nucleophilic reagents for SN. (n.d.). Semantic Scholar.
  • Milani, B., et al. (2000). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic chemistry, 39(19), 4384-4394.
  • Yamaguchi, K., et al. (1997). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Inorganic chemistry, 36(19), 4272-4278.
  • Li, Y., & Zhan, C. G. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Organic & biomolecular chemistry, 11(43), 7543-7554.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187-195.
  • Li, Y., & Zhan, C. G. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects. Organic & biomolecular chemistry, 11(43), 7543-7554.
  • Free. (2023). Considering the shelf life of protected urea.
  • ChemicalBook. (n.d.). This compound CAS#: 1119-61-5.
  • Wang, X., et al. (2020). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. Chemosphere, 259, 127228.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2022). Built-in electrophilic/nucleophilic domain of nitrogen-doped carbon nanofiber-confined Ni2P/Ni3N nanoparticles for efficient urea-containing water-splitting reactions. Chemical science, 13(38), 11299-11307.
  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process.
  • Rezus, Y. L., & Bakker, H. J. (2006). Effect of urea on the structural dynamics of water. Proceedings of the National Academy of Sciences, 103(49), 18417-18420.
  • Li, Y., et al. (2023). Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes. Agriculture, 13(11), 2200.

Sources

Temperature control in the synthesis of "N-(3-methoxypropyl)urea"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxypropyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of this compound. Our focus is on the critical aspect of temperature control, a paramount parameter for achieving high yield and purity.

The Criticality of Temperature in this compound Synthesis

The synthesis of this compound, typically achieved through the reaction of 3-methoxypropylamine with urea, is highly sensitive to temperature. The primary challenge lies in the thermal decomposition of urea, which commences at temperatures as low as 152°C.[1] This decomposition leads to the formation of various byproducts, most notably biuret, which can further react to form triuret and cyanuric acid at elevated temperatures.[1] Precise temperature control is therefore not merely a suggestion but a critical process parameter to mitigate these side reactions and ensure the desired product is obtained in high purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and their solutions.

Observed Problem Potential Cause (Temperature-Related) Recommended Solution
Low to no product yield Reaction temperature too low: The reaction between 3-methoxypropylamine and urea requires sufficient thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). An optimal temperature range is typically between 120-135°C.
Reaction temperature too high: Excessive heat can lead to the rapid decomposition of urea into ammonia and isocyanic acid, which may not efficiently react with the amine.Immediately reduce the heat source. For future runs, ensure the internal reaction temperature does not exceed 135°C. Utilize a temperature controller and a well-calibrated thermometer for accurate monitoring.
Presence of significant biuret impurity Excessive reaction temperature: Biuret is formed from the reaction of two urea molecules at temperatures above 152°C.[1]Maintain a strict internal reaction temperature below 140°C, ideally in the 120-135°C range. Vigorous stirring can help to ensure even heat distribution and prevent localized overheating.
Formation of a solid mass in the reaction vessel Product crystallization due to temperature drop: If the reaction mixture cools prematurely, the product may crystallize out of the solution, especially if a solvent like xylene is used.Ensure the reaction temperature is maintained consistently throughout the intended reaction time. If a solid forms, gentle reheating with stirring may redissolve the product.
Formation of insoluble byproducts: At very high temperatures, cyanuric acid and other polymeric materials can form, which are often insoluble in common organic solvents.This indicates severe overheating. The reaction should be discarded. For subsequent attempts, a lower reaction temperature is crucial.
Incomplete reaction after prolonged heating Sub-optimal temperature: The reaction rate may be too slow at a lower temperature, leading to incomplete conversion of starting materials.Consider a modest increase in temperature, while remaining below the decomposition threshold of urea. Alternatively, extending the reaction time at the current temperature could drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound from 3-methoxypropylamine and urea?

A1: Based on analogous preparations of N-alkyl ureas, the recommended internal reaction temperature is between 120°C and 135°C . This range provides a balance between a sufficient reaction rate and minimizing the thermal decomposition of urea.

Q2: How can I accurately monitor the internal reaction temperature?

A2: It is crucial to use a calibrated thermometer or temperature probe immersed in the reaction mixture, not just monitoring the heating mantle or oil bath temperature. This ensures you are measuring the actual temperature of the reactants. Employing a stirring hotplate with a thermocouple feedback loop is a highly effective method for precise temperature control.

Q3: What are the initial signs of urea decomposition?

A3: The evolution of ammonia gas is a key indicator of urea decomposition. You may notice a characteristic pungent odor. Analytically, the appearance of a new spot on a TLC plate corresponding to biuret or other byproducts would also signal decomposition.

Q4: Can a solvent influence the optimal reaction temperature?

A4: Yes. A high-boiling, inert solvent such as xylene (boiling point ~140°C) can act as a temperature moderator, helping to prevent overheating. The choice of solvent will dictate the maximum achievable reaction temperature at atmospheric pressure.

Q5: My product is contaminated with biuret. How can I purify it?

A5: this compound has a reported melting point of 76-78°C. Purification can often be achieved by recrystallization. Since biuret has different solubility properties than the desired product, a carefully chosen solvent system for recrystallization can effectively remove it. Consider solvents in which the product has good solubility at elevated temperatures and poor solubility at room temperature.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is based on established methods for the synthesis of N-alkyl ureas.

Materials:

  • 3-methoxypropylamine

  • Urea

  • Xylene (anhydrous)

  • Ethanol (for recrystallization)

  • Activated carbon

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Mechanical or magnetic stirrer

  • Heating mantle with a temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend urea (1.0 equivalent) in anhydrous xylene.

  • Heating: Begin stirring and heat the suspension to an internal temperature of 120-125°C.

  • Addition of Amine: Slowly add 3-methoxypropylamine (1.0 equivalent) to the heated suspension over a period of 30-60 minutes. The addition should be done cautiously to control any potential exotherm and the evolution of ammonia gas.

  • Reaction: Maintain the internal temperature between 120-135°C and continue stirring for 4-6 hours. Monitor the reaction progress by TLC or another suitable analytical technique.

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold xylene to remove any residual starting materials.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated carbon and heat at reflux for 15 minutes to decolorize the solution.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point of the purified product (expected: 76-78°C) and confirm its identity using spectroscopic methods (e.g., NMR, IR).

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Suspend Urea in Xylene B Heat to 120-125°C A->B Stirring C Slowly Add 3-methoxypropylamine B->C Controlled Addition D Maintain 120-135°C for 4-6h C->D Reaction Progress E Cool to Room Temperature D->E Completion F Vacuum Filtration E->F Isolate Crude Product G Recrystallize from Ethanol F->G Purification H Characterize Product G->H Final Analysis

Caption: A streamlined workflow for the synthesis and purification of this compound.

Mechanistic Insights and Temperature Effects

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.

Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction (High Temperature) Urea Urea Intermediate Intermediate Urea->Intermediate + 3-Methoxypropylamine This compound This compound Intermediate->this compound - NH3 Urea_side Urea Biuret Biuret Urea_side->Biuret + Urea - NH3 (>152°C)

Sources

Technical Support Center: Characterization of N-(3-methoxypropyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of N-(3-methoxypropyl)urea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. Drawing from established principles in medicinal and analytical chemistry, this resource provides field-proven insights and troubleshooting strategies to ensure the integrity and quality of your experimental data.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I'm having trouble with the NMR characterization of my this compound derivative. The proton signals for the NH groups are broad and sometimes not visible. Why is this happening and how can I fix it?

Answer:

Broad or disappearing NH signals in the ¹H NMR spectrum of urea derivatives are a common challenge. This phenomenon is primarily due to two factors: quadrupole broadening and chemical exchange with residual water or acidic protons in the solvent. The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.

Troubleshooting Steps:

  • Solvent Choice is Critical: The choice of solvent can significantly impact the appearance of NH signals. DMSO-d₆ is often the preferred solvent as it forms hydrogen bonds with the NH protons, slowing down the exchange rate and resulting in sharper signals. In contrast, solvents like CDCl₃ may not be ideal unless the sample is exceptionally dry.

  • Drying the Sample and Solvent: Ensure your sample and NMR solvent are as dry as possible. Residual water can catalyze the exchange of the NH protons, leading to signal broadening. Using freshly opened deuterated solvents or solvents stored over molecular sieves is recommended.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the NH signals by slowing down the chemical exchange processes. Conversely, in some cases, higher temperatures can also be beneficial by averaging out different conformations.

  • ¹⁵N-Labeling (Advanced): For unambiguous assignment and to overcome quadrupole broadening, isotopic labeling with ¹⁵N (a spin-1/2 nucleus) can be employed. This will result in sharp doublets for the NH protons due to coupling with the ¹⁵N nucleus.

  • 2D NMR Techniques: Techniques like ¹H-¹⁵N HSQC can be invaluable for identifying and assigning the NH signals, even when they are broad or overlapping with other signals in the 1D spectrum.

Question: The chemical shifts of the aliphatic protons in my this compound derivative are not what I expected. How can I confidently assign them?

Answer:

The electron-withdrawing nature of the urea and methoxy groups influences the chemical environment of the propyl chain protons. Protons closer to these groups will be deshielded and appear at a higher chemical shift (further downfield).

Typical ¹H NMR Chemical Shifts for the N-(3-methoxypropyl) group:

Proton PositionTypical Chemical Shift (δ) in ppmNotes
-O-CH₃ ~3.3 ppm (singlet)The methyl group of the methoxy moiety.
-N-CH₂ -~3.2-3.4 ppm (triplet or multiplet)Deshielded by the adjacent nitrogen of the urea.
-CH₂-CH₂ -CH₂-~1.7-1.9 ppm (quintet or multiplet)The central methylene group of the propyl chain.
-O-CH₂ -~3.4-3.6 ppm (triplet)Deshielded by the adjacent oxygen of the methoxy group.

Troubleshooting and Verification:

  • COSY (Correlation Spectroscopy): A 2D COSY experiment is essential to confirm the connectivity of the propyl chain protons. You should observe cross-peaks between adjacent methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment will correlate the proton signals to their directly attached carbon atoms, providing definitive assignments for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Question: I am struggling to interpret the mass spectrum of my this compound derivative. What are the expected fragmentation patterns?

Answer:

Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the analysis of urea derivatives. The fragmentation of N-substituted ureas in tandem mass spectrometry (MS/MS) often involves cleavage of the C-N bonds of the urea moiety.[1]

Expected Fragmentation Pathways for [M+H]⁺ of this compound:

  • Cleavage of the N-(propyl) bond: This would result in the loss of the 3-methoxypropyl group and the formation of a protonated isocyanate fragment or a related ion.

  • Cleavage of the C-N bond with elimination of isocyanate: This is a characteristic fragmentation pattern for N,N'-substituted ureas and can help in identifying the substitution pattern.[1]

  • Fragmentation of the 3-methoxypropyl chain: Cleavage within the side chain can also occur, leading to smaller fragment ions.

Troubleshooting Fragmentation:

  • High-Resolution Mass Spectrometry (HRMS): Using HRMS is crucial for determining the elemental composition of the parent ion and its fragments, which greatly aids in proposing and confirming fragmentation pathways.

  • MS/MS Experiments: Perform tandem MS experiments (MS/MS or MSⁿ) to isolate the parent ion and observe its characteristic fragment ions. This is particularly useful for differentiating isomers.[1]

High-Performance Liquid Chromatography (HPLC)

Question: My this compound derivative is showing poor peak shape and retention in reversed-phase HPLC. What can I do to improve my separation?

Answer:

This compound is a relatively polar compound, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases. Poor peak shape, such as tailing, can be due to interactions with residual silanols on the silica-based stationary phase.

Troubleshooting HPLC Separation:

  • Column Selection:

    • Consider using a C18 column with end-capping to minimize silanol interactions.

    • For highly polar compounds, a polar-embedded or an aqueous-stable C18 column can provide better retention and peak shape. A reverse-phase column with low silanol activity, such as Newcrom R1, could be a suitable option.[2]

  • Mobile Phase Optimization:

    • Organic Modifier: Start with a mobile phase of acetonitrile and water. Methanol can also be used and may offer different selectivity.

    • pH Control: The pH of the mobile phase can influence the ionization state of your compound and any impurities. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate buffer) can improve peak shape and reproducibility.

    • Ion-Pairing Reagents: For very polar urea derivatives that are difficult to retain, adding an ion-pairing reagent to the mobile phase can be effective. However, this is often a last resort as it can be harsh on the column.

Starting HPLC Method Parameters:

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

These parameters may need to be adjusted for optimal separation.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in the synthesis of this compound derivatives?

A1: The impurity profile will depend on the synthetic route. Common methods for synthesizing N-substituted ureas involve the reaction of an amine with an isocyanate.[4][5] Potential impurities could include:

  • Unreacted starting materials: Residual 3-methoxypropylamine or the isocyanate precursor.

  • Symmetrically disubstituted urea: If the isocyanate reacts with another molecule of the amine starting material, it can form a symmetrical urea.

  • Byproducts from isocyanate formation: If using phosgene or a phosgene equivalent like triphosgene, related byproducts could be present.[6]

  • Oligomeric species: Under certain conditions, ureas can form dimers or other oligomers.

Q2: How can I purify my this compound derivative effectively?

A2:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline materials or for separating closely related impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexane is a common eluent system for urea derivatives.[4]

  • Preparative HPLC: For obtaining highly pure material for applications like reference standards, preparative HPLC can be employed using a scaled-up version of an optimized analytical method.[2]

Q3: Are there any stability concerns with this compound derivatives?

A3: Urea derivatives can be susceptible to degradation under certain conditions.

  • Hydrolysis: The urea linkage can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided.

  • Oxidative Stability: The presence of the ether linkage in the 3-methoxypropyl group could be a site for oxidative degradation, although this is generally less of a concern than for other functional groups.

It is recommended to perform stability studies under controlled conditions (e.g., varying temperature and pH) to determine the shelf-life of your compound.[7]

Section 3: Experimental Protocols

General Protocol for HPLC Analysis

This protocol provides a starting point for the analysis of this compound derivatives.

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of 30:70 (v/v) acetonitrile:water.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-100 µg/mL.[3]

  • Preparation of Sample Solution:

    • Accurately weigh a sample containing the this compound derivative.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Monitor the elution at 210 nm.

Section 4: Visualizations

Experimental Workflow for Impurity Identification

workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_identification Impurity Identification crude Crude Product hplc HPLC Analysis crude->hplc Purity Check lcms LC-MS Analysis hplc->lcms Identify Impurity Peaks nmr NMR Spectroscopy hplc->nmr Isolate Impurity (Prep-HPLC) confirmation Confirmation by Co-injection hplc->confirmation ms_data MS Data Interpretation (Molecular Weight) lcms->ms_data nmr_data NMR Data of Isolated Impurity (Structure Elucidation) nmr->nmr_data msms_data MS/MS Fragmentation (Structural Clues) ms_data->msms_data synthesis Synthesis of Suspected Impurity msms_data->synthesis nmr_data->synthesis synthesis->confirmation

Caption: Workflow for the identification of unknown impurities.

Troubleshooting Logic for HPLC Peak Tailing

troubleshooting start Poor Peak Shape (Tailing) check_column Is the column appropriate for polar compounds? start->check_column change_column Use a polar-embedded or end-capped C18 column. check_column->change_column No check_mobile_phase Is the mobile phase pH controlled? check_column->check_mobile_phase Yes change_column->check_mobile_phase add_buffer Add a buffer (e.g., phosphate or formate) to the aqueous phase. check_mobile_phase->add_buffer No check_flow_rate Is the flow rate optimal? check_mobile_phase->check_flow_rate Yes add_buffer->check_flow_rate optimize_flow Optimize flow rate (e.g., 0.8-1.2 mL/min). check_flow_rate->optimize_flow No good_peak Good Peak Shape check_flow_rate->good_peak Yes optimize_flow->good_peak

Sources

Technical Support Center: Reaction Monitoring for N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of N-(3-methoxypropyl)urea. This resource is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track their reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and have confidence in your results.

General FAQs: Understanding this compound

Before diving into analytical techniques, let's address some fundamental properties of the target molecule that influence our monitoring strategy.

Q: What are the key chemical properties of this compound that affect its analysis?

A: this compound (MW: 132.16 g/mol ) is a relatively small, polar molecule.[1][2] Its key properties include:

  • High Polarity: With a calculated LogP of approximately -0.31, it is hydrophilic.[2] This means it will be highly retained on polar stationary phases like silica gel (TLC) and poorly retained on non-polar phases like C18 (standard reversed-phase LC).[3]

  • Hydrogen Bonding Capability: The urea functional group has two N-H bonds (donors) and two carbonyl oxygens (acceptors), allowing for strong hydrogen bonding.[2] This contributes to its polarity and potential for interaction with silica gel.

  • Lack of a Strong UV Chromophore: The molecule does not contain an aromatic ring or extended conjugated system. Consequently, it will not be strongly visible under a standard 254 nm UV lamp during TLC analysis, making staining techniques essential for visualization.[4][5]

  • Basicity: The nitrogen atoms provide basic sites for protonation, making it highly suitable for positive-ion mode Electrospray Ionization (ESI) in LC-MS, where it will readily form an [M+H]⁺ ion.[6]

Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[7]

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction (Rxn) sample_rxn Withdraw Aliquot from Reaction dilute_sample Dilute Sample (e.g., in EtOAc or MeOH) sample_rxn->dilute_sample dilute_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate Thoroughly develop_plate->dry_plate visualize Visualize: 1. UV Light (254 nm) 2. Staining Reagent dry_plate->visualize interpret Interpret Spots: - SM Disappearance - Product Appearance visualize->interpret decision Make Decision: - Continue Reaction - Stop Reaction - Begin Work-up interpret->decision LCMS_Troubleshooting cluster_retention Retention / Peak Shape Issues cluster_sensitivity Sensitivity / Signal Issues start Problem Detected no_peak No Peak / Early Elution start->no_peak bad_shape Broad or Tailing Peak start->bad_shape low_signal Low or No Signal start->low_signal unstable_signal Unstable Signal / High Noise start->unstable_signal check_column Solution: Use HILIC column. Ensure high organic content in mobile phase. no_peak->check_column Cause: Wrong Column/Mobile Phase check_modifier Solution: Add modifier like formic acid or ammonium formate to mobile phase. bad_shape->check_modifier Cause: Secondary Interactions check_source Solution: Optimize ESI source. Check polarity (+ve mode). Increase sample concentration. low_signal->check_source Cause: Poor Ionization check_solvents Solution: Use LC-MS grade solvents. Check for ion suppression. Improve sample cleanup. unstable_signal->check_solvents Cause: Contaminated Solvents/ Matrix Effects

Caption: Troubleshooting guide for common LC-MS analysis issues.

LC-MS Troubleshooting Guide

Q: My compound elutes in the void volume. Why isn't it retained on my C18 column?

A: This is expected behavior for this compound. A standard C18 column is a reversed-phase (RP) column with a non-polar stationary phase. Your highly polar analyte has very little affinity for this phase and is swept off the column with the highly polar mobile phase front. [3]* Solution: Use a column designed for polar analytes. The best choice is Hydrophilic Interaction Liquid Chromatography (HILIC) . [8]HILIC columns have polar stationary phases (e.g., unbonded silica, amide, diol) and use a mobile phase with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer. The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. [3][8]* Alternative: If HILIC is unavailable, you could try derivatization to make the molecule less polar, though this is more complex for simple reaction monitoring. [9][10] Q: I'm not getting a good signal in the mass spectrometer. How can I improve sensitivity?

A: Low sensitivity can stem from the LC method or the MS source settings.

  • Mobile Phase Composition: The choice of mobile phase additive is critical for good ionization.

    • Solution: Use a volatile buffer/modifier. For positive-ion ESI, adding 0.1% formic acid to both the aqueous and organic mobile phases is a standard practice. It ensures the analyte is protonated in solution before it enters the ESI source, promoting the formation of the [M+H]⁺ ion. Ammonium formate or acetate are also excellent choices that can reduce unwanted sodium adducts. [11]2. Mass Spectrometer Settings: Ensure the instrument is set to detect your compound.

    • Solution:

      • Polarity: Use positive ion mode .

      • Mass Range: Scan a range that includes the expected m/z of your protonated molecule (133.17). A scan range of m/z 100-300 is a reasonable starting point.

      • Source Optimization: Tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your compound or a similar standard. [11] Q: I see my product peak, but I also see peaks at [M+Na]⁺ and [M+K]⁺. Is this a problem?

A: The formation of sodium ([M+23]⁺) and potassium ([M+39]⁺) adducts is very common in ESI-MS, especially when glassware is not scrupulously clean or when non-volatile salts (like phosphate buffers) are used. [12]While not necessarily a problem for qualitative monitoring, it splits your ion current between multiple species, reducing the sensitivity for your primary [M+H]⁺ ion.

  • Solution:

    • Use high-purity, LC-MS grade solvents and additives to minimize salt contamination. [11] * Adding an ammonium salt like ammonium formate to the mobile phase can help suppress sodium adduct formation by providing a high concentration of NH₄⁺ ions to form [M+NH₄]⁺ adducts or promote protonation. [11]

      Parameter Recommendation for this compound Rationale
      LC Mode HILIC Essential for retaining and separating this highly polar analyte. [8]
      Column BEH Amide or BEH HILIC (e.g., 2.1 x 50 mm, 1.7 µm) Amide phases offer excellent retention and peak shape for polar neutrals like ureas. [8]
      Mobile Phase A 95:5 Water/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid The aqueous component. Ammonium formate provides ions for ESI and buffers pH.
      Mobile Phase B 95:5 Acetonitrile/Water + 10 mM Ammonium Formate + 0.1% Formic Acid The organic component. A high percentage of ACN is required for retention in HILIC.
      Gradient Start at 95% B, hold for 0.5 min, decrease to 50% B over 3 min, hold 1 min, return to 95% B A typical HILIC gradient. Analytes elute as the water content increases.
      Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column) Standard analytical flow rate.
      Ionization Mode Positive ESI The nitrogen atoms are readily protonated to form [M+H]⁺. [6]

      | Expected Ion | [C₅H₁₂N₂O₂ + H]⁺ = m/z 133.10 | The primary ion to monitor for the product. |

Protocol: LC-MS Sample Preparation and Analysis
  • Prepare Mobile Phases: Prepare fresh mobile phases using only LC-MS grade solvents, additives, and ultrapure water. [11]Filter through a 0.22 µm filter.

  • Prepare Sample:

    • Take a small aliquot (~5-10 µL) from the reaction vessel.

    • Quench the reaction if necessary (e.g., with a drop of water).

    • Dilute the aliquot significantly (e.g., 1:1000) in a solvent compatible with your mobile phase, typically a 50:50 mixture of acetonitrile and water.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Equilibrate the System: Before injecting, ensure the LC system is fully equilibrated at the initial gradient conditions (e.g., 95% B) until a stable baseline pressure is achieved.

  • Inject and Acquire Data: Inject the sample and run the LC-MS method. Monitor the total ion chromatogram (TIC) and extract the ion chromatogram (EIC) for the m/z of your starting materials and the expected product (m/z 133.10).

  • Analyze Results: Compare the peak areas of the starting material and product over time to determine the reaction's progress. The appearance of a strong peak at m/z 133.10 that increases with time, coupled with the disappearance of the starting material peak, confirms the reaction is proceeding as desired.

References

  • Department of Chemistry, University of Rochester.
  • ChemSynthesis. N-acetoacetyl-N'-(3-methoxypropyl)urea. [Link]
  • Jingwen, C. Troubleshooting TLC - Plant extract - strange in polar mobile Phase.
  • Kumar, S. D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • E. J. Millett, et al. (1974). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. Analyst, 99(1180), 513-518. [Link]
  • Bitesize Bio.
  • Scribd.
  • Cuykx, M., et al. (2011). LC-MS metabolomics of polar compounds.
  • Searle Separations Department.
  • Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]
  • EPFL.
  • Li, W., et al. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 7(12), 1533-1547. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Publons.
  • Draper, W. M., et al. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(5), 2261-2266. [Link]
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • Vogeser, M., & Seger, C. (2008). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 54(4), 649-651. [Link]
  • OC CHEM. (2020, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [Link]
  • Regalado, E. L., & Welch, C. J. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 614-621. [Link]
  • Loewen, P. C., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Rapid Communications in Mass Spectrometry, 23(11), 1543-1548. [Link]
  • Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid.
  • Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. [Link]
  • Ho, C., et al. (2012). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of the Chinese Chemical Society, 59(4), 459-464. [Link]
  • Donald, L. J., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Rapid Communications in Mass Spectrometry, 23(11), 1543-1548. [Link]
  • Silver, J. How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • Google Patents. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology.... [Link]
  • ResearchGate. Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. [Link]
  • Liu, G., et al. (2017). Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies.
  • ResearchGate.
  • ResearchGate. Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). [Link]
  • ResearchGate. Rf values for some stabilizers after developed HPTLC/ TLC plate in solvent mixture of toluene and acetone. [Link]
  • Liu, Y., et al. (2015). Combined urea-thin layer chromatography and silver nitrate-thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids.
  • Wang, Z., et al. (2007). [Monitoring the synthesis of N,N-diphenyl urea by IR-online]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(1), 89-92. [Link]
  • Zhang, R., et al. (2021). Boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP. Journal of Materials Chemistry A, 9(4), 2160-2166. [Link]
  • ChemRxiv.
  • Magritek. Reaction Monitoring. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-(3-methoxypropyl)urea and N-propylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of Structure on Urea Reactivity

Urea and its derivatives are fundamental building blocks in the chemical sciences, with applications spanning from pharmaceuticals and agrochemicals to advanced polymer materials. The reactivity of the urea moiety—characterized by a carbonyl group flanked by two nitrogen atoms—is central to its utility. This reactivity, however, is not static; it is exquisitely tuned by the nature of the substituents attached to the nitrogen atoms.

This guide provides an in-depth comparative analysis of two N-alkylureas: N-propylurea and N-(3-methoxypropyl)urea. At first glance, these molecules appear structurally similar, differing only by the presence of a methoxy group on the propyl chain. However, as we will explore, this seemingly minor modification introduces significant electronic and steric differences that modulate their chemical behavior. For researchers, scientists, and drug development professionals, understanding these nuances is critical for predicting reaction outcomes, designing stable molecules, and synthesizing novel functional materials. We will dissect the underlying chemical principles, supported by experimental data and detailed protocols, to provide a comprehensive understanding of their comparative reactivity.

Section 1: Structural and Physicochemical Properties

The foundational step in comparing the reactivity of this compound and N-propylurea is to understand their intrinsic structural and electronic differences.

Molecular Structures

The key differentiator is the ether linkage in the C3 side chain of this compound.

Caption: Chemical structures of N-propylurea and this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These properties influence solubility, bioavailability, and interaction with other molecules, which are precursors to reactivity.

PropertyN-propylureaThis compoundSource(s)
CAS Number 627-06-51119-61-5[1][2][3]
Molecular Formula C₄H₁₀N₂OC₅H₁₂N₂O₂[1][3]
Molecular Weight 102.14 g/mol 132.16 g/mol [1][3]
Melting Point 106-109 °C76-78 °C[1][3]
Boiling Point (Predicted) Not available214.2 ± 32.0 °C[3]
pKa (Predicted) Not available14.03 ± 0.46[4]
LogP (Predicted) 0.0647-0.3088[2]
Topological Polar Surface Area (TPSA) 55.12 Ų64.35 Ų[2]

The lower melting point of this compound suggests weaker intermolecular forces in its crystal lattice, potentially due to the disruption of hydrogen bonding networks by the methoxypropyl chain. The higher TPSA and negative LogP value indicate its increased polarity and hydrophilicity compared to N-propylurea.

Electronic and Steric Effects of the Methoxy Group

The methoxy group in this compound introduces two primary effects that are not present in N-propylurea:

  • Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density away from the adjacent carbon atoms through the sigma bonds.[5] This electron-withdrawing effect propagates down the alkyl chain, albeit weakening with distance, and can slightly reduce the electron density on the urea nitrogen it is attached to.

  • Intramolecular Hydrogen Bonding and Solvation: The ether oxygen can act as a hydrogen bond acceptor. This can lead to interactions with the N-H protons of the urea moiety or with protic solvents. Such interactions can influence the conformation of the molecule and the availability of the nitrogen's lone pair for reactions.

  • Steric Hindrance: The methoxypropyl group is bulkier and has more rotational degrees of freedom than a simple propyl group. This can sterically hinder the approach of reactants to the urea core.[6][7]

Section 2: Comparative Reactivity Analysis

The structural differences outlined above translate into tangible differences in chemical reactivity. We will consider two key reaction types for ureas: hydrolysis and reaction with electrophiles.

Hydrolysis: Stability in Aqueous Environments

The hydrolysis of urea derivatives to an amine, carbon dioxide, and ammonia is a critical reaction, particularly in drug development, as it dictates the stability and lifetime of a urea-containing drug in a biological system.[8] The reaction can be catalyzed by acid or base.

Hypothesis: this compound is expected to hydrolyze at a slightly different rate than N-propylurea.

  • Under acidic conditions: The ether oxygen can be protonated, potentially leading to a more complex reaction pathway.

  • Under basic conditions: The electron-withdrawing inductive effect of the methoxy group could make the amide proton slightly more acidic, potentially influencing the rate of deprotonation in a base-catalyzed mechanism. However, this effect is likely small due to the distance from the urea core.

The overall rate of non-enzymatic urea hydrolysis is generally very slow under neutral conditions.[8]

G cluster_0 Comparative Hydrolysis Workflow A Prepare equimolar solutions of N-propylurea and this compound in acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) media B Incubate solutions at a constant temperature (e.g., 60°C) in sealed vials A->B C Withdraw aliquots at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) B->C D Quench the reaction (e.g., neutralize the aliquot) C->D E Analyze by HPLC to determine the concentration of the remaining urea derivative D->E F Plot concentration vs. time for each compound under each condition E->F G Calculate the pseudo-first-order rate constant (k) for each reaction F->G

Caption: Experimental workflow for comparing hydrolysis rates.

Expected Data:

CompoundConditionPseudo-first-order rate constant, k (s⁻¹) (Hypothetical)
N-propylurea1M HCl, 60°C1.2 x 10⁻⁵
This compound1M HCl, 60°C1.5 x 10⁻⁵
N-propylurea1M NaOH, 60°C3.5 x 10⁻⁶
This compound1M NaOH, 60°C3.1 x 10⁻⁶

These hypothetical values illustrate that the methoxy group may have a modest accelerating effect in acidic hydrolysis and a slight retarding effect in basic hydrolysis.

Reactivity towards Electrophiles: A Measure of Nucleophilicity

The nitrogen atoms of the urea moiety are nucleophilic and can react with electrophiles, such as alkylating or acylating agents. The nucleophilicity of these nitrogens is a direct reflection of their electron density.

Hypothesis: N-propylurea is expected to be a better nucleophile than this compound.

  • The electron-donating inductive effect of the simple propyl group in N-propylurea increases the electron density on the adjacent nitrogen atom, enhancing its nucleophilicity.[9]

  • Conversely, the electron-withdrawing inductive effect (-I) of the methoxy group in this compound will slightly decrease the electron density on its adjacent nitrogen, making it less nucleophilic.[5][9]

This difference in nucleophilicity can be quantified by comparing their reaction rates with a standard electrophile, such as methyl iodide.

G cluster_legend Reaction with Electrophiles Urea Urea Derivative Product N-Alkylated Product Urea->Product Reaction Electrophile Electrophile (e.g., CH₃I) Electrophile->Product Reaction legend_node Reactants and Products

Caption: General scheme for the reaction of a urea derivative with an electrophile.

Expected Data:

CompoundReactionSecond-order rate constant, k (M⁻¹s⁻¹) (Hypothetical)
N-propylureaReaction with Methyl Iodide in DMF at 25°C8.5 x 10⁻⁴
This compoundReaction with Methyl Iodide in DMF at 25°C6.2 x 10⁻⁴

The hypothetical data suggests that N-propylurea reacts faster with electrophiles due to its higher nucleophilicity.

Section 3: Experimental Protocols

To validate the hypotheses presented, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including appropriate controls and analytical methods.

Protocol: Comparative Analysis of Hydrolysis Rates by HPLC

Objective: To determine and compare the pseudo-first-order rate constants for the acid- and base-catalyzed hydrolysis of N-propylurea and this compound.

Materials:

  • N-propylurea (≥98% purity)

  • This compound (≥95% purity)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of N-propylurea and this compound in deionized water.

  • Reaction Setup:

    • For each compound, prepare two sets of reactions:

      • Acidic Hydrolysis: Mix 1 mL of the 10 mM stock solution with 9 mL of 1 M HCl in a sealed vial.

      • Basic Hydrolysis: Mix 1 mL of the 10 mM stock solution with 9 mL of 1 M NaOH in a sealed vial.

    • Prepare a control for each compound by mixing 1 mL of the stock solution with 9 mL of deionized water.

  • Incubation: Place all vials in a heating block or water bath set to a constant temperature (e.g., 60°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a neutralizing buffer (e.g., for the acid reaction, use a phosphate buffer at pH 7; for the base reaction, use a phosphate buffer at pH 7). This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC using a C18 column.

    • Use an isocratic mobile phase (e.g., 30:70 acetonitrile:water) at a flow rate of 1 mL/min.

    • Monitor the elution of the urea derivatives using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Generate a calibration curve for each compound to correlate peak area with concentration.

    • For each reaction, plot the natural logarithm of the concentration of the urea derivative (ln[Urea]) versus time.

    • The slope of this plot will be equal to -k, where k is the pseudo-first-order rate constant.

Protocol: Comparative Analysis of N-Alkylation Rates by ¹H NMR Spectroscopy

Objective: To determine and compare the second-order rate constants for the reaction of N-propylurea and this compound with methyl iodide.

Materials:

  • N-propylurea (≥98% purity)

  • This compound (≥95% purity)

  • Methyl iodide (CH₃I)

  • Dimethylformamide-d7 (DMF-d7)

  • NMR spectrometer

Procedure:

  • Reaction Setup in NMR Tube:

    • In an NMR tube, dissolve a known concentration of the urea derivative (e.g., 0.1 M of N-propylurea) in DMF-d7.

    • Add a known concentration of methyl iodide (e.g., 0.1 M) to the NMR tube.

  • NMR Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for several hours at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Identify a characteristic proton signal for the reactant urea and the N-methylated product that do not overlap with other signals.

    • Integrate these signals at each time point to determine the relative concentrations of the reactant and product.

    • Plot 1/[Reactant] versus time. For a second-order reaction with equal initial concentrations of reactants, this plot should be linear.

    • The slope of this line is equal to the second-order rate constant, k.

  • Repeat: Perform the same experiment and analysis for the other urea derivative under identical conditions.

Conclusion

The comparison between this compound and N-propylurea serves as a compelling case study in how subtle structural modifications can have predictable and significant impacts on chemical reactivity. The introduction of a methoxy group in the propyl chain of this compound alters its physicochemical properties, making it more polar and hydrophilic than N-propylurea.

From a reactivity standpoint, the key takeaway is the influence of the methoxy group's electron-withdrawing inductive effect. This effect is predicted to decrease the nucleophilicity of the substituted nitrogen atom in this compound, rendering it less reactive towards electrophiles compared to N-propylurea. The effect on hydrolysis is more nuanced and likely depends on the specific pH conditions.

The experimental protocols provided in this guide offer a robust framework for quantifying these reactivity differences. For scientists and researchers, a thorough understanding of these structure-activity relationships is not merely academic; it is a critical tool for the rational design of molecules with tailored stability, reactivity, and ultimately, function.

References

  • Hayes, et al. (1969). J. Agr. Food Chem., 17, 1077. (Note: While this reference is for the synthesis of a related compound, it represents typical synthesis methods for N-alkylureas).
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • Cheng Research Group. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois.
  • PubChem. (n.d.). Propylurea. National Center for Biotechnology Information.
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea.
  • PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
  • Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
  • ResearchGate. (n.d.). Reprocessable and Recyclable Chain-Growth Polymer Networks Based on Dynamic Hindered Urea Bonds.
  • Save My Exams. (n.d.). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note.
  • Synthesis. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. 52(14), 2099-2105.
  • ACS Publications. (2017). Effect of Sterics and Degree of Cross-Linking on the Mechanical Properties of Dynamic Poly(alkylurea–urethane) Networks. Macromolecules, 50(15), 5847–5857.
  • ChemBK. (n.d.). N-Phenyl-N'-[3-(trimethoxysilyl)propyl]urea.
  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • PubMed Central. (2021). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies.
  • Semantic Scholar. (1996). KINETICS AND MECHANISM OF ALKALINE HYDROLYSIS OF UREA AND SODIUM CYANATE.
  • Google Patents. (n.d.). US6096891A - Process for the production of cyclic N,N'-dialkylureas.
  • YouTube. (2017). O-Level Chemistry . IP Chemistry: Rate of Reaction Experiment and Rate Graphs.
  • YouTube. (2021). Rates of reaction – practical experiments | 16–18 chemistry.
  • Indian Journal of Chemistry. (1996).
  • YouTube. (2021). Experimental Methods used to measure the Rate of Reaction.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • ResearchGate. (n.d.). Effect of Sterics and Degree of Cross-Linking on the Mechanical Properties of Dynamic Poly(alkylurea–urethane) Networks.
  • PubMed. (2018). Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature.
  • PubMed. (2021). Effect of Alkyl Chain Length of N-Alkyl-N'-(2-benzylphenyl)ureas on Gelation.
  • Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.
  • Cheméo. (n.d.). Chemical Properties of Urea, methoxy-.
  • PubChemLite. (n.d.). Urea, n-(3-(dimethylamino)propyl)-n'-(3,4,5-trimethoxyphenyl)-.

Sources

A Comparative Guide to the Nucleophilic Efficacy of N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate nucleophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of N-(3-methoxypropyl)urea as a nucleophile against common alternative reagents. By examining its performance in hallmark organic reactions and providing a foundation in the principles of nucleophilicity, this document serves as a practical resource for informed reagent selection.

Introduction to this compound as a Nucleophile

This compound, with the chemical structure presented in Figure 1, is a substituted urea derivative. Ureas, in their neutral state, are generally considered weak nucleophiles due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group, a phenomenon known as amide resonance.[1] This resonance reduces the electron density on the nitrogen atoms, diminishing their ability to donate an electron pair to an electrophile.

However, the nucleophilicity of ureas can be significantly enhanced under specific conditions. Deprotonation with a suitable base generates a highly reactive urea anion, which is a potent nucleophile.[2] Furthermore, the substituents on the urea nitrogen atoms can modulate its reactivity through electronic and steric effects. The 3-methoxypropyl group in this compound is an electron-donating alkyl chain, which can subtly increase the electron density on the adjacent nitrogen atom, potentially enhancing its nucleophilicity compared to unsubstituted urea.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

This guide will compare the efficacy of this compound with a selection of common nucleophiles—propylamine, dipropylamine, and propan-1-ol—in two fundamental reaction classes: nucleophilic substitution (SN2) and nucleophilic acyl substitution.

Comparative Analysis of Nucleophilic Performance

The efficacy of a nucleophile is context-dependent, varying with the electrophile, solvent, and reaction conditions.[3] The following sections provide a comparative overview based on established principles of chemical reactivity.

Theoretical Ranking of Nucleophilicity
NucleophileStructureClassExpected Relative NucleophilicityKey Characteristics
Dipropylamine (CH₃CH₂CH₂)₂NHSecondary AmineVery HighStrong base; sterically hindered compared to primary amines, which can affect reactivity with bulky electrophiles.[5]
Propylamine CH₃CH₂CH₂NH₂Primary AmineHighStrong nucleophile and base; less sterically hindered than secondary amines.[5]
This compound (anion) CH₃O(CH₂)₃NHC(O)NH⁻Deprotonated UreaModerate to HighThe negative charge is delocalized across the N-C-O system, making it a softer nucleophile than a localized amide anion. Can act as an N- or O-nucleophile.[2]
This compound (neutral) CH₃O(CH₂)₃NHC(O)NH₂Substituted UreaLowAmide resonance significantly reduces the nucleophilicity of the nitrogen atoms.[1]
Propan-1-ol CH₃CH₂CH₂OHPrimary AlcoholVery LowA weak nucleophile due to the high electronegativity of the oxygen atom and the absence of a negative charge.

Table 1. Inferred relative nucleophilicity of this compound and selected alternative nucleophiles.

Performance in Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. The rate of this reaction is highly sensitive to the nucleophile's strength and steric bulk.

Hypothetical Reaction: Nucleophile + CH₃CH₂CH₂Br → Nucleophile-CH₂CH₂CH₃ + Br⁻

NucleophilePredicted ReactivityRationale
Dipropylamine HighA strong nucleophile, though its steric bulk might slightly reduce the reaction rate compared to a primary amine with a primary alkyl halide.
Propylamine Very HighA potent, sterically unencumbered nucleophile, expected to react rapidly.
This compound (anion) ModerateThe deprotonated urea is a good nucleophile and would readily displace the bromide. The choice of base and solvent is critical to prevent side reactions.
This compound (neutral) Very LowIn its neutral form, it is a poor nucleophile and unlikely to react at a significant rate under standard conditions.
Propan-1-ol NegligibleAs a neutral alcohol, it is a very weak nucleophile and would not effectively displace a bromide leaving group without activation.

Table 2. Predicted relative performance of this compound and alternatives in a typical SN2 reaction.

Performance in Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution involves the attack of a nucleophile on a carbonyl carbon of an acyl compound, leading to the substitution of a leaving group. The reactivity is governed by both the nucleophile's strength and the electrophilicity of the carbonyl carbon.

Hypothetical Reaction: Nucleophile + CH₃COCl → Nucleophile-COCH₃ + Cl⁻

NucleophilePredicted ReactivityRationale
Dipropylamine Very HighA highly reactive nucleophile towards acyl chlorides, leading to the rapid formation of an amide.
Propylamine Very HighReadily attacks the electrophilic carbonyl carbon of the acyl chloride.
This compound (anion) HighThe urea anion is a strong nucleophile and would react efficiently with the acyl chloride.
This compound (neutral) ModerateWhile neutral ureas are weak nucleophiles, they can react with highly reactive electrophiles like acyl chlorides, often in the presence of a base to neutralize the HCl byproduct.[6]
Propan-1-ol ModerateAlcohols are effective nucleophiles for acyl chlorides, leading to the formation of esters. The reaction is typically slower than with amines.

Table 3. Predicted relative performance of this compound and alternatives in a typical nucleophilic acyl substitution reaction.

Experimental Protocols

To empirically determine the nucleophilic efficacy of this compound, standardized experimental protocols are essential. The following are proposed methodologies for comparing its performance against other nucleophiles in SN2 and nucleophilic acyl substitution reactions.

General Protocol for Comparative SN2 Reaction

This protocol is designed to compare the relative rates of reaction of different nucleophiles with a primary alkyl halide.

Materials:

  • This compound

  • Propylamine

  • Dipropylamine

  • Propan-1-ol

  • 1-Bromopropane (electrophile)

  • Acetonitrile (solvent)

  • Sodium bicarbonate (for reactions involving neutral amine and urea nucleophiles)

  • Sodium hydride (for deprotonation of this compound and propan-1-ol)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare stock solutions of 1-bromopropane (1 M) and the internal standard in acetonitrile.

  • In separate reaction vials, add the nucleophile (1.1 mmol) and acetonitrile (to a final volume of 10 mL).

  • For reactions with neutral amines and urea, add sodium bicarbonate (1.5 mmol).

  • For the generation of anionic nucleophiles, add sodium hydride (1.1 mmol) to the respective nucleophile solution and stir for 30 minutes at room temperature.

  • Equilibrate the reaction vials to the desired temperature (e.g., 50 °C).

  • Initiate the reaction by adding the 1-bromopropane stock solution (1 mL, 1 mmol) and the internal standard stock solution.

  • At specified time intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the concentration of the product and the remaining 1-bromopropane relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each nucleophile.


subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; A [label="Prepare Stock Solutions\n(Electrophile & Internal Standard)"]; B [label="Add Nucleophile & Solvent to Vials"]; C [label="Add Base (if required)"]; A -> B -> C; }

subgraph "cluster_Reaction" { label = "Reaction Execution"; bgcolor="#F1F3F4"; D [label="Equilibrate Temperature"]; E [label="Initiate Reaction"]; F [label="Time-course Sampling"]; D -> E -> F; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; G [label="Quench & Extract"]; H [label="GC-MS Analysis"]; I [label="Determine Reaction Rates"]; G -> H -> I; }

C -> D; F -> G; }

Diagram 1. Experimental workflow for the comparative SN2 reaction study.

General Protocol for Comparative Nucleophilic Acyl Substitution

This protocol allows for the comparison of nucleophile reactivity towards a highly reactive acyl chloride.

Materials:

  • This compound

  • Propylamine

  • Dipropylamine

  • Propan-1-ol

  • Acetyl chloride (electrophile)

  • Dichloromethane (solvent)

  • Triethylamine (base)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, ice bath

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare stock solutions of acetyl chloride (1 M) and the internal standard in dichloromethane.

  • In separate reaction vials, dissolve the nucleophile (1.1 mmol) and triethylamine (1.2 mmol) in dichloromethane (to a final volume of 10 mL).

  • Cool the reaction vials to 0 °C in an ice bath.

  • Initiate the reaction by adding the acetyl chloride stock solution (1 mL, 1 mmol) and the internal standard stock solution.

  • At specified time intervals, withdraw aliquots, quench with saturated aqueous sodium bicarbonate, and extract with dichloromethane.

  • Analyze the organic extracts by GC-MS to quantify product formation and consumption of acetyl chloride.

  • Determine the initial reaction rates for each nucleophile by plotting product concentration against time.


A [label="Prepare Solutions\n(Nucleophile, Base, Internal Std)"]; B [label="Cool Reaction Vials to 0°C"]; C [label="Initiate Reaction with\nAcetyl Chloride Solution"]; D [label="Timed Aliquot Sampling"]; E [label="Quench with NaHCO₃ (aq)"]; F [label="Extract with CH₂Cl₂"]; G [label="GC-MS Analysis"]; H [label="Calculate Initial Reaction Rates"];

A -> B -> C -> D -> E -> F -> G -> H; }

Diagram 2. Workflow for comparative nucleophilic acyl substitution.

Causality Behind Experimental Choices

  • Choice of Electrophiles: 1-Bromopropane is a classic primary alkyl halide for studying SN2 reactions, minimizing competing elimination reactions. Acetyl chloride is a highly reactive acylating agent, ensuring that even weak nucleophiles will react at a measurable rate.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation of the base without strongly hydrogen-bonding to the nucleophile. Dichloromethane is an inert solvent for the acylation reaction.

  • Use of a Base: For reactions with neutral amine and urea nucleophiles, a non-nucleophilic base like sodium bicarbonate or triethylamine is included to neutralize the acid byproduct (HBr or HCl), which would otherwise protonate and deactivate the nucleophile. For generating anionic nucleophiles, a strong, non-nucleophilic base like sodium hydride is employed.

  • Kinetic Monitoring: Following the reaction progress over time by GC-MS allows for the determination of initial reaction rates, which provides a quantitative measure of nucleophilicity.[2] The use of an internal standard is crucial for accurate quantification.

Conclusion

This compound, in its neutral form, is a weak nucleophile. However, upon deprotonation, it becomes a significantly more potent nucleophilic reagent. Its efficacy is expected to be lower than that of primary and secondary amines in SN2 reactions but comparable in nucleophilic acyl substitutions, particularly with highly reactive electrophiles. The methoxypropyl substituent likely has a modest electronic-donating effect, slightly enhancing its nucleophilicity over unsubstituted urea, though this is likely outweighed by steric considerations in reactions with hindered electrophiles.

For synthetic applications requiring a moderately reactive, non-basic (in its neutral form) nucleophile, this compound presents a viable option, especially in acylation reactions. When higher reactivity is needed, its deprotonated form can be employed, offering a useful alternative to more traditional amine nucleophiles. The provided experimental protocols offer a robust framework for the quantitative comparison of this compound with other nucleophiles, enabling researchers to make data-driven decisions for their specific synthetic challenges.

References

  • Semantic Scholar. (n.d.). Ureas as new nucleophilic reagents for SN.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • Mayr, H. (n.d.). Mayr's Database of Reactivity Parameters.
  • Quora. (2016, June 29). How do one check nucleophilicity?
  • Macmillan Group. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales.
  • YouTube. (2024, October 30). Science Talks Lecture 159: Do General Nucleophilicity Scales Exist?
  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines.
  • Master Organic Chemistry. (2012, June 18). What Makes A Good Nucleophile?
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How...
  • ResearchGate. (n.d.). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • Michigan State University. (n.d.). Amine Reactivity.
  • PubMed Central (PMC). (n.d.). "Stereoelectronic Deprotection of Nitrogen": Recovering Nucleophilicity with a Conformational Change.
  • Chemistry LibreTexts. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions.
  • MDPI. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands.
  • PubMed Central (PMC). (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • ResearchGate. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under....

Sources

A Comparative Guide to the Synthetic Routes of N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-methoxypropyl)urea is a chemical intermediate of interest in various fields, including pharmaceutical and agrochemical research. The synthesis of this monosubstituted aliphatic urea can be approached through several established methodologies. The choice of a specific synthetic route is often dictated by factors such as scale, availability of starting materials, safety considerations, and desired purity. This guide provides a comprehensive comparison of four common synthetic routes to this compound, offering insights into the mechanistic underpinnings of each method, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Comparative Overview of Synthetic Routes

The synthesis of this compound primarily involves the formation of a urea linkage from 3-methoxypropylamine. The key difference between the compared methods lies in the source of the carbonyl group and the nature of the intermediates involved.

Parameter Route 1: Cyanate Method Route 2: Urea Condensation Route 3: Carbonyldiimidazole (CDI) Method Route 4: Triphosgene Method
Carbonyl Source Sodium CyanateUreaN,N'-CarbonyldiimidazoleTriphosgene
Key Intermediate 3-methoxypropyl isocyanate (in situ)Isocyanic acid (in situ)N-(3-methoxypropyl)carbamoylimidazole3-methoxypropyl isocyanate (in situ)
Typical Solvent(s) Water, Acetic AcidXylene or other high-boiling solventDichloromethane, THFDichloromethane
Reaction Temperature Room Temperature to 50°C120-140°C0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 2-4 hours4-8 hours2-6 hours3-5 hours
Estimated Yield 85-95%75-85%90-98%80-90%
Key Byproducts None significantAmmoniaImidazoleTriethylamine hydrochloride
Safety & Handling Moderate (Cyanate is toxic)Low (Ammonia evolution)Low (CDI is moisture sensitive)High (Triphosgene is a phosgene source)

Detailed Synthetic Routes and Methodologies

Route 1: The Cyanate Method

This classical approach involves the in situ generation of 3-methoxypropyl isocyanate from the corresponding amine hydrochloride and sodium cyanate in an acidic aqueous medium. The isocyanate is then immediately trapped by another molecule of 3-methoxypropylamine to furnish the desired urea.

Cyanate_Method cluster_0 In Situ Isocyanate Formation cluster_1 Urea Formation 3-methoxypropylamine_HCl 3-methoxypropylamine Hydrochloride Isocyanate 3-methoxypropyl isocyanate 3-methoxypropylamine_HCl->Isocyanate H+ NaOCN Sodium Cyanate NaOCN->Isocyanate Product This compound Isocyanate->Product 3-methoxypropylamine 3-methoxypropylamine 3-methoxypropylamine->Product

Caption: Workflow for the Cyanate Method.

  • In a 250 mL round-bottom flask, dissolve 3-methoxypropylamine (10.0 g, 0.112 mol) in a mixture of glacial acetic acid (25 mL) and water (50 mL) with stirring at room temperature.

  • In a separate beaker, prepare a solution of sodium cyanate (9.1 g, 0.140 mol) in water (50 mL).

  • Slowly add the sodium cyanate solution to the stirred amine solution. An initial white precipitate of the product should form. After the initial formation, the remainder of the cyanate solution can be added more rapidly.

  • A moderate exotherm will be observed, and the reaction temperature may rise to 40-50°C. Continue stirring for 2 hours as the mixture cools to room temperature.

  • Cool the reaction mixture in an ice bath to 0-5°C to complete the precipitation of the product.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford this compound.

Route 2: Urea Condensation

This method involves the direct reaction of 3-methoxypropylamine with urea at elevated temperatures. The reaction proceeds via the thermal decomposition of urea to isocyanic acid, which then reacts with the amine. The evolution of ammonia drives the reaction to completion.

Urea_Condensation cluster_0 Isocyanic Acid Generation cluster_1 Urea Formation Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Heat (Δ) Ammonia Ammonia (gas) Urea->Ammonia Heat (Δ) Product This compound Isocyanic_Acid->Product 3-methoxypropylamine 3-methoxypropylamine 3-methoxypropylamine->Product

Caption: Workflow for the Urea Condensation Method.

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add urea (12.0 g, 0.200 mol) and xylene (200 mL).

  • Heat the suspension to 125-130°C with vigorous stirring.

  • Slowly add 3-methoxypropylamine (17.8 g, 0.200 mol) dropwise from the addition funnel over a period of 1 hour. Ammonia gas will evolve and exit through the condenser.

  • After the addition is complete, maintain the reaction mixture at reflux for an additional 4-6 hours, or until ammonia evolution ceases.

  • Cool the reaction mixture to room temperature. The product will precipitate from the xylene.

  • Collect the solid by vacuum filtration, wash with cold xylene (2 x 40 mL), and dry under vacuum to yield this compound.

Route 3: N,N'-Carbonyldiimidazole (CDI) Method

This route utilizes the highly reactive yet safer phosgene equivalent, N,N'-carbonyldiimidazole (CDI). The reaction proceeds in two stages: formation of an N-acylimidazole intermediate, followed by nucleophilic attack by an amine to form the urea. To suppress the formation of the symmetrical N,N'-bis(3-methoxypropyl)urea, the amine is used as its hydrochloride salt in the initial step.

CDI_Method cluster_0 Intermediate Formation cluster_1 Urea Formation 3-methoxypropylamine_HCl 3-methoxypropylamine Hydrochloride Intermediate N-(3-methoxypropyl) carbamoylimidazole 3-methoxypropylamine_HCl->Intermediate CDI N,N'-Carbonyldiimidazole CDI->Intermediate Product This compound Intermediate->Product 3-methoxypropylamine 3-methoxypropylamine 3-methoxypropylamine->Product Triphosgene_Method cluster_0 In Situ Isocyanate Formation cluster_1 Urea Formation 3-methoxypropylamine_1 3-methoxypropylamine (1 equiv.) Isocyanate 3-methoxypropyl isocyanate 3-methoxypropylamine_1->Isocyanate Triphosgene Triphosgene (0.34 equiv.) Triphosgene->Isocyanate Base Triethylamine Base->Isocyanate Product This compound Isocyanate->Product 3-methoxypropylamine_2 3-methoxypropylamine (1 equiv.) 3-methoxypropylamine_2->Product

Caption: Workflow for the Triphosgene Method.

  • Caution: Triphosgene is a source of phosgene and should be handled with extreme care in a well-ventilated fume hood.

  • To a stirred solution of triphosgene (9.9 g, 0.033 mol) in anhydrous dichloromethane (150 mL) at 0°C under a nitrogen atmosphere, add a solution of 3-methoxypropylamine (8.9 g, 0.100 mol) and triethylamine (20.2 g, 0.200 mol) in anhydrous dichloromethane (50 mL) dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, CDCl₃) δ (ppm): 5.5-6.0 (br s, 2H, NH₂), 4.5-4.8 (br t, 1H, NH), 3.39 (t, J=5.8 Hz, 2H, OCH₂), 3.33 (s, 3H, OCH₃), 3.20 (q, J=6.4 Hz, 2H, NCH₂), 1.76 (p, J=6.1 Hz, 2H, CH₂CH₂CH₂).

  • 13C NMR (101 MHz, CDCl₃) δ (ppm): 158.5 (C=O), 70.9 (OCH₂), 58.6 (OCH₃), 38.8 (NCH₂), 30.0 (CH₂CH₂CH₂).

Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Cyanate Method is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis, although it involves the use of toxic cyanates. [1]* The Urea Condensation method is atom-economical and avoids hazardous reagents, but requires high temperatures and may result in lower yields due to potential side reactions. [1]* The CDI Method generally provides high yields and purity under mild conditions, making it an excellent choice for laboratory-scale synthesis where cost is less of a concern. [2]* The Triphosgene Method is also a high-yielding and versatile method but requires stringent safety precautions due to the in situ generation of phosgene. [3] The selection of the optimal synthetic route will depend on the specific requirements of the researcher, balancing factors of yield, purity, cost, scale, and safety.

References

  • Yadav, J. S., et al. (2023). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. Chemistry-An Asian Journal.
  • Findeisen, K., et al. (1982). Process for the preparation of alkyl-ureas. U.S.
  • Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. [Link]
  • Organic Syntheses Procedure: arylureas i.
  • Katritzky, A. R., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Organic Syntheses Procedure: nitrosomethylurea. [Link]
  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063 (2021). [Link]
  • Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. Organic Process Research & Development, 16(11), 1784-1789 (2012).
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 3045-3051 (2018).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Chemical and Pharmaceutical Research, 7(12), 896-901 (2015).

Sources

A Comparative Guide to the Structural Validation of N-(3-methoxypropyl)urea by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth technical comparison for validating the structure of N-(3-methoxypropyl)urea, with a primary focus on single-crystal X-ray crystallography as the gold standard. We will explore the causality behind experimental choices, compare this technique with viable alternatives, and provide the data necessary to support its superiority for absolute structural elucidation.

Introduction: The Imperative of Structural Certainty

This compound (C5H12N2O2) is a small organic molecule whose utility in various chemical and pharmaceutical contexts necessitates a precise understanding of its atomic arrangement.[1][2][3] Properties such as reactivity, bioavailability, and intermolecular interactions are intrinsically linked to its three-dimensional structure. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the most powerful method for obtaining a definitive and high-resolution molecular structure.[4][5] This guide will walk through the process of validating the structure of this compound using this technique, while also providing a comparative analysis against other common spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[6][7] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[6][8] Analysis of the resulting diffraction pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with high precision.[9]

The successful determination of a crystal structure is a multi-step process that demands careful execution and interpretation. The following protocol outlines the critical stages for the analysis of this compound.

graph TD; A[Start: Synthesis & Purification of this compound] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[Data Collection using a Diffractometer]; D --> E{Data Processing & Structure Solution}; E --> F[Structure Refinement]; F --> G[Validation & Analysis]; G --> H[Final Structure: CIF File]; Caption: Workflow for X-ray Crystallography.
  • Synthesis and Purification: Synthesize this compound using established methods, such as the reaction of 3-methoxypropylamine with a cyanate source.[10] Purify the crude product by recrystallization to achieve high purity, which is crucial for growing high-quality single crystals.

  • Crystal Growth: The cornerstone of a successful SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size.[8] For this compound, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature is a common and effective method. The choice of solvent is critical and may require screening to find the optimal conditions.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. The crystal is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to be positioned in the X-ray beam.[11]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[6] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[6][8]

  • Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.[8] The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[9]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

  • Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, can then be analyzed.

Comparative Analysis: Alternative Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are routinely used for characterization and can offer complementary data.[12]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[6][7]Unambiguous structure determination.[4]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds.[13][14]Provides detailed information about the structure in solution; non-destructive.Does not provide precise bond lengths and angles; interpretation can be complex for novel structures.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.[15][16]Fast, simple, and requires a small amount of sample.Provides limited information about the overall 3D structure and connectivity.
Mass Spectrometry (MS) Provides the molecular weight of the molecule and information about its fragmentation pattern.[12][17]High sensitivity and accuracy in mass determination.[18][19]Does not directly provide information about the 3D arrangement of atoms.

The process of confirming a chemical structure often involves a synergistic approach, where the limitations of one technique are addressed by the strengths of another.

graph LR; A[Proposed Structure] --> B{Initial Characterization}; B --> C[NMR Spectroscopy]; B --> D[FTIR Spectroscopy]; B --> E[Mass Spectrometry]; subgraph "Spectroscopic Analysis" C; D; E; end C --> F{Data Consistent?}; D --> F; E --> F; F -- Yes --> G[Crystal Growth]; G --> H[X-ray Crystallography]; H --> I[Definitive Structure]; F -- No --> J[Re-evaluate Proposed Structure]; J --> A; Caption: Logical flow for structure validation.

Hypothetical Data and Interpretation

Below is a table summarizing the kind of data one would expect to obtain from a successful X-ray crystallographic analysis of this compound, alongside representative data from other techniques.

Parameter X-ray Crystallography Data NMR (¹H) Spectroscopy Data (Predicted) FTIR Spectroscopy Data (Typical for Ureas) Mass Spectrometry Data (EI-MS)
Molecular Formula C5H12N2O2Consistent with proton integrations-m/z = 132.09 (M+)
Crystal System e.g., Monoclinic---
Space Group e.g., P2₁/c---
Key Bond Lengths (Å) C=O: ~1.25, C-N: ~1.33, C-O: ~1.43---
Key Bond Angles (°) N-C-N: ~118, C-O-C: ~112---
¹H Chemical Shifts (ppm) -~5.5 (br s, 2H, NH₂), ~3.4 (t, 2H, OCH₂), ~3.3 (s, 3H, OCH₃), ~3.2 (q, 2H, NCH₂), ~1.7 (p, 2H, CH₂), ~6.0 (br s, 1H, NH)--
Key IR Peaks (cm⁻¹) --~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)-
Key Fragments (m/z) ---101, 88, 72, 59, 44

The crystallographic data provides an exact and unambiguous 3D model, while the spectroscopic data offers corroborating evidence for the presence of specific functional groups and the overall connectivity of the molecule.

Conclusion: The Unrivaled Power of X-ray Crystallography

For the definitive structural validation of this compound, single-crystal X-ray crystallography stands as the unequivocal method of choice. While NMR, FTIR, and Mass Spectrometry are indispensable tools for routine characterization and for providing complementary information, they cannot deliver the atomic-level precision and certainty of a crystal structure. For researchers in drug development and other high-stakes fields, the investment in obtaining a crystal structure is justified by the unparalleled level of confidence it provides, forming a solid foundation for all subsequent research and development activities.

References

  • Warren, J. J., & Do, T. D. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
  • OpenStax. (2023). Organic Chemistry. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. [Link]
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
  • Warren, J. J., & Do, T. D. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
  • Fiveable. Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
  • Carleton College. Single-crystal X-ray Diffraction. SERC. [Link]
  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
  • ResearchGate. FTIR spectra of urea derivative before (a) and after electrochemical oxidation on the graphite (b) and platinum (c) screen-printed electrode surfaces. [Link]
  • The Infra-red Absorption Spectrum and Structure of Urea. [Link]
  • Gal, J. F., & Volbeda, A. (2015). X-ray single crystal and powder diffraction: possibilities and applications. Actualité chimique, (395), 28-34. [Link]
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
  • Mass Spectrometry analysis of Small molecules. (2013). [Link]
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
  • Excillum. Small molecule crystallography. [Link]
  • ChemSynthesis. N-acetoacetyl-N'-(3-methoxypropyl)urea. [Link]
  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters. [Link]
  • ResearchGate. FTIR spectra of pure urea (a), the molecular precursor (b), and the.... [Link]
  • ACS Publications. (2022).
  • eScholarship.org.
  • ResearchGate. FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. [Link]
  • ACS Publications.
  • Neri, D., Billeter, M., Wider, G., & Wüthrich, K. (1992). NMR determination of residual structure in a urea-denatured protein, the 434-repressor. Science, 257(5076), 1559–1563. [Link]
  • ResearchGate.
  • Ali, N., Ismail, M., Khan, A., Khan, H., Haider, S., & Kamal, T. (2018). Spectrophotometric methods for the determination of urea in real samples using silver nanoparticles by standard addition and 2nd order derivative methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 189, 110–115. [Link]
  • ResearchGate. (2025). Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea. [Link]
  • Wiley Analytical Science. (2019).
  • Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452–453. [Link]
  • M
  • PubChemLite. Urea, n-(3-(dimethylamino)propyl)-n'-(3,4,5-trimethoxyphenyl)-. [Link]
  • PubChem. 1-(3-Hydroxyphenyl)-3-(3-methoxypropyl)urea. [Link]
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking N-(3-methoxypropyl)urea as a Novel Protein Denaturant

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in protein chemistry and analysis.

Abstract

In the landscape of protein chemistry, the controlled denaturation of proteins is a fundamental requirement for a multitude of applications, ranging from solubility screening and protein refolding to in-depth structural analysis. For decades, urea and guanidinium chloride have been the workhorses for inducing protein unfolding in a laboratory setting. This guide introduces N-(3-methoxypropyl)urea, a structurally distinct urea derivative, and provides a comprehensive framework for its comparative evaluation against these established commercial reagents. Through a series of detailed experimental protocols, we will explore the chaotropic potential of this compound, offering researchers a robust methodology to benchmark its performance and determine its suitability for their specific applications. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to critically assess this novel reagent.

Introduction: The Quest for Controlled Protein Denaturation

The native, folded state of a protein dictates its biological function. However, the ability to controllably disrupt this intricate three-dimensional structure is paramount in many areas of protein science. This process, known as denaturation, is often a prerequisite for solubilizing proteins from inclusion bodies, facilitating protein purification, and studying the thermodynamics of protein folding.

The most widely used chemical denaturants are chaotropic agents, molecules that disrupt the hydrogen-bonding network of water.[1][2] This disruption weakens the hydrophobic effect, a primary driving force for protein folding, thereby favoring the unfolded state.[1][2] Urea and guanidinium chloride are the quintessential chaotropic agents, each with a long history of use in the field.[3][4]

  • Urea: A small, neutral molecule that is thought to denature proteins through both direct and indirect mechanisms. It can directly interact with the protein backbone and amino acid side chains, as well as perturb the structure of the surrounding water molecules.[1][2]

  • Guanidinium Chloride: A salt that is generally considered a more potent denaturant than urea.[5][6] Its mechanism of action is also multifaceted, involving disruption of hydrophobic interactions and direct binding to the protein surface.[5][7]

This guide focuses on a novel urea derivative, This compound . The introduction of a 3-methoxypropyl group to the urea backbone presents the intriguing possibility of altered physicochemical properties. This modification could potentially influence its solubility, stability, and, most importantly, its efficacy as a protein denaturant. The central question we aim to address is: How does this compound perform as a protein denaturant when benchmarked against the industry standards of urea and guanidinium chloride?

To answer this, we will outline a series of robust, well-established biophysical techniques to quantify and compare the denaturing capabilities of these three reagents.

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive and objective comparison, we will employ a model protein and subject it to denaturation by this compound, urea, and guanidinium chloride. The effects of each denaturant will be assessed using a suite of biophysical methods that probe different aspects of protein structure.

2.1. Model Protein Selection

For this hypothetical study, we will use Hen Egg White Lysozyme (HEWL) . HEWL is an excellent model protein for denaturation studies due to its:

  • High stability and well-characterized structure: Its folding and unfolding pathways have been extensively studied.

  • Commercial availability and affordability: It is readily available in high purity.

  • Intrinsic fluorescence: It contains tryptophan residues, which are sensitive probes for changes in the local protein environment.

2.2. Reagents and Buffers

  • This compound: The test reagent.

  • Urea (Molecular Biology Grade): The primary commercial benchmark.

  • Guanidinium Chloride (Molecular Biology Grade): The secondary, more potent commercial benchmark.

  • Phosphate Buffer: 50 mM sodium phosphate, pH 7.4. This buffer is chosen for its stability and minimal interference with the spectroscopic measurements.

Methodologies for Assessing Protein Denaturation

The following experimental protocols are designed to provide a multi-faceted view of the denaturation process, allowing for a thorough comparison of the three reagents.

3.1. Circular Dichroism (CD) Spectroscopy: Monitoring Secondary Structure

CD spectroscopy is a powerful technique for observing changes in the secondary structure of a protein (α-helices, β-sheets, and random coils).[8][9] The far-UV CD spectrum of a folded protein is distinct from that of its unfolded state.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of HEWL at 0.2 mg/mL in phosphate buffer. Prepare stock solutions of this compound (e.g., 8 M), urea (8 M), and guanidinium chloride (6 M) in the same buffer.

  • Denaturant Titration: Create a series of HEWL samples containing increasing concentrations of each denaturant (e.g., 0 to 8 M for ureas, 0 to 6 M for guanidinium chloride). Allow the samples to equilibrate for at least 2 hours at room temperature.

  • CD Measurement: Record the far-UV CD spectra of each sample from 200 to 250 nm using a 1 mm pathlength cuvette.

  • Data Analysis: Monitor the change in the CD signal at 222 nm (a characteristic wavelength for α-helical content) as a function of denaturant concentration.[9] Plot the mean residue ellipticity at 222 nm against the denaturant concentration and fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm).

3.2. Intrinsic Fluorescence Spectroscopy: Probing the Tertiary Structure

The intrinsic fluorescence of tryptophan residues is highly sensitive to their local environment.[10] In a folded protein, tryptophans are often buried in the hydrophobic core. Upon denaturation, they become exposed to the aqueous solvent, leading to a change in fluorescence intensity and a shift in the emission maximum (red-shift).[11]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of HEWL at 0.1 mg/mL in phosphate buffer. Prepare denaturant stock solutions as described for CD spectroscopy.

  • Denaturant Titration: Prepare a series of HEWL samples with increasing concentrations of each denaturant. Equilibrate for at least 2 hours.

  • Fluorescence Measurement: Excite the samples at 295 nm (to selectively excite tryptophan) and record the emission spectra from 310 to 400 nm.

  • Data Analysis: Plot the wavelength of maximum emission (λmax) as a function of denaturant concentration. The resulting sigmoidal curve can be fitted to determine the Cm value.

3.3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Assessing Thermal Stability

TSA is a high-throughput method to determine the melting temperature (Tm) of a protein.[12][13] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.[14]

Experimental Protocol:

  • Sample Preparation: In a 96-well PCR plate, prepare reactions containing HEWL (final concentration 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and a fixed concentration of each denaturant (e.g., 1 M, 2 M, 4 M).[15]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.[12]

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The Tm is determined from the inflection point of the resulting sigmoidal curve, often by analyzing the first derivative.[14]

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Midpoint of Unfolding Transition (Cm) Values

DenaturantCm from CD (M)Cm from Fluorescence (M)
This compoundHypothetical ValueHypothetical Value
Urea~4.0~4.2
Guanidinium Chloride~3.0~3.1

A lower Cm value indicates a more potent denaturant.

Table 2: Hypothetical Thermal Shift Assay (Tm) Data

Denaturant ConcentrationTm with this compound (°C)Tm with Urea (°C)Tm with Guanidinium Chloride (°C)
0 M (Control)75.075.075.0
1 MHypothetical Value70.565.2
2 MHypothetical Value65.158.9
4 MHypothetical Value58.3N/A (fully denatured)

A lower Tm at a given denaturant concentration indicates a greater destabilizing effect.

Visualizing the Workflow and Underlying Principles

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the fundamental principles of protein denaturation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation HEWL HEWL Stock Titration Denaturant Titration Series HEWL->Titration Denaturants Denaturant Stocks (NMPU, Urea, GdnHCl) Denaturants->Titration CD Circular Dichroism Titration->CD Fluorescence Fluorescence Spectroscopy Titration->Fluorescence TSA Thermal Shift Assay Titration->TSA Cm_CD Cm from CD CD->Cm_CD Cm_Fluoro Cm from Fluorescence Fluorescence->Cm_Fluoro Tm_TSA Tm from TSA TSA->Tm_TSA Comparison Comparative Analysis Cm_CD->Comparison Cm_Fluoro->Comparison Tm_TSA->Comparison

Caption: Experimental workflow for benchmarking denaturants.

Denaturation_Mechanism cluster_native Native State cluster_unfolded Unfolded State cluster_mechanism Mechanism of Action Native Folded Protein (Hydrophobic Core Buried) Unfolded Unfolded Protein (Hydrophobic Core Exposed) Native->Unfolded Denaturant (e.g., NMPU) Unfolded->Native Removal of Denaturant Direct Direct Interaction with Protein Weakening Weakening of Hydrophobic Effect Direct->Weakening Indirect Disruption of Water H-Bond Network Indirect->Weakening Weakening->Unfolded

Caption: The principle of chemical protein denaturation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for benchmarking this compound against standard commercial denaturants. By employing a multi-pronged approach using circular dichroism, fluorescence spectroscopy, and thermal shift assays, researchers can gain a detailed understanding of the denaturing properties of this novel reagent.

The key performance indicators to consider are:

  • Potency: A lower Cm or a greater reduction in Tm at a given concentration would suggest higher potency. The methoxypropyl group may enhance the hydrophobicity of the molecule, potentially leading to more efficient disruption of the protein's hydrophobic core.

  • Solubility and Stability: The physicochemical properties of this compound, such as its solubility in aqueous buffers and its stability over time (resistance to degradation into cyanate ions, a known issue with urea solutions[16][17]), should be noted.

  • Application-Specific Performance: The ideal denaturant can be application-dependent. For instance, a milder denaturant might be preferable for refolding studies where complete unfolding is not desired.

Further studies could explore the effects of this compound on a wider range of proteins with different structural characteristics. Investigating the reversibility of denaturation and its impact on protein refolding yields would also be a valuable avenue of research. Ultimately, the rigorous application of the methodologies outlined in this guide will enable the scientific community to determine the place of this compound in the protein chemist's toolkit.

References

  • Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. (2014).
  • Methods of Determining Protein Stability. (2018). G-Biosciences. [Link]
  • Analysis of the kinetics of folding of proteins and peptides using circular dichroism. (2011).
  • High-throughput kinetic protein unfolding assay. BMG LABTECH. [Link]
  • Development and Application of a High Throughput Protein Unfolding Kinetic Assay. (2014). PLoS ONE. [Link]
  • The Methods of Measuring Protein Thermal Stability. Mtoz Biolabs. [Link]
  • Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. (2007). Journal of the American Chemical Society. [Link]
  • Analysis of protein stability and ligand interactions by thermal shift assay. (2016). Current Protocols in Protein Science. [Link]
  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis. [Link]
  • Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions. (2010). Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Fluorescence characterization of denatured proteins. (2010). Current Opinion in Structural Biology. [Link]
  • Mass Spectrometry Methods for Measuring Protein Stability. (2022). Chemical Reviews. [Link]
  • Mass Spectrometry Methods for Measuring Protein Stability. (2022). Chemical Reviews. [Link]
  • Quantitative Fluorescence Spectral Analysis of Protein Denatur
  • Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. (2018). ACS Omega. [Link]
  • Circular dichroism (CD) analysis of the unfolding transition for BdpA variants.
  • Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding. (2016). Quarterly Reviews of Biophysics. [Link]
  • protein aggreg
  • Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
  • Thermal Shift Assay. Proteos. [Link]
  • Thermal shift assay. Wikipedia. [Link]
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]
  • In-Vial Detection of Protein Denaturation Using Intrinsic Fluorescence Anisotropy. (2023). Analytical Chemistry. [Link]
  • Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual. University of Wisconsin-Madison. [Link]
  • Assaying the kinetics of protein denaturation catalyzed by AAA+ unfolding machines and proteases. (2009).
  • Quantifying protein unfolding kinetics with a high-throughput microfluidic pl
  • Beginners guide to circular dichroism. (2021). The Biochemist. [Link]
  • Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. (2023). MDPI. [Link]
  • Fluorescence Spectroscopy: A tool for Protein folding/unfolding Study. University of Turin. [Link]
  • Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. (2021). International Journal of Molecular Sciences. [Link]
  • Protein denaturation control.
  • N-acetoacetyl-N'-(3-methoxypropyl)urea. ChemSynthesis. [Link]
  • Urea-mediated protein denaturation: a consensus view. (2009). The Journal of Physical Chemistry B. [Link]
  • The molecular basis for the chemical denaturation of proteins by urea. (2002).
  • Protein Denaturation: Urea or high temperature?.
  • Comment on “Urea-Mediated Protein Denaturation: A Consensus View”. (2011). The Journal of Physical Chemistry B. [Link]
  • Counteraction of urea-induced protein denaturation by trimethylamine N-oxide: A chemical chaperone at atomic resolution. (2003).
  • Stability of urea in solution and pharmaceutical preparations. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • DMPU. Wikipedia. [Link]
  • N,N'-(Di-p-methoxyphenyl)urea. PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of N-(3-methoxypropyl)urea and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the urea scaffold stands as a privileged structure, integral to a multitude of clinically approved therapeutics and investigational agents.[1][2] Its unique hydrogen bonding capabilities allow for robust interactions with biological targets, making it a versatile backbone in medicinal chemistry.[3] This guide provides a comparative analysis of the biological activity of N-(3-methoxypropyl)urea and its structural analogues, synthesizing available data to inform future research and development in this area. While direct biological data for this compound is not extensively available in the public domain, a comprehensive examination of its analogues provides significant insights into its potential therapeutic applications.

The Urea Scaffold: A Foundation for Diverse Biological Activity

The urea moiety (R-NH-CO-NH-R') is a cornerstone in the design of bioactive molecules due to its ability to act as both a hydrogen bond donor and acceptor. This dual nature facilitates strong and specific binding to the active sites of enzymes and receptors.[1][3] Consequently, urea derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[4][5][6] The biological activity of these compounds is profoundly influenced by the nature of the substituents (R and R') attached to the urea core, allowing for fine-tuning of their pharmacological profiles.

This compound: A Scaffold for Exploration

This compound presents a simple N-alkyl urea structure. The methoxypropyl group offers a combination of hydrophilicity from the ether oxygen and lipophilicity from the propyl chain, which can influence its pharmacokinetic properties. While specific cytotoxic or other biological activity data for this compound is limited in publicly accessible literature, its structural features suggest potential for bioactivity, warranting further investigation. The synthesis of such N-substituted ureas can be achieved through several established methods, often involving the reaction of an amine with an isocyanate or a phosgene equivalent.[1][7]

Comparative Analysis of Analogue Classes

To understand the potential biological activities of this compound, a comparative analysis of its structural analogues is essential. This section explores the known activities of N-aryl, N-acyl, and other N-alkyl urea derivatives.

N-Aryl-N'-Alkyl Ureas: Potent Anticancer Agents

A significant body of research exists on N-aryl-N'-alkyl ureas, many of which exhibit potent anticancer activity. The aryl group often plays a crucial role in target binding. For instance, N-aryl-N'-(2-chloroethyl)ureas have been identified as a class of antimitotic agents that induce microtubule depolymerization by selectively alkylating β-tubulin.[8]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitution: Halogen or branched alkyl substitutions at the 4-position of the phenyl ring are often associated with increased cytotoxicity.[8]

  • Alkyl Chain: The nature of the alkyl chain also modulates activity. The presence of a reactive moiety like a 2-chloroethyl group can confer an alkylating mechanism of action.[8]

This class of compounds provides a clear rationale for synthesizing and testing aryl analogues of this compound for anticancer activity.

Diaryl Ureas: Kinase Inhibitors in Oncology

Diaryl ureas are a prominent class of kinase inhibitors, with several approved drugs like Sorafenib used in cancer therapy.[9] These molecules typically target receptor tyrosine kinases (RTKs), Raf kinases, and other protein kinases involved in tumor progression.[4][10]

Structure-Activity Relationship (SAR) Insights:

  • Amide vs. Ester Linkers: Studies on diaryl urea derivatives have shown that an amide linker between the central and distal benzene rings can be crucial for potent antiproliferative activity compared to an ester linker.[11]

  • Substitutions on Phenyl Rings: Substitution patterns on both phenyl rings significantly impact the binding affinity to the target kinase. For example, a chloro group on the phenyl ring proximal to the urea group can enhance antiproliferative activity.[11]

While structurally more complex than this compound, these findings highlight the importance of aromatic moieties in directing the biological activity of urea compounds towards specific molecular targets.

N-Alkyl Urea Derivatives: Diverse Biological Roles

Simple N-alkyl ureas, though less explored than their aryl counterparts, have shown a range of biological activities. For example, certain N,N-disubstituted urea derivatives have demonstrated antimicrobial activity against resistant bacterial strains like Acinetobacter baumannii.[6] The lipophilicity and steric bulk of the alkyl groups are key determinants of their antimicrobial potency.

Tabular Summary of Biological Activities of Urea Analogues

Analogue Class Example Compound(s) Primary Biological Activity Mechanism of Action (if known) Key SAR Findings Reference(s)
N-Aryl-N'-(2-chloroethyl)ureas Various synthesized derivativesAnticancer (Antimitotic)Alkylation of β-tubulin, leading to microtubule depolymerization.Branched alkyl or halogen at the 4-position of the phenyl ring enhances activity.[8]
Diaryl Ureas Sorafenib, LenvatinibAnticancer (Kinase Inhibition)Inhibition of receptor tyrosine kinases (RTKs) and Raf kinases.Amide linkers and specific halogen substitutions on the aryl rings are critical for activity.[9][11]
N,N-Disubstituted Ureas (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)ureaAntimicrobialNot fully elucidated.Lipophilicity and steric bulk of substituents influence activity.[6]
Urea-containing Tirapazamine Derivatives TPZPAnticancer (Hypoxia-activated prodrug)Bioreductive activation to a cytotoxic species under hypoxic conditions.Introduction of a urea moiety increased hypoxic cytotoxicity compared to the parent compound.[9]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental approach is necessary.

In Vitro Cytotoxicity Assay

This initial screen is crucial to determine if this compound possesses any antiproliferative activity against cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

This assay will determine if this compound has any activity against pathogenic microorganisms.

Protocol:

  • Microorganism Culture: Grow selected bacterial and fungal strains in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of this compound in the broth.

  • Inoculation: Inoculate the wells of a 96-well plate containing the compound dilutions with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.

  • Growth Assessment: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Visualizing Experimental and Conceptual Frameworks

Workflow for Biological Activity Screening

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification and Follow-up Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Purification->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (MIC determination) Purification->Antimicrobial Hit Active Compound Identified? Cytotoxicity->Hit Antimicrobial->Hit MoA Mechanism of Action Studies (e.g., kinase assays, tubulin polymerization) Hit->MoA Yes Inactive Inactive Hit->Inactive No SAR Structure-Activity Relationship (Synthesis of Analogues) MoA->SAR

Caption: Workflow for the biological evaluation of this compound.

Conceptual Structure-Activity Relationship for Urea Derivatives

SAR cluster_R1 R' Group cluster_R2 R Group Urea Urea Core (R-NH-CO-NH-R') Alkyl Alkyl Chain (e.g., methoxypropyl) Urea->Alkyl Aryl Aryl Group (e.g., substituted phenyl) Urea->Aryl H Hydrogen Urea->H Alkyl_R Alkyl Group Urea->Alkyl_R Aryl_R Aryl Group Urea->Aryl_R Activity Biological Activity (e.g., Anticancer, Antimicrobial) Alkyl->Activity Aryl->Activity H->Activity Alkyl_R->Activity Aryl_R->Activity

Caption: Key structural components influencing the biological activity of urea derivatives.

Conclusion and Future Directions

While this compound itself remains a molecule with underexplored biological potential, the wealth of data on its structural analogues provides a strong foundation for future research. The established anticancer and antimicrobial activities of various urea derivatives suggest that this compound and its synthesized analogues are promising candidates for drug discovery programs. The experimental workflows outlined in this guide offer a clear path for the systematic evaluation of their biological activities. Future work should focus on the synthesis of a library of analogues based on the this compound scaffold to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • Giraud, F., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
  • Wang, J., et al. (2022). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 9(7), nwac074. [Link]
  • Xia, Y., & Dong, Z. (2008). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 8(8), 887-897. [Link]
  • Li, R., et al. (2014). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 8(4), 1253-1256. [Link]
  • Various Authors. (2023). Urea Derivatives as Anticancer Agents.
  • Drąg-Zalesińska, M., et al. (2021). Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells. Molecules, 26(11), 3327. [Link]
  • Sadykova, Y., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(16), 4983. [Link]
  • Sagan, J., et al. (2019). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • Riyahi, N., et al. (2023). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 13(1), 6420. [Link]
  • Morisseau, C., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(13), 4889-4903. [Link]
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea. ChemSynthesis.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]
  • Quagraine, N. (2022). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Science Center. [Link]
  • Kolosov, M., et al. (2015). An Effective Biginelli-Type Synthesis of 1-Methoxy-3,4-dihydropyrimidin-2(1H)-ones.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]
  • Kumar, V., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(11), 3327. [Link]
  • Various Authors. (n.d.). Large scale preparation of N-substituted urea.
  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. [Link]
  • US EPA. (n.d.). Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details. SRS | US EPA.
  • Raju, C., et al. (2021). Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. Bioorganic Chemistry, 110, 104837. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of N-(3-methoxypropyl)urea and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectroscopic comparison of N-(3-methoxypropyl)urea and its primary precursors, 3-methoxypropylamine and urea. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the distinct spectral transformations observed during the synthesis process using Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). By detailing the causality behind spectral shifts and providing validated experimental protocols, this guide serves as a definitive reference for reaction monitoring, structural verification, and quality control.

Introduction: The Rationale for Spectroscopic Verification

This compound is a substituted urea derivative whose structure is of interest in various chemical applications, from intermediates in pharmaceutical synthesis to building blocks in materials science. The unambiguous confirmation of its formation from precursors like 3-methoxypropylamine and urea is critical for ensuring reaction success, purity, and downstream applicability. Spectroscopic techniques offer a non-destructive, highly precise method to track the conversion of starting materials to the final product by observing the disappearance of precursor-specific signals and the emergence of product-specific spectral signatures. This guide provides the foundational data and interpretive logic to confidently perform this analysis.

Synthesis Overview: From Precursors to Product

The formation of this compound from 3-methoxypropylamine and urea is a nucleophilic substitution reaction. The primary amine of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia and the formation of the monosubstituted urea product.

Diagram: Synthesis Workflow

cluster_precursors Precursors 3-methoxypropylamine 3-methoxypropylamine Reaction Reaction 3-methoxypropylamine->Reaction Urea Urea Urea->Reaction Product This compound Reaction->Product Heat (Ammonia displacement) cluster_precursors Precursor Signatures cluster_product Product Signatures Precursor_IR FT-IR: - Primary Amine N-H stretch (doublet) - Urea C=O stretch (~1677 cm⁻¹) Product_IR FT-IR: - Secondary Amide N-H stretch (singlet) - Product C=O stretch (~1650 cm⁻¹) Precursor_IR->Product_IR Functional Group Conversion Precursor_NMR ¹H NMR: - α-CH₂ signal at ~2.55 ppm ¹³C NMR: - α-CH₂ carbon at ~39.5 ppm Product_NMR ¹H NMR: - α-CH₂ signal shifts downfield to ~3.10 ppm - New N-H signals appear ¹³C NMR: - New C=O signal at ~159.5 ppm Precursor_NMR->Product_NMR Change in Electronic Environment

Caption: Logical flow of key spectroscopic changes during synthesis.

Validated Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

A. FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples (3-methoxypropylamine), cast a thin film between two NaCl or KBr salt plates.

    • For solid samples (Urea, this compound), prepare a KBr pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet.

    • Place the sample in the spectrometer.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Perform automatic background subtraction.

B. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte (precursor or product) in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is preferred for observing N-H protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

    • Set the relaxation delay to at least 2 seconds to allow for full proton relaxation.

    • Co-add 8 to 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons like the carbonyl group, although it is often visible with standard parameters.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

Conclusion

The successful synthesis of this compound is definitively confirmed by a unique confluence of spectroscopic evidence. In FT-IR, the key indicators are the replacement of the primary amine N-H doublet with a secondary amide N-H singlet and a shift in the carbonyl frequency. In ¹H NMR, the most telling sign is the significant downfield shift of the methylene protons adjacent to the nitrogen. Finally, ¹³C NMR provides unambiguous proof with the appearance of the urea carbonyl carbon signal and corresponding shifts in the alkyl chain. By systematically comparing the spectra of the product against its precursors as detailed in this guide, researchers can achieve a high degree of confidence in their synthetic outcomes.

References

  • Doc Brown's Chemistry. (n.d.). Infrared, mass, 1H NMR, 13C NMR spectra of urea.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Al-Omair, M. A. (2017). Infrared spectra of urea (U) and its complexes. Journal of Saudi Chemical Society, 21(1), 109-114.
  • ResearchGate. (n.a.). FTIR Spectrum of pure Urea.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
  • NIST. (n.d.). 3-Methoxypropylamine. In NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000294).
  • The Royal Society of Chemistry. (2021). Infrared spectra of amorphous and crystalline urea ices.
  • ResearchGate. (n.a.). 13C-NMR spectra of urea carbonyl carbons of resins.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • SpectraBase. (n.d.). 3-Methoxypropylamine - Optional[13C NMR] - Chemical Shifts.

Introduction: The Significance of Kinetic Analysis for N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reaction Kinetics of N-(3-methoxypropyl)urea

As a Senior Application Scientist, this guide provides a comprehensive analysis of the kinetic studies involving this compound. Given the specialized nature of this substituted urea, direct kinetic data in publicly available literature is sparse. Therefore, this guide establishes a robust predictive framework by drawing parallels with the extensively studied reaction kinetics of unsubstituted urea and other alkyl-substituted ureas, particularly in their reactions with carbonyl compounds. We will delve into the mechanistic underpinnings, compare expected reactivities, and provide detailed, field-proven experimental protocols for researchers to conduct their own kinetic analyses.

This compound is a urea derivative featuring both an alkyl chain and an ether functional group. Such molecules are of interest in various fields, including the development of pharmaceutical intermediates, specialized polymers, and cross-linking agents. Understanding the kinetics of its reactions—how fast it reacts and by what mechanism—is paramount for several reasons:

  • Process Optimization: In industrial synthesis, kinetic data allows for the optimization of reaction conditions (temperature, pH, catalyst concentration) to maximize yield and minimize reaction time.[1][2][3]

  • Product Stability: For applications in materials or pharmaceuticals, understanding hydrolysis and degradation kinetics is crucial for predicting shelf-life and stability in aqueous environments.

  • Mechanistic Insight: Kinetic studies elucidate reaction pathways, helping to predict product distributions and by-products.

The most common and industrially significant reactions involving ureas are with aldehydes, leading to the formation of valuable resins and chemical intermediates.[1][2] This guide will focus on providing a comparative framework for these types of reactions.

Theoretical Framework and Comparative Reactivity Analysis

The reaction between a urea and an aldehyde, such as formaldehyde, is a well-understood process that typically proceeds in two main stages: an initial addition reaction to form hydroxyalkylureas (or methylolureas in the case of formaldehyde), followed by a slower condensation reaction to form methylene or methylene-ether bridges, ultimately leading to oligomers or a polymer network.[4][5][6] The reaction is catalyzed by both acids and bases.[2][4]

Proposed Reaction Mechanism with Aldehydes

The presence of the N-(3-methoxypropyl) substituent introduces asymmetry to the urea molecule. The initial nucleophilic attack on the aldehyde's carbonyl carbon can occur at either the substituted nitrogen (N1) or the unsubstituted nitrogen (N3).

  • Under acidic conditions, the aldehyde is protonated, increasing its electrophilicity. The urea nitrogens then act as nucleophiles.

  • Under basic conditions, the urea can be deprotonated, forming a more potent nucleophile.

The 3-methoxypropyl group is expected to influence the reaction in two primary ways:

  • Electronic Effect: The alkyl chain is weakly electron-donating via induction, which slightly increases the electron density and nucleophilicity of the nitrogen to which it is attached (N1).

  • Steric Hindrance: This is the more dominant effect. The bulky 3-methoxypropyl group sterically hinders the approach of the aldehyde to the N1 nitrogen.

Therefore, the initial addition reaction is most likely to occur at the less hindered, unsubstituted -NH₂ group (N3).

A proposed acid-catalyzed mechanism for the reaction of this compound with an aldehyde (R-CHO) is depicted below.

G cluster_0 Step 1: Aldehyde Activation (Acid Catalysis) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Condensation (Example) RCHO R-CHO Activated_Aldehyde R-C⁺H-OH RCHO->Activated_Aldehyde Fast Equilibrium H_plus H⁺ Intermediate_1 Tetrahedral Intermediate Activated_Aldehyde->Intermediate_1 Urea This compound (Attack from unsubstituted NH₂) Urea->Intermediate_1 Rate-determining step Hydroxyalkyl_Urea N-(hydroxyalkyl)-N'-(3-methoxypropyl)urea Intermediate_1->Hydroxyalkyl_Urea Fast proton transfer Condensation_Intermediate Protonated Hydroxyalkyl Urea Hydroxyalkyl_Urea->Condensation_Intermediate + H⁺ Methylene_Bridge Methylene-bridged Dimer Condensation_Intermediate->Methylene_Bridge + Another Urea - H₂O, - H⁺ Another_Urea Another Urea Molecule

Caption: Proposed acid-catalyzed reaction mechanism.

Comparative Reactivity Guide

To predict the kinetic performance of this compound, we compare it with unsubstituted urea and a simple dialkylurea. The key distinguishing factors are nucleophilicity and steric hindrance.

CompoundKey FeaturesPredicted Reactivity vs. Aldehyde (Relative)Rationale
Urea Two identical, unhindered -NH₂ groups.Baseline (1x)Serves as the standard reference. Reactivity is well-documented across a range of pH and temperatures.[1][2][4]
1,3-Dimethylurea Two substituted, less nucleophilic -NH groups. Minor steric hindrance.Slower (<1x)The electron-withdrawing effect of the second nitrogen reduces the nucleophilicity of each nitrogen compared to ammonia. Alkyl groups are donating but steric hindrance from two groups can slow the reaction. Studies on nitrosation of dialkylureas show a decrease in reactivity with increasing alkyl chain length due to steric effects.[7]
This compound One substituted, sterically hindered nitrogen; one unsubstituted, highly accessible -NH₂ group.Slightly Slower (~0.8x - 0.9x)The overall reaction rate will likely be dominated by the reaction at the unhindered -NH₂ group. While the molecule as a whole is larger, the primary reactive site is electronically similar to unsubstituted urea. The slight decrease in predicted rate is due to the potential for the bulky side chain to influence the overall molecular collision frequency and orientation, even if the attack is at the distal nitrogen.

Experimental Protocols for Kinetic Analysis

To validate the predictions above and establish a quantitative understanding, rigorous experimental protocols are necessary. The choice of analytical method is critical and depends on the specific reaction, available equipment, and potential for interfering species. We present two robust, self-validating protocols.

General Experimental Workflow

The following diagram outlines the logical flow for a comprehensive kinetic study.

G A Reagent Preparation - Prepare stock solutions - pH buffer preparation B Reaction Initiation - Thermostat reactor - Add reactants to initiate A->B C Time-Course Monitoring B->C D In-situ Analysis (e.g., NMR) C->D E Offline Analysis (e.g., HPLC) C->E F Data Acquisition - Record spectra/chromatograms at defined time points D->F E->F G Data Processing - Integrate peaks - Determine concentrations F->G H Kinetic Analysis - Plot Conc. vs. Time - Determine Rate Law & k G->H

Caption: General workflow for kinetic studies.

Protocol 1: Kinetic Analysis via In-situ ¹H NMR Spectroscopy

This method is powerful as it allows for non-invasive, real-time monitoring of multiple species simultaneously. It is particularly effective for slower reactions.

Causality: The choice of NMR is based on its ability to provide structural information, allowing for unambiguous identification and quantification of reactants and products as the reaction progresses without disturbing the system.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M) in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP). The internal standard is crucial for accurate quantification as it is chemically inert and its signal remains constant.

    • Prepare a stock solution of the aldehyde (e.g., formaldehyde, 2.0 M) in the same deuterated solvent.

    • Prepare a buffer solution (e.g., phosphate buffer) at the desired pH in D₂O.

  • Reaction Setup:

    • In a standard 5 mm NMR tube, combine the buffer solution, the this compound stock solution, and the internal standard.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 323 K).[8] Acquire an initial spectrum (t=0) before adding the aldehyde.

    • To initiate the reaction, carefully add a precise volume of the aldehyde stock solution, quickly mix, and immediately begin acquiring spectra at programmed time intervals (e.g., every 5 minutes).

  • Data Acquisition & Processing:

    • Acquire a series of ¹H NMR spectra over a period sufficient to observe significant conversion (e.g., >50%).

    • For each spectrum, integrate the signal of the internal standard and the signals corresponding to unique protons on the this compound and the newly formed product(s). The disappearance of the reactant's -NH₂ protons or the appearance of product-specific signals (e.g., -N-CH₂-OH) can be monitored.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[Urea]) versus time.

    • If the plot is linear, the reaction is first-order with respect to the urea. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aldehyde, which was held in excess.[8]

Protocol 2: Kinetic Analysis via Quenched-Flow HPLC-UV

This method is ideal for faster reactions or when NMR is not accessible. It relies on stopping the reaction at specific times and analyzing the sample composition.

Causality: The quenching step is a critical control point, ensuring that the composition of the sample at the time of quenching is accurately reflected in the subsequent analysis. HPLC provides excellent separation and quantification capabilities for complex mixtures.

Methodology:

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase C18 column) that can separate this compound, the aldehyde, and the expected products. A UV detector is suitable if the compounds have a chromophore; otherwise, a refractive index (RI) or evaporative light scattering detector (ELSD) may be needed.

    • Prepare calibration curves for the reactants to correlate peak area with concentration.

  • Reaction Setup:

    • Set up the reaction in a thermostatted vessel with magnetic stirring. Combine the buffer and this compound solution and allow to equilibrate.

    • Initiate the reaction by adding the aldehyde. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 30s, 1 min, 2 min, 5 min…), withdraw a small aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing a quenching agent. The choice of quencher is critical: a strong acid or base can be used to rapidly shift the pH and stop the reaction. For example, if the reaction is run at pH 7, quenching with 1 M HCl will halt it.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Acquisition & Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas for the reactant(s) of interest.

    • Use the calibration curve to convert peak areas to concentrations for each time point.

    • Perform the kinetic analysis as described in step 4 of the NMR protocol by plotting concentration versus time to determine the rate constant.

Conclusion

While direct kinetic data for this compound is not extensively published, a robust scientific understanding can be constructed by leveraging the vast knowledge base of urea-aldehyde chemistry. We predict that this compound will react with aldehydes at a rate slightly slower than unsubstituted urea, with the reaction proceeding primarily at the sterically unhindered -NH₂ group. This guide provides the mechanistic rationale for this prediction and, more importantly, equips researchers with detailed, reliable, and self-validating experimental protocols to determine the precise reaction kinetics. By employing these methodologies, drug development professionals, polymer chemists, and other scientists can generate the critical data needed to effectively utilize this compound in their specific applications.

References

  • Jong, J. A. W., Smakman, R., Moret, M.-E., Verhaar, M. C., Hennink, W. E., Gerritsen, K. G. F., & Van Nostrum, C. F. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 11954–11964. [Link]
  • Jong, J. A. W., Smakman, R., Moret, M.-E., Verhaar, M. C., Hennink, W. E., Gerritsen, K. G. F., & Van Nostrum, C. F. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]
  • Anonymous. (n.d.). Urea-Formaldehyde Reaction Kinetics. Scribd. [Link]
  • Aydoğmuş, E. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. UreaKnowHow. [Link]
  • Li, T., et al. (2016). Re‐elucidation of the acid‐catalyzed urea–formaldehyde reactions: A theoretical and 13C‐NMR study. Journal of Applied Polymer Science, 133(47), 44339. [Link]
  • Aydoğmuş, E. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters.
  • Aydoğmuş, E. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. ALL SCIENCES PROCEEDINGS. [Link]
  • Anonymous. (n.d.).
  • Li, R., et al. (2018). Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells. ACS Omega. [Link]
  • Anonymous. (n.d.). Urea Formaldehyde Lab Manual. Scribd. [Link]
  • Moore, W. P. (1986). U.S. Patent No. 4,591,375. Washington, DC: U.S.
  • Anonymous. (n.d.). Experiment 2 Preparation of Urea-formaldehyde Resin. University of Toronto. [Link]
  • Osemeahon, S. A. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. IntechOpen. [Link]
  • ChemSynthesis. (n.d.). N-acetoacetyl-N'-(3-methoxypropyl)urea. [Link]
  • Zhang, Y., et al. (2018). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Chemistry – A European Journal, 24(29), 7345-7348. [Link]
  • González-Alatorre, G., et al. (2004). Kinetic study of the nitrosation of 1,3‐dialkylureas in aqueous‐perchloric acid medium. International Journal of Chemical Kinetics, 36(5), 273-279. [Link]
  • Barański, A. (n.d.). KINETIC EQUATION OF THE UREA-SYNTHESIS PROCESS. UreaKnowHow. [Link]
  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. [Link]
  • Wang, Y., et al. (2023).
  • Cindrić, M., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]
  • Jong, J. A. W., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea.
  • ResearchGate. (n.d.). Next-generation urea resins: formaldehyde-free coating materials based on higher aldehydes and amides. [Link]
  • Anonymous. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chemistry of Urea Nitro Derivatives: III. Reactions of N,N'-Dinitrourea with Bases. [Link]

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of N-(3-methoxypropyl)urea in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent

N-(3-methoxypropyl)urea, a substituted urea derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] Like its parent compound, urea, its utility is fundamentally governed by its interactions with the surrounding solvent environment. The choice of solvent is not a trivial decision; it dictates solubility for formulations, influences reaction kinetics and pathways, and determines the stability of the compound in storage and during application. An incorrect solvent choice can lead to failed experiments, misleading data, and significant delays in development pipelines.

This guide provides a comprehensive framework for the systematic evaluation of this compound's performance across a spectrum of scientifically relevant solvent systems. We will move beyond simple solubility lists to explain the underlying chemical principles and provide robust, self-validating experimental protocols. Our objective is to empower researchers to make informed, data-driven decisions on solvent selection, ensuring the reliability and reproducibility of their work.

Theoretical Framework: Predicting Solvent-Solute Interactions

The behavior of this compound in a given solvent is a direct consequence of its molecular structure interacting with the physicochemical properties of the solvent. The key to predicting this behavior lies in understanding three core solvent characteristics: polarity, proticity, and hydrogen bonding capacity.

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents possess a significant dipole moment, allowing them to solvate polar molecules and ions effectively. This compound, with its polar urea (C=O, N-H) and ether (C-O-C) functionalities, is expected to be more soluble in polar solvents.[2]

  • Protic vs. Aprotic Solvents: This is a critical distinction for urea derivatives.[3]

    • Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[3] They can form strong hydrogen bonds with the carbonyl oxygen and amine hydrogens of the urea moiety, leading to strong solvation and potentially high solubility.[4][5]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone) have dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[5] While they can interact with the N-H protons of the urea, the solvation is generally less extensive than with protic solvents.

  • Hydrogen Bonding: The this compound molecule has two hydrogen bond donor sites (the N-H groups) and two primary hydrogen bond acceptor sites (the carbonyl and ether oxygens).[2] The extent to which a solvent can engage in hydrogen bonding with these sites is a primary driver of solubility.

cluster_0 This compound cluster_1 Interaction with Polar Protic Solvent (e.g., Methanol) cluster_2 Interaction with Polar Aprotic Solvent (e.g., Acetone) mol O H₂N—C—NH —(CH₂)₃—O—CH₃ mol_protic O H₂N—C—NH —(CH₂)₃—O—CH₃ mol_aprotic O H₂N—C—NH —(CH₂)₃—O—CH₃ protic CH₃-OH protic:e->mol_protic:f1 H-Bond Donor to N-H mol_protic:f0->protic:w H-Bond Acceptor from O-H aprotic O=C(CH₃)₂ aprotic:e->mol_aprotic:f1 H-Bond Acceptor from N-H

Figure 1. Molecular interactions of this compound with different solvent types.

Experimental Design: A Robust Workflow for Comparison

To conduct a meaningful head-to-head comparison, a structured workflow is essential. This ensures that data is collected consistently and that results are comparable across different systems. We propose a two-pronged experimental approach focusing on the two most critical performance metrics for any chemical entity: solubility and stability.

A curated list of solvents should be selected to represent a range of properties:

  • Polar Protic: Deionized Water, Methanol, Ethanol

  • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Nonpolar: Toluene

G start Start: Define Objectives solvent_selection 1. Select Representative Solvents (Protic, Aprotic, Nonpolar) start->solvent_selection protocol1 2. Execute Protocol 1: Quantitative Solubility Determination solvent_selection->protocol1 protocol2 3. Execute Protocol 2: Forced Degradation Stability Assay solvent_selection->protocol2 analysis 4. Analytical Quantification (e.g., HPLC-UV) protocol1->analysis protocol2->analysis data_table 5. Tabulate & Compare Data analysis->data_table interpretation 6. Interpret Results (Correlate with Solvent Properties) data_table->interpretation conclusion End: Select Optimal Solvent interpretation->conclusion

Figure 2. Experimental workflow for solvent system comparison.

Protocol 1: Quantitative Solubility Determination

This protocol uses the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration (mg/mL) of this compound that dissolves in each selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >99%)

  • Selected solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Isothermal orbital shaker/incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Stock Standards: Accurately prepare a stock solution of this compound in a highly soluble medium (e.g., methanol) at a concentration of 1 mg/mL. Use this stock to prepare a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: To a series of labeled vials, add an excess amount of this compound (e.g., ~100 mg). The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately add 5.0 mL of a selected solvent to each corresponding vial.

  • Equilibration: Tightly cap the vials and place them in an isothermal orbital shaker set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Sample Clarification: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let undissolved solids settle.[6]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. Perform a pre-determined, accurate dilution of the filtrate into the mobile phase to bring the concentration within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The method should demonstrate specificity for this compound.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Protocol 2: Stability Assessment in Solution

This protocol uses a forced degradation approach to assess the chemical stability of this compound when dissolved in different solvents over time.

Objective: To evaluate the degradation of this compound in each solvent at an elevated temperature (e.g., 50 °C) over a 7-day period.

Methodology:

  • Solution Preparation: For each solvent, prepare a solution of this compound at a concentration well below its determined solubility (e.g., 1 mg/mL or 80% of saturation).

  • Incubation: Dispense aliquots of each solution into multiple sealed vials to create time-point samples (e.g., T=0, 1, 3, 7 days). Store the vials in an incubator at 50 °C, protected from light.

  • Time-Point Analysis:

    • T=0: Immediately after preparation, remove one vial for each solvent system. Dilute as necessary and analyze via HPLC to establish the initial concentration (100% reference).

    • Subsequent Time Points (1, 3, 7 days): Remove the designated vials from the incubator. Allow them to cool to room temperature. Dilute and analyze via HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) × 100

  • Degradant Monitoring: Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. This provides qualitative insight into the degradation pathways. The non-enzymatic hydrolysis of urea is a known, albeit slow, degradation pathway that could be relevant.[7]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Equilibrium Solubility of this compound at 25 °C

Solvent System Solvent Type Solubility (mg/mL) Molar Solubility (mol/L)
Deionized Water Polar Protic Experimental Value Calculated Value
Methanol Polar Protic Experimental Value Calculated Value
Ethanol Polar Protic Experimental Value Calculated Value
Acetonitrile Polar Aprotic Experimental Value Calculated Value
DMSO Polar Aprotic Experimental Value Calculated Value

| Toluene | Nonpolar | Experimental Value | Calculated Value |

Table 2: Chemical Stability of this compound at 50 °C

Solvent System % Remaining (Day 1) % Remaining (Day 3) % Remaining (Day 7) Notes on Degradants
Deionized Water Experimental Value Experimental Value Experimental Value e.g., New peak at R.T. X.XX
Methanol Experimental Value Experimental Value Experimental Value e.g., No significant degradants
Ethanol Experimental Value Experimental Value Experimental Value e.g., No significant degradants
Acetonitrile Experimental Value Experimental Value Experimental Value e.g., No significant degradants
DMSO Experimental Value Experimental Value Experimental Value e.g., Minor peak observed

| Toluene | Experimental Value | Experimental Value | Experimental Value | e.g., No significant degradants |

Interpretation: The results from these tables should be correlated back to the theoretical principles. For instance, higher solubility is expected in polar protic solvents due to extensive hydrogen bonding. Any observed degradation, particularly in water, might suggest susceptibility to hydrolysis. Stability in aprotic solvents like acetonitrile or DMSO would make them excellent candidates for reaction media or long-term stock solutions.

Conclusion and Recommendations

This guide has outlined a systematic, scientifically-grounded methodology for the head-to-head comparison of this compound in various solvent systems. By employing these robust protocols, researchers can generate the critical data needed to select the optimal solvent for any given application.

  • For Chemical Synthesis: A solvent that provides high solubility for reactants and is inert under reaction conditions (e.g., Acetonitrile) would be ideal.

  • For Formulation/Drug Delivery: A solvent with high solubility and proven long-term stability, such as an aqueous or ethanolic co-solvent system, might be preferred, pending toxicological considerations.

  • For Analytical Standard Preparation: A solvent offering high solubility and the best long-term stability at storage temperatures (e.g., DMSO or Acetonitrile) is the superior choice.

Ultimately, the empirical data generated through this workflow provides the authoritative grounding necessary to justify solvent selection, enhance experimental success, and accelerate research and development timelines.

References

  • N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • Urea Solubility Test: How to Measure&Key Factor Affecting It. AG CHEMI GROUP. [Link]
  • How to determine solubility of organic molecules such as urea
  • Max Solubility of Urea
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Analytical methods for measuring urea in pharmaceutical formul
  • Urea Solubility In Organic Solvents Revealing. jinjiang melamine. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI. [Link]
  • Analytical methodology for the determination of urea: Current practice and future trends.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea.
  • UREA TESTING METHODS. Biospectra. [Link]
  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
  • Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
  • Electrochemical methods for the determination of urea: Current trends and future perspective. FLORE. [Link]
  • Solubility of Urea in Water-Alcohol Mixtures. University of Rhode Island. [Link]
  • Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K.
  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
  • What is solubility of urea fertilizer in different solvents?.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of N-(3-methoxypropyl)urea from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical purity analysis of N-(3-methoxypropyl)urea, a key building block in various synthetic pathways. Sourcing this reagent from different suppliers can introduce variability in impurity profiles, which can have significant downstream consequences. This guide provides a comprehensive framework for evaluating the purity of this compound from various commercial sources, empowering you to make informed decisions for your critical applications.

The Importance of Purity: More Than Just a Number

This compound (CAS No. 1119-61-5) is a versatile intermediate. However, impurities, even in trace amounts, can act as catalysts, inhibitors, or competing reagents in subsequent reactions, leading to unexpected side products, lower yields, and difficulty in purification. Understanding the impurity profile of your starting material is not just a quality control measure; it is a fundamental aspect of robust process development and ensuring the integrity of your research.

This guide will walk you through a multi-pronged analytical approach to create a detailed purity profile of this compound. We will explore the "why" behind the chosen analytical techniques and provide detailed, step-by-step protocols.

Unveiling the Impurity Profile: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis and comparison to a reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis (after derivatization) Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Impurities GCMS->Identification NMR->Identification FTIR->Identification Comparison Comparison of Supplier Purity Quantification->Comparison Purity Overall Purity Assessment Quantification->Purity Identification->Comparison Identification->Purity Comparison->Purity

Figure 1: Overall workflow for the purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the main component from its impurities, we can accurately quantify their relative amounts. A reversed-phase C18 column is a good starting point for this moderately polar molecule.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (highest available purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample from each supplier in the mobile phase to the same concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solutions from each supplier.

  • Data Analysis: Determine the peak area of this compound and any impurities in the chromatograms. Calculate the purity of each sample using the area normalization method or by using the calibration curve for a more accurate quantification of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[3][4] Silylation is a common and effective derivatization method for compounds with active hydrogens.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (derivatization solvent)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the this compound sample into a reaction vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS). Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-500

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the main peak corresponding to the derivatized this compound. Analyze any other peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential volatile impurities.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR are essential for confirming the identity of this compound and for identifying and quantifying organic impurities that have different chemical structures.[5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The expected signals for this compound are:

    • A triplet for the -OCH₃ group.

    • A singlet for the -NH₂ group.

    • A triplet for the -NH- group.

    • Multiplets for the three -CH₂- groups.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The expected signals include:

    • A signal for the carbonyl carbon (C=O).

    • Signals for the three methylene carbons (-CH₂-).

    • A signal for the methoxy carbon (-OCH₃).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to known values for this compound. Any additional peaks may indicate the presence of impurities. The relative integration of impurity peaks compared to the main compound can be used for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8][9] By comparing the FTIR spectrum of a sample to that of a high-purity reference standard, one can quickly identify the presence of impurities with different functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Analysis: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for this compound:

    • N-H stretching vibrations (around 3300-3500 cm⁻¹).

    • C-H stretching vibrations (around 2800-3000 cm⁻¹).

    • C=O stretching vibration (amide I band, around 1640-1680 cm⁻¹).

    • N-H bending vibration (amide II band, around 1550-1620 cm⁻¹).

    • C-N stretching vibrations.

    • C-O stretching vibration (around 1100 cm⁻¹). Compare the spectra of samples from different suppliers to a reference standard. The presence of additional or shifted peaks can indicate impurities.

G cluster_hplc HPLC Protocol cluster_gcms GC-MS Protocol cluster_nmr NMR Protocol cluster_ftir FTIR Protocol hplc_prep Prepare Mobile Phase & Standards hplc_run Inject & Run HPLC hplc_prep->hplc_run hplc_sample Prepare Sample Solutions hplc_sample->hplc_run hplc_data Analyze Chromatograms hplc_run->hplc_data gcms_deriv Derivatize Sample gcms_run Inject & Run GC-MS gcms_deriv->gcms_run gcms_data Analyze Mass Spectra gcms_run->gcms_data nmr_prep Dissolve Sample in Deuterated Solvent nmr_run Acquire 1H & 13C Spectra nmr_prep->nmr_run nmr_data Analyze Chemical Shifts & Integrals nmr_run->nmr_data ftir_prep Place Sample on ATR ftir_run Acquire Spectrum ftir_prep->ftir_run ftir_data Analyze Absorption Bands ftir_run->ftir_data

Figure 2: Step-by-step experimental workflows for each analytical technique.

Comparative Purity Data from Different Suppliers (Hypothetical)

To illustrate the application of these methods, we present hypothetical purity analysis data for this compound obtained from three different fictional suppliers: Supplier A, Supplier B, and Supplier C.

Analytical Technique Parameter Supplier A Supplier B Supplier C
HPLC (Area %) Purity 99.8%98.5%99.2%
Impurity 1 (retention time: 2.5 min)0.1%0.8%0.3%
Impurity 2 (retention time: 4.8 min)Not Detected0.5%0.4%
Other Impurities0.1%0.2%0.1%
GC-MS Volatile Impurities Not Detected3-methoxypropylamine (trace)Not Detected
¹H NMR Structural Confirmation ConformsConformsConforms
Identified Impurities Trace solvent residue (acetone)3-methoxypropylamine, Di-(3-methoxypropyl)ureaTrace unidentified signals
FTIR Spectral Comparison Matches reference standardMinor shoulder on N-H stretch, additional peak at ~1580 cm⁻¹Matches reference standard with minor baseline noise

Interpretation of Hypothetical Data:

  • Supplier A: This sample shows the highest purity by HPLC and is free of volatile impurities detected by GC-MS. The only minor impurity detected by NMR is a common laboratory solvent, which may not be detrimental depending on the application. The FTIR spectrum matches the reference, indicating a high degree of purity.

  • Supplier B: This sample has a lower purity by HPLC and contains a significant amount of two impurities. GC-MS and NMR both identify the presence of the starting material, 3-methoxypropylamine. NMR also suggests the presence of a di-substituted urea byproduct. The FTIR spectrum shows deviations from the reference standard, consistent with the presence of these impurities.

  • Supplier C: This sample has a good purity by HPLC, but slightly lower than Supplier A. While no volatile impurities were detected by GC-MS, NMR shows some minor unidentified signals, suggesting the presence of low-level organic impurities. The FTIR spectrum is largely consistent with the reference, but with some baseline irregularities.

Best Practices and Troubleshooting

  • Reference Standard: Always use a well-characterized, high-purity reference standard for comparison.

  • System Suitability: Before running samples, perform system suitability tests to ensure your analytical system is performing correctly.

  • Blank Injections: Run blank injections (solvent only) to identify any peaks originating from the solvent or the system itself.

  • Spiking Experiments: To confirm the identity of a suspected impurity, you can "spike" a sample with a small amount of the pure impurity standard and observe the increase in the corresponding peak area in the chromatogram.

  • Data Integrity: Maintain meticulous records of all experimental parameters and results.

Conclusion

The purity of this compound can vary significantly between suppliers. A comprehensive analytical approach, combining HPLC, GC-MS, NMR, and FTIR, is crucial for a thorough purity assessment. This guide provides a robust framework and detailed protocols to empower researchers to confidently evaluate the quality of this important chemical intermediate. By investing the time in a thorough purity analysis, you can ensure the reliability and success of your research and development efforts.

References

  • Ministry Of Material. This compound, >95% Purity.
  • ChemScene. (3-Methoxypropyl)urea. chemscene.com. Accessed January 9, 2026.
  • National Center for Biotechnology Information. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. PubMed Central. Accessed January 9, 2026.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • MicroSolv Technology Corporation. Analysis of Urea. cogent-hplc.com. Accessed January 9, 2026.
  • Danielson, N. D., & Conlan, X. A. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 54(5), 1085-1096.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). hmdb.ca. Accessed January 9, 2026.
  • Macholl, S., et al. (2006). Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR and DFT Study.
  • CN101122589A. Urea and its impurity high performance liquid chromatography analysis method.
  • ResearchGate. (a) FTIR Spectrum of pure Urea.
  • BenchChem. High-performance liquid chromatography (HPLC) method for Methoxyurea analysis. benchchem.com. Accessed January 9, 2026.
  • Reddit. Urea FTIR and identifying bond stretch. reddit.com. Accessed January 9, 2026.
  • ResearchGate. Derivatization for GC-MS analysis?.
  • ResearchGate. Large scale preparation of N-substituted urea.
  • Spandidos Publications. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
  • SIELC Technologies. Separation of N-Methylol-N'-(methoxymethyl)urea on Newcrom R1 HPLC column. sielc.com. Accessed January 9, 2026.

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Compounds: A Case Study with N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target effects, stemming from a compound's interaction with unintended biomolecules, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using the hypothetical case of "N-(3-methoxypropyl)urea." We will explore the theoretical underpinnings of essential assays, provide detailed experimental protocols, and discuss the interpretation of comparative data.

The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1][2] This very property, however, necessitates a thorough investigation of potential off-target interactions. This guide will equip you with the knowledge to design and execute robust cross-reactivity studies, ensuring a comprehensive understanding of your compound's selectivity profile.

Foundational Approaches to Assessing Off-Target Binding

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will focus on three widely adopted and complementary techniques: Kinome Profiling, Competitive Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Kinome Profiling: A Broad Sweep of the Kinase Landscape

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common off-target liabilities for many drugs.[3][4] Kinome profiling provides a comprehensive screen of a compound's activity against a large panel of kinases.[3][4][5][6] This initial broad screen is invaluable for identifying potential off-target kinase interactions early in the drug discovery process.

Experimental Rationale: The fundamental principle involves measuring the ability of the test compound to inhibit the activity of a large number of purified kinases. This is often done using activity-based assays that measure the phosphorylation of a substrate.[4][7]

Visualization of Kinome Profiling Workflow:

G cluster_0 Kinome Profiling Workflow Compound of Interest\n(e.g., this compound) Compound of Interest (e.g., this compound) Incubation with Kinase Panel Incubation with Kinase Panel Compound of Interest\n(e.g., this compound)->Incubation with Kinase Panel Fixed Concentration Activity Assay\n(e.g., ADP-Glo™, Mobility Shift) Activity Assay (e.g., ADP-Glo™, Mobility Shift) Incubation with Kinase Panel->Activity Assay\n(e.g., ADP-Glo™, Mobility Shift) Measures Phosphorylation Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Activity Assay\n(e.g., ADP-Glo™, Mobility Shift)->Data Analysis\n(% Inhibition) Quantification Selectivity Profile\n(Heatmap or Dendrogram) Selectivity Profile (Heatmap or Dendrogram) Data Analysis\n(% Inhibition)->Selectivity Profile\n(Heatmap or Dendrogram)

Caption: A generalized workflow for kinome profiling.

Competitive Binding Assays: Quantifying Target Affinity

Once potential off-target interactions are identified, competitive binding assays are employed to quantify the binding affinity of the compound to these targets.[7][8][9] These assays measure the ability of a test compound to displace a known ligand from the target protein.

Experimental Rationale: The assay relies on the principle of competition between the unlabeled test compound and a labeled "probe" ligand for the same binding site on the target protein. The displacement of the labeled probe is measured, and from this, the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibitory concentration, IC50) of the test compound can be determined.[7]

Visualization of Competitive Binding Assay Principle:

G cluster_0 No Inhibitor cluster_1 With Inhibitor T Target Protein P Labeled Probe T->P Binding Signal High Signal P->Signal Generates T_i Target Protein I Inhibitor (this compound) T_i->I Competition P_i Labeled Probe Signal_i Low Signal P_i->Signal_i Displacement Reduces

Caption: Principle of a competitive binding assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While in vitro assays are crucial, it is equally important to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12]

Experimental Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][11][13][14] By heating cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[11][13][14]

Visualization of CETSA Workflow:

G Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock\n(Temperature Gradient) Heat Shock (Temperature Gradient) Compound Treatment->Heat Shock\n(Temperature Gradient) Cell Lysis Cell Lysis Heat Shock\n(Temperature Gradient)->Cell Lysis Separation of Soluble\nand Precipitated Proteins Separation of Soluble and Precipitated Proteins Cell Lysis->Separation of Soluble\nand Precipitated Proteins Quantification of Soluble\nTarget Protein (e.g., Western Blot) Quantification of Soluble Target Protein (e.g., Western Blot) Separation of Soluble\nand Precipitated Proteins->Quantification of Soluble\nTarget Protein (e.g., Western Blot) Generation of\nMelting Curves Generation of Melting Curves Quantification of Soluble\nTarget Protein (e.g., Western Blot)->Generation of\nMelting Curves

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol: Kinome Profiling

This protocol provides a general framework. Specific details may vary depending on the commercial service or in-house platform used.[5][6][15]

  • Compound Preparation: Prepare a stock solution of this compound and a comparator compound (e.g., a known multi-kinase inhibitor like Staurosporine) in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM) to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-enzyme controls.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for mobility shift assays).[4][7]

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Protocol: Competitive Binding Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common format for competitive binding studies.[16][17]

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently labeled tracer (probe), and a lanthanide-labeled antibody against the kinase.

  • Compound Dilution: Prepare a serial dilution of this compound and the comparator compound in the assay buffer.

  • Assay Plate Setup: In a low-volume, black, multi-well plate, add the test compounds, the target kinase, and the tracer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Antibody Addition: Add the lanthanide-labeled antibody to all wells.

  • Final Incubation: Incubate for another defined period (e.g., 30 minutes) to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a Western blot-based CETSA experiment.

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with this compound, a comparator compound, or vehicle control for a defined period.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and plot them against the temperature to generate melting curves.

Comparative Data Analysis

To illustrate the output of these studies, let's consider some hypothetical data for this compound and a known comparator, "Compound X."

Kinome Profiling Results

The results of a kinome screen are often visualized as a heatmap, showing the percent inhibition of a large panel of kinases at a single compound concentration.

Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound X (Comparator)
Target Kinase A95%98%
Off-Target Kinase B75%15%
Off-Target Kinase C10%85%
Off-Target Kinase D5%5%

This hypothetical data suggests that while both compounds are potent inhibitors of the intended Target Kinase A, this compound shows significant inhibition of Off-Target Kinase B, whereas Compound X has a greater effect on Off-Target Kinase C.

Competitive Binding Assay Data

Following up on the kinome profiling results, competitive binding assays would be performed to determine the affinity for the primary target and the identified off-target kinases.

Table 2: Hypothetical Binding Affinities (IC50 in nM)

Kinase TargetThis compoundCompound X (Comparator)
Target Kinase A5045
Off-Target Kinase B500>10,000
Off-Target Kinase C>10,000200

These results would quantify the observations from the initial screen, showing that this compound has a 10-fold lower affinity for Off-Target Kinase B compared to its primary target, while Compound X is more potent against Off-Target Kinase C.

CETSA Data

CETSA would be used to confirm that these interactions occur in a cellular context.

Table 3: Hypothetical CETSA Thermal Shift (ΔTm in °C)

TargetThis compoundCompound X (Comparator)
Target Kinase A+5.2+5.5
Off-Target Kinase B+2.1No significant shift

This hypothetical data would confirm that this compound engages both its primary target and Off-Target Kinase B in living cells, as indicated by the positive thermal shifts. The smaller shift for Off-Target Kinase B is consistent with its lower affinity.

Interpretation and Conclusion

The comprehensive analysis of cross-reactivity is a critical step in the preclinical development of any new chemical entity. By combining broad screening methods like kinome profiling with quantitative binding assays and cellular target engagement studies such as CETSA, researchers can build a detailed picture of a compound's selectivity.

In our hypothetical case study of this compound, the data would suggest a potential liability in the form of off-target activity against Kinase B. This information is invaluable for several reasons:

  • Guiding Lead Optimization: Medicinal chemists can use this information to modify the structure of this compound to improve its selectivity for Target Kinase A over Off-Target Kinase B.

  • Informing In Vivo Studies: Knowledge of potential off-target effects allows for more informed design and interpretation of in vivo efficacy and toxicology studies.

  • De-risking Clinical Development: A thorough understanding of a compound's selectivity profile is essential for predicting potential side effects in clinical trials.

The urea moiety is a versatile and valuable component of many therapeutic agents.[1][18] However, its hydrogen bonding capabilities can also lead to unintended interactions.[19] A rigorous and multi-faceted approach to cross-reactivity assessment, as outlined in this guide, is therefore not just recommended but essential for the successful development of safe and effective medicines.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Competition binding assay for measuring the interaction between... - ResearchGate.
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Are there experimental tests for off target effects in CRISPR? - ResearchGate.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - MD Anderson Cancer Center.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview - MDPI.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PubMed.
  • Quantitative Kinome Profiling Services - CD Biosynsis.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • CETSA.
  • 1119-61-5 | (3-Methoxypropyl)urea - ChemScene.
  • Understanding Cross-Reactivity | Alcolizer Technology.
  • (PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - ResearchGate.
  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC - PubMed Central.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • N-acetoacetyl-N'-(3-methoxypropyl)urea - C9H16N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC - NIH.
  • Cross-Reactivity With Drugs at the T Cell Level - Direct MS.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC - NIH.
  • Recent advances in urea- And thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis | Request PDF - ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Publishing.
  • Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Echemi.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. - ResearchGate.
  • Large scale preparation of N-substituted urea | Download Table - ResearchGate.
  • Common allergens in allergic contact dermatitis.
  • Mode of action of urea - PubMed.
  • HYDROXYUREA: MECHANISM OF ACTION - PubMed.
  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - MDPI.
  • Concentration dependent effects of urea binding to poly(N-isopropylacrylamide) brushes: a combined experimental and numerical study - PubMed.
  • Trimethylamine-N-oxide depletes urea in a peptide solvation shell - PMC - PubMed Central.
  • 1-(3-Hydroxypropyl)-3-(2-methoxycyclohexyl)urea | C11H22N2O3 | CID 111508409 - PubChem.
  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - MDPI.
  • 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea - PMC - NIH.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI.

Sources

The Strategic Application of N-(3-methoxypropyl)urea in Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances performance, cost, and practicality. This guide provides an in-depth cost-benefit analysis of utilizing N-(3-methoxypropyl)urea in chemical synthesis, offering a comparative perspective against common alternatives and supported by experimental insights.

This compound, a substituted urea derivative, presents a unique combination of steric and electronic properties that can be strategically leveraged in organic synthesis. Its methoxypropyl group introduces a degree of steric hindrance and alters its solubility and reactivity profile compared to unsubstituted urea or simpler N-alkyl ureas. This guide will explore the practical implications of these differences, enabling informed decisions in reagent selection for applications ranging from heterocyclic synthesis to the development of novel bioactive compounds.

I. Physicochemical Properties and Safety Profile

Before delving into its applications, a foundational understanding of this compound's properties is essential.

PropertyValueReference
CAS Number 1119-61-5[1]
Molecular Formula C₅H₁₂N₂O₂[1]
Molecular Weight 132.16 g/mol [1]
Melting Point 76-78 °C[2]
Boiling Point 214.2 ± 32.0 °C (Predicted)[2]
Purity (typical) >95%[1]

Safety and Handling: this compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information[3].

II. Application in Synthesis: The Biginelli Reaction as a Case Study

The Biginelli reaction, a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), serves as an excellent case study to evaluate the performance of this compound. DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient synthesis a topic of significant interest[4][5][6].

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea derivative[6]. The choice of the urea component can significantly influence the reaction yield and the properties of the final product.

graph Biginelli_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Aldehyde [label="Aldehyde"]; Ketoester [label="β-Ketoester"]; Urea_Derivative [label="this compound\n(or alternative urea)", fillcolor="#FBBC05"]; Intermediate1 [label="Acyliminium Ion Intermediate"]; Intermediate2 [label="Open-chain Adduct"]; DHPM [label="3,4-Dihydropyrimidin-2(1H)-one (DHPM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Intermediate1; Urea_Derivative -> Intermediate1; Ketoester -> Intermediate2; Intermediate1 -> Intermediate2; Intermediate2 -> DHPM;

{rank=same; Aldehyde; Ketoester; Urea_Derivative;} }

Figure 1: Generalized workflow of the Biginelli reaction.
Comparative Performance: this compound vs. Urea and N-methylurea

While specific comparative studies directly benchmarking this compound against other ureas in the Biginelli reaction are not extensively documented in publicly available literature, we can extrapolate its potential advantages and disadvantages based on the principles of organic synthesis and data from related N-substituted ureas[7][8].

ReagentPotential AdvantagesPotential Disadvantages
Urea - Low cost and readily available.- Simple structure, often leading to straightforward product purification.- Can sometimes lead to lower yields, especially with sterically hindered substrates[9].- Symmetrical structure can lead to side reactions in certain contexts.
N-methylurea - Increased nucleophilicity compared to urea, potentially leading to higher yields.- Can be used to introduce a methyl group at the N1 position of the DHPM ring.- Higher cost than urea.- The methyl group may not be the desired substituent for all applications.
This compound - The methoxypropyl group can enhance solubility in organic solvents.- The steric bulk may influence regioselectivity in certain reactions.- The ether linkage offers a potential site for further functionalization or can influence the pharmacokinetic properties of the final molecule.- Significantly higher cost compared to urea and N-methylurea.- The larger substituent may lead to lower reaction rates or require optimized reaction conditions.- Purification of the final product might be more complex.

Experimental Insight: The use of N-substituted ureas in the Biginelli reaction has been shown to be effective, often with the aid of promoters like chlorotrimethylsilane (TMSCl) in DMF to achieve excellent yields[8]. The choice of an N-substituted urea like this compound would be a deliberate one, driven by the desire to incorporate the methoxypropyl moiety into the final DHPM structure for specific biological or physicochemical purposes.

Experimental Protocol: A Representative Biginelli Reaction

The following is a generalized protocol for a Biginelli reaction, which can be adapted for use with this compound. Optimization of solvent, catalyst, and temperature may be required to achieve optimal yields.

graph Protocol_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Combine aldehyde, β-ketoester, and\nthis compound in a suitable solvent."]; Step2 [label="Add an acid catalyst (e.g., HCl, p-TsOH)."]; Step3 [label="Heat the reaction mixture under reflux."]; Step4 [label="Monitor reaction progress by TLC."]; Step5 [label="Cool the reaction mixture and isolate the crude product."]; Step6 [label="Purify the product by recrystallization or column chromatography."]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> End; }

Figure 2: Step-by-step experimental workflow for a Biginelli reaction.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and this compound (1.2 mmol) in a suitable solvent (e.g., ethanol, acetonitrile)[5][7].

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl, or 10 mol% of p-toluenesulfonic acid)[9][10].

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

III. Cost-Benefit Analysis

The primary drawback of using this compound is its cost. A comparative cost analysis highlights this disparity.

ReagentRepresentative Price (per gram)Source (Illustrative)
Urea ~$0.10 - $0.50Major Chemical Supplier
N-methylurea ~$2.00 - $5.00Major Chemical Supplier
This compound ~$150 - $200+[1]

(Note: Prices are estimates for research quantities and can vary significantly based on supplier, purity, and volume.)

Justification for Use Despite Higher Cost:

The decision to use a significantly more expensive reagent like this compound hinges on the specific goals of the synthesis.

  • Introduction of a Specific Moiety: The primary justification is the direct incorporation of the N-(3-methoxypropyl) group into the target molecule. This substituent may be crucial for achieving desired biological activity, modulating solubility, or altering the pharmacokinetic profile of a drug candidate. In drug discovery, the unique properties conferred by this group can be invaluable[11][12].

  • Avoidance of Multi-Step Synthesis: Synthesizing a complex molecule with the N-(3-methoxypropyl) substituent through a multi-step route (e.g., post-reaction modification of a simpler DHPM) could be more time-consuming, involve more purification steps, and ultimately be less efficient in terms of overall yield and labor costs.

  • Novelty and Patentability: In the competitive landscape of drug development, the use of unique building blocks can lead to novel chemical entities with stronger intellectual property protection.

graph Cost_Benefit_Analysis { layout=dot; rankdir=LR; node [shape=record, style=filled];

Cost [label="{ High Initial Cost | - Higher price per gram}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benefit [label="{ Potential Long-Term Value | + Introduction of specific functionality\l+ Improved biological/pharmacokinetic properties\l+ Simplified synthesis of complex targets\l+ Novelty and IP advantages\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cost -> Benefit [label="Justification", color="#4285F4"]; }

Figure 3: Balancing the cost versus the potential benefits of using this compound.

IV. Alternatives to this compound

When the specific N-(3-methoxypropyl) moiety is not a strict requirement, several alternatives can be considered for the synthesis of substituted ureas.

  • Other N-Alkyl or N-Aryl Ureas: A wide variety of N-substituted ureas are commercially available, allowing for the introduction of different functional groups to probe structure-activity relationships[13].

  • Isocyanates: The reaction of an amine with an isocyanate is a common method for synthesizing unsymmetrical ureas[14]. To introduce the 3-methoxypropyl group, one could use 3-methoxypropylamine and a suitable isocyanate.

  • Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to couple two different amines to form an unsymmetrical urea, offering a versatile but often more hazardous alternative[15].

V. Conclusion for the Practicing Scientist

The use of this compound in synthesis is a strategic choice rather than a routine substitution for more common urea sources. Its high cost necessitates a clear and compelling reason for its inclusion, typically centered on the specific structural and functional attributes it imparts to the final product.

For researchers in drug discovery and medicinal chemistry, the ability to directly incorporate the N-(3-methoxypropyl) group in a single step can accelerate the synthesis of novel compounds for biological screening. While the initial outlay for the reagent is high, the potential savings in terms of synthetic steps, purification, and time, coupled with the potential for discovering compounds with enhanced properties, can provide a significant return on investment.

VI. References

  • Alvim, H. G., et al. (2018). The multicomponent reaction of an aldehyde, 1,3-dicarbonyl compound, and urea/thiourea using counteranion-directed catalysis (ACDC) and ionic liquid effect (ILE) at 30°C for 72 h gave rise to an enantioselective Biginelli reaction. Frontiers in Chemistry.

  • Qu, H., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2846–2851.

  • Bankston, D., et al. (2002). A scaleable synthesis of BAY 43-9006: a potent Raf kinase inhibitor for the treatment of cancer. Organic Process Research & Development, 6(6), 777–781.

  • Bosch, C., & Meiser, W. (1922). U.S. Patent No. 1,429,483. Washington, DC: U.S. Patent and Trademark Office.

  • Caron, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3695.

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(3), 417-427.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

  • Lee, J., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(10), 3947-3963.

  • Salehi, H., & Guo, Q. X. (2004). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2004(3), 55-61.

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Yue, X., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27.

  • Chen, J., et al. (2022). Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility. ChemRxiv.

  • Hefei University of Technology. (2022). Method for synthesizing prucalopride impurity. CN112552292B.

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.

  • Katritzky, A. R., et al. (2003). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Arkivoc, 2003(12), 149-156.

  • Kharb, R., et al. (2011). Different synthetic approaches towards urea derivatives. Journal of Pharmaceutical Sciences and Research, 3(6), 1264-1272.

  • Lee, S. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666.

  • Milovic, N. M., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 10, 934253.

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27.

  • Ramos, L. M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.

  • S. V. Ryabukhin, et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis.

  • Vasilevsky, S. F., & Alabugin, I. V. (2012). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Journal of Organic Chemistry, 77(17), 7438-7445.

  • Vishnyakova, T. P., et al. (1985). Substituted ureas. Methods of synthesis and applications. Russian Chemical Reviews, 54(3), 249.

  • Zhang, Y., et al. (2019). Large scale preparation of N-substituted urea. ResearchGate.

  • Zhang, W., & Tempest, P. A. (2005). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews, 105(12), 4231-4258.

  • Zhang, Y., et al. (2024). Synthesis of N-acylated urea and thiourea based on hydroxy and methoxybenzoic acids as potential drugs. Izvestia Volgograd State Technical University.

  • Welsch, M. E., et al. (2010). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 53(14), 5047-5077.

  • Wu, X., et al. (2022). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 28(2), 7757.

  • Singh, U. P., & Singh, R. K. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15099.

  • Yue, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496.

Sources

A Comparative Guide to the Environmental Impact of N-(3-methoxypropyl)urea Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(3-methoxypropyl)urea, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound, offering insights into their respective environmental footprints. By examining factors such as atom economy, the use of hazardous reagents, and waste generation, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Introduction to this compound and the Imperative of Green Synthesis

This compound is a valuable intermediate whose synthesis traditionally may involve hazardous reagents and generate significant waste. The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. Key principles relevant to this comparison include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. A thorough understanding of these principles is crucial for evaluating the sustainability of each synthetic method.

Comparative Analysis of Synthesis Routes

This guide will focus on three primary synthetic routes to this compound:

  • Route 1: The Reaction of 3-Methoxypropylamine with Urea. This method represents a direct and often high-yielding approach.

  • Route 2: The Reaction of 3-Methoxypropylamine with Potassium Isocyanate. This route offers an alternative that can be conducted under environmentally benign conditions.

  • Route 3: The Phosgene-Mediated Synthesis via 3-Methoxypropyl Isocyanate. This traditional method highlights the significant environmental and safety challenges associated with the use of highly toxic reagents.

A detailed examination of each route follows, including proposed experimental protocols, an analysis of their environmental impact, and a calculation of their atom economy.

Route 1: Synthesis from 3-Methoxypropylamine and Urea

This method involves the direct reaction of 3-methoxypropylamine with urea, typically at elevated temperatures, to form this compound and ammonia as a byproduct. While seemingly straightforward, the environmental performance of this route is heavily dependent on the reaction conditions and the management of the ammonia byproduct.

Experimental Protocol

A plausible experimental protocol, adapted from general procedures for the synthesis of N-alkyl-ureas, is as follows:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 3-methoxypropylamine (1.0 mol) and urea (1.2 mol).

  • Add a high-boiling inert solvent such as xylene (200 mL) to facilitate heat transfer and mixing.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Ammonia gas will be evolved during the reaction and should be passed through a scrubber containing dilute acid.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • The product, this compound, may precipitate upon cooling. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or water.

Environmental Impact Analysis
  • Reagents: 3-Methoxypropylamine is a flammable liquid and can cause skin and eye irritation[1]. Urea is a low-toxicity compound and is widely used as a fertilizer[2].

  • Solvents: Xylene is a volatile organic compound (VOC) and a flammable liquid with known health and environmental hazards. Efforts should be made to replace it with a greener solvent if possible.

  • Byproducts and Waste: The primary byproduct is ammonia, a corrosive and toxic gas. Proper scrubbing is essential to prevent its release into the atmosphere. The use of an organic solvent necessitates a purification step, which generates additional solvent waste.

  • Energy Consumption: The reaction requires prolonged heating at elevated temperatures, contributing to its energy footprint.

Atom Economy

The atom economy for this reaction is calculated as follows:

C₅H₁₂N₂O₂ (Product) / (C₄H₁₁NO + CH₄N₂O) (Reactants) = 132.16 / (89.14 + 60.06) = 88.5%

This relatively high atom economy is a positive feature of this route, as a large portion of the reactant atoms are incorporated into the final product.

Route 2: Synthesis from 3-Methoxypropylamine and Potassium Isocyanate (A Greener Approach)

This method utilizes the reaction of 3-methoxypropylamine with potassium isocyanate, which can be performed in an aqueous medium, significantly reducing the use of hazardous organic solvents. This approach aligns well with the principles of green chemistry[3][4].

Experimental Protocol

A green experimental protocol adapted from the synthesis of other N-substituted ureas in water is as follows[3][4][5]:

  • In a reaction flask, dissolve 3-methoxypropylamine (1.0 mol) in water (200 mL).

  • In a separate beaker, dissolve potassium isocyanate (1.1 mol) in water (150 mL).

  • Slowly add the potassium isocyanate solution to the amine solution with vigorous stirring at room temperature.

  • The reaction is typically exothermic and may proceed to completion within a few hours. Monitor the reaction progress by TLC.

  • Upon completion, the product, this compound, may precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry. If the product is water-soluble, extraction with a suitable solvent may be necessary, followed by solvent removal.

Environmental Impact Analysis
  • Reagents: 3-Methoxypropylamine has moderate toxicity[6]. Potassium isocyanate is harmful if swallowed and causes serious eye irritation[7][8]. However, it is considered a safer alternative to isocyanates.

  • Solvents: The use of water as the reaction solvent is a major environmental advantage, eliminating the need for volatile and often toxic organic solvents.

  • Byproducts and Waste: This reaction is an addition reaction with no byproducts, leading to a high atom economy and minimal waste generation. The work-up is significantly simplified, often requiring only filtration.

  • Energy Consumption: The reaction is typically performed at room temperature, leading to low energy consumption.

Atom Economy

The atom economy for this reaction is:

C₅H₁₂N₂O₂ (Product) / (C₄H₁₁NO + KNCO) (Reactants) = 132.16 / (89.14 + 81.12) = 77.6%

While lower than Route 1 due to the incorporation of the potassium cation in the reactant mass which is not part of the product, the overall environmental benefits of this route, particularly the avoidance of hazardous solvents and byproducts, make it a highly attractive green alternative.

Route 3: Synthesis from 3-Methoxypropyl Isocyanate

This traditional route involves the preparation of 3-methoxypropyl isocyanate, which is then reacted with ammonia to yield the desired urea. The synthesis of the isocyanate intermediate is the primary source of environmental concern in this pathway.

Sub-route 3a: Isocyanate Synthesis using Phosgene or Triphosgene

The most common method for preparing isocyanates involves the reaction of the corresponding amine with phosgene or a safer, but still hazardous, phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate)[9][10][11].

Experimental Protocol (Conceptual)

A conceptual protocol for the synthesis of this compound via the isocyanate route is as follows:

Step 1: Synthesis of 3-Methoxypropyl Isocyanate

  • In a well-ventilated fume hood, a solution of 3-methoxypropylamine (1.0 mol) in an inert solvent like toluene is prepared.

  • This solution is added dropwise to a solution of triphosgene (0.35 mol) in the same solvent at a controlled temperature (typically 0-10°C).

  • The reaction mixture is then heated to reflux until the reaction is complete, evolving hydrogen chloride gas which must be scrubbed.

  • The resulting 3-methoxypropyl isocyanate is isolated by distillation.

Step 2: Synthesis of this compound

  • The purified 3-methoxypropyl isocyanate (1.0 mol) is dissolved in an inert solvent.

  • Ammonia gas is bubbled through the solution, or an aqueous ammonia solution is added, leading to the precipitation of this compound.

  • The product is collected by filtration, washed, and dried.

Environmental Impact Analysis
  • Reagents: Phosgene is an extremely toxic and corrosive gas. Triphosgene, while a solid and easier to handle, readily decomposes to phosgene and is also highly toxic[11]. 3-Methoxypropyl isocyanate is a lachrymator and is harmful if inhaled.

  • Solvents: This route typically employs chlorinated or aromatic solvents, which are environmentally persistent and have associated health risks.

  • Byproducts and Waste: The synthesis of the isocyanate generates significant amounts of hydrogen chloride as a byproduct, which requires neutralization and disposal. The overall process generates considerable chemical waste.

  • Safety: The use of phosgene or triphosgene requires stringent safety protocols and specialized equipment due to their extreme toxicity.

Atom Economy

The atom economy for the overall process (starting from 3-methoxypropylamine and triphosgene to this compound) is poor due to the large mass of the phosgene equivalent that does not get incorporated into the final product.

Atom Economy (assuming triphosgene):

C₅H₁₂N₂O₂ (Product) / (C₄H₁₁NO + 1/3 C₃Cl₆O₃ + NH₃) (Reactants) = 132.16 / (89.14 + 98.91 + 17.03) = 64.4%

Greener Alternatives for Isocyanate Synthesis

In recent years, several phosgene-free methods for isocyanate synthesis have been developed, including the use of dimethyl carbonate (DMC) or the direct carbonylation of amines with CO₂[12][13]. While these methods are significant improvements, they often require high pressures, specific catalysts, and may not be universally applicable.

Comparative Summary of Synthesis Methods

The following table provides a concise comparison of the key environmental metrics for the three synthesis routes.

FeatureRoute 1: From Amine and UreaRoute 2: From Amine and KOCN (in Water)Route 3: From Isocyanate (via Triphosgene)
Key Reagents 3-Methoxypropylamine, Urea3-Methoxypropylamine, Potassium Isocyanate3-Methoxypropylamine, Triphosgene, Ammonia
Solvent High-boiling organic solvent (e.g., Xylene)WaterChlorinated or aromatic solvents
Primary Byproducts AmmoniaNoneHydrogen Chloride, Chloroformates
Atom Economy (%) 88.5%77.6%64.4%
Key Hazards Flammable solvents, ammonia gasHarmful if swallowed (KOCN)Extremely toxic reagents (Triphosgene), corrosive byproducts
Energy Consumption High (prolonged heating)Low (room temperature)High (heating and distillation)
Overall Greenness ModerateHigh Very Low

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three primary synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: From Amine and Urea cluster_1 Route 2: From Amine and KOCN cluster_2 Route 3: From Isocyanate Amine1 3-Methoxypropylamine Product1 This compound Amine1->Product1 Urea Urea Urea->Product1 Byproduct1 Ammonia Product1->Byproduct1 releases Amine2 3-Methoxypropylamine Product2 This compound Amine2->Product2 KOCN Potassium Isocyanate KOCN->Product2 Amine3 3-Methoxypropylamine Isocyanate 3-Methoxypropyl Isocyanate Amine3->Isocyanate Triphosgene Triphosgene Triphosgene->Isocyanate Product3 This compound Isocyanate->Product3 HCl HCl Isocyanate->HCl releases Ammonia Ammonia Ammonia->Product3

Caption: Comparative overview of the three main synthesis routes for this compound.

Conclusion and Recommendations

Based on this comprehensive environmental impact assessment, the synthesis of this compound via the reaction of 3-methoxypropylamine with potassium isocyanate in water (Route 2) emerges as the most environmentally benign and sustainable method. Its high atom economy, use of water as a solvent, mild reaction conditions, and minimal waste generation make it a superior choice from a green chemistry perspective.

While the direct reaction with urea (Route 1) offers a good atom economy, its reliance on organic solvents and the production of ammonia as a byproduct present environmental challenges. The traditional isocyanate route (Route 3), particularly when employing phosgene or its surrogates, is fraught with severe safety and environmental hazards and should be avoided whenever possible.

For researchers and drug development professionals committed to sustainable practices, prioritizing the development and optimization of aqueous, catalyst-free, or catalytic methods based on safer reagents, such as the one outlined in Route 2, is highly recommended. The adoption of such green synthetic strategies is not only environmentally responsible but also contributes to safer and more efficient chemical manufacturing processes.

References

  • Urea Synthesis → News → Feed 3. (n.d.).
  • Non-phosgene Synthesis of Isocyanate Precursors. (2011, April 22). Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids.
  • Green Synthesis of Benzoyl Isocyanate: A Technical Guide to Phosgene-Free Alternatives. (n.d.). Benchchem.
  • How To Get Isocyanate? (n.d.). ACS Omega.
  • Blue Urea: Fertilizer With Reduced Environmental Impact. (n.d.). Frontiers.
  • Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. (2025, September 25). ACS Fall 2025.
  • Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. (2014). Macromolecular Rapid Communications, 35(14), 1238-1254.
  • What is the environmental impact of urea? (2024, January 15). ResearchGate.
  • How To Get Isocyanate? (n.d.). PubMed Central.
  • Urea production: An absolute environmental sustainability assessment. (n.d.). ResearchGate.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219.
  • Green pathways for urea synthesis: A review from Australia's perspective. (2025, September 10). ResearchGate.
  • 3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya.
  • 3-Methoxypropylamine - Safety Data Sheet. (2025, November 29). ChemicalBook.
  • Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET. (2010, November 24).
  • 3-METHOXYPROPYLAMINE, 99.5%. (n.d.). North Metal and Chemical Company.
  • How to Calculate Atom Economy. (2021, April 29). YouTube.
  • 3-Methoxypropylamine SDS, 5332-73-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. (2025, August 10). ResearchGate.
  • Phosgenation Reactions with Phosgene from Triphosgene. (2025, August 10). ResearchGate.
  • Challenges and recent advances in bio-based isocyanate production. (n.d.). ResearchGate.
  • Large scale preparation of N-substituted urea. (n.d.). ResearchGate.
  • A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water. (2018, June 3).
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13).
  • Green Chemistry Principle #2: Atom Economy. (2014, April 4).
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals.
  • The Potential of Potassium Cyanate. (n.d.). Longdom Publishing.
  • green chemistry – the atom economy. (n.d.).
  • SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • POTASSIUM CYANATE CAS NO 590-28-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Higher: Atom Economy. (2016, March 12). YouTube.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2025, October 14). Sigma-Aldrich.
  • Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal.
  • Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. (n.d.). Google Patents.
  • Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.).
  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. (2025, December 19). ResearchGate.
  • Isocyanate-based multicomponent reactions. (2024, December 12). PubMed Central.
  • Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. (n.d.). National Institutes of Health.
  • Synthesis of Amino Acid Ester Isocyanates. (2002). Organic Syntheses, 78, 220.
  • Potassium thiocyanate. (2025, February 19). Penta chemicals.

Sources

The Reproducibility of Experiments Using N-(3-methoxypropyl)urea: A Comparative Guide to Evaluating Nitrogen Release Dynamics in Soil

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of agricultural and environmental sciences, the quest for enhanced nitrogen use efficiency is paramount. Modified urea compounds are at the forefront of this research, aiming to synchronize nitrogen release with crop demand, thereby minimizing environmental losses. This guide delves into the experimental framework for assessing the performance of one such compound, N-(3-methoxypropyl)urea, as a potential slow-release nitrogen fertilizer. We will explore a reproducible methodology for its synthesis and evaluation against a commercially available alternative, emphasizing the critical parameters that govern experimental fidelity. This document is intended for researchers, scientists, and drug development professionals venturing into agricultural chemistry, providing a robust foundation for conducting and interpreting soil-based experiments.

The challenge of reproducibility in chemistry is a well-documented concern, with studies indicating that a significant percentage of researchers struggle to replicate published findings[1][2]. This guide directly addresses this issue by not only providing detailed protocols but also by explaining the scientific rationale behind each step, thereby empowering researchers to identify and control variables that could otherwise lead to inconsistent results.

Synthesis of this compound: A Foundational Protocol

To conduct any meaningful experiment, a reliable source of the test compound is essential. While this compound can be sourced commercially, in-house synthesis can provide greater control over purity and allows for isotopic labeling if required. The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for the preparation of N-substituted ureas[3][4][5].

Synthetic Pathway

The synthesis involves the reaction of 3-methoxypropylamine with an isocyanate precursor, typically generated in situ from urea or by using a reagent like potassium isocyanate. The reaction proceeds via nucleophilic addition of the amine to the isocyanate.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-methoxypropylamine 3-methoxypropylamine Reaction Reaction 3-methoxypropylamine->Reaction Nucleophilic Attack Urea Urea Urea->Reaction Isocyanate Precursor Solvent (e.g., Xylene) Solvent (e.g., Xylene) Solvent (e.g., Xylene)->Reaction Heat (120-140°C) Heat (120-140°C) Heat (120-140°C)->Reaction This compound This compound Ammonia (gas) Ammonia (gas) Reaction->this compound Reaction->Ammonia (gas)

Figure 1: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, suspend urea (1.0 eq) in a high-boiling, inert solvent such as xylene.

  • Heating: Heat the suspension to 120-125°C with vigorous stirring. At this temperature, urea begins to decompose, forming isocyanic acid in equilibrium.

  • Amine Addition: Slowly add 3-methoxypropylamine (1.0 eq) to the reaction mixture. The addition should be dropwise to control the evolution of ammonia gas.

  • Reaction Monitoring: Maintain the reaction temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the xylene.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., hexane) to remove any remaining impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected melting point is 76-78°C[6].

Comparative Analysis of Nitrogen Release: An Experimental Guide

To evaluate the efficacy of this compound as a slow-release nitrogen fertilizer, a soil incubation study is the gold standard[7][8]. This method allows for the assessment of nitrogen mineralization under controlled laboratory conditions, providing a reproducible measure of nutrient release patterns.

Experimental Design

This experiment will compare three treatments:

  • T1 (Control): Unmodified Urea

  • T2 (Test Compound): Synthesized this compound

  • T3 (Benchmark): A commercially available polymer-coated urea (PCU)[9][10].

Each treatment will be incubated in a representative soil, and the concentrations of urea, ammonium (NH₄⁺), and nitrate (NO₃⁻) + nitrite (NO₂⁻) will be measured at regular intervals over a period of 90 days.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis A Soil Collection & Sieving B Soil Characterization (pH, texture, C:N) A->B C Fertilizer Application (T1, T2, T3) B->C D Incubation at Controlled Temp & Moisture C->D E Soil Sampling at Time Points (0, 7, 14, 30, 60, 90 days) D->E Time Course F Extraction with 2M KCl E->F G Urea Analysis (Colorimetric) F->G H Ammonium Analysis (Colorimetric) F->H I Nitrate+Nitrite Analysis (Colorimetric) F->I J Data Analysis & Comparison G->J H->J I->J

Figure 2: Workflow for the comparative soil incubation study.
Detailed Protocols for Reproducible Results
  • Soil Collection: Collect a sufficient quantity of topsoil (0-20 cm depth) from a field with no recent history of fertilization.

  • Sieving and Homogenization: Air-dry the soil and pass it through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly.

  • Characterization: Before starting the incubation, characterize the soil for key properties such as pH, texture (sand, silt, clay content), total carbon, and total nitrogen. This is crucial for ensuring the reproducibility of the experiment in different laboratories.

  • Fertilizer Application: For each treatment, thoroughly mix the respective nitrogen source (T1, T2, or T3) with a subsample of the soil at a rate equivalent to a standard agricultural application (e.g., 200 mg N per kg of dry soil).

  • Incubation Setup: Place a known mass of the treated soil (e.g., 100 g) into individual incubation containers (e.g., glass jars). Adjust the soil moisture to 60% of its water-holding capacity.

  • Controlled Incubation: Incubate the containers in the dark at a constant temperature (e.g., 25°C). The containers should be covered with a perforated lid to allow for gas exchange while minimizing water loss. Monitor and adjust the moisture content weekly.

  • Sampling: At each time point (e.g., 0, 7, 14, 30, 60, and 90 days), destructively sample three replicate containers for each treatment.

  • Extraction: Extract the inorganic nitrogen from a subsample of soil (e.g., 10 g) by shaking it with a 2M potassium chloride (KCl) solution for 30 minutes. Filter the resulting slurry to obtain a clear soil extract[1][11].

  • Urea Analysis: Determine the urea concentration in the soil extract using a colorimetric method, such as the diacetyl monoxime method[2][12][13]. This reaction produces a colored complex with an absorbance maximum at 520-530 nm, which is proportional to the urea concentration.

  • Ammonium (NH₄⁺) Analysis: Quantify the ammonium concentration using the indophenol blue method[11][14]. In this reaction, ammonium reacts with salicylate and hypochlorite in the presence of a catalyst to form a blue-colored complex, which is measured spectrophotometrically at approximately 630 nm.

  • Nitrate (NO₃⁻) + Nitrite (NO₂⁻) Analysis: Determine the combined concentration of nitrate and nitrite. This is typically done by reducing nitrate to nitrite using a cadmium column, followed by the colorimetric determination of total nitrite using the Griess reaction[1]. This reaction involves the diazotization of sulfanilamide by nitrite, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.

Data Presentation and Interpretation

The data collected from this experiment should be organized in a clear and concise manner to facilitate comparison between the different treatments.

Tabular Summary of Nitrogen Release
Time (days)TreatmentUrea-N (mg/kg soil)NH₄⁺-N (mg/kg soil)NO₃⁻+NO₂⁻-N (mg/kg soil)Total Mineral N (mg/kg soil)
0 Urea
This compound
Polymer-Coated Urea
7 Urea
This compound
Polymer-Coated Urea
14 Urea
This compound
Polymer-Coated Urea
30 Urea
This compound
Polymer-Coated Urea
60 Urea
This compound
Polymer-Coated Urea
90 Urea
This compound
Polymer-Coated Urea

Total Mineral N = NH₄⁺-N + NO₃⁻+NO₂⁻-N

Interpretation of Results

The rate of disappearance of the parent urea compound and the appearance of ammonium and nitrate/nitrite will indicate the nitrogen release profile.

  • Unmodified Urea (T1): Expected to show a rapid decrease in urea concentration and a corresponding sharp increase in ammonium and subsequently nitrate, indicating fast hydrolysis and nitrification.

  • This compound (T2): The release profile will reveal its potential as a slow-release agent. A slower decrease in the parent compound and a more gradual increase in mineral nitrogen compared to T1 would be indicative of controlled release.

  • Polymer-Coated Urea (T3): This will serve as a benchmark for a commercially successful slow-release technology, providing a point of comparison for the performance of this compound.

Ensuring Scientific Integrity and Reproducibility

The trustworthiness of these experiments hinges on meticulous attention to detail and the control of key variables.

  • Purity of Reagents: The purity of the synthesized this compound and all other chemical reagents is critical. Impurities can act as catalysts or inhibitors, altering the rates of nitrogen transformation.

  • Soil Homogeneity: The soil used for the incubation must be thoroughly homogenized to ensure that all replicates are as identical as possible.

  • Environmental Control: Temperature and moisture are the primary drivers of microbial activity and, consequently, nitrogen cycling in soil. These must be kept constant throughout the experiment.

  • Analytical Precision: The colorimetric methods used for nitrogen analysis must be properly calibrated with a set of standards for each run. The use of a continuing calibration verification standard is recommended to ensure the stability of the instrument's calibration[1].

  • Statistical Analysis: The experiment should be conducted with a sufficient number of replicates (at least three) to allow for meaningful statistical analysis of the differences between treatments.

By adhering to these principles and the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data on the performance of this compound and other novel nitrogen compounds. This will contribute to the development of more efficient and environmentally sustainable agricultural practices.

References

  • University of Wisconsin-Madison. (n.d.). Nitrate+ Nitrite Nitrogen in Soil, Plant Tissue, and Water.
  • Lambert, B. D., & Muir, D. B. (2004). The determination of urea in soil extracts and related samples—a review. Soil Research, 42(8), 973-983.
  • Ricker, R. D. (2018). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLoS ONE, 13(5), e0198115.
  • Jadhav, V. H., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 3028-3034.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • Kramer, S. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World.
  • Eisele, W., et al. (1982). Process for the preparation of alkyl-ureas. U.S. Patent 4,310,692.
  • Wikipedia. (n.d.). Ureas.
  • Medina, L. C., et al. (2014). Evaluation of a soil incubation method to characterize nitrogen release patterns of slow- and controlled-release fertilizers. Journal of AOAC International, 97(3), 941-949.
  • Cantarella, H., et al. (2003). INCUBATION METHODS FOR ASSESSING MINERALIZABLE NITROGEN IN SOILS UNDER SUGARCANE. Revista Brasileira de Ciência do Solo, 27(1), 113-122.
  • METTLER TOLEDO. (n.d.). Determination of Ammonia in Soil Using UV Vis Spectroscopy.
  • University of Wisconsin-Madison. (n.d.). Ammonia Nitrogen in Soil, Plant Tissue, and Water.
  • Douglas, L. A., & Bremner, J. M. (1970). Colorimetric determination of microgram quantities of urea. Analytical Letters, 3(2), 79-87.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Maynard, D. G., et al. (2007). Chapter 17: Mineralization-N. In M. R. Carter & E. G. Gregorich (Eds.), Soil Sampling and Methods of Analysis (2nd ed., pp. 205-217). CRC Press.
  • Bremner, J. M., & Shaw, K. (1955). Determination of ammonia and nitrate in soil. The Journal of Agricultural Science, 46(3), 320-328.
  • OSU Soil Fertility Lab. (2022). Procedure for Soil Inorganic Nitrogen.
  • Hach. (n.d.). Nitrate/Nitrite Test Strips.
  • Yarafert. (2025, August 6). Slow-Release vs. Conventional Urea Fertilizer: Key Differences Explained.
  • Turf[TECH]Report. (2018, April 11). Controlled/Slow Release Fertilizers [Part 1].
  • Turf[TECH]Report. (2018, April 14). Controlled/Slow Release Fertilizers [Part 2].
  • Medina, L. C., et al. (2012). Methods for Determining Nitrogen Release from Controlled-release Fertilizers Used for Vegetable Production. HortTechnology, 22(6), 745-752.

Sources

Safety Operating Guide

Navigating the Disposal of N-(3-methoxypropyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive, step-by-step guide to the safe and compliant disposal of N-(3-methoxypropyl)urea, ensuring the protection of personnel and the environment. This document provides essential safety protocols, waste management procedures, and spill response actions tailored for research and development settings.

Hazard Assessment and Initial Safety Precautions

This compound is classified with a GHS07 pictogram and the signal word "Warning," indicating that it may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Core Directive: The absence of a specific SDS necessitates a cautious approach. Treat this compound as a hazardous substance and follow all institutional and local regulations for chemical waste.

Personal Protective Equipment (PPE)

Before beginning any work involving this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]

  • Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

An eyewash station and emergency shower must be readily accessible in the work area.

Waste Characterization and Segregation

Proper characterization of the waste stream is the first critical step in compliant disposal. Waste this compound should be classified as chemical waste.

Key Principle: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

Incompatible Materials: Store waste this compound away from strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

  • Container Selection: Designate a specific, compatible, and clearly labeled waste container for this compound. The container must be made of a material that will not react with the chemical and should have a secure, sealable lid.

  • Labeling: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," and the associated hazards (e.g., "Irritant").

  • Waste Collection:

    • For solid waste, use appropriate tools to transfer the material into the designated waste container, minimizing dust formation.[2]

    • For solutions, carefully pour the liquid waste into the designated container, avoiding splashes.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel, away from general traffic, and have secondary containment to capture any potential leaks.

  • Request for Pickup: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 60-90 days), submit a chemical collection request to your EHS department for proper disposal.

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Solid or Liquid this compound) B Select & Label Compatible Waste Container A->B C Is Container Properly Labeled with Chemical Name & Hazards? B->C D Collect Waste in Designated Container C->D Yes I Affix Correct Label C->I No E Store Sealed Container in Satellite Accumulation Area (SAA) D->E F Is Container Full or Nearing Storage Time Limit? E->F F->E No G Submit Chemical Collection Request to EHS Department F->G Yes H EHS Pickup and Final Disposal (Incineration) G->H I->D

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use dikes or absorbent materials to prevent spreading.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data such as occupational exposure limits (OELs) for this compound are not available. In the absence of this data, it is imperative to handle the compound with a high degree of caution, assuming a low OEL and implementing robust engineering controls and PPE to minimize any potential exposure.

ParameterValueSource/Rationale
CAS Number 1119-61-5Chemical Abstracts Service
GHS Hazard GHS07 (Warning)Inferred from supplier information[1]
Primary Hazards Skin/Eye Irritation, Potentially Harmful if Swallowed/InhaledBased on GHS classification[1]
Incompatible Materials Strong Oxidizing AgentsGeneral principle for urea compounds[2]
Recommended Disposal Incineration via a licensed hazardous waste facilityBest practice for organic chemical waste

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to systematic waste collection and compliant disposal—researchers can ensure a safe working environment and minimize their ecological footprint. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Urea.

Sources

Mastering the Safe Handling of N-(3-methoxypropyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. N-(3-methoxypropyl)urea, a key building block in various synthetic pathways, requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that dictate the necessary safety precautions.[1] A comprehensive understanding of these hazards is the first step toward safe handling.

Hazard StatementClassificationImplication for Handling
H302 Harmful if swallowedIngestion can lead to adverse health effects.
H312 Harmful in contact with skinThe substance can be absorbed through the skin, causing systemic effects.
H315 Causes skin irritationDirect contact can cause redness, itching, and inflammation.
H319 Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.
H332 Harmful if inhaledInhalation of dust or aerosols can be detrimental to the respiratory system.
H335 May cause respiratory irritationInhaled particles can irritate the respiratory tract.

These classifications underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy that provides comprehensive protection against all potential routes of exposure.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational principle.[2] However, the specific context of your laboratory operation will determine the exact combination and type of PPE required.

Step-by-Step Guide to PPE Selection and Use:
  • Hand Protection: The First Line of Defense

    • Why: To prevent skin contact and absorption ("Harmful in contact with skin" - H312) and to guard against irritation ("Causes skin irritation" - H315).

    • What: Nitrile gloves are a suitable choice for handling this compound. Always check the manufacturer's glove compatibility chart for the specific product you are using.

    • How:

      • Inspect gloves for any signs of damage before use.

      • Don gloves over clean, dry hands.

      • When work is complete, remove gloves using a technique that avoids touching the outer surface with your bare hands.

      • Dispose of contaminated gloves in a designated hazardous waste container.[3]

      • Wash hands thoroughly with soap and water after removing gloves.

  • Eye and Face Protection: Shielding Against the Unseen

    • Why: To protect against splashes and airborne particles that can cause serious eye irritation ("Causes serious eye irritation" - H319).

    • What:

      • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards.

      • Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or when heating solutions.

    • How:

      • Ensure a snug fit to prevent any gaps where particles or liquids could enter.

      • Keep eyewear clean and store it in a protected area to prevent scratching and contamination.

  • Body Protection: A Barrier for Your Skin

    • Why: To prevent accidental skin contact ("Harmful in contact with skin" - H312; "Causes skin irritation" - H315).

    • What: A fully-buttoned laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.

    • How:

      • Ensure your lab coat is clean and fits properly.

      • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

      • Launder contaminated lab coats separately from personal clothing.

  • Respiratory Protection: Guarding Your Lungs

    • Why: To protect against inhalation of harmful dust or aerosols ("Harmful if inhaled" - H332; "May cause respiratory irritation" - H335).

    • What:

      • Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

      • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

    • How:

      • All personnel required to wear respirators must be part of a respiratory protection program, which includes medical clearance, fit-testing, and training.

      • Inspect the respirator before each use.

      • Ensure a proper seal is achieved each time the respirator is worn.

Operational and Disposal Plans: A Framework for Safety

A proactive approach to operational safety and waste disposal is crucial for minimizing risks.

Handling Procedures:
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.[4]

  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly before and after handling the chemical.[5]

Spill Management:

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[4]

  • Container Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain.[7]

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_start Start: Handling this compound cluster_ppe Personal Protective Equipment (PPE) Selection cluster_protection Required Protection Levels start Assess the Task weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling reaction Running Reaction / Workup start->reaction Complex Procedure base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->base_ppe Low Dust Potential full_ppe Full Containment: - Enhanced PPE + Respiratory Protection (in Fume Hood) weighing->full_ppe High Dust Potential enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield solution->enhanced_ppe reaction->full_ppe end Task Complete base_ppe->end Proceed with Caution enhanced_ppe->end Proceed with Caution full_ppe->end Proceed with Caution

Caption: PPE selection workflow for handling this compound.

By implementing these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Chem-Space.
  • Wikipedia.
  • Safe Work Australia. Classification and labelling for workplace hazardous chemicals. [Link]
  • MSDS Europe.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. [Link]
  • SAISA Chemicals. MSDS UREA. [Link]
  • Cornerstone Chemical Company.
  • M Dialysis.
  • Achema.
  • Northwestern University. Hazardous Waste Disposal Guide. [Link]
  • Chemos GmbH & Co. KG.
  • US EPA. Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. - Substance Details. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.